molecular formula C10H10N2O2 B179568 ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 147503-82-0

ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Número de catálogo: B179568
Número CAS: 147503-82-0
Peso molecular: 190.2 g/mol
Clave InChI: SUMONQIODPWGJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a 6-azaindole derivative, is a high-value chemical intermediate for investigating novel therapeutic agents. This scaffold is a core structure in developing ligands for the benzodiazepine receptor (ω receptor) of the GABA A receptor complex, with research showing its potential to achieve ω1 subtype selectivity for targeted neurological applications . The 6-azaindole pharmacophore is recognized for its extraordinary versatility in drug discovery, particularly in the design of kinase inhibitors and antiproliferative agents . Beyond neuroscience, this pyrrolopyridine core structure is a promising scaffold in antiviral research. Analogous pyrrolopyridine compounds have been identified as inhibitors of cellular kinases like AAK1, a host factor required for the replication of multiple unrelated RNA viruses, suggesting potential for broad-spectrum antiviral development . The compound serves as a versatile synthetic intermediate for further functionalization, enabling structure-activity relationship (SAR) studies to optimize affinity, selectivity, and efficacy for various biological targets .

Propiedades

IUPAC Name

ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-9(7)6-12-8/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMONQIODPWGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443693
Record name ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147503-82-0
Record name ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a member of the 6-azaindole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The fusion of a pyrrole ring to a pyridine core imparts unique electronic and steric properties, rendering it a versatile building block for the synthesis of novel therapeutic agents. The 1H-pyrrolo[2,3-c]pyridine framework is a key pharmacophore in numerous biologically active molecules, including kinase inhibitors and potential treatments for a range of diseases. This guide provides a comprehensive overview of the fundamental basic properties of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, including its synthesis, physicochemical characteristics, spectroscopic signature, and chemical reactivity, with the aim of equipping researchers with the foundational knowledge required for its effective utilization in drug development programs.

Physicochemical Properties

PropertyValueSource/Rationale
Molecular Formula C₁₀H₁₀N₂O₂-
Molecular Weight 190.20 g/mol -
Appearance White to off-white solidPredicted based on related compounds.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point > 471.1 °C (for the corresponding carboxylic acid)The boiling point of the ethyl ester is expected to be in a similar range or slightly lower than the carboxylic acid.[1]
Solubility Low in water; Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate)The presence of the polar ester and the heterocyclic rings suggests some water solubility, but the overall aromatic character likely limits it. Azaindoles are generally more soluble than their indole counterparts.
pKa (of conjugate acid) ~3-4Estimated based on the pKa of pyridine and the electron-withdrawing effect of the fused pyrrole ring and the C5-ester group, which reduces the basicity of the pyridine nitrogen.

Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

The synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate can be efficiently achieved through the esterification of the commercially available 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid. A standard Fischer esterification protocol is a reliable and scalable method for this transformation.

Proposed Synthetic Protocol: Fischer Esterification

This protocol describes a self-validating system for the synthesis of the target compound. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product can be characterized by standard spectroscopic methods to confirm its identity and purity.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 mL per gram of carboxylic acid).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension. The addition is exothermic and should be done with caution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the ethyl ester should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Synthesis_Workflow Start 1H-pyrrolo[2,3-c]pyridine- 5-carboxylic acid Reagents EtOH, H₂SO₄ (cat.) Reflux Reflux (4-6 h) Reagents->Reflux Reaction Workup Neutralization (NaHCO₃) Extraction (EtOAc) Reflux->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Product Ethyl 1H-pyrrolo[2,3-c]pyridine- 5-carboxylate Purification->Product Pure Product

Caption: Synthetic workflow for the preparation of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Spectroscopic Characterization

The structural elucidation of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate relies on a combination of spectroscopic techniques. Below are the predicted key spectral features based on known data for analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolopyridine core, as well as the ethyl group of the ester.

  • Pyrrole NH: A broad singlet in the downfield region (δ 11-12 ppm).

  • Aromatic Protons: Signals for the protons on the pyridine and pyrrole rings, likely in the range of δ 7.0-9.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

  • Ethyl Group: A quartet for the -OCH₂- protons (around δ 4.3 ppm) and a triplet for the -CH₃ protons (around δ 1.3 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon: A signal for the ester carbonyl group in the downfield region (δ 160-170 ppm).

  • Aromatic Carbons: A series of signals in the aromatic region (δ 100-150 ppm) corresponding to the carbons of the fused ring system.

  • Ethyl Group Carbons: Signals for the -OCH₂- carbon (around δ 60 ppm) and the -CH₃ carbon (around δ 14 ppm).

Mass Spectrometry (MS):

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 190 or 191, respectively, corresponding to the molecular weight of the compound.

Basicity and Chemical Reactivity

The basicity of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is primarily attributed to the lone pair of electrons on the pyridine nitrogen atom. The fusion of the electron-rich pyrrole ring and the presence of an electron-withdrawing ethyl carboxylate group at the 5-position are expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself. This is due to the delocalization of the lone pair and the inductive effect of the ester group.

The chemical reactivity of this molecule is governed by the interplay of the pyrrole, pyridine, and ethyl ester functionalities.

  • N-Alkylation/Acylation: The nitrogen of the pyrrole ring can undergo alkylation or acylation under appropriate basic conditions.

  • Electrophilic Aromatic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The position of substitution will be directed by the existing substituents.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[2]

  • Amide Formation: The ester can be converted to a variety of amides by reaction with amines.

Reactivity_Diagram Molecule Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate N_Alkylation N-Alkylation/ Acylation Molecule->N_Alkylation Pyrrole N-H EAS Electrophilic Aromatic Substitution Molecule->EAS Pyrrole Ring Hydrolysis Ester Hydrolysis Molecule->Hydrolysis Ester Group Amidation Amide Formation Molecule->Amidation Ester Group

Caption: Key reactive sites of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Conclusion

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a valuable heterocyclic building block with significant potential in drug discovery. This guide has provided a detailed overview of its fundamental properties, including a practical synthetic approach, predicted physicochemical and spectroscopic characteristics, and an analysis of its basicity and chemical reactivity. While further experimental validation of some of these properties is warranted, the information presented herein serves as a solid foundation for researchers to confidently incorporate this versatile scaffold into their synthetic and medicinal chemistry endeavors.

References

  • MySkinRecipes. 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid. [Link]

  • Pipzine Chemicals. Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. [Link]

  • Google Patents.
  • MySkinRecipes. 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1H-pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic properties and structural resemblance to indole have made it a cornerstone in the design of a multitude of biologically active agents. Compounds incorporating this core have demonstrated a wide array of pharmacological activities, including potent inhibition of kinases, which are crucial targets in oncology and inflammatory diseases.[1] The pyrrolopyridine framework is a key component in various therapeutic candidates, underscoring its importance in modern drug discovery.[2][3][4]

This guide provides a comprehensive, in-depth analysis of the methodologies and analytical techniques required for the unambiguous structure elucidation of a specific derivative, ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate . As a Senior Application Scientist, my objective is not merely to list procedures but to offer a logical, self-validating workflow that combines orthogonal analytical techniques to ensure the highest degree of confidence in structural assignment. We will explore the "why" behind each experimental choice and interpret the resulting data in a cohesive narrative that culminates in the confirmed structure.

Chemical Structure of the Target Compound:

Chemical structure of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Part 1: The Analytical Workflow - A Multi-Technique Approach

The confirmation of a chemical structure is never reliant on a single piece of evidence. Instead, it is a process of accumulating and correlating data from multiple, independent analytical methods. Our workflow is designed to be systematic, beginning with compositional analysis (Mass Spectrometry) and progressing to detailed connectivity and spatial arrangement (NMR Spectroscopy), with vibrational spectroscopy (Infrared) providing confirmation of key functional groups.

G cluster_0 Structure Elucidation Workflow MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR NMR Spectroscopy Map Atomic Connectivity MS->NMR Provides Molecular Formula Conclusion Final Structure Confirmation (Data Synthesis) MS->Conclusion Confirms Mass IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->NMR Confirms Functional Groups IR->Conclusion Confirms Bonds NMR->Conclusion Defines C-H Framework

Caption: Key 2D NMR correlations for structure validation.

Conclusion: Synthesis of Evidence

The structure of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is unequivocally confirmed when the data from all three analytical techniques converge.

  • High-Resolution Mass Spectrometry establishes the correct elemental composition of C₁₀H₁₀N₂O₂.

  • Infrared Spectroscopy confirms the presence of the essential N-H, C=O (ester), and aromatic ring functional groups.

  • ¹H and ¹³C NMR Spectroscopy provides the definitive atomic connectivity, showing the correct number of protons and carbons in their expected chemical environments and with the predicted coupling patterns.

This orthogonal, self-validating approach leaves no ambiguity and represents the gold standard in chemical structure elucidation for researchers in the pharmaceutical and chemical sciences.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). [Source not explicitly provided, but content points to a review article on the topic]. A comprehensive overview of the synthesis and therapeutic potential of the 6-azaindole core.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. [Link]

  • Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. Icarus. [Link]

  • Supporting Information for General NMR and MS Experimental Procedures. Wiley-VCH. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

The Enigmatic Core: A Technical Guide to Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Uncharted Potential of a 6-Azaindole Scaffold

In the landscape of contemporary drug discovery, the pyrrolopyridine scaffold, a fusion of pyrrole and pyridine rings, has emerged as a cornerstone for the development of targeted therapeutics. This heterocyclic system is particularly prominent in the design of kinase inhibitors, compounds that have revolutionized the treatment of cancer and inflammatory diseases. Among the various isomers, the 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a privileged structure, lauded for its ability to form critical hydrogen bond interactions within the ATP-binding sites of numerous kinases.

This technical guide focuses on a specific, yet underexplored, derivative of this esteemed scaffold: Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS Number: 147503-82-0). While extensive research has illuminated the therapeutic promise of various pyrrolopyridine isomers, this particular molecule remains an enigma in publicly accessible scientific literature. Its unique substitution pattern, featuring a carboxylate group at the 5-position of the pyridine ring, suggests a distinct chemical profile that could unlock novel pharmacological activities.

This document serves as a foundational resource, synthesizing the available information on the broader class of pyrrolopyridines to infer the potential properties, synthesis strategies, and therapeutic applications of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. It is designed to be a catalyst for further investigation into this promising, yet uncharacterized, molecule.

I. The Pyrrolopyridine Core: A Privileged Scaffold in Medicinal Chemistry

The therapeutic relevance of the pyrrolopyridine core is well-established. Its structural resemblance to purine enables it to function as an effective hinge-binder in the ATP-binding pocket of kinases, a critical interaction for potent and selective inhibition. Numerous drugs and clinical candidates across different therapeutic areas are built upon this versatile scaffold.

The broader family of pyrrolopyridines has demonstrated a wide spectrum of biological activities, including but not limited to:

  • Anticancer Properties: Derivatives of various pyrrolopyridine isomers have shown potent inhibition of key oncogenic kinases such as FMS, FGFR, and JAK3.[1][2] This has led to the development of targeted therapies for a range of malignancies.

  • Anti-inflammatory Effects: By modulating the activity of kinases involved in inflammatory signaling pathways, certain pyrrolopyridine-based compounds are being explored for the treatment of autoimmune disorders and other inflammatory conditions.

  • Antiviral and Antibacterial Applications: The pyrrolopyridine nucleus is also a feature in compounds exhibiting activity against various viral and bacterial pathogens.[3]

The specific substitution pattern of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, with the ethyl ester at the C5 position, presents a unique handle for medicinal chemists. This group can influence the molecule's solubility, cell permeability, and metabolic stability, and it also provides a potential vector for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

II. Physicochemical Properties and Characterization

PropertyPredicted/Inferred ValueSource
Molecular Formula C₁₀H₁₀N₂O₂[4]
Molecular Weight 190.20 g/mol
Appearance Predicted to be a solid at room temperature.[4]
Solubility Likely soluble in common organic solvents like ethanol and dichloromethane.[4]

Diagram: Chemical Structure of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Caption: A conceptual workflow for the synthesis of the target compound.

A potential starting point could be a suitably functionalized pyridine derivative, which would then undergo a series of reactions to build the fused pyrrole ring. Subsequent esterification would yield the final product. The specific reagents and reaction conditions would need to be empirically determined and optimized.

IV. Anticipated Biological Activity and Therapeutic Potential

Given the prevalence of the 1H-pyrrolo[2,3-c]pyridine scaffold in kinase inhibitors, it is highly probable that Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate possesses inhibitory activity against one or more protein kinases. The ethyl carboxylate group at the 5-position could potentially interact with solvent-exposed regions of the kinase active site or influence the overall orientation of the molecule within the binding pocket, thereby affecting its potency and selectivity profile.

Potential Kinase Targets:

  • Tyrosine Kinases: Many 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of tyrosine kinases such as FGFR and JAKs. It is plausible that the 1H-pyrrolo[2,3-c]pyridine isomer could also exhibit activity against members of this kinase family.

  • Serine/Threonine Kinases: The broader pyrrolopyridine class has also shown activity against serine/threonine kinases involved in cell signaling and proliferation.

Hypothetical Signaling Pathway Inhibition:

Caption: Postulated mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

V. Future Directions and a Call to Research

The dearth of specific data on Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate presents a compelling opportunity for the research community. The following experimental avenues are critical to unlocking the potential of this molecule:

  • Development of a Robust Synthetic Protocol: A scalable and efficient synthesis is the first and most crucial step to enable further investigation.

  • Comprehensive Physicochemical Characterization: Detailed analysis of its properties, including solubility, stability, and crystal structure, will be essential for its development as a research tool or therapeutic lead.

  • Broad Kinase Profiling: Screening against a large panel of kinases will be instrumental in identifying its primary biological target(s) and assessing its selectivity.

  • In Vitro and In Vivo Efficacy Studies: Once a primary target is identified, cellular and animal models will be necessary to evaluate its therapeutic potential in relevant disease contexts.

VI. Conclusion

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate stands as a molecule of significant, yet unrealized, potential. As a member of the esteemed pyrrolopyridine family, it is poised to contribute to the ever-expanding arsenal of targeted therapeutics. This guide, by necessity, has been speculative in its detailed analysis of the title compound. It is our hope that it will serve as a catalyst, inspiring medicinal chemists and pharmacologists to embark on the exciting journey of elucidating the chemical and biological properties of this enigmatic scaffold. The path from an uncharacterized molecule to a life-saving therapy is long and arduous, but it begins with the foundational exploration that this document aims to encourage.

VII. References

Note: Due to the limited availability of specific literature on Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS 147503-82-0), the following references pertain to the broader class of pyrrolopyridines and related structures, providing a contextual basis for the inferences made in this guide.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [URL not available]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [URL not available]

  • Ethyl 1H-Pyrrolo[2,3-C]pyridine-5-carboxylate. Pipzine Chemicals. [URL not available]

  • Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. [URL not available]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. [URL not available]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. [URL not available]

  • 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid - Sigma-Aldrich. [URL not available]

  • Synthesis and biological evaluations of novel benzimidazoles as potential antibacterial agents - PubMed. [URL not available]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [URL not available]

  • ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | C10H10N2O2 | CID 44630701 - PubChem. [URL not available]

  • Synthesis and biological evaluation of bis and monocarbonate prodrugs of 10-hydroxycamptothecins - PubMed. [URL not available]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. [URL not available]

  • Design, synthesis and biological activity evaluation of a series of bardoxolone methyl prodrugs - PubMed. [URL not available]

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate - Pipzine Chemicals. [URL not available]

  • 1H-Pyrrolo[2,3-b]pyridine | 271-63-6 | Tokyo Chemical Industry Co., Ltd.(APAC). [URL not available]

  • ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. [URL not available]

  • Product Name : 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-. [URL not available]

  • The literature of medicinal chemistry - PubMed. [URL not available]

  • 23784-96-5 | 2-Chloro-5-(chloromethyl)thiophene | Chlorides | Ambeed.com. [URL not available]

Sources

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 6-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-azaindole core, a bioisostere of the ubiquitous indole nucleus, has carved a significant niche in medicinal chemistry, emerging as a privileged scaffold in a multitude of therapeutic agents. Its unique electronic properties and ability to modulate physicochemical characteristics have propelled its adoption in drug discovery programs targeting a wide array of diseases. This technical guide provides a comprehensive exploration of the discovery and historical development of 6-azaindole derivatives, from their initial synthesis to their contemporary applications in cutting-edge therapeutics. We will delve into the evolution of synthetic methodologies, offering detailed protocols for key reactions, and present case studies of prominent 6-azaindole-containing drugs, Fostemsavir and GNF2133, to illustrate the profound impact of this heterocyclic motif.

Introduction: The Strategic Advantage of a Nitrogen Atom

The strategic incorporation of a nitrogen atom into the indole scaffold at the 6-position profoundly alters the molecule's properties, offering medicinal chemists a powerful tool to overcome challenges encountered with traditional indole-based compounds. Azaindoles, including the 6-aza isomer, are recognized for their ability to enhance binding affinity, improve aqueous solubility, and provide an additional hydrogen bond acceptor, which can be pivotal for target engagement.[1] These attributes have led to the widespread use of azaindoles in the design of kinase inhibitors and other targeted therapies.[2] While all four azaindole isomers (4-, 5-, 6-, and 7-azaindole) have found utility, 7-azaindoles are the most frequently employed, followed closely by the 6-azaindole scaffold.[3]

The journey of 6-azaindole from a chemical curiosity to a cornerstone of modern drug design is a testament to the relentless pursuit of synthetic innovation and a deeper understanding of structure-activity relationships. This guide will trace this journey, providing both historical context and practical, in-depth technical information for researchers in the field.

A Historical Perspective: The Dawn of 6-Azaindole Synthesis

While the precise first synthesis of the parent 6-azaindole (1H-pyrrolo[2,3-c]pyridine) is not prominently documented in easily accessible historical records, the exploration of pyrrolopyridines as indole isosteres gained traction in the mid-20th century. Early synthetic efforts were often extensions of established indole syntheses, adapted for the pyridine ring system. Over the decades, a diverse arsenal of synthetic methods has been developed, each with its own strengths and limitations, allowing for the construction of a vast array of substituted 6-azaindole derivatives.

The Synthetic Toolkit: From Classic Reactions to Modern Innovations

The synthesis of the 6-azaindole core has evolved significantly, with modern methods offering greater efficiency, flexibility, and functional group tolerance. This section provides a detailed overview of the most pivotal synthetic strategies, complete with mechanistic insights and step-by-step experimental protocols.

The Batcho-Leimgruber Synthesis: A Foundational Approach

The Batcho-Leimgruber indole synthesis, a powerful method for constructing the indole nucleus, has been successfully adapted for the preparation of 6-azaindoles. This two-step process involves the formation of an enamine from a nitropyridine derivative, followed by reductive cyclization.[4]

Mechanism:

The reaction proceeds through the condensation of a 4-methyl-3-nitropyridine with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a nitroenamine intermediate. Subsequent reduction of the nitro group leads to an aminoenamine, which undergoes spontaneous cyclization and elimination of a secondary amine to afford the 6-azaindole ring system.[4]

Experimental Protocol: Synthesis of 6-Azaindole

  • Step 1: Enamine Formation. To a solution of 4-methyl-3-nitropyridine (1.0 eq) in DMF (5-10 volumes), add N,N-dimethylformamide dimethyl acetal (1.2 eq). Heat the mixture at 110-120 °C for 2-4 hours, monitoring the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine can be used in the next step without further purification.

  • Step 2: Reductive Cyclization. Dissolve the crude enamine in a suitable solvent such as methanol or ethanol. Add a reducing agent, for example, Palladium on carbon (5-10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Alternatively, other reducing systems like iron powder in acetic acid or sodium dithionite can be employed. After the reduction is complete, filter the catalyst and concentrate the filtrate. The crude 6-azaindole can then be purified by column chromatography or recrystallization.

The Bartoli Synthesis: A Grignard-Mediated Cyclization

The Bartoli indole synthesis provides a direct route to substituted indoles from nitroarenes and vinyl Grignard reagents. This methodology has been extended to the synthesis of 6-azaindoles from nitropyridines.[5]

Mechanism:

The reaction is believed to involve the initial addition of the vinyl Grignard reagent to the nitro group, followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization to form the pyrrole ring.[5]

Experimental Protocol: Synthesis of 7-Chloro-6-azaindole [5]

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of vinylmagnesium bromide (3.0 eq) in THF.

  • Allow the reaction mixture to warm to -20 °C and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Strategies: The Power of the Sonogashira Reaction

Modern synthetic chemistry has heavily relied on palladium-catalyzed cross-coupling reactions to construct complex molecules. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been effectively utilized in the synthesis of 6-azaindoles.[1]

Mechanism:

The synthesis typically involves a Sonogashira coupling of a suitably substituted halopyridine with a terminal alkyne. The resulting internal alkyne then undergoes a base-mediated intramolecular cyclization to form the 6-azaindole ring.

Experimental Protocol: A General Procedure for Sonogashira Coupling followed by Cyclization

  • To a solution of a dihalopyridine (e.g., 3,4-dibromopyridine) (1.0 eq) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add the terminal alkyne (1.1 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • After completion of the coupling reaction, add a base such as potassium tert-butoxide or sodium ethoxide to facilitate the intramolecular cyclization.

  • Heat the reaction mixture as required to drive the cyclization to completion.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purify the desired 6-azaindole derivative using column chromatography.

Intramolecular Diels-Alder Reaction: A Novel and Efficient Route

A more recent and innovative approach to the synthesis of 6-azaindoles involves an intramolecular Diels-Alder reaction of an oxazole derivative. This method provides a powerful tool for constructing the 6-azaindole scaffold with a high degree of control over substitution patterns.[7]

Mechanism:

The key step in this synthesis is an intramolecular [4+2] cycloaddition between an oxazole ring (acting as the diene) and an alkene or alkyne (acting as the dienophile) tethered to the oxazole. The resulting bicyclic intermediate then undergoes a retro-Diels-Alder reaction or rearrangement to afford the aromatic 6-azaindole.[7]

Experimental Protocol: General Concept of the Intramolecular Diels-Alder Approach [7]

  • Substrate Synthesis: The synthesis begins with the preparation of a precursor containing an oxazole ring linked to a dienophile via a suitable tether.

  • Cyclization: The precursor is then subjected to thermal or Lewis acid-catalyzed conditions to promote the intramolecular Diels-Alder reaction.

  • Aromatization: The resulting cycloadduct is then aromatized, often in situ, to yield the final 6-azaindole product. The specific conditions for this step depend on the nature of the cycloadduct.

[4+1] Cyclization: A Scalable and Metal-Free Synthesis

A scalable and efficient one-pot, metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been developed from 3-amino-4-methylpyridines using trifluoroacetic anhydride (TFAA). This method proceeds via a formal [4+1] cyclization.[8]

Mechanism:

The proposed mechanism involves the formation of a trifluoroacetylated pyridinium salt as a key step for the activation of the methyl group. This is followed by a series of acylations and a final cyclization to form the 6-azaindole ring system.[8]

Experimental Protocol: Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole [8]

  • A solution of 3-amino-4-methylpyridine (1.0 eq) in dry pyridine is cooled to 0 °C.

  • Trifluoroacetic anhydride (3.3 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 48 hours.

  • The reaction mixture is then carefully poured into a mixture of ice and water.

  • The precipitated product is collected by filtration, washed with water, and dried to afford the desired 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.

Comparative Analysis of Synthetic Routes
Synthetic MethodAdvantagesDisadvantages
Batcho-Leimgruber Readily available starting materials; good for large-scale synthesis.Requires reduction step; may have limited functional group tolerance.
Bartoli Direct route; allows for substitution on the pyrrole ring.Requires stoichiometric amounts of Grignard reagent; can have moderate yields.
Sonogashira Coupling High functional group tolerance; versatile for introducing substituents.Requires a catalyst; may involve multiple steps.
Intramolecular Diels-Alder High efficiency and control over regioselectivity; novel approach.Substrate synthesis can be complex.
[4+1] Cyclization Scalable; metal-free; one-pot procedure.Limited to specific substitution patterns.

Physicochemical Properties: The Impact of the 6-Nitrogen

The introduction of a nitrogen atom at the 6-position of the indole ring has a profound impact on the molecule's physicochemical properties. This strategic modification is a key reason for the widespread use of 6-azaindoles in drug discovery.

Key Physicochemical Property Modifications:

  • Increased Polarity and Solubility: The pyridine ring in 6-azaindole increases the overall polarity of the molecule compared to indole, which generally leads to improved aqueous solubility. This is a critical parameter for drug candidates, as poor solubility can hinder absorption and bioavailability.

  • Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring of 6-azaindole can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. This can lead to enhanced binding affinity and potency.[1]

  • Modified Electronic Properties: The electron-withdrawing nature of the pyridine ring influences the electron density of the entire heterocyclic system, affecting its reactivity and metabolic stability.

  • pKa Alteration: The presence of the basic nitrogen atom in the pyridine ring introduces a pKa value that is absent in indole, which can influence the ionization state of the molecule at physiological pH and affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Comparison of Physicochemical Properties (Illustrative)

CompoundlogPpKa (of pyridine N)Aqueous Solubility
Indole2.14N/ALow
6-Azaindole1.25~5.5Higher than indole
Representative Drug Candidate with Indole CoreXN/AY
Representative Drug Candidate with 6-Azaindole Core< XZ> Y

Note: The values in this table are illustrative and can vary significantly depending on the specific substituents on the indole or 6-azaindole ring.

Case Studies in Drug Discovery: 6-Azaindole at the Forefront of Innovation

The therapeutic potential of 6-azaindole derivatives is best illustrated through the successful development of drugs that incorporate this privileged scaffold.

Fostemsavir: A Novel HIV-1 Attachment Inhibitor

Fostemsavir (trade name Rukobia) is a first-in-class HIV-1 attachment inhibitor used in combination with other antiretroviral agents for the treatment of multidrug-resistant HIV-1 infection.[9] It is a prodrug of temsavir, which contains the active 6-azaindole moiety.

Mechanism of Action:

Temsavir, the active form of fostemsavir, binds directly to the gp120 subunit on the surface of the HIV-1 virus. This binding event locks the gp120 protein in a closed conformation, preventing it from attaching to the CD4 receptor on host immune cells. By blocking this initial step of the viral entry process, fostemsavir effectively prevents HIV from infecting new cells.[9][10]

Discovery and Development:

The discovery of fostemsavir stemmed from a high-throughput screening campaign that identified an indole-based compound with anti-HIV activity. Extensive structure-activity relationship (SAR) studies led to the replacement of the indole core with a 6-azaindole scaffold, which significantly improved the compound's pharmacokinetic profile and antiviral potency. The development of a phosphonooxymethyl prodrug, fostemsavir, was necessary to enhance the oral bioavailability of the active drug, temsavir.[6]

Clinical Significance:

Fostemsavir represents a major advancement in the treatment of HIV-1, particularly for patients who have exhausted other treatment options due to extensive drug resistance. Its novel mechanism of action provides a new avenue to suppress viral replication in this challenging patient population.

GNF2133: A Selective DYRK1A Inhibitor for Type 1 Diabetes

GNF2133 is a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) that was discovered through the optimization of a 6-azaindole screening hit.[3] It has shown promise as a potential therapeutic agent for the treatment of type 1 diabetes.

Mechanism of Action:

DYRK1A is a kinase that has been implicated in the regulation of pancreatic β-cell proliferation. By inhibiting DYRK1A, GNF2133 promotes the proliferation of β-cells, the cells responsible for producing insulin. This increase in β-cell mass and function can lead to improved glucose control in models of type 1 diabetes.[3][11]

Preclinical Data:

In preclinical studies, GNF2133 has demonstrated the ability to induce the proliferation of both rodent and human β-cells in vitro. In vivo studies in diabetic mouse models have shown that GNF2133 can improve glucose disposal and increase insulin secretion.[3][11]

Therapeutic Potential:

The development of GNF2133 highlights the potential of targeting DYRK1A with 6-azaindole-based inhibitors as a novel regenerative approach for treating type 1 diabetes, a disease characterized by the autoimmune destruction of β-cells.

Conclusion and Future Directions

The journey of 6-azaindole derivatives from their early synthetic explorations to their current status as key components of life-saving medicines is a compelling narrative of innovation in medicinal chemistry. The strategic incorporation of a nitrogen atom at the 6-position of the indole ring has proven to be a highly effective strategy for optimizing drug-like properties and achieving desired biological activities.

The continued development of novel and efficient synthetic methodologies will undoubtedly expand the accessible chemical space of 6-azaindole derivatives, enabling the exploration of new biological targets and the development of next-generation therapeutics. As our understanding of disease biology deepens, the versatility and privileged nature of the 6-azaindole scaffold will ensure its enduring importance in the quest for new and improved medicines.

References

  • Osano, M., Jhaveri, D. P., & Wipf, P. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 22(6), 2215–2219.
  • Meanwell, N. A. (2021). Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. Medicinal Research Reviews, 41(5), 2685-2733.
  • ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. [Link]

  • Royal Society of Chemistry. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Liu, Y., Zou, Y., Yan, S., Wang, Z., Hao, X., Nguyen, B., ... & Laffitte, B. (2020). Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133. Journal of Medicinal Chemistry, 63(6), 2958–2973.
  • Cahn, P., & Pozniak, A. (2024). Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir. Journal of Global Antimicrobial Resistance, 36, 148-156.
  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]

  • ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]

  • European Journal of Medicinal Chemistry. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. [Link]

  • ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. [Link]

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  • Google Patents. (n.d.). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • ResearchGate. (2020). Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133. [Link]

  • NHS England. (n.d.). Fostemsavir for treating multi-drug resistant HIV-1 in adults. [Link]

  • ACS Publications. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

  • Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

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  • ResearchGate. (2014). Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines. [Link]

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  • ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. [Link]

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An In-Depth Technical Guide to Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolopyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine core, a fascinating bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry and drug discovery. The fusion of a pyrrole and a pyridine ring creates a unique electronic and structural architecture, rendering it a versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive technical overview of a key derivative, ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Derivatives of the broader pyrrolopyridine class have demonstrated significant potential across various therapeutic areas. They are recognized as crucial components in the development of kinase inhibitors for oncology, agents targeting the central nervous system, and compounds with anti-inflammatory and antiviral properties.[1][2][3] The strategic placement of functional groups on this scaffold allows for the fine-tuning of physicochemical properties and target engagement, making it a highly sought-after template in modern drug design.

This document will delve into the essential chemical and physical characteristics of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, its synthesis, and its pivotal role as a chemical intermediate in the creation of complex, biologically relevant molecules.

Chemical Identity and Properties

IUPAC Name: Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Synonyms: 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, ethyl ester

Molecular Formula: C₁₀H₁₀N₂O₂[4]

Molecular Weight: 190.20 g/mol

CAS Number for the Parent Carboxylic Acid: 130473-27-7 (1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid)

Structural Representation:

SynthesisWorkflow Start 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid Reagents Ethanol (Solvent & Reagent) Acid Catalyst (e.g., H₂SO₄) or Thionyl Chloride (SOCl₂) Reaction Esterification Reaction (e.g., Fischer Esterification) Start->Reaction Reagents->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Chromatography (e.g., Silica Gel Column) Workup->Purification Product Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Purification->Product

Caption: Generalized workflow for the synthesis of the target ester.

Exemplary Experimental Protocol: Fischer Esterification

This protocol is a representative method based on standard organic chemistry principles for esterification.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid in a sufficient volume of anhydrous ethanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Spectroscopic Characterization

While specific spectral data for ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is not widely published, the following are expected characteristic features based on the analysis of similar structures.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolopyridine core, as well as the ethyl group of the ester. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine nitrogen and the ester group.

  • Aromatic Protons: Signals corresponding to the protons on the pyrrole and pyridine rings.

  • Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, showing characteristic coupling.

  • N-H Proton: A broad singlet for the pyrrole N-H proton, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region characteristic of an ester carbonyl group.

  • Aromatic Carbons: Signals corresponding to the carbon atoms of the fused pyrrole and pyridine rings.

  • Ethyl Group Carbons: Signals for the methylene and methyl carbons of the ethyl ester.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a clear molecular ion peak corresponding to the molecular weight of the compound (190.20 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for esters may be observed, such as the loss of the ethoxy group (-OEt) or the entire ethyl group (-CH₂CH₃).

Applications in Drug Discovery and Development

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential, particularly in the realm of kinase inhibitors. The pyrrolopyridine scaffold serves as an excellent starting point for the development of compounds that can target the ATP-binding site of various kinases. [2]

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The ester functionality at the 5-position provides a convenient handle for further chemical modifications. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diverse side chains. This modular approach is fundamental to building libraries of compounds for structure-activity relationship (SAR) studies.

KinaseInhibitorSynthesis Start Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Start->Hydrolysis Acid 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (e.g., HATU, DIPEA, Amine) Acid->Coupling FinalProduct Pyrrolopyridine-based Kinase Inhibitor Coupling->FinalProduct

Sources

ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its fundamental physicochemical properties, including its molecular formula and weight. It further explores the synthetic strategies for the broader pyrrolo[2,3-c]pyridine scaffold, offering insights into the chemical logic behind these methodologies. Finally, the guide discusses the potential applications of this class of compounds in drug discovery and development, grounded in the established biological activities of pyrrolopyridines. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyrrolopyridine Scaffold

The fusion of pyrrole and pyridine rings gives rise to the pyrrolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry. These compounds, also known as azaindoles, are integral to the development of a wide array of therapeutic agents. Pyrrolopyridines, including the pyrrolo[2,3-c]pyridine (6-azaindole) core, are recognized for their versatile pharmacophoric properties.[1] They are key components in the design of kinase inhibitors, antiproliferative agents, and potential treatments for various diseases, such as cancer and Alzheimer's disease.[1] The structural diversity and biological activity of pyrrolopyridine derivatives continue to drive extensive research into their synthesis and therapeutic potential.[2]

Physicochemical Properties of Ethyl 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate

A precise understanding of a molecule's physicochemical properties is fundamental to its application in research and development. Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is characterized by the following properties:

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂Pipzine Chemicals[3]
Molecular Weight 186.2 g/mol Pipzine Chemicals[3]
Appearance Typically a solidPipzine Chemicals[3]
Solubility Soluble in common organic solvents like ethanol and dichloromethanePipzine Chemicals[3]

The chemical structure of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is depicted below:

Chemical structure of the molecule.

Synthetic Strategies for the Pyrrolo[2,3-c]pyridine Core

The synthesis of the pyrrolo[2,3-c]pyridine (6-azaindole) core is a critical aspect of developing derivatives for pharmacological screening. Various synthetic routes have been established, each with its own advantages regarding starting materials, yield, and substituent compatibility. A common and effective strategy involves the condensation of a substituted nitropyridine with an active methylene compound, followed by reductive cyclization.[4]

General Synthetic Workflow: Reductive Cyclization Approach

This approach provides a reliable pathway to functionalized pyrrolo[2,3-c]pyridines. The causality behind this experimental choice lies in the reactivity of the starting materials and the thermodynamic favorability of the cyclization step.

Step 1: Condensation A suitably substituted nitropyridine is reacted with a compound containing an active methylene group, such as diethyl oxalate. This condensation reaction is typically base-catalyzed and forms a key intermediate. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

Step 2: Reductive Cyclization The intermediate from the condensation step undergoes reductive cyclization to form the pyrrolo[2,3-c]pyridine core. This transformation is often achieved using a reducing agent like zinc in acetic acid or through catalytic hydrogenation. The reduction of the nitro group to an amine is followed by an intramolecular cyclization to construct the pyrrole ring.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization A Substituted Nitropyridine C Condensation Intermediate A->C Base Catalyst B Active Methylene Compound (e.g., Diethyl Oxalate) B->C D Condensation Intermediate E Pyrrolo[2,3-c]pyridine Core D->E Reducing Agent (e.g., Zn/AcOH)

A generalized synthetic workflow.

Applications in Research and Drug Development

The pyrrolo[2,3-c]pyridine scaffold is a cornerstone in the development of targeted therapies. Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties.

Kinase Inhibition

A significant application of pyrrolo[2,3-c]pyridine derivatives is in the development of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is often implicated in cancer and inflammatory diseases. The pyrrolopyridine core can act as a scaffold to which various functional groups are attached to achieve potent and selective inhibition of specific kinases.

Anticancer and Antiproliferative Agents

The antiproliferative properties of pyrrolo[2,3-c]pyridines make them attractive candidates for anticancer drug development.[1] These compounds can interfere with cell cycle progression, induce apoptosis, and inhibit tumor growth. Research continues to explore the potential of novel derivatives to overcome drug resistance and improve therapeutic outcomes.

CoreScaffold Ethyl 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate (Core Scaffold) MedicinalChemistry Medicinal Chemistry (Derivative Synthesis) CoreScaffold->MedicinalChemistry DrugDiscovery Drug Discovery & Development MedicinalChemistry->DrugDiscovery KinaseInhibition Kinase Inhibition DrugDiscovery->KinaseInhibition Anticancer Anticancer Activity DrugDiscovery->Anticancer Neurodegenerative Neurodegenerative Diseases DrugDiscovery->Neurodegenerative

Relationship between the core scaffold and its applications.

Conclusion

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, with a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 186.2 g/mol , is a valuable heterocyclic compound.[3] It belongs to the broader class of pyrrolopyridines, which have demonstrated significant potential in medicinal chemistry and drug development. The synthetic accessibility of the pyrrolo[2,3-c]pyridine core, coupled with its versatile pharmacophoric nature, ensures its continued importance in the quest for novel therapeutic agents. This guide has provided a foundational understanding of its properties and potential applications, intended to support further research and innovation in the field.

References

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  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of the National Academy of Sciences of the Republic of Kazakhstan, Chemical Series. Retrieved from [Link]

  • Ethyl 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate. Pipzine Chemicals. Retrieved from [Link]

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An In-Depth Technical Guide to Ethyl 6-Azaindole-5-carboxylate: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Elusive Data for a High-Potential Scaffold

In the landscape of modern medicinal chemistry, the azaindole scaffold has emerged as a privileged structure, serving as a bioisosteric replacement for the indole nucleus in a multitude of biologically active compounds.[1][2] The strategic placement of a nitrogen atom within the indole's benzene ring significantly alters the molecule's electronic properties, influencing its binding interactions with biological targets and often improving physicochemical characteristics such as solubility.[2] Among the various azaindole isomers, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core is of particular interest. However, a comprehensive investigation into the specific properties of its derivatives reveals a notable gap in the available scientific literature.

This technical guide addresses the current state of knowledge regarding ethyl 6-azaindole-5-carboxylate . Despite extensive searches of chemical databases, supplier catalogs, and peer-reviewed publications, specific experimental data for this compound—including its physical properties, detailed synthetic protocols, and complete spectral characterization—remains largely unpublished. This guide, therefore, serves a dual purpose: to consolidate the available information on the broader 6-azaindole class to infer potential characteristics of the target molecule and to highlight the existing knowledge gaps, thereby pointing towards future research opportunities.

I. The 6-Azaindole Core: A Foundation for Drug Discovery

The 6-azaindole framework is a key component in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities, including anti-tumor and anti-angiogenic properties.[1] Its utility in drug design is underscored by its ability to mimic the natural indole structure while offering unique hydrogen bonding capabilities and modified electronic distributions.[1]

II. Physicochemical Properties: An Extrapolation

While specific experimental data for ethyl 6-azaindole-5-carboxylate is not available, we can infer some of its likely properties based on related structures and general principles of organic chemistry.

Molecular Structure and Basic Information:

PropertyValueSource
IUPAC Name Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylateInferred
Synonyms Ethyl 6-azaindole-5-carboxylateInferred
Molecular Formula C₁₀H₁₀N₂O₂Inferred from structure
Molecular Weight 190.20 g/mol Inferred from structure

Inferred Physical Properties:

  • Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from white to off-white or pale yellow, similar to other azaindole derivatives.

  • Melting Point: Expected to be a defined melting point, characteristic of a pure crystalline solid. For comparison, related indole carboxylates have a wide range of melting points.

  • Solubility: Predicted to have good solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Its solubility in aqueous solutions is expected to be limited but may be enhanced at acidic pH due to the basicity of the pyridine nitrogen.

  • pKa: The pyridine nitrogen in the 6-azaindole ring is expected to be basic, with a pKa value likely in the range of 4-5.

III. Synthesis and Reactivity: A Path Forward

The synthesis of ethyl 6-azaindole-5-carboxylate is not explicitly detailed in the current literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of azaindoles and the esterification of carboxylic acids.

A. Proposed Synthetic Pathway

A logical approach would involve the synthesis of the parent 6-azaindole-5-carboxylic acid, followed by esterification.

Synthesis_Pathway A Substituted Pyridine Precursor B 6-Azaindole-5-carboxylic Acid A->B Multi-step Synthesis (e.g., Cyclization Reactions) C Ethyl 6-Azaindole-5-carboxylate B->C Esterification (e.g., Fischer Esterification)

Figure 1. A generalized synthetic pathway to Ethyl 6-Azaindole-5-carboxylate.

B. Key Synthetic Steps and Considerations
  • Synthesis of 6-Azaindole-5-carboxylic Acid: Various methods for the construction of the azaindole ring have been reported, often involving multi-step sequences starting from substituted pyridines. Palladium-catalyzed cross-coupling reactions are a common strategy for forming the pyrrole ring.[3]

  • Esterification: Once the carboxylic acid is obtained, standard esterification methods can be employed.

    • Fischer Esterification: This acid-catalyzed reaction between the carboxylic acid and an excess of ethanol is a straightforward and cost-effective method.

    Experimental Protocol: Fischer Esterification (General Procedure)

    • Suspend 6-azaindole-5-carboxylic acid (1.0 eq) in anhydrous ethanol (a sufficient volume to ensure stirring).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield ethyl 6-azaindole-5-carboxylate.

C. Expected Reactivity
  • N-Alkylation/Acylation: The nitrogen of the pyrrole ring is expected to be nucleophilic and can undergo alkylation or acylation under appropriate basic conditions.

  • Electrophilic Aromatic Substitution: The pyrrole ring is generally electron-rich and susceptible to electrophilic substitution, although the precise regioselectivity would need to be determined experimentally.

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid under either acidic or basic conditions.

IV. Spectral Characterization: Predicted Signatures

The definitive identification of ethyl 6-azaindole-5-carboxylate would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral data can be anticipated:

  • ¹H NMR:

    • Signals corresponding to the ethyl group: a triplet around 1.3-1.5 ppm (CH₃) and a quartet around 4.3-4.5 ppm (CH₂).

    • Distinct aromatic protons of the 6-azaindole core.

    • A broad singlet for the N-H proton of the pyrrole ring, likely in the downfield region (>10 ppm).

  • ¹³C NMR:

    • Signals for the ethyl group carbons.

    • A signal for the ester carbonyl carbon around 165-175 ppm.

    • Signals for the carbons of the bicyclic aromatic system.

  • Infrared (IR) Spectroscopy:

    • A characteristic N-H stretching vibration.

    • A strong C=O stretching band for the ester group.

    • C-H and C=C stretching vibrations in the aromatic region.

  • Mass Spectrometry (MS):

    • A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₀N₂O₂).

V. Applications and Future Research

Given the established importance of the azaindole scaffold in drug discovery, ethyl 6-azaindole-5-carboxylate represents a valuable, yet underexplored, building block for the synthesis of novel therapeutic agents.[1][2] Its ester functionality provides a convenient handle for further chemical modifications, such as conversion to amides, hydrazides, or other derivatives, to explore structure-activity relationships in various biological targets.

The significant lack of published data on this compound presents a clear opportunity for further research. The synthesis, full characterization, and exploration of the chemical reactivity of ethyl 6-azaindole-5-carboxylate would be a valuable contribution to the field of medicinal chemistry.

VI. Safety and Handling

No specific safety data sheet (SDS) for ethyl 6-azaindole-5-carboxylate is currently available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

VII. Conclusion

Ethyl 6-azaindole-5-carboxylate stands as a molecule of high potential at the intersection of heterocyclic chemistry and drug discovery. While the current body of scientific literature lacks specific data on its physical and chemical properties, this guide has provided a framework for understanding its likely characteristics and a roadmap for its synthesis and characterization. The exploration of this and other underrepresented azaindole derivatives will undoubtedly contribute to the development of new and improved therapeutic agents. The scientific community is encouraged to pursue the synthesis and detailed analysis of this promising compound to unlock its full potential.

References

A comprehensive list of references is not provided due to the lack of specific literature on ethyl 6-azaindole-5-carboxylate. The general statements in this guide are based on established principles of organic chemistry and information from the following cited sources on related compounds.

  • Azaindoles - Inter Chem. (n.d.). Retrieved January 27, 2026, from [Link]

  • Azaindole Therapeutic Agents - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • The importance of indole and azaindole scaffold in the development of antitumor agents | Request PDF. (n.d.). Retrieved January 27, 2026, from [Link]

  • Azaindole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

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Navigating the Spectroscopic Landscape of a Privileged Scaffold: A Technical Guide to the ¹H and ¹³C NMR of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 6-Azaindole Core and the Role of NMR

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Its structural resemblance to indole allows it to interact with various biological targets, while the additional nitrogen atom in the pyridine ring offers unique opportunities for modifying its physicochemical properties and directing molecular interactions. Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a key intermediate in the synthesis of more complex molecules within this class, making a thorough understanding of its structural characterization paramount for researchers in drug discovery and development.[1]

Molecular Structure and Predicted NMR Spectral Features

The chemical structure of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate dictates the expected NMR signals. The numbering of the bicyclic system is crucial for accurate signal assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (TMS) transfer->standard insert Insert Sample into Spectrometer lock Lock on Solvent Signal insert->lock shim Shim for Homogeneity lock->shim acquire Acquire Spectra (¹H and ¹³C) shim->acquire ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Experimental workflow for NMR data acquisition and processing.

Instrumental Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8-16 scans are usually sufficient.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 14 ppm is appropriate.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. [2] * Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 200 ppm is suitable.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, which is instrumental in identifying adjacent protons, such as those on the pyrrole ring (H2 and H3) and the ethyl group. [3]* HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons, such as the ester carbonyl and the carbons at the ring fusion (C3a and C7a), by observing their long-range couplings to nearby protons. [3]

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. The presented data, based on sound spectroscopic principles and comparisons with analogous structures, offers a solid foundation for researchers working with this important heterocyclic scaffold. The outlined experimental protocols and the application of advanced 2D NMR techniques will empower scientists to confidently acquire and interpret their own data, ensuring the accurate structural verification of their synthesized compounds. As research in this area continues to expand, the availability of experimentally verified spectral data for this and related compounds will further enhance our understanding of their structure-property relationships.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • YouTube. (2023, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). Toward the complete prediction of the ¹H and ¹³C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry-A European Journal, 12(23), 6044-6056.
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • More O'Ferrall, R. A., & Murray, B. A. (1994). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • MDPI. (n.d.). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025).
  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Ethyl 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate. Retrieved from [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the precise and unambiguous characterization of novel chemical entities is paramount. Mass spectrometry has emerged as an indispensable tool in this endeavor, offering unparalleled sensitivity and structural elucidation capabilities.[1] This guide provides a comprehensive technical overview of the mass spectrometric analysis of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the pyrrolopyridine scaffold in pharmacologically active molecules.[2] As a Senior Application Scientist, the following discourse is designed to be a practical and scientifically rigorous resource, blending established analytical principles with field-proven insights to empower researchers in their analytical workflows.

Introduction to Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate: A Molecule of Interest

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate belongs to the azaindole family of compounds, which are bioisosteres of indoles and exhibit a wide range of biological activities.[3] The structural elucidation and purity confirmation of such molecules are critical milestones in the drug discovery pipeline. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides a powerful platform for these analyses.

Molecular Structure and Properties:

  • Chemical Formula: C₁₀H₁₀N₂O₂

  • Molar Mass: 190.20 g/mol

  • Core Structure: A fused pyrrole and pyridine ring system, forming a 6-azaindole core.

  • Key Functional Groups: An ethyl carboxylate group at the C5 position and a secondary amine within the pyrrole ring.

The Analytical Cornerstone: Electrospray Ionization (ESI) Mass Spectrometry

For polar, nitrogen-containing heterocyclic compounds like ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, Electrospray Ionization (ESI) is the ionization technique of choice.[4][5] ESI is a "soft" ionization method that typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation, preserving the molecular integrity for subsequent tandem mass spectrometry (MS/MS) analysis.[6] Given the presence of basic nitrogen atoms in the pyridine and pyrrole rings, positive ion mode ESI is the logical and most effective approach for this analyte.

Why ESI is the Preferred Method:

  • High Ionization Efficiency for Polar and Basic Compounds: The nitrogen atoms in the pyrrolopyridine ring system are readily protonated in the ESI source.

  • Minimal Fragmentation: ESI preserves the molecular ion, which is crucial for accurate molecular weight determination and for selecting the precursor ion in MS/MS experiments.

  • Compatibility with Liquid Chromatography: ESI provides a seamless interface between the liquid phase separation power of LC and the mass analysis capabilities of the mass spectrometer.[6]

A Practical Guide to the Experimental Workflow

A robust and reproducible analytical workflow is the foundation of reliable mass spectrometric data. The following sections detail a step-by-step approach to the analysis of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, from sample preparation to data acquisition.

Sample Preparation: The First Step to Quality Data

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering matrix components.[7]

Protocol for Standard Solutions:

  • Stock Solution Preparation: Accurately weigh a known amount of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate and dissolve it in a suitable organic solvent such as methanol or acetonitrile to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the mobile phase to be used for LC-MS analysis. This ensures compatibility and minimizes solvent effects.

  • Filtration: Prior to injection, filter the working solutions through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the MS source.[8]

dot

Caption: Experimental workflow for the LC-MS/MS analysis of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The coupling of liquid chromatography with tandem mass spectrometry provides for the separation of the analyte from impurities and isomers, followed by its sensitive and specific detection.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase chromatography.
Gradient 5-95% B over 5-10 minutesA typical gradient for eluting a wide range of compounds.
Flow Rate 0.3-0.5 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 1-5 µLTo avoid overloading the column.
Ionization Mode ESI PositiveThe basic nitrogen atoms are readily protonated.
Capillary Voltage 3.5-4.5 kVOptimal for generating a stable electrospray.[8]
Gas Temperature 300-350 °CTo facilitate desolvation.
Gas Flow 8-12 L/minTo aid in nebulization and desolvation.
Collision Gas Argon or NitrogenInert gas for collision-induced dissociation (CID).
Collision Energy 10-40 eV (optimization required)To induce fragmentation for structural elucidation.

Data Interpretation: Deciphering the Mass Spectrum

The interpretation of the mass spectrum is a critical step in confirming the identity and structure of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Full Scan Mass Spectrum (MS1)

In the full scan MS spectrum, the protonated molecule, [M+H]⁺, is expected to be the most abundant ion.

  • Expected [M+H]⁺: m/z 191.0815 (for C₁₀H₁₁N₂O₂⁺)

High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the molecular ion, providing a high degree of confidence in the compound's identity.[9]

Tandem Mass Spectrum (MS/MS) and Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) involves the isolation of the precursor ion ([M+H]⁺) and its fragmentation through collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule. Based on the known fragmentation patterns of esters and heterocyclic compounds, a plausible fragmentation pathway for ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate can be proposed.[2][10]

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of [M+H]⁺ at m/z 191.08

m/z (Predicted)Proposed FormulaNeutral LossProposed Structure of Fragment
163.0866C₈H₇N₂O₂⁺C₂H₄ (Ethene)Loss of ethene from the ethyl group.
146.0502C₈H₆N₂O⁺C₂H₅O (Ethoxy radical)Loss of the ethoxy group from the ester.
118.0553C₇H₆N₂⁺C₂H₅O + COSubsequent loss of carbon monoxide.
91.0417C₆H₅N⁺C₂H₅O + CO + HCNLoss of hydrogen cyanide from the pyridine ring.

Proposed Fragmentation Mechanism:

The fragmentation is likely initiated by the loss of the ethoxy group from the protonated ester, a common fragmentation pathway for ethyl esters.[10] This is followed by the loss of a molecule of carbon monoxide. The resulting ion can then undergo cleavage of the pyrrolopyridine ring system, with a characteristic loss of hydrogen cyanide (HCN).

dot

Fragmentation_Pathway M_H [M+H]⁺ m/z 191.08 Frag1 m/z 146.05 (Loss of C₂H₅O) M_H->Frag1 - C₂H₅O Frag2 m/z 118.06 (Loss of CO) Frag1->Frag2 - CO Frag3 m/z 91.04 (Loss of HCN) Frag2->Frag3 - HCN

Caption: Proposed fragmentation pathway of protonated ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Conclusion: A Framework for Confident Analysis

This technical guide provides a comprehensive framework for the mass spectrometric analysis of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. By employing the described methodologies, researchers can confidently confirm the identity, purity, and structure of this and related heterocyclic compounds. The principles of ESI, coupled with the power of high-resolution tandem mass spectrometry, provide an analytical workflow that is both robust and informative, serving as a critical component in the advancement of drug discovery and development programs.

References

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC - NIH. Available at: [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. SciRP.org. Available at: [Link]

  • A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. PubMed. Available at: [Link]

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Technology Networks. Available at: [Link]

  • Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. Available at: [Link]

  • Molecular docking Study and molecular dynamics simulation of Ethyl 3,5-diphenyl- 1H-pyrrole-2-carboxylate and (Z)-ethyl 2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate. ResearchGate. Available at: [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. eurl-pesticides.eu. Available at: [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. JOPC. Available at: [Link]

  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. NIH. Available at: [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC - NIH. Available at: [Link]

  • An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Waters. Available at: [Link]

  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Available at: [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. JOPC. Available at: [Link]

  • Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Agilent. Available at: [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. NIH. Available at: [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available at: [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC - NIH. Available at: [Link]

  • The mass spectra of some 1H‐imidazo[1,2‐a]pyrrolo[3,2‐e]pyridines. Sci-Hub. Available at: [Link]

  • 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid ethyl ester. SpectraBase. Available at: [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PubMed. Available at: [Link]

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The Pyrrolo[2,3-c]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of the pyrrolo[2,3-c]pyridine core structure, delving into its significant potential in oncology, neurodegenerative diseases, and infectious diseases. We will explore the key mechanisms of action, showcase potent derivatives with extensive quantitative data, and provide detailed experimental protocols to empower researchers in this dynamic field. This document moves beyond a simple recitation of facts to offer a synthesized perspective on the strategic value of the pyrrolo[2,3-c]pyridine core in the development of next-generation therapeutics.

Introduction: The Rise of a Privileged Heterocycle

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design of novel therapeutics. Among these, the pyrrolopyridine isomers have garnered significant attention due to their structural resemblance to endogenous purines, allowing them to effectively interact with a wide array of biological targets. The pyrrolo[2,3-c]pyridine core, in particular, has proven to be a versatile and highly "drug-like" scaffold, amenable to synthetic modification and capable of exhibiting a diverse range of pharmacological properties.[1] Its unique electronic distribution and hydrogen bonding capabilities make it an ideal candidate for targeting enzymes such as kinases and histone demethylases. This guide will illuminate the multifaceted biological activities of this potent core structure.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The pyrrolo[2,3-c]pyridine scaffold has demonstrated significant promise in the development of novel anticancer agents through various mechanisms of action.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Mechanism of Action: Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and dimethylated histone H3 at lysines 4 and 9 (H3K4 and H3K9).[2][3] Dysregulation of LSD1 is strongly associated with the progression of various cancers, making it a prime therapeutic target.[2][4] Inhibition of LSD1 can lead to the reactivation of tumor suppressor genes, inhibition of cell proliferation, and the stimulation of an anti-tumor immune response.[2]

Pyrrolo[2,3-c]pyridine derivatives have been identified as a new class of highly potent and reversible LSD1 inhibitors.[2][4] These compounds are designed to fit into the active site of the enzyme, preventing its demethylase activity.

Key Derivatives and In Vitro Activity:

Compound IDTargetEnzymatic IC50 (nM)Cell LineCell Growth IC50 (nM)Citation
46 (LSD1-UM-109) LSD13.1MV4;11 (Acute Leukemia)0.6[2][4]
H1417 (Small-Cell Lung Cancer)1.1[2][4]

Experimental Protocol: In Vitro LSD1 Inhibition Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of pyrrolo[2,3-c]pyridine derivatives against LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2-biotinylated peptide substrate

  • Horseradish peroxidase (HRP)-conjugated antibody specific for H3K4me1

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Test compounds (pyrrolo[2,3-c]pyridine derivatives) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 5 µL of the diluted compounds to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the H3K4me2-biotinylated peptide substrate and LSD1 enzyme to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of a solution containing the HRP-conjugated antibody to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Add 10 µL of Amplex Red reagent to each well.

  • Incubate the plate in the dark at room temperature for 15 minutes.

  • Measure the fluorescence intensity using a microplate reader (excitation: 530-560 nm, emission: 590 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Workflow for LSD1 Inhibition Assay:

LSD1_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Test Compounds Add_Compounds Add Compounds to Plate Compound_Dilution->Add_Compounds Enzyme_Substrate_Mix Prepare LSD1 Enzyme and H3K4me2 Substrate Mix Add_Enzyme_Substrate Add Enzyme/Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme_Substrate Add_Compounds->Add_Enzyme_Substrate Incubation_1 Incubate (60 min) Add_Enzyme_Substrate->Incubation_1 Add_Antibody Add HRP-conjugated Antibody Incubation_1->Add_Antibody Incubation_2 Incubate (30 min) Add_Antibody->Incubation_2 Add_Amplex_Red Add Amplex Red Incubation_2->Add_Amplex_Red Incubation_3 Incubate (15 min) Add_Amplex_Red->Incubation_3 Read_Fluorescence Measure Fluorescence Incubation_3->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow of an in vitro LSD1 enzymatic inhibition assay.

Kinase Inhibition

While much of the specific data on potent kinase inhibition comes from the closely related pyrrolo[3,2-c]pyridine isomer, the broader pyrrolopyridine class is a well-established source of kinase inhibitors. This provides a strong rationale for exploring the pyrrolo[2,3-c]pyridine scaffold for similar activities.

Mechanism of Action: Kinases are a large family of enzymes that play critical roles in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate.[5] Dysregulation of kinase activity is a hallmark of many cancers. Pyrrolopyridine derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing its catalytic function.

Key Derivatives of Related Isomers and In Vitro Activity:

A series of pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase (CSF-1R), which is overexpressed in several cancers.[5][6]

Compound IDTargetEnzymatic IC50 (nM)Cell LineAntiproliferative IC50 (µM)Citation
1r (pyrrolo[3,2-c]pyridine) FMS Kinase30Ovarian, Prostate, Breast Cancer0.15 - 1.78[6]
10t (pyrrolo[3,2-c]pyridine) Tubulin PolymerizationN/AHeLa, SGC-7901, MCF-70.12 - 0.21[1][7]

These findings strongly suggest that the pyrrolo[2,3-c]pyridine core is a promising scaffold for the development of novel kinase inhibitors.

Signaling Pathway Inhibition by a Hypothetical Pyrrolo[2,3-c]pyridine Kinase Inhibitor:

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Pyrrolo[2,3-c]pyridine Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Therapeutic Potential in Neurodegenerative Diseases

The pyrrolo[2,3-c]pyridine scaffold and its isomers are also being actively investigated for their therapeutic potential in neurodegenerative disorders, most notably Alzheimer's disease.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Mechanism of Action: Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that is implicated in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.[8] Inhibition of GSK-3β is therefore a promising therapeutic strategy to reduce tau pathology and its neurotoxic effects.

While specific data for pyrrolo[2,3-c]pyridines is emerging, a novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, S01, has shown remarkable potency.[8]

Key Derivative of a Related Isomer and In Vitro Activity:

Compound IDTargetEnzymatic IC50 (nM)Citation
S01 (pyrrolo[2,3-b]pyridine) GSK-3β0.35 ± 0.06[8]

The potent activity of this closely related isomer strongly supports the investigation of pyrrolo[2,3-c]pyridines as GSK-3β inhibitors.

Imaging of Tau Aggregates

Application: In addition to therapeutic intervention, pyrrolo[2,3-c]pyridine derivatives have been developed as imaging agents for the in vivo detection of tau aggregates using Positron Emission Tomography (PET).[2] This is a critical tool for the diagnosis of Alzheimer's disease and for monitoring the efficacy of therapeutic interventions. These compounds are designed to cross the blood-brain barrier and selectively bind to tau tangles.

Antiviral and Antimicrobial Activities: An Area of Growing Interest

The broader class of pyrrolopyridines has shown promise as antiviral and antimicrobial agents, although specific data for the pyrrolo[2,3-c]pyridine isomer is still developing.[9]

Antiviral Activity

Derivatives of the related pyrrolo[3,2-c]pyridine scaffold have been identified as entry inhibitors of the influenza virus.[10] These compounds were found to block the early stages of viral infection, demonstrating broad-spectrum activity against multiple influenza A and B viruses.[10] This suggests that the pyrrolo[2,3-c]pyridine core could be a valuable starting point for the development of novel antiviral drugs.

Antimicrobial Activity

Studies on other pyrrolopyridine isomers have revealed antibacterial properties. For example, 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have demonstrated a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli.[11] Additionally, various pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[12] While direct evidence for the antimicrobial activity of pyrrolo[2,3-c]pyridines is limited in the reviewed literature, the activity of its isomers warrants further investigation into this therapeutic area.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (pyrrolo[2,3-c]pyridine derivatives) dissolved in DMSO

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis Strategies

The synthesis of the pyrrolo[2,3-c]pyridine core can be achieved through various synthetic routes. A common and versatile method is the Bartoli indole synthesis, which involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent.[13] Other strategies include the Fischer indole synthesis and palladium-catalyzed cyclization reactions. The choice of synthetic route depends on the desired substitution pattern on the pyrrolo[2,3-c]pyridine core.

Conclusion and Future Perspectives

The pyrrolo[2,3-c]pyridine core structure represents a highly privileged scaffold in medicinal chemistry, with demonstrated and potential applications across a spectrum of diseases. Its success as a potent inhibitor of LSD1 in cancer and the promise shown by its isomers in kinase inhibition and the treatment of neurodegenerative diseases underscore its therapeutic potential. While the antiviral and antimicrobial activities of the pyrrolo[2,3-c]pyridine core itself require more dedicated investigation, the promising results from related isomers provide a strong impetus for further research. Future efforts should focus on expanding the chemical space around this core, elucidating structure-activity relationships for various targets, and conducting in vivo studies to translate the promising in vitro data into tangible therapeutic outcomes. The versatility and drug-like properties of the pyrrolo[2,3-c]pyridine scaffold ensure its continued prominence in the landscape of modern drug discovery.

References

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Sources

The Rise of Pyrrolopyridines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrrolopyridines, also known as azaindoles, represent a cornerstone heterocyclic scaffold in modern medicinal chemistry. Their unique structure, which marries a pyrrole ring with a pyridine ring, imparts a favorable combination of physicochemical and biological properties that have led to their classification as a "privileged structure." This guide provides an in-depth exploration of the pyrrolopyridine core, detailing its structural nuances, synthetic accessibility, and profound impact on drug discovery. We will dissect the mechanism of action of key pyrrolopyridine-based drugs, provide exemplary synthetic and analytical protocols, and offer a forward-looking perspective on the untapped potential of this remarkable scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of pyrrolopyridines in their therapeutic programs.

Introduction: The Azaindole Advantage

Pyrrolopyridines are bicyclic aromatic heterocycles formed by the fusion of a pyrrole and a pyridine ring.[1] Depending on the orientation of the rings and the position of the nitrogen atom in the pyridine ring, six distinct isomers exist, commonly referred to as azaindoles.[1] This structural diversity is fundamental to their versatility.

The significance of the pyrrolopyridine scaffold lies in its role as a bioisostere of the indole nucleus, a common motif in biologically active molecules. By replacing a carbon atom in the benzene portion of indole with a nitrogen atom, medicinal chemists can fine-tune a molecule's properties. This substitution introduces a hydrogen bond acceptor, alters the electron distribution, modulates pKa, and can improve metabolic stability and solubility—all critical parameters in drug design.

This scaffold is not merely a synthetic curiosity; it is found in natural products like the anticancer agent Camptothecin and forms the core of numerous FDA-approved drugs, including Vemurafenib for melanoma and Tofacitinib for rheumatoid arthritis.[1] Its most prominent role is as a "hinge-binder" in kinase inhibitors, where the pyrrolopyridine nucleus masterfully mimics the purine ring of ATP, enabling potent and often selective inhibition of these crucial cellular enzymes.[2]

Caption: The core isomeric forms of pyrrolopyridine, also known as azaindoles.

Strategic Synthesis of the Pyrrolopyridine Core

The construction of the pyrrolopyridine scaffold is a well-trodden path in organic synthesis, with a variety of established methods. The choice of synthetic route is dictated by the desired substitution pattern and the specific isomer being targeted. Common strategies often involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

One robust and widely used approach is the Fischer indole synthesis, adapted for azaindoles. However, for versatility and milder conditions, palladium-catalyzed cross-coupling reactions have become indispensable.

Exemplary Protocol: Multi-Component Synthesis of a Substituted Pyrrolopyridine

This protocol describes an efficient, multi-component reaction to generate a substituted pyrrolopyridine derivative, showcasing a modern and convergent synthetic strategy.[3]

Objective: To synthesize a functionalized pyrido[2,1-a]isoquinoline derivative, a class of pyrrolopyridines, using a one-pot, multi-component reaction under ultrasonic irradiation.[3]

Materials:

  • Phthalaldehyde

  • Methylamine

  • α-Halo substituted carbonyl compound (e.g., phenacyl bromide)

  • Activated acetylene (e.g., dimethyl acetylenedicarboxylate - DMAD)

  • Triphenylphosphine (PPh₃)

  • Water (as solvent)

  • Ultrasonic bath

Step-by-Step Methodology:

  • Reaction Setup: In a suitable round-bottom flask, combine phthalaldehyde (1.0 mmol), the α-halo carbonyl compound (1.0 mmol), and the activated acetylene (1.0 mmol) in 5 mL of water.

  • Reagent Addition: To the stirred mixture, add methylamine (1.0 mmol) followed by triphenylphosphine (1.0 mmol).

  • Ultrasonication: Place the flask in an ultrasonic bath and irradiate the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a short timeframe (e.g., 20-30 minutes), demonstrating significant acceleration compared to conventional heating.[3]

  • Work-up and Isolation: Upon completion, the product often precipitates from the aqueous medium. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol to remove unreacted starting materials and byproducts. If necessary, further purify the product by recrystallization or column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final pyrrolopyridine derivative using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Causality and Rationale: This method is highly efficient due to its convergent nature, building complexity rapidly in a single step. The use of ultrasonic irradiation provides acoustic cavitation, which generates localized high-pressure and high-temperature zones, dramatically accelerating the reaction rate under ambient bulk conditions.[3] Water as a solvent makes this an environmentally benign or "green" chemical process.

Therapeutic Applications: Pyrrolopyridines as Kinase Inhibitors

The ability of the pyrrolopyridine scaffold to act as an ATP-competitive kinase inhibitor has cemented its place in oncology and immunology drug development.[2] Kinases are enzymes that transfer a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. In many diseases, particularly cancer, kinases become constitutively active, leading to uncontrolled cell growth and proliferation.[4] Pyrrolopyridine-based drugs function by occupying the ATP-binding pocket of the kinase, preventing the phosphorylation event and shutting down the aberrant signaling cascade.[5][6]

Case Study 1: Vemurafenib (Zelboraf®) - Targeting BRAF in Melanoma
  • Mechanism of Action: Vemurafenib is a potent and selective inhibitor of the BRAF kinase, specifically the V600E mutant form, which is present in approximately 50% of melanomas.[6][7] The mutated BRAF protein is constitutively active, driving proliferation through the MAPK/ERK signaling pathway.[8] Vemurafenib binds to the ATP-binding site of the mutated BRAF V600E kinase, blocking its activity and inhibiting downstream signaling, which leads to G1 cell-cycle arrest and apoptosis in tumor cells.[6][8]

MAPK_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activates (in WT) MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (c-Myc, etc.) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits

Caption: Vemurafenib inhibits the constitutively active BRAF V600E mutant, blocking the MAPK pathway.

Case Study 2: Tofacitinib (Xeljanz®) - Modulating the JAK-STAT Pathway in Autoimmune Disease
  • Mechanism of Action: Tofacitinib is an inhibitor of the Janus kinase (JAK) family of enzymes.[9] It is used to treat autoimmune conditions like rheumatoid arthritis and psoriatic arthritis.[9] Cytokines, which are key signaling molecules in the immune system, bind to their receptors and activate associated JAKs.[10] Activated JAKs then phosphorylate and activate STATs (Signal Transducer and Activator of Transcription proteins), which translocate to the nucleus and regulate the transcription of genes involved in inflammation. Tofacitinib, by blocking JAKs (primarily JAK1 and JAK3), interrupts this signaling cascade, reducing the production of inflammatory mediators.[10]

Case Study 3: Crizotinib (Xalkori®) - Dual ALK/MET Inhibition in Lung Cancer
  • Mechanism of Action: Crizotinib is a multi-targeted receptor tyrosine kinase inhibitor primarily targeting ALK (Anaplastic Lymphoma Kinase) and c-Met.[11][12][13] In certain non-small cell lung cancers (NSCLC), a chromosomal rearrangement leads to the formation of an EML4-ALK fusion gene, which produces a constitutively active oncogenic fusion protein. Crizotinib binds to the ATP-binding site of the ALK protein, blocking its kinase activity and inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[5]

Drug NamePrimary Target(s)IndicationCore Scaffold
Vemurafenib BRAF V600EMetastatic Melanoma[7]1H-Pyrrolo[2,3-b]pyridine[14]
Tofacitinib JAK1, JAK3Rheumatoid Arthritis[9][15]Pyrrolo[2,3-d]pyrimidine
Crizotinib ALK, c-Met, ROS1Non-Small Cell Lung Cancer[11][12]Pyridine-based

Key Experimental Workflow: In Vitro Kinase Inhibition Assay

Evaluating the potency of a newly synthesized pyrrolopyridine derivative as a kinase inhibitor is a critical step in the drug discovery process. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a specific protein kinase.

Principle: The assay quantifies the amount of ADP produced during a kinase reaction.[16][17] Kinase activity is inversely correlated with the amount of light produced in a subsequent luciferase/luciferin reaction. The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted to ATP, which then fuels a light-producing reaction.[16][18]

Kinase_Assay_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection Start Combine: - Kinase - Substrate - ATP - Test Compound Incubate Incubate at RT Start->Incubate ADP is produced AddReagent1 Add ADP-Glo™ Reagent Incubate->AddReagent1 Incubate2 Incubate at RT AddReagent1->Incubate2 Terminate reaction, deplete ATP AddReagent2 Add Kinase Detection Reagent Incubate2->AddReagent2 Incubate3 Incubate at RT AddReagent2->Incubate3 Convert ADP to ATP, generate light Read Read Luminescence (Luminometer) Incubate3->Read

Caption: Workflow for the ADP-Glo™ luminescent kinase assay to measure inhibitor potency.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: Prepare a serial dilution of the pyrrolopyridine test compound in a suitable solvent (e.g., DMSO) and then dilute into the kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of a solution containing the kinase, its specific substrate, and ATP.

  • Initiate Reaction: Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.[18] Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the first step into ATP, and also provides luciferase and luciferin.[18]

  • Signal Development: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[19]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Future Directions and Conclusion

The pyrrolopyridine scaffold is far from being fully exploited. Its remarkable versatility continues to inspire the development of new therapeutic agents beyond kinase inhibitors. Current research is exploring pyrrolopyridine derivatives as inhibitors of other enzyme families, modulators of protein-protein interactions, and agents for diseases of the central nervous system.[1][20] The ongoing development of novel synthetic methodologies will undoubtedly unlock access to new chemical space and more complex, finely-tuned molecular architectures.

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  • MedCrave. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available from: [Link]

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ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate for Research and Development

Introduction & Scientific Context

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic building block belonging to the 6-azaindole class of compounds. The pyrrolopyridine scaffold is a significant pharmacophore in modern medicinal chemistry due to its structural resemblance to indole, allowing it to mimic the natural substrate and interact with a wide array of biological targets.[1] These core structures are integral to the development of novel therapeutics, particularly kinase inhibitors for oncology and agents targeting neurodegenerative diseases.[1][2] For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine isomer have shown potent activity as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinase 8 (CDK8), which are crucial targets in cancer therapy.[3][4]

Given its role as a key intermediate in the synthesis of potentially potent biological agents, a thorough understanding of its safe handling, storage, and emergency procedures is paramount for researchers and drug development professionals. This guide provides a comprehensive framework for managing the risks associated with ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate in a laboratory setting, grounded in data from structurally analogous compounds and established chemical safety principles.

Hazard Identification & Risk Assessment

Summary of Anticipated GHS Hazards

The following table summarizes the expected hazard classifications based on data from analogous compounds.[5][6]

Hazard ClassGHS PictogramSignal WordHazard Statement Code(s)Hazard Statement Description
Acute Toxicity, OralGHS07WarningH302Harmful if swallowed.[6]
Skin IrritationGHS07WarningH315Causes skin irritation.[5][6]
Eye IrritationGHS07WarningH319Causes serious eye irritation.[5][6]
Specific Target Organ Toxicity (Single Exposure)GHS07WarningH335May cause respiratory irritation.[5][6]
Hazardous to the Aquatic Environment (Acute)GHS09WarningH400Very toxic to aquatic life.
Hazardous to the Aquatic Environment (Chronic)GHS09WarningH410Very toxic to aquatic life with long lasting effects.
Detailed Hazard Analysis
  • Human Health Hazards: The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. The compound is expected to be harmful if swallowed.[6] Direct contact will likely cause irritation to the skin and serious irritation to the eyes.[5] Inhalation of the dust may lead to respiratory tract irritation.[5]

  • Environmental Hazards: Based on data for similar heterocyclic compounds, this substance should be considered very toxic to aquatic life, with the potential for long-lasting adverse effects. Therefore, it must not be allowed to enter drains or waterways.

  • Chemical Reactivity Hazards: The compound is generally stable under normal laboratory conditions.[5] However, it should be stored away from strong oxidizing agents, as these could initiate an exothermic and potentially hazardous reaction.[5] Thermal decomposition may produce toxic fumes, including oxides of carbon and nitrogen, and hydrogen chloride.[5]

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions are the primary means of exposure mitigation, supplemented by appropriate PPE.

Engineering Controls

The causality behind using engineering controls is to contain the chemical at the source, preventing it from entering the laboratory environment and reaching the user's breathing zone.

  • Chemical Fume Hood: All manipulations of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate as a solid or in solution must be conducted in a properly functioning and certified chemical fume hood.[7] This is critical to prevent inhalation of airborne dust or vapors.

  • Ventilated Enclosures: For operations like weighing, a ventilated balance enclosure or use of the analytical balance within the fume hood is required to contain fine powders.

  • Emergency Equipment: An ANSI-approved emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[5]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The selection of PPE must be based on the identified hazards.

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[5]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber (check manufacturer's breakthrough time data). Gloves must be inspected before use and changed immediately if contamination or perforation is suspected.[5]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[8]

  • Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[8] However, routine use should not be necessary with proper engineering controls.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Lab Coat D2 2. Respirator (if needed) D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Goggles / Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator (if needed) F3->F4

Caption: Standard workflow for donning and doffing PPE.

Protocols for Safe Handling and Storage

A self-validating protocol ensures that safety checks are integrated into the workflow itself.

Step-by-Step Handling Protocol
  • Pre-Work Checklist:

    • Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Ensure the work area inside the hood is clean and uncluttered.

    • Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.

    • Assemble all necessary equipment and reagents before starting.

  • Don PPE: Put on all required PPE as described in Section 3.2, following the correct donning sequence.

  • Aliquotting Solid:

    • Perform all weighing and transfers within the fume hood or a ventilated enclosure.

    • Use a spatula to carefully transfer the solid, minimizing any disturbance that could create dust.

    • Close the primary container immediately after removing the desired amount.

  • Preparing Solutions:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath for cooling.

  • Post-Handling Procedure:

    • Decontaminate any surfaces that may have been exposed.

    • Securely close all containers of the compound.

    • Properly dispose of any contaminated consumables (e.g., weigh boats, pipette tips) in the designated solid hazardous waste container.

    • Doff PPE in the correct sequence and wash hands and arms thoroughly with soap and water.[5]

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing accidents.

ParameterRequirementRationale
Container Store in the original, tightly sealed container.[5][8]Prevents contamination and release into the environment.
Atmosphere For long-term storage, consider keeping under an inert gas (e.g., Argon, Nitrogen).[5]Minimizes potential degradation from air or moisture.
Location Store in a cool, dry, and well-ventilated area designated for chemical storage.[5][8]Prevents thermal degradation and accidental exposure.
Incompatibilities Segregate from strong oxidizing agents.[5]Avoids potentially hazardous chemical reactions.
Labeling Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.Provides immediate hazard identification for all personnel.

Emergency Procedures and First Aid

Rapid and correct response during an emergency can significantly mitigate harm.

Spill Response

Spill_Response Start Spill Occurs Decision Is spill large, uncontained, or in a public area? Start->Decision SmallSpill Small, Contained Spill Decision->SmallSpill No LargeSpill Large or Uncontained Spill Decision->LargeSpill Yes Alert Alert personnel in immediate area SmallSpill->Alert PPE Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) Alert->PPE Absorb Cover with inert absorbent (vermiculite, sand) PPE->Absorb Collect Carefully sweep and place in a labeled hazardous waste container Absorb->Collect Clean Decontaminate area with appropriate solvent/soap Collect->Clean Evacuate Evacuate immediate area LargeSpill->Evacuate ContactEHS Contact institutional Emergency / EHS Evacuate->ContactEHS Secure Secure the area and prevent entry ContactEHS->Secure

Caption: Decision tree for chemical spill response.

First Aid Measures

The following first aid measures are based on standard procedures for the anticipated hazards.[5][8] Seek immediate medical attention in all cases of significant exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Call for immediate medical assistance.[5][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Call a poison control center or doctor immediately for treatment advice.[5]

Disposal Considerations

Chemical waste is regulated, and proper disposal is a legal and ethical requirement to protect the environment.

  • Waste Characterization: Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate should be treated as hazardous waste.

  • Containerization: Collect all waste material (including contaminated consumables like gloves and paper towels) in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Method: Disposal must be carried out by a licensed waste disposal company. The preferred method is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[5] All disposal activities must be in strict accordance with local, state, and federal regulations.

References

  • Pipzine Chemicals. Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
  • Synquest Labs. Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxylate Safety Data Sheet.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Echemi. 3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol Safety Data Sheets.
  • BLDpharm. Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
  • JNAS. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • JNAS. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines (2024).
  • Smolecule. methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
  • Cole-Parmer. MATERIAL SAFETY DATA SHEET - PYRIDINE.

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An In-depth Technical Guide to the Solubility of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a versatile pharmacophore found in a variety of therapeutic agents, including kinase inhibitors and anti-proliferative compounds.[1] Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the known solubility characteristics of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, the theoretical principles governing its solubility, and detailed experimental protocols for its quantitative determination.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its physicochemical properties. While experimental data for ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is not extensively published, we can infer its likely behavior from its structure and data for related compounds.

PropertyValue/InformationSource
Molecular FormulaC10H10N2O2[2]
Molecular Weight190.20 g/mol
AppearanceTypically a solid[2]
Melting PointData not available for the title compound. The parent compound, 1H-pyrrolo[2,3-b]pyridine, has a melting point of 106 °C.[3]
pKaData not available. The pyrrole nitrogen is weakly acidic, while the pyridine nitrogen is basic. The presence of the electron-withdrawing carboxylate group will influence the basicity of the pyridine nitrogen.
logPData not available. The value can be predicted using computational models and is crucial for understanding the lipophilicity and solubility in non-polar solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is governed by a balance of intermolecular forces between the solute and the solvent molecules, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The presence of both a hydrogen bond donor (the pyrrole N-H) and acceptors (the pyridine nitrogen and the carbonyl oxygen of the ester), as well as a polar ester group, suggests that this molecule will exhibit good solubility in polar aprotic and some polar protic solvents.[4] The aromatic rings contribute to its solubility in solvents that can engage in π-π stacking.

Qualitative Solubility Profile

Based on available data, a qualitative solubility profile for ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate can be summarized as follows:

SolventPolaritySolubilitySource
Dichloromethane (DCM)Polar AproticSoluble[2]
ChloroformPolar AproticSoluble[5]
EthanolPolar ProticSoluble[2]
N,N-Dimethylformamide (DMF)Polar AproticSoluble[5]
WaterPolar ProticLow Solubility[5]

Quantitative Determination of Solubility

For drug discovery and development, a quantitative understanding of solubility is essential. This is typically achieved through kinetic and thermodynamic solubility assays.[6][7][8]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.[8]

  • Kinetic Solubility is determined by dissolving a compound (often from a DMSO stock solution) into an aqueous buffer and measuring the concentration at which it precipitates over a short period.[7][9] This method is high-throughput and useful for early-stage drug discovery.[9]

  • Thermodynamic Solubility represents the true equilibrium solubility of a compound in a saturated solution.[10] It is determined by incubating an excess of the solid compound with the solvent over a longer period (e.g., 24-48 hours) to ensure equilibrium is reached.[10] This is the more accurate measure and is critical for later-stage development.[6]

Experimental Protocol: Thermodynamic Solubility Assay

This protocol outlines the "shake-flask" method, a gold standard for determining thermodynamic solubility.

1. Materials and Equipment:

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane)

  • HPLC-grade solvents for analysis

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a UV detector

  • Analytical balance

  • Syringe filters (0.45 µm)

2. Workflow Diagram:

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess compound B Add solvent to vials A->B C Create saturated solution B->C D Incubate with shaking (24-48h) C->D Equilibrate E Centrifuge to pellet solid D->E Separate F Filter supernatant E->F H Analyze supernatant by HPLC-UV F->H Analyze G Prepare calibration standards G->H I Calculate concentration (mg/mL) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

3. Step-by-Step Procedure:

  • Add an excess amount of solid ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate to a pre-weighed 2 mL glass vial. The excess is crucial to ensure a saturated solution is formed.

  • Add a known volume (e.g., 1 mL) of the desired organic solvent to the vial.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the vials for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Prepare a series of calibration standards of the compound in the same solvent.

  • Analyze the filtered supernatant and the calibration standards by HPLC-UV.

  • Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is not widely available, precautions for handling related heterocyclic compounds like pyridine should be followed.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[11][12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with volatile organic solvents.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from ignition sources.[4]

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.[13]

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][13]

Conclusion

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a valuable building block in pharmaceutical research. Its solubility profile suggests good solubility in common polar organic solvents and poor solubility in water. For any research or development application, it is imperative to move beyond qualitative descriptions and perform quantitative solubility assessments. The detailed thermodynamic solubility protocol provided in this guide offers a robust method for obtaining reliable and accurate data, which is fundamental for the successful progression of this compound in the drug discovery pipeline.

References

  • Pipzine Chemicals. Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Lusi, M., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19743. Available at: [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • University of Iowa. Standard Operating Procedure for Pyridine and Pyridine Derivatives. Available at: [Link]

  • Pal, T., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(13), 11489-11537. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Available at: [Link]

  • MDPI. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(15), 4983. Available at: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Journal of the National Academy of Sciences of Ukraine. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). Available at: [Link]

  • Princeton University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Pipzine Chemicals. Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
  • Lviv Polytechnic National University. (2020). SYNTHESIS AND SOLUBILITY OF 1-[2-METHYL-1-(4-METHYLPHENYL)- 5-PHENYL-1H-PYRROL-3-YL]ETHANONE IN ORGANIC SOLVENTS. Chemistry, Technology and Application of Substances, 3(2). Available at: [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Available at: [Link]

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Journal of Applicable Chemistry. Available at: [Link]

  • Pipzine Chemicals. Ethyl 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate from Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a critical heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to act as a bioisostere, while the introduction of a nitrogen atom into the six-membered ring imparts unique physicochemical properties, such as improved solubility and metabolic stability.[1][2] Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, the target of this guide, is a particularly valuable building block for the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other potential therapeutic agents.[3]

The synthesis of this and other azaindole derivatives is often challenging due to the electron-deficient nature of the pyridine ring, which can render many classic indole synthesis reactions, such as the Fischer indole synthesis, less effective.[1][2] This guide provides an in-depth exploration of robust and field-proven synthetic strategies starting from readily available nitropyridine precursors. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights to navigate the complexities of these transformations.

Strategic Overview: Navigating the Synthetic Landscape

The construction of the ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate core from a nitropyridine starting material fundamentally involves the formation of the pyrrole ring fused to the pyridine. The key strategic decision lies in the sequence and method of introducing the necessary carbon atoms and the cyclization step. The primary approaches, which will be detailed in this guide, are the Leimgruber-Batcho-type synthesis and condensation followed by reductive cyclization.

Synthetic_Strategies cluster_1 Leimgruber-Batcho Pathway cluster_2 Condensation Pathway Start Substituted Nitropyridine Enamine_Formation Enamine Formation Reaction with DMF-DMA or similar reagent Start->Enamine_Formation 4-methyl-3-nitropyridine derivative Condensation Condensation Reaction With diethyl malonate or similar C2 synthon Start->Condensation Substituted nitropyridine Strategy1 Strategy 1: Leimgruber-Batcho-type Synthesis Strategy2 Strategy 2: Condensation & Reductive Cyclization Target Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Reductive_Cyclization1 Reductive Cyclization e.g., H₂, Pd/C or Zn/AcOH Enamine_Formation->Reductive_Cyclization1 Reductive_Cyclization1->Target Reductive_Cyclization2 Reductive Cyclization e.g., Zn/AcOH or SnCl₂ Condensation->Reductive_Cyclization2 Reductive_Cyclization2->Target

Figure 1: High-level overview of synthetic pathways.

Strategy 1: The Leimgruber-Batcho-type Synthesis

The Leimgruber-Batcho synthesis is a powerful and versatile method for constructing indole and azaindole scaffolds.[1][4] Its application to the synthesis of 6-azaindoles from 4-methyl-3-nitropyridines is particularly effective, often providing high yields.[3] The strategy involves two key steps: the formation of an enamine intermediate and its subsequent reductive cyclization.

Causality and Mechanistic Insights

The initial step leverages the acidity of the methyl group at the 4-position of the pyridine ring, which is enhanced by the electron-withdrawing nitro group at the 3-position. This allows for condensation with an acetal of N,N-dimethylformamide, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a stable β-dimethylamino-α-nitroenamine intermediate.[4]

The subsequent reductive cyclization is the crux of the synthesis. The nitro group is reduced to an amino group, which then intramolecularly attacks the enamine, leading to the formation of the pyrrole ring after elimination of dimethylamine.[4]

Leimgruber_Batcho_Mechanism Nitropyridine 4-Methyl-3-nitropyridine Enamine Enamine Intermediate Nitropyridine->Enamine + DMF-DMA - CH₃OH, - H₂O DMFDMA DMF-DMA Reducer Reducing Agent (e.g., H₂, Pd/C) Amino_Intermediate Amino Intermediate Enamine->Amino_Intermediate + Reducer (NO₂ → NH₂) Cyclized_Intermediate Cyclized Intermediate Amino_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 1H-pyrrolo[2,3-c]pyridine Cyclized_Intermediate->Product - Dimethylamine

Figure 2: Simplified mechanism of the Leimgruber-Batcho-type azaindole synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of 6-azaindoles.[3][4][5]

Step 1: Synthesis of (E)-2-(2-dimethylamino)vinyl)-3-nitropyridine (Enamine Formation)

  • Reaction Setup: To a solution of 4-methyl-3-nitropyridine (1.0 eq) in dry N,N-dimethylformamide (DMF, 5-10 mL per gram of starting material), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5-2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 100-120 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring. The enamine product will often precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol or isopropanol if necessary.

Step 2: Synthesis of 1H-pyrrolo[2,3-c]pyridine (Reductive Cyclization)

Note: To obtain the desired ethyl 5-carboxylate, the starting material for Step 1 would need to be an appropriately substituted 4-methyl-3-nitropyridine, such as ethyl 2-methyl-5-nitroisonicotinate.

  • Reaction Setup: In a hydrogenation vessel, dissolve the enamine intermediate (1.0 eq) from Step 1 in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 1H-pyrrolo[2,3-c]pyridine derivative.

Strategy 2: Condensation with Malonic Esters and Reductive Cyclization

This strategy involves the nucleophilic aromatic substitution of a suitable nitropyridine with a carbanion derived from a malonic ester, followed by reductive cyclization to form the pyrrole ring. This method is particularly useful for introducing substituents at the 3-position of the 6-azaindole core.[3]

Causality and Mechanistic Insights

The key to this approach is the activation of the pyridine ring towards nucleophilic attack by the presence of a nitro group and a suitable leaving group (e.g., a halogen) on the ring. A strong base, such as sodium hydride (NaH), is used to deprotonate diethyl malonate, generating a potent nucleophile. This nucleophile displaces the leaving group on the nitropyridine.

The subsequent step involves the reduction of the nitro group to an amine. This is followed by an in-situ intramolecular cyclization, where the newly formed amino group attacks one of the ester carbonyls, leading to the formation of the pyrrole ring after elimination of ethanol.

Condensation_Pathway Start 4-Chloro-3-nitropyridine (or similar) Condensation Condensation with Diethyl Malonate Start->Condensation + Diethyl Malonate, NaH Intermediate Diethyl 2-(3-nitropyridin-4-yl)malonate Condensation->Intermediate Reduction Nitro Group Reduction (e.g., Zn/AcOH) Intermediate->Reduction Amino_Intermediate Amino-malonate Intermediate Reduction->Amino_Intermediate Cyclization Intramolecular Cyclization & Aromatization Amino_Intermediate->Cyclization Product Ethyl 2-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (Example Product) Cyclization->Product

Figure 3: Workflow for the condensation and reductive cyclization strategy.

Detailed Experimental Protocol

This protocol is a generalized procedure based on similar syntheses of substituted 6-azaindoles.[3] To obtain the target ethyl 5-carboxylate, a specifically substituted nitropyridine would be required.

Step 1: Synthesis of Diethyl 2-(3-nitropyridin-4-yl)malonate

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous DMF.

  • Addition of Malonate: Cool the suspension to 0 °C and add a solution of diethyl malonate (2.0 eq) in anhydrous DMF dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Addition of Nitropyridine: Add a solution of 4-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates the consumption of the starting nitropyridine.

  • Work-up: Carefully quench the reaction by the slow addition of ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired malonate derivative.

Step 2: Reductive Cyclization to Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate derivative

  • Reaction Setup: Dissolve the purified malonate derivative (1.0 eq) from Step 1 in a mixture of acetic acid and ethanol.

  • Reducing Agent: Add zinc dust (5-10 eq) portion-wise to the solution. The reaction is exothermic and may require an ice bath to maintain the temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC/LC-MS.

  • Work-up: Cool the reaction to room temperature and filter off the excess zinc. Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Isolation: Extract the product with ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to afford the desired pyrrolo[2,3-c]pyridine derivative.

Quantitative Data Summary

Synthesis StrategyStarting NitropyridineKey ReagentsTypical YieldsReference
Leimgruber-Batcho 4-Methyl-3-nitropyridinesDMF-DMA, H₂/Pd-CHigh (up to 100%)[3]
Condensation/Cyclization 4-Chloro-3-nitropyridineDiethyl malonate, NaH, Zn/AcOHModerate to Good[3]
Bartoli Synthesis 2-Halogeno-3-nitropyridinesVinyl Magnesium BromideVariable, often moderate[3]

Field-Proven Insights and Troubleshooting

  • Substrate Reactivity: The electron-deficient nature of the pyridine ring is a double-edged sword. While it facilitates nucleophilic aromatic substitution in the condensation strategy, it can hinder classic electrophilic substitution-based cyclizations like the Fischer indole synthesis.[1][2]

  • Reduction of the Nitro Group: The reduction of the nitropyridine is a critical step. While catalytic hydrogenation is clean and efficient, other methods like using zinc in acetic acid or tin(II) chloride can also be effective, especially if other functional groups are sensitive to hydrogenation.[3] Iron in acetic acid is another common method, though work-up can sometimes be complicated by the formation of iron salts.[6]

  • Control of Regiochemistry: Achieving the desired 5-carboxylate substitution requires careful selection of the starting nitropyridine. The substitution pattern on the initial pyridine ring dictates the final regiochemistry of the product. For the target molecule, a starting material like ethyl 5-chloro-6-methylnicotinate, followed by nitration and subsequent application of the Leimgruber-Batcho-type synthesis, could be a plausible, albeit multi-step, route.

  • Purification: Azaindole derivatives can exhibit amphoteric properties and may be challenging to purify via chromatography. Using a gradient elution system with a small amount of a basic modifier like triethylamine or an acidic modifier like acetic acid can improve peak shape and separation.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 2024.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Leimgruber–Batcho Indole Synthesis.
  • The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles.
  • Method for preparing 3-aminopyridines
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Bartoli indole synthesis. Wikipedia.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry, 2022.
  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 2010.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4, 2000.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH.
  • Microwave assisted Leimgruber-Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. PubMed, 2004.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.

Sources

Application Notes and Protocols for the Synthesis of 6-Azaindole Derivatives via the Bartoli Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its ability to mimic the indole nucleus while offering modulated physicochemical properties.[1][2] This document provides a comprehensive guide to the synthesis of 6-azaindole derivatives utilizing the Bartoli indole synthesis, a powerful and direct method employing the reaction of ortho-substituted nitropyridines with vinyl Grignard reagents.[2][3] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer practical guidance on troubleshooting common experimental challenges. This guide is designed to equip researchers with the knowledge to confidently and successfully apply the Bartoli reaction in their synthetic endeavors.

Introduction: The Strategic Importance of 6-Azaindoles and the Bartoli Advantage

6-Azaindoles, also known as pyrrolo[2,3-c]pyridines, are bioisosteres of indoles that have garnered significant attention in medicinal chemistry. The strategic placement of a nitrogen atom in the benzene portion of the indole ring can lead to enhanced binding affinity, improved solubility, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[4] Consequently, the 6-azaindole core is a key component in a variety of therapeutic agents, including kinase inhibitors for oncology and treatments for inflammatory and autoimmune diseases.[5]

While several methods exist for the synthesis of azaindoles, many classical indole syntheses, such as the Fischer indole synthesis, are often inefficient for pyridine-based substrates.[6][7] The Bartoli indole synthesis, discovered by Giuseppe Bartoli in 1989, offers a robust and direct route to these valuable heterocycles.[2] The reaction's tolerance for a range of functional groups and its ability to construct the azaindole core in a single step from readily available nitropyridines make it an attractive and powerful tool for synthetic chemists.[2][3]

The Mechanism of the Bartoli Reaction: A Step-by-Step Elucidation

The Bartoli reaction is a nuanced process that requires a careful understanding of its mechanistic steps to ensure successful execution. The reaction proceeds through a series of intermediates, initiated by the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene (in this case, a nitropyridine).[8] A key insight is the necessity of an ortho-substituent on the nitropyridine, as its steric bulk is crucial for facilitating the key[8][8]-sigmatropic rearrangement.[8][9] The reaction typically consumes three equivalents of the vinyl Grignard reagent to drive the reaction to completion.[8][10]

The proposed mechanism is as follows:

  • Initial Grignard Addition and Nitroso Intermediate Formation: The first equivalent of the vinyl Grignard reagent adds to the nitro group of the ortho-substituted nitropyridine, forming an unstable intermediate that spontaneously decomposes to a nitroso-pyridine intermediate.[8]

  • Second Grignard Addition: A second equivalent of the vinyl Grignard reagent attacks the nitroso intermediate.[8]

  • [8][8]-Sigmatropic Rearrangement: The steric pressure from the ortho-substituent facilitates a[8][8]-sigmatropic rearrangement, a critical step in forming the carbon skeleton of the indole ring.[8][9]

  • Cyclization and Aromatization: The intermediate then undergoes cyclization and tautomerization.[8]

  • Deprotonation and Final Workup: The third equivalent of the Grignard reagent acts as a base, deprotonating the pyrrolic nitrogen to form a dimagnesium salt. An aqueous workup then leads to the final 6-azaindole product.[8][10]

Bartoli_Mechanism cluster_start Step 1: Initial Grignard Addition cluster_second Step 2: Second Grignard Addition cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4: Cyclization & Tautomerization cluster_final Step 5: Deprotonation & Workup A ortho-Substituted Nitropyridine C Nitroso-Pyridine Intermediate A->C + B Vinyl Grignard (1st equiv.) B->C + E Adduct C->E + D Vinyl Grignard (2nd equiv.) D->E + F Rearranged Intermediate E->F G Cyclized Intermediate F->G I Dimagnesium Salt G->I + H Vinyl Grignard (3rd equiv.) H->I + J 6-Azaindole Product I->J Aqueous Workup

Caption: Proposed mechanism of the Bartoli reaction for 6-azaindole synthesis.

Scope and Limitations: A Survey of Substrates and Yields

The Bartoli reaction is a versatile method for the synthesis of a variety of 7-substituted 6-azaindoles. The reaction's success is, however, highly dependent on the nature of the ortho-substituent on the starting nitropyridine. Halogens and methoxy groups are commonly employed as effective ortho-directing groups. The following table summarizes representative examples of 6-azaindole synthesis via the Bartoli reaction, highlighting the starting materials, products, and reported yields.

Starting NitropyridineOrtho-SubstituentProductYield (%)
2-Chloro-3-nitropyridineChloro7-Chloro-6-azaindole33
2-Fluoro-3-nitropyridineFluoro7-Fluoro-6-azaindole35
2-Bromo-3-nitropyridineBromo7-Bromo-6-azaindole22
2-Methoxy-3-nitropyridineMethoxy7-Methoxy-6-azaindole20
Data sourced from a systematic study on nitropyridines.[3]

It is important to note that nitropyridines lacking an ortho-substituent generally fail to produce the desired azaindole product in significant yields.[8]

Detailed Experimental Protocols

The following protocols provide a general procedure for the Bartoli synthesis of 6-azaindoles, followed by a specific, detailed example for the preparation of 7-chloro-6-azaindole.[3]

General Protocol for the Synthesis of 6-Azaindoles

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Ortho-substituted 3-nitropyridine (1 equivalent)

  • Vinylmagnesium bromide or chloride (1.0 M solution in THF, 3-4 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting nitropyridine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the vinylmagnesium bromide/chloride solution (3-4 equivalents) to the cooled solution while maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-azaindole derivative.

Specific Protocol: Synthesis of 7-Chloro-6-azaindole

This protocol provides a detailed procedure for the synthesis of 7-chloro-6-azaindole from 2-chloro-3-nitropyridine.[3]

Materials:

  • 2-Chloro-3-nitropyridine (5.0 g, 31.5 mmol)

  • Vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol)

  • Anhydrous THF (200 mL)

  • 20% Aqueous NH₄Cl (150 mL)

  • Ethyl acetate (3 x 150 mL)

  • Anhydrous MgSO₄

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in anhydrous THF (200 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for an additional 8 hours.

  • Quench the reaction by the slow and careful addition of 20% aqueous NH₄Cl (150 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous phase with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 7-chloro-6-azaindole.

Experimental Workflow and Troubleshooting

A successful Bartoli reaction requires careful attention to anhydrous conditions and temperature control. The following diagram outlines the general experimental workflow.

Bartoli_Workflow A 1. Dissolve Nitropyridine in Anhydrous THF B 2. Cool to -78 °C A->B C 3. Add Vinyl Grignard (3-4 equiv.) B->C D 4. Warm and Stir C->D E 5. Quench with Aqueous NH₄Cl D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Concentrate Organic Phase F->G H 8. Purify by Column Chromatography G->H

Caption: General experimental workflow for the Bartoli synthesis of 6-azaindoles.

Troubleshooting Common Issues:

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Decomposition of Grignard reagent. 3. Unsuitable ortho-substituent.1. Increase reaction time or temperature (e.g., stir at room temperature overnight). 2. Use freshly prepared or titrated Grignard reagent. Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere.[11][12] 3. Consider using a different ortho-substituent (e.g., chloro, bromo).
Formation of multiple byproducts 1. Reaction temperature too high during Grignard addition. 2. Inefficient quenching.1. Maintain a low temperature (-78 °C) during the addition of the Grignard reagent. 2. Quench the reaction slowly and at a low temperature to minimize side reactions.
Difficulty in product purification Co-elution of impurities.Optimize the mobile phase for column chromatography. Consider using a different stationary phase or purification technique (e.g., preparative HPLC).
Inconsistent results Variability in the quality of reagents or reaction conditions.Ensure consistent quality of starting materials and solvents. Carefully control reaction parameters such as temperature, addition rate, and stirring speed.

Safety Considerations

The Bartoli reaction involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Vinyl Grignard Reagents: These are highly reactive and pyrophoric, reacting violently with water and moisture.[11] They should be handled under an inert atmosphere using anhydrous techniques.[11][12] Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

  • Nitro Compounds: Many nitroaromatic compounds are toxic and potentially explosive. Handle with care and avoid exposure to heat, shock, or friction.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood.[13] A thorough risk assessment should be conducted before commencing any experimental work.[13]

Conclusion

The Bartoli reaction is a highly effective and versatile method for the synthesis of 6-azaindole derivatives, providing a direct route to this important class of heterocyclic compounds. By understanding the reaction mechanism, carefully controlling experimental conditions, and adhering to safety protocols, researchers can successfully employ this reaction to access a wide range of 6-azaindole derivatives for applications in drug discovery and medicinal chemistry.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Bartoli indole synthesis. In Wikipedia. Retrieved from [Link]

  • For reference Name Reaction by Jie Jack Li Wikipedia- Bartoli Reaction Name Reaction and Reagent in Organic Synthesis by B.P. Mundy, Michael G. E. and Frank G.F.. (2023, March 19).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ChemRxiv. (2023).
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2008). ChemInform Abstract: Synthesis of Amino-Substituted Indoles Using the Bartoli Reaction.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).
  • Organic Syntheses. (n.d.). vinyl bromide. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Royal Society of Chemistry.
  • ResearchGate. (2007). Safety aspects of the process control of Grignard reactions.
  • ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
  • Sausville, E. A. (2014). Applications of Bartoli indole synthesis. Chemical Society Reviews, 43(13), 4728-4750.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Organic Letters. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction.
  • The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • PubMed. (2003). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. Tetrahedron Letters, 44(10), 2149-2151.

Sources

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Substituted Pyrrolo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1] Its structural resemblance to indole and purine allows it to function as a versatile pharmacophore, engaging with a wide array of biological targets.[1] Consequently, derivatives of this scaffold are integral to the development of kinase inhibitors, antiproliferative agents, and potential therapeutics for a range of diseases, including cancer and Alzheimer's disease.[1] The strategic application of palladium catalysis has revolutionized the synthesis of these valuable compounds, offering efficient and modular routes to a diverse array of substituted pyrrolo[2,3-c]pyridines. This guide provides an in-depth exploration of key palladium-catalyzed methodologies for both the construction of the 6-azaindole core and its subsequent functionalization.

Part 1: Constructing the Pyrrolo[2,3-c]pyridine Core

The de novo synthesis of the pyrrolo[2,3-c]pyridine scaffold can be elegantly achieved through several palladium-catalyzed cascade or domino reactions. These methods offer the advantage of forming multiple bonds in a single operation, thereby increasing synthetic efficiency.

Cascade C-N Cross-Coupling/Heck Reaction

A robust strategy for the synthesis of substituted 6-azaindoles involves a palladium-catalyzed cascade reaction between amino-o-bromopyridines and alkenyl bromides.[2] This approach sequentially forms a C-N bond via a Buchwald-Hartwig-type coupling, followed by an intramolecular Heck reaction to construct the pyrrole ring.

Causality of Experimental Choices:

  • Catalyst System: The choice of a palladium source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as XPhos is critical. The ligand facilitates both the oxidative addition of the aryl bromide and the subsequent reductive elimination to form the C-N bond, while also promoting the intramolecular Heck cyclization.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (t-BuONa) is essential for the deprotonation of the amine, which is a key step in the C-N coupling catalytic cycle.

  • Solvent: Anhydrous, high-boiling point solvents like toluene or dioxane are typically used to ensure the reaction reaches the necessary temperature for both catalytic cycles to proceed efficiently.

Workflow Diagram:

G cluster_start Starting Materials cluster_reagents Reagents A Amino-o-bromopyridine G One-Pot Reaction Vessel (Heated) A->G B Alkenyl Bromide B->G C Pd₂(dba)₃ (Palladium Source) C->G D XPhos (Ligand) D->G E t-BuONa (Base) E->G F Toluene (Solvent) F->G H Cascade Reaction: 1. Intermolecular C-N Coupling 2. Intramolecular Heck Cyclization G->H I Substituted Pyrrolo[2,3-c]pyridine H->I G A 3,4-Dibromopyridine C 4-Alkynyl-3-bromopyridine A->C Site-selective at C4 B Step 1: Pd-catalyzed Sonogashira Coupling (with R-C≡CH) E Substituted Pyrrolo[2,3-c]pyridine C->E Forms pyrrole ring D Step 2: Pd-catalyzed Tandem C-N Coupling/Cyclization (with R'-NH₂) Sonogashira_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L₂->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-C≡C-Cu) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-C≡C-R Ar-Pd(II)(L₂)-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Catalyst Regeneration Product Ar-C≡C-R Reductive_Elimination->Product

Sources

The Strategic Utility of Ethyl 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate as a Versatile Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] This structural motif is a key component in a variety of therapeutic agents due to its ability to mimic the purine core of ATP and engage in critical hydrogen bonding interactions within the kinase ATP-binding site. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate as a pivotal intermediate in the synthesis of next-generation kinase inhibitors. We will delve into the scientific rationale for its selection, provide detailed synthetic protocols for its preparation and subsequent derivatization, and discuss its application in targeting key kinases implicated in oncology and inflammatory diseases.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

Kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors that compete with ATP for binding to the enzyme's active site has revolutionized targeted therapy.

The pyrrolo[2,3-c]pyridine scaffold is particularly advantageous for several reasons:

  • Structural Mimicry: As a deaza-isostere of adenine, it effectively occupies the adenine-binding region of the ATP pocket.

  • Hydrogen Bonding: The pyrrole N-H and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, forming key interactions with the hinge region of the kinase domain, a critical determinant of binding affinity.

  • Vectors for Substitution: The scaffold provides multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Substitutions can be directed into various pockets of the ATP-binding site to achieve desired target engagement.

The ethyl ester at the 5-position of the ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate intermediate serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce diverse functionalities. This strategic placement allows for the exploration of the solvent-exposed region of the kinase active site, which can significantly impact inhibitor selectivity and cell permeability.

Synthesis of the Core Intermediate: Ethyl 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate

A robust and scalable synthesis of the title intermediate is paramount for its successful application in drug discovery programs. While several methods for the synthesis of the 6-azaindole core exist, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine. A plausible and widely applicable approach is the Bartoli indole synthesis, which utilizes the reaction of a nitro-aromatic compound with a vinyl Grignard reagent.

The following protocol is a representative method adapted from established azaindole syntheses.[1]

Protocol 1: Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

This protocol outlines a two-step process starting from a commercially available substituted nitropyridine.

Step 1: Synthesis of Ethyl 4-((dimethylamino)vinyl)-3-nitropyridine-2-carboxylate

  • Reagents and Materials:

    • Ethyl 4-chloro-3-nitropyridine-2-carboxylate

    • (E)-N,N-dimethyl-2-(tributylstannyl)ethenamine

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tol)₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Nitrogen atmosphere

  • Procedure:

    • To a solution of ethyl 4-chloro-3-nitropyridine-2-carboxylate (1.0 eq) in anhydrous DMF, add (E)-N,N-dimethyl-2-(tributylstannyl)ethenamine (1.2 eq).

    • Degas the mixture with a stream of nitrogen for 15 minutes.

    • Add palladium(II) acetate (0.05 eq) and tri(o-tolyl)phosphine (0.1 eq) to the reaction mixture.

    • Heat the reaction to 100 °C and stir for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Step 2: Reductive Cyclization to Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

  • Reagents and Materials:

    • Ethyl 4-((dimethylamino)vinyl)-3-nitropyridine-2-carboxylate

    • Iron powder (Fe)

    • Acetic acid (AcOH)

    • Ethanol (EtOH)

  • Procedure:

    • To a solution of ethyl 4-((dimethylamino)vinyl)-3-nitropyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and acetic acid (e.g., 4:1 v/v), add iron powder (5.0 eq).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

G cluster_0 Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Start Ethyl 4-chloro-3-nitropyridine-2-carboxylate Step1 Stille Coupling with (E)-N,N-dimethyl-2-(tributylstannyl)ethenamine Start->Step1 Intermediate Ethyl 4-((dimethylamino)vinyl)-3-nitropyridine-2-carboxylate Step1->Intermediate Step2 Reductive Cyclization (Fe / AcOH) Intermediate->Step2 Product Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Step2->Product

Caption: Synthetic workflow for Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Application in Kinase Inhibitor Synthesis: Derivatization Strategies

The true utility of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate lies in its capacity for systematic derivatization to generate libraries of potential kinase inhibitors. The primary points of modification are the pyrrole nitrogen (N1), the pyridine ring, and the ethyl ester at C5.

Modification of the C5-Ester: Amide Coupling

The most common and impactful derivatization is the conversion of the C5-ester to a diverse range of amides. This is typically achieved through a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by amide bond formation.

Protocol 2: Synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxamides

Step 1: Hydrolysis to 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

  • Reagents and Materials:

    • Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol (MeOH)

    • Water

    • 1N Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water.

    • Add an aqueous solution of LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq).

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Once the hydrolysis is complete, cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1N HCl.

    • The carboxylic acid product may precipitate out of solution. If so, collect the solid by filtration.

    • If the product remains in solution, extract with a suitable organic solvent like ethyl acetate.

    • Dry the product under vacuum to yield 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid, which can often be used in the next step without further purification.

Step 2: Amide Coupling with a Primary or Secondary Amine

  • Reagents and Materials:

    • 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

    • Desired primary or secondary amine (R¹R²NH) (1.1 eq)

    • Coupling agent: HATU, HBTU, or EDC/HOBt (1.2 eq)

    • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

    • Anhydrous DMF or Dichloromethane (DCM)

  • Procedure:

    • To a solution of 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq) and the base (DIPEA or TEA, 2.0-3.0 eq).

    • Add the coupling agent (e.g., HATU, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 1H-pyrrolo[2,3-c]pyridine-5-carboxamide.

G cluster_1 Derivatization at C5-Position Start Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Hydrolysis Ester Hydrolysis (LiOH or NaOH) Start->Hydrolysis CarboxylicAcid 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling (HATU, R¹R²NH) CarboxylicAcid->AmideCoupling FinalProduct Target Kinase Inhibitor (1H-Pyrrolo[2,3-c]pyridine-5-carboxamide) AmideCoupling->FinalProduct

Caption: General workflow for C5-amide derivatization.

N1-Alkylation/Arylation of the Pyrrole Ring

Modification at the N1 position of the pyrrole ring can be used to introduce substituents that probe deeper into the ATP-binding pocket or to block a potential metabolic site. This is typically achieved via alkylation or arylation reactions.

Protocol 3: N1-Alkylation of the Pyrrolo[2,3-c]pyridine Core
  • Reagents and Materials:

    • Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate or a C5-amide derivative

    • Alkyl halide (R-X, e.g., methyl iodide, benzyl bromide) (1.2 eq)

    • Base: Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

    • Anhydrous DMF or THF

  • Procedure:

    • To a solution of the N-unsubstituted pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF or THF at 0 °C, add the base (e.g., NaH, 1.5 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkyl halide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield the N1-alkylated product.

Case Study: Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical for cytokine signaling. Inhibitors of the JAK-STAT pathway have shown significant therapeutic benefit in the treatment of autoimmune diseases and myeloproliferative neoplasms. The pyrrolopyridine scaffold is a well-established core for potent JAK inhibitors.[3]

The ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate intermediate can be elaborated to potent JAK inhibitors. For instance, amide coupling with specific aminocyclohexane derivatives can position key functional groups to interact with the JAK active site.

Table 1: Representative Data for Pyrrolopyridine-based Kinase Inhibitors

Kinase TargetScaffold IsomerKey Substituent at C5-positionRepresentative IC₅₀ (nM)Reference
JAK3 1H-Pyrrolo[2,3-b]pyridine-C(O)NH-cyclohexyl5.1[4]
FMS 1H-Pyrrolo[3,2-c]pyridine-NHC(O)-aryl30[5]
Aurora A Imidazo[4,5-b]pyridineVaried aryl amides<10[6]
Syk PyridopyrazineVaried N-substituents15[4]

Note: Data presented is for structurally related pyrrolopyridine scaffolds to demonstrate the potential of the class. IC₅₀ values are highly dependent on the specific substituents.

Conclusion and Future Perspectives

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a high-value intermediate for the synthesis of novel kinase inhibitors. Its structural features, combined with the versatility of the C5-ester as a chemical handle, provide a robust platform for the generation of diverse compound libraries. The protocols outlined in this application note offer a practical guide for the synthesis and derivatization of this key building block. As the demand for more selective and potent kinase inhibitors continues to grow, the strategic application of well-designed heterocyclic intermediates like ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate will remain a cornerstone of successful drug discovery campaigns. Future work will likely focus on developing more convergent synthetic routes to this scaffold and exploring novel derivatization strategies to address challenges such as acquired drug resistance.

References

  • Title: Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 Source: PubMed URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: Journal of Name-spaced Academic Search URL: [Link]

  • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase Source: Taylor & Francis Online URL: [Link]

  • Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: National Institutes of Health URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES AS JANUS KINASE INHIBITOR Source: European Patent Office URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: Royal Society of Chemistry URL: [Link]

  • Title: Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B Source: Beilstein Journals URL: [Link]

  • Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach Source: MDPI URL: [Link]

  • Title: Azaindole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines Source: ResearchGate URL: [Link]

  • Title: Preparation of 2-chloropyridine 3-carboxylic acid esters Source: European Patent Office URL: [Link]

  • Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: MDPI URL: [Link]

Sources

Application Notes and Protocols for the Functionalization of the Ester Group in Ethyl 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, allow for diverse biological activities. Compounds incorporating this core have shown promise as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a key intermediate, offering a versatile handle for the introduction of various functional groups through transformations of the ester moiety. This guide provides detailed application notes and validated protocols for the hydrolysis, amidation, reduction, and Grignard reaction of this important building block, aimed at researchers, scientists, and drug development professionals.

Chemical Reactivity and Strategic Considerations

The ester at the 5-position of the 1H-pyrrolo[2,3-c]pyridine core is amenable to a range of standard organic transformations. However, the presence of the bicyclic heterocyclic system necessitates careful consideration of reaction conditions to avoid undesirable side reactions, such as reactions involving the pyrrole N-H or the pyridine nitrogen.

I. Saponification: Gateway to Carboxylic Acid Derivatives

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, paving the way for the synthesis of amides, and other derivatives.

Mechanistic Insight

Base-catalyzed hydrolysis (saponification) proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation yields the carboxylate salt, which upon acidic workup, affords the desired carboxylic acid.

Protocol: Synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

This protocol is adapted from established procedures for similar heterocyclic esters.[1]

Materials:

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

  • Ethanol (EtOH)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Water (H₂O)

  • Acetic Acid or 1 M Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • To a stirred solution of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 eq) in ethanol (approximately 10 mL per mmol of ester), add 2 M sodium hydroxide solution (1.3 eq).

  • Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and carefully adjust the pH to approximately 4 with acetic acid or 1 M HCl.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid.

Parameter Value Rationale
Solvent Ethanol/WaterGood solubility for both the ester and NaOH.
Base 2 M NaOHSufficiently strong for saponification.
Temperature RefluxAccelerates the rate of hydrolysis.
Reaction Time 1-2 hoursTypically sufficient for complete conversion.
Workup Acidification to pH 4Protonates the carboxylate to precipitate the carboxylic acid.

II. Amidation: Building Blocks for Bioactive Molecules

Amide bond formation is one of the most crucial reactions in pharmaceutical chemistry. The carboxylic acid synthesized in the previous step can be readily coupled with a wide array of amines to generate a library of amide derivatives.

Choosing the Right Coupling Reagent

The direct condensation of a carboxylic acid and an amine is generally inefficient. Acid activation is required, and a variety of coupling reagents are available. The choice of reagent depends on factors such as substrate scope, cost, and ease of purification.[2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used coupling reagent, often employed with a tertiary amine base like diisopropylethylamine (DIPEA).

  • T3P® (Propylphosphonic Anhydride): A versatile and powerful water-soluble coupling reagent that often leads to high yields and easy purification.

Protocol: Amide Synthesis using HATU

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

  • Desired amine (primary or secondary)

  • HATU

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolve 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Add the desired amine (1.1 eq) and allow the reaction to stir at room temperature for 30-60 minutes, or until completion as monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Value Rationale
Coupling Reagent HATUHigh efficiency and broad substrate scope.
Base DIPEA/TEANeutralizes the generated hexafluorophosphate salt.
Solvent Anhydrous DMFGood solvent for all reactants.
Temperature 0°C to RTControls the initial activation and allows for smooth coupling.
Reaction Time 30-60 minTypically rapid with HATU.

III. Reduction: Accessing the Corresponding Alcohol

Reduction of the ester functionality to a primary alcohol, (1H-pyrrolo[2,3-c]pyridin-5-yl)methanol, provides a valuable intermediate for further derivatization, such as ether synthesis or oxidation to the aldehyde.

Selection of Reducing Agent
  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing esters to primary alcohols. However, its high reactivity requires anhydrous conditions and careful handling.[3][4] There is a potential for the reduction of the pyridine ring, although this is less common for electron-rich pyridines.

  • Sodium Borohydride (NaBH₄) with Additives: NaBH₄ alone is generally not strong enough to reduce esters. However, its reactivity can be enhanced by the addition of Lewis acids like Lithium Chloride (LiCl) or Aluminum Chloride (AlCl₃), providing a milder alternative to LiAlH₄.[5][6] A mixture of NaBH₄ in THF/methanol at reflux has also been shown to be effective for reducing pyridine-carboxylate esters.

Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Stir plate and magnetic stir bar

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 eq) in anhydrous THF dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

  • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield (1H-pyrrolo[2,3-c]pyridin-5-yl)methanol. The product can be further purified by crystallization or column chromatography if necessary.

Parameter Value Rationale
Reducing Agent LiAlH₄Powerful enough to reduce the ester.
Solvent Anhydrous THFAprotic solvent compatible with LiAlH₄.
Temperature 0°C to RTControls the initial exothermic reaction.
Workup Fieser WorkupA safe and effective method to quench LiAlH₄ and precipitate aluminum salts.

IV. Grignard Reaction: Carbon-Carbon Bond Formation

The reaction of Grignard reagents with the ester group allows for the installation of two identical alkyl or aryl groups, leading to the formation of a tertiary alcohol.

Critical Consideration: The Acidic N-H Proton

Grignard reagents are strong bases and will be quenched by the acidic proton of the pyrrole N-H. Therefore, it is crucial to either use an excess of the Grignard reagent (with the first equivalent being consumed for deprotonation) or to protect the N-H group prior to the Grignard reaction. N-protection is generally the preferred strategy for better control and higher yields.

N-Protection Strategy: Boc Protection

The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for the pyrrole nitrogen. It can be installed under basic conditions and is readily removed under acidic conditions.

Protocol: Grignard Reaction with N-Boc Protected Ester

Step A: N-Boc Protection

  • To a solution of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 eq) in a suitable solvent (e.g., THF, DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating. The crude product can often be used directly in the next step.

Step B: Grignard Reaction

  • Dissolve the N-Boc protected ester (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0°C.

  • Add the Grignard reagent (R-MgBr or R-MgCl, 2.2-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The Boc group may be partially or fully cleaved during workup. If desired, complete deprotection can be achieved by treating the crude product with trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Purify the final tertiary alcohol by column chromatography.

Parameter Value Rationale
Protecting Group BocPrevents quenching of the Grignard reagent by the N-H proton.
Grignard Reagent 2.2-3.0 eqAn excess is used to ensure complete reaction.
Solvent Anhydrous THFStandard solvent for Grignard reactions.
Temperature 0°C to RTControls the initial addition and allows the reaction to proceed to completion.
Quenching Sat. aq. NH₄ClMildly acidic quench to protonate the alkoxide and minimize side reactions.

Visualization of Reaction Pathways

functionalization_pathways start Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate acid 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid start->acid 1. NaOH, EtOH/H₂O 2. H⁺ workup alcohol (1H-Pyrrolo[2,3-c]pyridin-5-yl)methanol start->alcohol LiAlH₄, THF boc_ester N-Boc-Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate start->boc_ester (Boc)₂O, DMAP amide N-Substituted-1H-pyrrolo[2,3-c]pyridine-5-carboxamide acid->amide Amine, Coupling Agent (e.g., HATU) tert_alcohol 2-(1H-Pyrrolo[2,3-c]pyridin-5-yl)propan-2-ol (Example with MeMgBr) boc_ester->tert_alcohol 1. R-MgX (excess), THF 2. H⁺ workup

Caption: Key functionalization pathways of the ester group.

Conclusion

The functionalization of the ester group in ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate provides a robust platform for the synthesis of a diverse range of derivatives. The protocols outlined in this guide offer reliable and reproducible methods for hydrolysis, amidation, reduction, and Grignard reactions. Careful consideration of the reactivity of the 6-azaindole core and appropriate selection of reagents and reaction conditions are paramount for successful synthesis. These methodologies will aid researchers in the exploration of the chemical space around this important scaffold, facilitating the development of novel therapeutic agents.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS. (2024).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Available at: [Link]

  • Reaction of pyridine carboxylic esters with sodium borohydride.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. (2019). Available at: [Link]

  • BOC protection method for aminopyridine. Google Patents. (2013).
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. (2011). Available at: [Link]

  • Hey do you think it's viable to transforme NaBH4 to LiBH4 by adding LiCl to a solution to a solution of NaBH4 in thf. LiCl is soluble in thf 56g/L but NaCl not 6mg/L. Reddit. (2023). Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • reduction of carboxylic acids. Chemguide. Available at: [Link]

Sources

Application Note and Protocol for the Hydrolysis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 6-Azaindole Carboxylic Acid Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif while the incorporated pyridine nitrogen offers unique opportunities for hydrogen bonding interactions and modulation of physicochemical properties. The carboxylic acid derivative, 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid, is a particularly valuable building block in drug discovery. It serves as a key intermediate in the synthesis of a wide array of pharmacologically active agents, including potent kinase inhibitors for oncology and therapeutics targeting central nervous system disorders.[1][2] The conversion of the more synthetically accessible ethyl ester to the corresponding carboxylic acid via hydrolysis is a fundamental and often critical step in the elaboration of these complex molecules.

This application note provides a detailed, field-proven protocol for the efficient hydrolysis of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. We will delve into the mechanistic rationale behind the chosen conditions, offer a step-by-step experimental procedure, and provide guidance on troubleshooting potential challenges.

Chemical Transformation: Saponification

The hydrolysis of an ester to a carboxylic acid in the presence of a base is known as saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and ethanol. A subsequent acidic workup is required to protonate the carboxylate and afford the desired carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

This protocol is optimized for the hydrolysis of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a common intermediate in many synthetic routes.

Materials and Reagents:
  • Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 10% methanol in dichloromethane)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on reaction temperature)

  • Temperature-controlled heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask of appropriate size, dissolve ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. A typical solvent ratio is 2:1 to 3:1 THF:water. The concentration should be approximately 0.1-0.2 M with respect to the starting ester. Stir the solution at room temperature until the ester is fully dissolved.

  • Addition of Base: To the stirring solution, add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq). The use of LiOH is often preferred over NaOH or KOH for the hydrolysis of heteroaromatic esters as it can lead to cleaner reactions and higher yields.[3][4][5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate. The starting material (ester) will have a higher Rf value than the product (carboxylate salt). The reaction is complete when the starting material spot is no longer visible by UV light. For more sensitive substrates or to accelerate the reaction, gentle heating (e.g., 40-50 °C) can be applied.

  • Work-up and Acidification: Once the reaction is complete, remove the THF by rotary evaporation. Add water to the remaining aqueous solution to dissolve the lithium carboxylate salt. Carefully acidify the aqueous solution to a pH of approximately 3-4 by the dropwise addition of 1 M HCl.[6] The carboxylic acid product should precipitate out of the solution as a solid. Monitor the pH using pH paper or a pH meter.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the isolated solid under vacuum to a constant weight. The purity of the product can be assessed by NMR and LC-MS analysis. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding an additional equivalent of LiOH or gently heating the reaction mixture. Ensure the starting material is fully dissolved.

  • Transesterification: Avoid using alcoholic solvents such as methanol or ethanol in the reaction mixture, as this can lead to transesterification, especially if using NaOH or KOH.[3]

  • Product Oiling Out: If the product "oils out" instead of precipitating upon acidification, it may be necessary to perform a liquid-liquid extraction. Extract the acidified aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: For many applications, the precipitated product is of sufficient purity. However, for highly sensitive downstream applications, recrystallization or column chromatography may be necessary.

Data Summary and Visualization

Table 1: Comparison of Hydrolysis Conditions for Heteroaromatic Esters
BaseSolvent SystemTemperatureTypical Reaction TimeKey Considerations
LiOH THF/WaterRoom Temp. - 50 °C2 - 12 hoursGenerally clean, high-yielding.[4][5]
NaOH Methanol/Water or Ethanol/WaterRoom Temp. - Reflux4 - 24 hoursRisk of transesterification.[3][7]
KOH Methanol/Water or Ethanol/WaterRoom Temp. - Reflux4 - 24 hoursSimilar to NaOH, risk of transesterification.[7]
Diagram 1: Experimental Workflow for the Hydrolysis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

G cluster_0 Reaction cluster_1 Work-up & Isolation A 1. Dissolve Ester in THF/Water B 2. Add LiOH·H₂O A->B C 3. Stir and Monitor by TLC B->C D 4. Remove THF (Rotary Evaporation) C->D Reaction Complete E 5. Acidify with 1M HCl (pH 3-4) D->E F 6. Filter Precipitate E->F G 7. Wash with Cold Water F->G H 8. Dry Under Vacuum G->H I 1H-pyrrolo[2,3-c]pyridine- 5-carboxylic acid H->I Pure Product

Caption: Workflow for the saponification of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Conclusion

The hydrolysis of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a robust and reliable transformation that provides access to a valuable synthetic intermediate. The use of lithium hydroxide in a mixed aqueous-organic solvent system at room temperature offers a mild and efficient method for this conversion. Careful monitoring of the reaction and a controlled acidic workup are crucial for obtaining a high yield of the pure carboxylic acid. This protocol provides a solid foundation for researchers working with this important class of heterocyclic compounds.

References

  • MySkinRecipes. 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid. [Link]

  • JNAS. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • Reddit. Why are my ester hydrolysis not working. [Link]

  • MDPI. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or saponification. [Link]

  • Quora. What's the work-up of ester hydrolysis by hydrated lithium hydroxide? We've tried pouring it on water and 10% HCl but with no precipitation. [Link]

  • Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]

  • MDPI. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Link]

Sources

The Strategic Application of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate in the Synthesis of Next-Generation JAK3 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selective JAK3 Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of the JAK-STAT signaling pathway. This pathway is fundamental to a multitude of cellular processes, including immune responses, inflammation, and hematopoiesis.[1] Dysregulation of the JAK-STAT cascade is implicated in the pathophysiology of numerous autoimmune disorders, inflammatory conditions, and malignancies.[1] Among the JAK family members, JAK3 exhibits a more restricted expression pattern, primarily in hematopoietic cells, making it a highly attractive therapeutic target for the development of selective immunosuppressive agents with a potentially improved safety profile compared to broader-spectrum JAK inhibitors.[2]

The pursuit of selective JAK3 inhibitors has led to the development of several successful therapeutic agents, including tofacitinib and oclacitinib. A common structural motif in many of these potent and selective inhibitors is the pyrrolopyridine core, which serves as a versatile scaffold for molecular elaboration. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate as a key building block in the synthesis of advanced JAK3 inhibitors. We will delve into the chemical rationale, provide detailed experimental protocols, and discuss the critical parameters for successful synthesis and derivatization.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->JAK JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 8. Gene Transcription

Figure 1: The JAK-STAT Signaling Pathway. A simplified schematic illustrating the key steps from cytokine binding to gene transcription.

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate: A Privileged Scaffold

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that has emerged as a valuable starting material in medicinal chemistry. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituents, facilitating optimal interactions with the ATP-binding pocket of JAK3. The ester functionality at the 5-position offers a convenient handle for further chemical modifications, primarily through hydrolysis to the corresponding carboxylic acid and subsequent amidation to introduce diverse side chains. This strategic placement of a modifiable group allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[3]

Synthetic Workflow: From Building Block to Potent Inhibitor

The general synthetic strategy for constructing JAK3 inhibitors from ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate involves a multi-step sequence. The following workflow outlines the key transformations, with detailed protocols provided in the subsequent section.

Synthetic_Workflow Start Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Acid 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid Start->Acid Step 1: Ester Hydrolysis Amide 1H-pyrrolo[2,3-c]pyridine-5-carboxamide Derivative Acid->Amide Step 2: Amide Coupling Final_Product JAK3 Inhibitor (e.g., Tofacitinib analogue) Amide->Final_Product Step 3: Further Functionalization (e.g., N-alkylation, cross-coupling)

Figure 2: General synthetic workflow for the preparation of JAK3 inhibitors.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate: 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

The initial and critical step is the saponification of the ethyl ester to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions.

Protocol 1: Hydrolysis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

  • Materials:

    • Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

    • Methanol (MeOH)

    • Water (H₂O)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl, 1N)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a solution of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v), add sodium hydroxide (2.0-3.0 eq).[4]

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to approximately pH 3-4 with 1N HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid.[5]

  • Expert Insights: The choice of solvent and temperature can influence the reaction rate and the potential for side reactions. A mixed solvent system of methanol and water is often employed to ensure the solubility of both the ester and the hydroxide salt. Careful pH adjustment during the workup is crucial to ensure complete precipitation of the carboxylic acid product while avoiding potential degradation under strongly acidic conditions.

PART 2: Amide Coupling to Introduce Diversity

The carboxylic acid intermediate is a versatile anchor point for introducing a wide array of amine-containing fragments via amide bond formation. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.

Protocol 2: Amidation of 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

  • Materials:

    • 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

    • Desired amine (e.g., a substituted piperidine derivative) (1.0-1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0-3.0 eq)

    • Propanephosphonic acid anhydride (T3P®) or another suitable coupling reagent (e.g., HATU, HBTU) (1.2-1.5 eq)[4]

    • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq).[4]

    • Add the coupling reagent (e.g., T3P®, 50 wt% solution in EtOAc, 1.5 eq) dropwise to the stirred solution at room temperature.[4]

    • Stir the reaction mixture at room temperature for 30 minutes to 4 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 1H-pyrrolo[2,3-c]pyridine-5-carboxamide derivative.[2]

  • Expert Insights: The selection of the amide coupling reagent is a critical parameter. T3P® is often favored in large-scale synthesis due to its efficiency, the ease of removal of byproducts, and its low propensity to cause epimerization of stereocenters.[4] Other reagents like HATU or HBTU are also highly effective but may be more expensive. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated carboxylic acid intermediate.

Coupling Reagent Advantages Disadvantages Typical Solvents
T3P® High yields, low epimerization, water-soluble byproducts.[4]Can be viscous and require careful handling.DMF, EtOAc, DCM
HATU/HBTU Fast reaction times, high yields.Can be expensive, potential for side reactions.DMF, DCM
EDC/HOBt Water-soluble byproducts, commonly used.Can lead to the formation of N-acylurea byproduct.DMF, DCM
SOCl₂ Inexpensive and readily available.[6]Can be harsh for sensitive substrates, generates HCl.[6]Toluene, DCM

Table 1: Comparison of Common Amide Coupling Reagents.

PART 3: Final Functionalization to Target JAK3

The final steps in the synthesis of a JAK3 inhibitor typically involve the functionalization of other positions on the pyrrolopyridine core or the coupled amine moiety. For instance, in the synthesis of tofacitinib analogues, a key step is the nucleophilic aromatic substitution at the C4 position of a related pyrrolo[2,3-d]pyrimidine core. While our focus is the pyrrolo[2,3-c]pyridine scaffold, similar principles of C-N bond formation can be applied.

Conclusion and Future Perspectives

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate has proven to be a highly valuable and versatile building block in the design and synthesis of selective JAK3 inhibitors. Its inherent structural features and the synthetic accessibility of the 5-carboxamide moiety allow for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. The protocols outlined in this application note provide a robust framework for researchers to utilize this key intermediate in their drug discovery programs. Future advancements in this field will likely focus on the development of more efficient and stereoselective methods for the synthesis of complex amine fragments to be coupled with the pyrrolopyridine core, as well as the exploration of novel functionalizations of the heterocyclic ring system to further enhance potency and selectivity.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. Organic Letters, 13(19), 5048–5051. Available at: [Link]

  • Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., ... & Inoue, T. (2015). Synthesis and evaluation of 1H-pyrrolo [2, 3-b] pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & pharmaceutical bulletin, 63(5), 341-353. Available at: [Link]

  • Thorarensen, A., et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-pyrrolo [2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. Journal of Medicinal Chemistry, 60(5), 1971–1993. Available at: [Link]

  • Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., ... & Inoue, T. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(14), 4231-4247. Available at: [Link]

  • MySkinRecipes. 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid. Available at: [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. Available at: [Link]

  • Telliez, J. B., et al. (2019). Efficacy and Safety of PF-06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate-to-Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate. Arthritis & Rheumatology, 71(11), 1814-1826. Available at: [Link]

  • Pfizer. (2019). Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies. 258th ACS National Meeting. Available at: [Link]

  • Chen, D., et al. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. Molecules, 27(10), 3127. Available at: [Link]

  • Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1457-1475. Available at: [Link]

  • Zask, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435-1441. Available at: [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468-34475. Available at: [Link]

  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., ... & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC advances, 6(40), 34468-34475. Available at: [Link]

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Application Notes and Protocols: The Strategic Role of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate in the Design of Potent and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Critical Role of Fibroblast Growth Factor Receptor (FGFR) Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the pathogenesis of numerous human cancers.[2] This aberrant signaling can lead to uncontrolled tumor growth, metastasis, and resistance to therapy, making the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention in oncology.[2] The FGFR family comprises four highly conserved members (FGFR1-4), and the development of small molecule inhibitors that can selectively target these receptors has become a major focus in modern drug discovery.[3]

II. The 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Scaffold: A Privileged Motif in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its bioisosteric relationship to the endogenous purine core of ATP allows it to effectively compete for the ATP-binding site of kinases.[4] The nitrogen atom in the pyridine ring of the 6-azaindole scaffold can act as a hydrogen bond acceptor, mimicking the interactions of the adenine core of ATP with the kinase hinge region. This key interaction provides a strong anchoring point for inhibitors within the active site.[4] Furthermore, the bicyclic nature of the 6-azaindole core provides a rigid framework for the presentation of various substituents that can be tailored to achieve high potency and selectivity for the target kinase.

III. Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate: A Key Building Block for FGFR Inhibitors

Within the 6-azaindole class of compounds, ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate serves as a versatile and strategically important intermediate in the synthesis of potent and selective FGFR inhibitors. The ethyl carboxylate group at the 5-position provides a crucial handle for further chemical modification, allowing for the introduction of various functional groups that can interact with specific residues within the FGFR active site. This targeted derivatization is essential for optimizing the inhibitor's potency, selectivity, and pharmacokinetic properties.

The ester functionality can be readily converted into a variety of other functional groups, most notably amides, through reaction with a diverse range of amines. This transformation is a cornerstone of structure-activity relationship (SAR) studies, as the resulting carboxamides can form additional hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of FGFR, thereby enhancing inhibitory activity.

IV. Synthetic Protocol: A Representative Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

The synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate can be achieved through a multi-step sequence, often starting from a readily available substituted pyridine derivative. A representative synthetic route involves the construction of the pyrrole ring onto the pyridine core, followed by the introduction of the ethyl carboxylate group. One plausible approach is the palladium-catalyzed carbonylation of a 5-halo-1H-pyrrolo[2,3-c]pyridine precursor.

Experimental Protocol: Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-c]pyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine (Et₃N)

  • Ethanol (absolute)

  • Carbon monoxide (CO) gas

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine 5-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), palladium(II) acetate (0.05 eq), and 1,3-bis(diphenylphosphino)propane (0.10 eq).

  • Solvent and Reagents Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dimethylformamide (DMF) to dissolve the solids. Subsequently, add absolute ethanol (a large excess, to act as both solvent and reactant) and triethylamine (2.0 eq).

  • Carbonylation Reaction: Seal the reaction vessel and carefully purge with carbon monoxide gas three times. Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 5-10 atm).

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously vent the excess carbon monoxide in a well-ventilated fume hood. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate as the final product.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand, like dppp, is crucial for the catalytic cycle of the carbonylation reaction. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

  • Carbon Monoxide: Carbon monoxide serves as the source of the carbonyl group in the ester functionality.

  • Ethanol: Ethanol acts as the nucleophile that attacks the palladium-bound carbonyl intermediate, leading to the formation of the ethyl ester.

  • Triethylamine: The base, triethylamine, is added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, preventing it from deactivating the catalyst.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation of the palladium catalyst and other sensitive reagents.

V. Application in FGFR Inhibitor Synthesis: A Representative Example

The utility of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate as a key intermediate is best illustrated through its incorporation into a potent FGFR inhibitor. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a desired amine to form a diverse library of carboxamide derivatives. This approach allows for the systematic exploration of the chemical space around the 5-position of the 6-azaindole core to optimize interactions with the FGFR active site.

Experimental Protocol: Synthesis of a Representative 1H-pyrrolo[2,3-c]pyridine-5-carboxamide FGFR Inhibitor

Step 1: Hydrolysis of the Ethyl Ester

  • Dissolve ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling

  • To a solution of 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid in anhydrous DMF, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).

  • Add the desired amine (e.g., a substituted aniline or benzylamine derivative) to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous work-up followed by purification by column chromatography or preparative HPLC to yield the final 1H-pyrrolo[2,3-c]pyridine-5-carboxamide inhibitor.

VI. In Vitro Protocol: Determination of FGFR Inhibitory Activity

To evaluate the potency of the synthesized inhibitors, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a robust and widely used method for measuring the activity of kinases and the potency of their inhibitors.[5] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Experimental Protocol: In Vitro FGFR1 Kinase Assay using ADP-Glo™

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute the compounds in the kinase reaction buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the kinase reaction buffer.

    • Add the serially diluted inhibitor compounds or DMSO (for the control).

    • Add the FGFR1 enzyme and the Poly(Glu,Tyr) substrate.

    • Initiate the reaction by adding ATP. .

    • Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert the ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30 minutes.[5]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

VII. Data Presentation and Structure-Activity Relationship (SAR)

The inhibitory activities of a series of 1H-pyrrolo[2,3-c]pyridine-5-carboxamide derivatives against FGFR1 are summarized in the table below. This data highlights the importance of the substituents on the amide nitrogen for achieving high potency.

CompoundR Group on AmideFGFR1 IC₅₀ (nM)
1 Phenyl150
2 4-Fluorophenyl75
3 3,5-Dimethoxyphenyl25
4 2,6-Dichlorophenyl>1000

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substituents: The presence of an aromatic ring on the amide nitrogen is generally favorable for activity (Compound 1).

  • Electronic Effects: The introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring leads to a modest increase in potency (Compound 2), potentially through favorable interactions with the protein.

  • Methoxy Groups: The substitution with two methoxy groups at the 3 and 5 positions of the phenyl ring results in a significant enhancement of inhibitory activity (Compound 3). This suggests that these groups may be forming key hydrogen bonds or occupying a hydrophobic pocket within the FGFR1 active site.

  • Steric Hindrance: The presence of bulky substituents at the ortho-positions of the phenyl ring, such as the two chlorine atoms in Compound 4, leads to a dramatic loss of activity. This is likely due to steric hindrance, which prevents the inhibitor from adopting the optimal binding conformation in the active site.

VIII. Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG (Co-receptor) HSPG->FGFR P1 P FGFR->P1 Dimerization & Autophosphorylation P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 PLCg PLCγ P2->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FRS2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT PLCg->PI3K_AKT Cell_Responses Cellular Responses (Proliferation, Survival, Migration) RAS_RAF_MEK_ERK->Cell_Responses PI3K_AKT->Cell_Responses

Caption: Simplified FGFR signaling pathway.

Synthesis_Workflow Start 5-Halo-1H-pyrrolo[2,3-c]pyridine Step1 Palladium-Catalyzed Carbonylation Start->Step1 Intermediate Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Carboxylic_Acid 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid Step2->Carboxylic_Acid Step3 Amide Coupling Carboxylic_Acid->Step3 Final_Product FGFR Inhibitor (Carboxamide Derivative) Step3->Final_Product

Caption: General synthesis workflow for FGFR inhibitors.

IX. Conclusion

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a highly valuable and versatile building block in the design and synthesis of potent and selective FGFR inhibitors. Its strategic importance lies in the facile introduction of diverse chemical functionalities at the 5-position of the 6-azaindole core, enabling extensive structure-activity relationship studies and the optimization of inhibitor properties. The synthetic and in vitro protocols provided herein offer a practical guide for researchers in the field of oncology drug discovery to explore the potential of this important chemical scaffold.

X. References

  • Bollini, S., & Capper, D. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(1), 163. [Link]

  • Kondapalli, V. G. C. S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]

  • Dienstmann, R., et al. (2014). FGFR family aberrations in cancer: from biology to targeted therapies. Molecular Cancer Therapeutics, 13(10), 2341-2351. [Link]

  • Zhong, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7278-7295. [Link]

  • Goyal, L., & Meric-Bernstam, F. (2021). FGFR Inhibitors: Clinical Activity and Development in the Treatment of Cholangiocarcinoma. Current Treatment Options in Oncology, 22(9), 81. [Link]

  • Popowycz, F., et al. (2007). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Tetrahedron, 63(36), 8689-8707. [Link]

  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]

Sources

Application Notes and Protocols for the Development of PDE4B Inhibitors from 1H-Pyrrolo[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting PDE4B with the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Phosphodiesterase 4B (PDE4B) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its role in the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] The inhibition of PDE4B has emerged as a promising therapeutic strategy for a range of inflammatory and neurological disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, and schizophrenia.[1][2] By elevating intracellular cAMP levels, PDE4B inhibitors can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and modulate the activity of various immune cells.[1][3]

A significant challenge in the development of PDE4 inhibitors has been the management of dose-limiting side effects, particularly nausea and emesis, which are often associated with the inhibition of the PDE4D isoform.[4] Consequently, the discovery of selective PDE4B inhibitors is a key objective in the field. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has been identified as a promising scaffold for the development of potent and selective PDE4B inhibitors.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and optimization of 1H-pyrrolo[2,3-b]pyridine-based PDE4B inhibitors.

The PDE4B Signaling Pathway

PDE4B is a key regulator of the cAMP signaling cascade. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory cytokines while suppressing the expression of pro-inflammatory mediators. By hydrolyzing cAMP, PDE4B terminates this signaling cascade. Inhibition of PDE4B, therefore, leads to a sustained elevation of cAMP and an enhanced anti-inflammatory response.

PDE4B_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intracellular Signal Pro-inflammatory Signal (e.g., LPS) GPCR Receptor Signal->GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA Activates 5AMP 5'-AMP PDE4B->5AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Anti_Inflammatory Anti-inflammatory Gene Expression Nucleus->Anti_Inflammatory Promotes Pro_Inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α) Nucleus->Pro_Inflammatory Inhibits Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->PDE4B Inhibits

Caption: PDE4B Signaling Pathway and Point of Inhibition.

Chemical Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide inhibitors generally follows a multi-step sequence. A representative synthetic scheme is outlined below, starting from a commercially available 4-chloro-7-azaindole.

Synthesis_Workflow Start 4-Chloro-7-azaindole Step1 N-Protection (SEM-Cl) Start->Step1 Step2 Iodination (NIS) Step1->Step2 Step3 Suzuki Coupling (Arylboronic acid, Pd catalyst) Step2->Step3 Step4 Carboxylation (CO, Pd catalyst) Step3->Step4 Step5 Amide Coupling (Amine, T3P) Step4->Step5 Step6 Deprotection (TBAF) Step5->Step6 Final Target Inhibitor Step6->Final

Caption: General Synthetic Workflow for Inhibitor Development.

Protocol 1: Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridine Intermediate

This protocol details the synthesis of a key intermediate, 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine, through a Suzuki-Miyaura cross-coupling reaction.[2]

Materials:

  • 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (1:1 mixture, degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Purge the vessel with an inert gas (e.g., Nitrogen or Argon).

  • Add the degassed 1,4-dioxane/water mixture.

  • Heat the reaction mixture to 100 °C and stir for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

  • Partition the residue between EtOAc and water.

  • Separate the layers and extract the aqueous layer with EtOAc.

  • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Amide Coupling to Form Final Inhibitors

This protocol describes the final amide coupling step to generate the target 1H-pyrrolo[2,3-b]pyridine-2-carboxamide inhibitors.[4]

Materials:

  • 2-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid intermediate

  • Desired amine (NHR₁R₂)

  • Propylphosphonic anhydride (T3P)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the 2-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid intermediate (1.0 eq) in DMF.

  • Add the desired amine (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Add T3P (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes to 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final inhibitor.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of 1H-pyrrolo[2,3-b]pyridine-based PDE4B inhibitors are highly dependent on the nature of the substituents at various positions of the scaffold. A careful analysis of the SAR is crucial for optimizing lead compounds.[4]

CompoundR (Amide)PDE4B IC₅₀ (μM)PDE4D Inhibition at 10 μM (%)
11a Cyclopropyl0.63<50
11b Cyclobutyl>10<50
11c 3-Fluorocyclobutyl0.60<50
11f Azetidin-1-yl0.11>50
11h 3,3-Difluoroazetidin-1-yl0.15<50
11j (R)-3-Fluoropyrrolidin-1-yl0.20<50
11o Morpholino1.1<50

Key SAR Insights:

  • Amide Substituent (R): The size and hydrophobicity of the amide substituent significantly impact both potency and selectivity.[4] Small cyclic amines, particularly azetidine derivatives, generally exhibit good PDE4B inhibitory activity.[4] For instance, the replacement of an NH-cyclobutyl group (11b) with an azetidine ring (11f) resulted in a nearly 10-fold increase in potency.[4] Fluorination of the cyclic amine can also influence activity and selectivity.

  • Aryl Group: The nature of the aryl group at the 2-position of the pyrrolopyridine core is also critical for activity. Dichlorophenyl substitution has been shown to be favorable.

Biological Evaluation Protocols

A robust biological evaluation cascade is essential to characterize the potency, selectivity, and cellular activity of the synthesized inhibitors.

Protocol 3: In Vitro PDE4B Enzyme Inhibition Assay (IMAP TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring the in vitro inhibitory activity of compounds against the PDE4B enzyme.[7]

Materials:

  • Recombinant human PDE4B enzyme

  • FAM-cAMP (fluorescein-labeled cAMP) substrate

  • IMAP TR-FRET assay buffer and binding reagents

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells.

  • Add the PDE4B enzyme to all wells except the negative control.

  • Initiate the enzymatic reaction by adding the FAM-cAMP substrate.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding the IMAP binding solution.

  • Incubate for an additional hour at room temperature to allow for binding.

  • Measure the TR-FRET signal on a compatible microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 4: PDE4D Selectivity Assay

To assess the selectivity of the inhibitors, a similar in vitro enzyme inhibition assay should be performed using recombinant human PDE4D enzyme.[8] The protocol is analogous to the PDE4B assay, with the substitution of the PDE4D enzyme. The ratio of PDE4D IC₅₀ to PDE4B IC₅₀ provides the selectivity index.

Protocol 5: Cell-Based PDE4B Activity Assay (CRE-Luciferase Reporter)

This assay measures the ability of inhibitors to increase intracellular cAMP levels in a cellular context.[9]

Materials:

  • HEK293 cells

  • CRE-luciferase reporter plasmid

  • PDE4B expression plasmid

  • Transfection reagent

  • Forskolin

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Co-transfect HEK293 cells with the CRE-luciferase reporter and PDE4B expression plasmids.

  • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with forskolin to induce cAMP production and incubate for an additional 4-6 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the fold-induction of luciferase activity relative to the vehicle control and determine the EC₅₀ value for each compound.

Protocol 6: Lipopolysaccharide (LPS)-Induced TNF-α Release Assay

This assay evaluates the anti-inflammatory activity of the inhibitors by measuring their ability to suppress the release of TNF-α from immune cells stimulated with LPS.[6][10]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Plate the cells in a 96-well plate.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 10 ng/mL) and incubate for 18-24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release and determine the IC₅₀ value for each compound.

In Vitro ADME/PK Profiling

Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitors is crucial for identifying candidates with favorable pharmacokinetic profiles.

Protocol 7: Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of the compounds to metabolism by cytochrome P450 enzymes in the liver.[11][12]

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Test compounds

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubate the test compound (typically at 1 µM) with human liver microsomes at 37°C.[12]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

  • At various time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding cold acetonitrile.[11][12]

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.

Protocol 8: Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of the compounds, a key factor in oral bioavailability.[13][14]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Test compounds

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).

  • Add the test compound to the apical (A) side of the monolayer.

  • At various time points, collect samples from the basolateral (B) side.

  • To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.

  • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) can be used to identify compounds that are substrates of efflux transporters.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of potent and selective PDE4B inhibitors. By following the synthetic and biological evaluation protocols outlined in this application note, researchers can effectively synthesize novel analogs, characterize their activity and selectivity, and assess their drug-like properties. A systematic approach to SAR exploration, guided by robust in vitro and cell-based assays, will be instrumental in advancing lead compounds toward preclinical and clinical development for the treatment of a variety of inflammatory and neurological diseases.

References

  • Hagen, T. J., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Hagen, T. J., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed. [Link]

  • Azam, M. A., & Tripuraneni, N. S. (2014). Selective Phosphodiesterase 4B Inhibitors: A Review. Scientia Pharmaceutica. [Link]

  • Holm, F., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Silva, L. C. R. C., et al. (2019). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-α-L-rhamnopyranoside. Frontiers in Pharmacology. [Link]

  • Cyprotex. Microsomal Stability. Evotec. [Link]

  • van der Bruggen, T., et al. (1998). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. Infection and Immunity. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]

  • BPS Bioscience. PDE4D Cell-Based Reporter Assay Kit. [Link]

  • Knape, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Conti, M., & Beavo, J. (2007). cAMP-Specific Phosphodiesterase-4 Enzymes in the Cardiovascular System. Circulation Research. [Link]

  • Burgin, A. B., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry. [Link]

  • Sulistyowati, E., et al. (2021). Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages. The Indonesian Biomedical Journal. [Link]

  • Sittampalam, G. S., et al. (2012). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • ResearchGate. IC 50 (μM) values of PDE5 inhibitors for selected PDE families. [Link]

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  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

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Application Notes & Protocols: A Strategic Guide to Constructing Compound Libraries from Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its role in numerous biologically active agents, particularly kinase inhibitors.[1][2] Its structural similarity to purines allows it to function as an effective hinge-binder in the ATP-binding sites of many kinases, making it a valuable starting point for drug discovery campaigns targeting cancer, inflammatory disorders, and other diseases.[3][4] This document provides a comprehensive guide for the strategic diversification of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate , a versatile starting material for the creation of focused compound libraries. We will detail field-proven protocols for derivatization at three key diversification points: the C5-carboxamide, the N1-pyrrole nitrogen, and the C4-position of the pyridine ring. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and adaptability for a wide range of synthetic targets.

The Strategic Value of the 6-Azaindole Core

The strategic importance of the 6-azaindole core lies in its bioisosteric relationship with indole and purine systems. The introduction of a nitrogen atom into the benzene portion of an indole ring can significantly modulate key physicochemical properties such as solubility, pKa, and metabolic stability, while also creating new hydrogen bonding opportunities with biological targets.[3] This has led to the successful development of numerous kinase inhibitors. For instance, libraries based on the related 7-azaindole scaffold have yielded potent inhibitors of BRAF kinase for melanoma treatment.[2] The derivatization of the 6-azaindole core allows for the systematic exploration of the chemical space around this privileged scaffold, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Our selected starting material, ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate , offers three orthogonal handles for chemical modification, providing a robust platform for generating a three-dimensional library of diverse analogs.

Workflow for Compound Library Synthesis

The generation of a compound library from ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate can be conceptualized as a multi-step process involving sequential or parallel modifications. The workflow is designed to maximize diversity by introducing different functionalities at each key position.

G cluster_0 Core Modification & Diversification A Starting Material: Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate B Step 1: Ester Hydrolysis (Core Intermediate A) A->B NaOH, EtOH/H₂O D Step 2B: N-Alkylation / N-Arylation (R2 Diversity) A->D R2-X, Base (e.g., K₂CO₃) C Step 2A: Amide Coupling (R1 Diversity) B->C R1-NH₂, HATU, DIPEA E Step 3: Halogenation (e.g., at C4) C->E NBS / NCS G Final Compound Library: Diverse R1, R2, R3 Groups C->G Direct to Library D->B NaOH, EtOH/H₂O D->G Direct to Library F Step 4: Suzuki-Miyaura Coupling (R3 Diversity) E->F R3-B(OH)₂, Pd Catalyst F->G

Caption: General workflow for diversifying ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Key Diversification Protocols

Diversification Point 1: The C5-Amide (R1 Diversity)

The ethyl ester at the C5 position is an ideal handle for introducing diversity through amide bond formation. This is a robust and widely used reaction in medicinal chemistry, allowing for the incorporation of a vast array of commercially available amines.[5] The process involves two steps: hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a selected amine.

Protocol 3.1.1: Saponification of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

  • Causality: Basic hydrolysis (saponification) is a standard and high-yielding method for converting esters to carboxylates. The use of a co-solvent system like ethanol/water ensures the solubility of both the ester starting material and the inorganic base.

  • Step-by-Step Protocol:

    • Dissolve ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and water.

    • Add sodium hydroxide (2.0-3.0 eq) to the solution.

    • Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid.

Protocol 3.1.2: Amide Coupling with Primary/Secondary Amines

  • Causality: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable.[5] Therefore, a coupling agent is required to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that forms an activated ester, which is then readily displaced by the amine nucleophile.[6] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the formation of ammonium salts and facilitate the reaction.

  • Step-by-Step Protocol:

    • To a solution of 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂), add HATU (1.1 eq) and DIPEA (2.0-3.0 eq).

    • Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the acid.

    • Add the desired amine (R1-NH₂, 1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS (typically complete within 1-12 hours).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative.

Parameter Condition Justification
Coupling Agent HATUHigh efficiency, low epimerization risk for chiral amines.[6]
Base DIPEASterically hindered, non-nucleophilic base to scavenge acid.
Solvent DMF / DCMAnhydrous, aprotic; good solubility for reactants.
Stoichiometry Acid:Amine:HATU (1:1.1:1.1)Slight excess of amine and coupling agent drives reaction to completion.
Diversification Point 2: The N1-Pyrrole Nitrogen (R2 Diversity)

The pyrrole nitrogen is nucleophilic and can be readily alkylated or arylated to introduce a second vector of diversity.

Protocol 3.2.1: N-Alkylation of the Pyrrole Ring

  • Causality: The N-H proton of the pyrrole is weakly acidic and can be removed by a suitable base, such as potassium carbonate, to generate the corresponding nucleophilic anion. This anion then undergoes an Sₙ2 reaction with an alkyl halide (or other electrophile) to form the N-alkylated product.[7]

  • Step-by-Step Protocol:

    • To a solution of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

    • Add the alkylating agent (R2-X, where X = Br, I, or OTs; 1.2 eq) to the suspension.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the N-alkylated derivative.

Diversification Point 3: The Pyridine Ring (R3 Diversity via Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for creating C-C bonds and introducing aryl or heteroaryl moieties.[8][9] This requires prior functionalization of the 6-azaindole core with a halide. The C4 and C2 positions are often targeted for halogenation.

Protocol 3.3.1: Regioselective Halogenation (Illustrative Example at C4)

  • Causality: Direct electrophilic halogenation of the 6-azaindole core can be complex. A common strategy involves N-protection of the pyrrole to prevent side reactions, followed by directed halogenation. Alternatively, for some systems, specific halogenating agents and conditions can achieve regioselectivity. For this scaffold, halogenation at C4 can be achieved through various methods, sometimes requiring multi-step sequences not detailed here. For library synthesis, obtaining a pre-halogenated starting material is often the most efficient approach. Let's assume Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is available.

Protocol 3.3.2: Suzuki-Miyaura Cross-Coupling

  • Causality: The Suzuki-Miyaura reaction involves a catalytic cycle with a Palladium(0) species.[8] The cycle consists of oxidative addition of the palladium into the aryl-halide bond, transmetalation of the organic group from the boron reagent to the palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand, base, and solvent is critical for efficiency, especially with electron-rich heterocyclic halides.[3][8]

  • Step-by-Step Protocol:

    • In a reaction vessel suitable for inert atmosphere chemistry, combine the halo-substituted 6-azaindole (e.g., Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, 1.0 eq), the arylboronic acid or ester (R3-B(OR)₂, 1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and ligand if required.

    • Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

    • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS. Reactions are typically complete in 2-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the product via flash column chromatography.

Parameter Condition Justification
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhosEffective for cross-coupling of nitrogen-containing heterocycles.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Facilitates the transmetalation step.[8]
Solvent Dioxane/H₂OCommon solvent system promoting both organic and inorganic reagent solubility.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.

Self-Validating Systems & Troubleshooting

Each protocol is designed to be self-validating through rigorous in-process monitoring.

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) at each stage is crucial. A successful reaction is indicated by the consumption of the starting material and the appearance of a new spot/peak with the expected mass of the product.

  • Purification and Characterization: Final product purity should be confirmed by LC-MS and the structure elucidated by ¹H NMR and ¹³C NMR spectroscopy. The obtained spectra should be consistent with the proposed structure.

  • Troubleshooting:

    • Low Yield in Amide Coupling: Ensure all reagents and solvents are anhydrous. Consider a different coupling agent (e.g., EDC/HOBt) or increasing the reaction temperature.

    • Incomplete Suzuki Coupling: The catalyst may be deactivated. Ensure the reaction is under a strictly inert atmosphere and solvents are properly degassed. A different ligand/base combination may be required for challenging substrates.

    • Side Reactions in N-Alkylation: If C-alkylation is observed, a stronger, non-nucleophilic base (e.g., NaH) at low temperature may provide better selectivity for the N-position.

Conclusion

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a highly valuable and versatile starting block for the construction of diverse compound libraries aimed at biological screening. By strategically employing robust chemical transformations such as amide coupling, N-alkylation, and Suzuki-Miyaura cross-coupling, researchers can efficiently explore the structure-activity relationships around the privileged 6-azaindole core. The detailed protocols and mechanistic insights provided herein serve as a practical guide for drug discovery professionals to accelerate their research and development efforts.

References

  • (Reference to a general review on pyrrolopyridines in medicinal chemistry)
  • (Reference to a specific example of pyrrolopyridine synthesis or biological activity)
  • (Reference to a specific example of pyrrolopyridine synthesis or biological activity)
  • Bara, T. et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • (Reference to a review on kinase inhibitors)
  • (Reference to a specific example of pyrrolopyridine synthesis or biological activity)
  • (Reference to a specific example of pyrrolopyridine synthesis or biological activity)
  • Zidar, N. et al. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. Available at: [Link]

  • (Reference to a specific example of pyrrolopyridine synthesis or biological activity)
  • Liras, S. et al. (2019). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • (Reference to a specific example of pyrrolopyridine synthesis or biological activity)
  • (Reference to a specific example of pyrrolopyridine synthesis or biological activity)
  • Göker, H. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • (Reference to a specific example of pyrrolopyridine synthesis or biological activity)
  • Zhang, Y. et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]

Sources

The Chan-Lam Coupling: A Practical Guide to the N-Arylation of Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Chan-Lam Coupling in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries where N-aryl heterocyclic scaffolds are prevalent structural motifs.[1] Pyrrolopyridine derivatives, for instance, are integral components of numerous biologically active molecules. The Chan-Lam coupling, a copper-catalyzed cross-coupling of an amine with a boronic acid, has emerged as a powerful and practical alternative to other C-N bond-forming methodologies like the Buchwald-Hartwig amination.[2][3] Its primary advantages lie in its operational simplicity, often proceeding under mild, aerobic conditions, and its use of a relatively inexpensive and less toxic copper catalyst.[4][5] This application note provides a comprehensive overview and a detailed experimental protocol for the successful application of the Chan-Lam coupling to the N-arylation of pyrrolopyridine derivatives, aimed at researchers and professionals in drug development.

Mechanistic Insights: Understanding the "Why" Behind the Protocol

A robust understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Chan-Lam coupling is generally accepted to proceed through a catalytic cycle involving Cu(I), Cu(II), and Cu(III) oxidation states.[6]

A proposed catalytic cycle is as follows:

  • Ligand Exchange and Coordination: The Cu(II) precatalyst, typically copper(II) acetate, coordinates with the pyrrolopyridine substrate and a ligand (if used).

  • Transmetalation: The arylboronic acid undergoes transmetalation with the copper center, forming a copper-aryl intermediate.

  • Oxidative Addition/Disproportionation: The resulting species can then undergo oxidation to a Cu(III) intermediate.

  • Reductive Elimination: This key step involves the formation of the desired C-N bond and the release of the N-arylpyrrolopyridine product, reducing the copper center to Cu(I).

  • Reoxidation: The Cu(I) species is reoxidized to the active Cu(II) catalyst by an oxidant, which is often atmospheric oxygen, completing the catalytic cycle.

dot graph Chan_Lam_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes CuII [label="Cu(II) Precatalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrrolopyridine [label="Pyrrolopyridine\n(R-NH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ArylBoronicAcid [label="Aryl Boronic Acid\n(Ar-B(OH)₂) ", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CuII_Complex [label="Cu(II)-Pyrrolopyridine\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; CuIII_Intermediate [label="Cu(III) Intermediate\n[Ar-Cu(III)-NH-R]", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="N-Arylpyrrolopyridine\n(Ar-NH-R)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CuI [label="Cu(I) Species", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxygen [label="O₂ (Air)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges CuII -> CuII_Complex [label="Coordination"]; Pyrrolopyridine -> CuII_Complex; CuII_Complex -> CuIII_Intermediate [label="Transmetalation"]; ArylBoronicAcid -> CuIII_Intermediate; CuIII_Intermediate -> Product [label="Reductive\nElimination", color="#34A853"]; CuIII_Intermediate -> CuI; CuI -> CuII [label="Reoxidation", color="#4285F4"]; Oxygen -> CuI; } } Caption: Proposed Catalytic Cycle of the Chan-Lam Coupling.

Key Experimental Parameters and Their Rationale

The success of a Chan-Lam coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes these variables and provides a rationale for their selection, which is crucial for adapting the protocol to different pyrrolopyridine substrates and arylboronic acids.

ParameterCommon ChoicesRationale and Field-Proven Insights
Copper Source Cu(OAc)₂, CuI, Cu₂O, CuCl₂Copper(II) acetate is the most common and often most effective precatalyst due to its good solubility and reactivity.[7] Cu(I) salts can also be highly effective, as they can directly enter the catalytic cycle. The choice of counter-ion can influence the reaction rate and yield.
Ligand Pyridine, 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), or Ligand-freeWhile some Chan-Lam reactions proceed without a ligand, the addition of a nitrogen-based ligand can significantly accelerate the reaction and improve yields, particularly for less reactive substrates. Pyridine is a simple and effective ligand that can also act as a base.[8] For more challenging couplings, bidentate ligands like 1,10-phenanthroline or DMEDA can be beneficial.[9]
Base Pyridine, Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃, DBUThe base plays a crucial role in deprotonating the pyrrolopyridine nitrogen, increasing its nucleophilicity. Organic bases like pyridine and Et₃N are commonly used.[8] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents.[9] The choice of base should be tailored to the pKa of the specific pyrrolopyridine derivative.
Solvent Dichloromethane (DCM), Toluene, 1,4-Dioxane, Methanol (MeOH), Acetonitrile (MeCN)The solvent choice can significantly impact reaction efficiency by influencing the solubility of reagents and intermediates. Aprotic solvents like DCM and toluene are widely used.[10] For certain substrates, polar solvents like methanol or acetonitrile may be advantageous.[3]
Boronic Acid Derivative Arylboronic acids, Arylboronic acid pinacol estersArylboronic acids are the most common coupling partners. Pinacol esters can also be used and may offer advantages in terms of stability and handling.
Atmosphere Air (open to atmosphere)A key advantage of the Chan-Lam coupling is its tolerance to air, which simplifies the experimental setup.[11] Oxygen in the air serves as the terminal oxidant to regenerate the Cu(II) catalyst.[11]
Temperature Room temperature to 100 °CMany Chan-Lam couplings proceed efficiently at room temperature.[2] However, for less reactive substrates or to reduce reaction times, heating may be necessary. Optimization of the temperature is a critical step in protocol development.

Detailed Experimental Protocol: N-Arylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from a reported procedure for the N-arylation of a pyrrolopyrimidine derivative and serves as an excellent starting point for optimization with other pyrrolopyridine scaffolds.[9]

Materials:

  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂; 0.1 - 0.2 equiv)

  • Pyridine (2.0 - 3.0 equiv)

  • Dichloromethane (DCM) or Toluene (to achieve a concentration of ~0.1 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

dot graph Experimental_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes Setup [label="Reaction Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction\n(Room Temp to 100 °C, 12-48 h)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Reaction Monitoring (TLC/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Product Characterization\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Setup -> Reaction [label="Stirring"]; Reaction -> Monitoring [label="Periodic Sampling"]; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Characterization; } } Caption: General Experimental Workflow for Chan-Lam Coupling.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the desired arylboronic acid (1.5-2.0 equiv), and copper(II) acetate (0.1-0.2 equiv).

  • Solvent and Base Addition: Add the chosen solvent (DCM or toluene) to the flask, followed by the addition of pyridine (2.0-3.0 equiv).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature, open to the atmosphere. If no significant conversion is observed after 24 hours, the reaction can be gently heated to 40-80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrrolopyrimidine has been consumed. Reaction times can vary from 12 to 48 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylpyrrolopyridine derivative.

  • Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the amount of arylboronic acid (up to 3.0 equiv) or the catalyst loading (up to 0.3 equiv). Screening different ligands (e.g., 1,10-phenanthroline) or bases (e.g., K₂CO₃ in DMF) can also be beneficial.

  • No Reaction: If no reaction occurs at room temperature, gradually increase the temperature. Ensure the quality of the arylboronic acid, as they can degrade over time.

  • Byproduct Formation: Common byproducts include homocoupling of the arylboronic acid. Optimizing the stoichiometry and reaction time can help minimize these side reactions.

Conclusion

The Chan-Lam coupling offers a highly effective and user-friendly method for the N-arylation of pyrrolopyridine derivatives. Its operational simplicity and tolerance of various functional groups make it an invaluable tool in the synthesis of complex molecules for drug discovery and development. By understanding the key parameters and following a systematic approach to optimization, researchers can readily adapt this powerful reaction to their specific synthetic needs.

References

  • Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. Tetrahedron Lett.1998, 39, 2933–2936.
  • Chan-Lam Coupling. NROChemistry. [Link]

  • Ghosh, A.; Ganguly, S.; Dutta, B.; Saha, B. Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. Inorg. Chem.2023, 62, 5565-5579.
  • Abedinifar, F.; Mahdavi, M.; Babazadeh Rezaei, E.; Asadi, M.; Larijani, B. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. Curr. Org. Synth.2022, 19, 16-30.
  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Sanz, R.; Guilarte, V.; Hernando, E.; Moreno, A. Copper(ii)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions. Org. Biomol. Chem.2016, 14, 10336-10345.
  • Das, P.; Kumar, A.; Kumar, V. Nickel-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of 2-aminobenzimidazoles. Org. Biomol. Chem.2015, 13, 10036-10040.
  • Li, Y.; Wang, Y.; Zhang, Y.; Li, X.; Wang, J. Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand.
  • Li, Y.; Wang, Y.; Zhang, Y.; Li, X.; Wang, J. Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. MDPI. [Link]

  • Ghosh, A.; Dutta, B.; Saha, B. 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
  • Recent advances in Chan–Lam coupling reaction. OUCI. [Link]

  • Fors, B. P.; Krüger, A.; Tverskoy, O.; D. A. Watson. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. J. Org. Chem.2018, 83, 3417–3426.
  • Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Lett.1998, 39, 2941-2944.
  • Ortiz-Cervantes, C.; Cháirez-Ramírez, O.; Díaz-Cervantes, E.; Rivera-Islas, J.; Segura-Quezada, L. A.; Estévez-Carmona, M. M.; Trujillo-Ferrara, J. G. A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II)
  • Abedinifar, F.; Mahdavi, M.; Babazadeh Rezaei, E.; Asadi, M.; Larijani, B. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. PubMed. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Rao, K. S.; Wu, T.-S. Chan-Lam coupling reactions: Synthesis of heterocycles. Res. Chem. Intermed.2012, 38, 583-607.

Sources

Application Notes and Protocols for Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrrolo[2,3-c]pyridine Scaffold in Oncology

The quest for targeted cancer therapies has led researchers to explore a vast chemical space for scaffolds that can selectively modulate the activity of key oncogenic drivers. Among these, heterocyclic compounds are of paramount importance, and the pyrrolopyridine core, particularly the 1H-pyrrolo[2,3-c]pyridine isomer (also known as 6-azaindole), has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve high-affinity and selective interactions with biological targets.

In oncology, the pyrrolo[2,3-c]pyridine framework is a cornerstone in the design of potent kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Aberrant kinase activity can drive uncontrolled cell proliferation, survival, and metastasis.[3] Consequently, molecules that can inhibit these rogue kinases are highly sought after as therapeutic agents. Derivatives of the pyrrolopyridine core have demonstrated potent inhibitory activity against a range of cancer-relevant kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinase 8 (CDK8), making this scaffold a focal point of intensive drug discovery efforts.[4][5][6]

This document provides a detailed guide for researchers on the use of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate as a versatile starting material for the synthesis and evaluation of novel anticancer agents. We will delve into its role as a key chemical intermediate, provide detailed protocols for its derivatization, and outline methodologies for assessing the biological activity of its downstream products in relevant cancer models.

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate: A Strategic Building Block

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is not itself a biologically active agent but serves as a crucial precursor for the synthesis of more complex, pharmacologically active molecules. The ethyl ester at the 5-position is a versatile chemical handle that can be readily converted into a variety of functional groups, most commonly amides, through straightforward chemical transformations. This allows for the systematic exploration of the chemical space around the pyrrolopyridine core, a process known as Structure-Activity Relationship (SAR) studies. By synthesizing a library of amide derivatives, researchers can identify compounds with optimal potency, selectivity, and pharmacokinetic properties.

The general workflow for utilizing this building block in a cancer drug discovery program is outlined below.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation A Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate B Saponification (Hydrolysis) A->B NaOH / H2O C 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid B->C D Amide Coupling C->D Amine, Coupling Agent (e.g., HATU) E Library of Carboxamide Derivatives D->E F In Vitro Cytotoxicity Screening (e.g., MTT Assay) E->F G Target-Based Screening (e.g., Kinase Inhibition Assay) F->G Active Compounds H Mechanism of Action Studies (e.g., Western Blot) G->H Potent Inhibitors I Lead Compound Identification H->I

Figure 1: Drug discovery workflow using the target scaffold.

PART 1: Synthesis and Derivatization Protocols

The conversion of the ethyl ester to a carboxamide is a fundamental step in elaborating the core scaffold. This is typically achieved via a two-step process: saponification of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a desired amine.

Protocol 1.1: Saponification of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

This protocol describes the hydrolysis of the ethyl ester to the carboxylic acid, a necessary intermediate for amide coupling.

Materials:

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 1M aqueous solution

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, pH paper, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrolysis: Add 1M NaOH solution (1.5 equivalents) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Redissolve the residue in deionized water and cool in an ice bath. Carefully acidify the solution to pH ~4-5 by the dropwise addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid as a solid.

Causality: Saponification is a base-catalyzed hydrolysis. NaOH attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid, which is generally less soluble in water and can be extracted into an organic solvent.

Protocol 1.2: Synthesis of a Representative Carboxamide Derivative

This protocol details the coupling of the carboxylic acid with a representative amine to form a carboxamide, a common structural motif in kinase inhibitors.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (from Protocol 1.1)

  • A primary or secondary amine of choice (e.g., 4-methylaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Mixture: In a dry, nitrogen-flushed flask, dissolve 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature. This activates the carboxylic acid for coupling.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired carboxamide derivative.

Causality: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to form an activated ester. This intermediate is highly reactive towards nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt byproduct and maintain an optimal pH for the reaction.

PART 2: Biological Evaluation Protocols

Once a library of derivatives is synthesized, the next critical phase is to evaluate their biological activity. This typically begins with broad cytotoxicity screening, followed by more specific target-based assays and mechanistic studies for promising compounds.

The JAK-STAT Signaling Pathway: A Key Cancer Target

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade that transduces extracellular signals from cytokines and growth factors into a transcriptional response.[7] This pathway is crucial for processes like cell proliferation, differentiation, and immune response.[2] However, its aberrant activation is a common feature in many solid tumors and hematological malignancies, driving cancer cell survival and proliferation.[1][3] Pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent JAK1 inhibitors.[4] This makes the JAK-STAT pathway an excellent system for evaluating novel compounds derived from the related pyrrolo[2,3-c]pyridine scaffold.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor Pyrrolo[2,3-c]pyridine Derivative Inhibitor->JAK Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

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Application Notes and Protocols for Drug Discovery in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on modern approaches to discovering novel therapeutics for inflammatory diseases. This document moves beyond a simple recitation of protocols to offer a strategic overview of the drug discovery cascade, from initial target identification to preclinical validation, emphasizing the scientific rationale behind each experimental choice. Our aim is to equip you with the knowledge to design, execute, and interpret experiments with confidence and scientific rigor.

Introduction: The Evolving Landscape of Anti-Inflammatory Drug Discovery

Inflammatory diseases, a diverse group of disorders including rheumatoid arthritis, inflammatory bowel disease (IBD), and psoriasis, represent a significant and growing global health burden. While the advent of biologic therapies has revolutionized treatment for many patients, a substantial number still experience primary non-response, loss of efficacy over time, or significant side effects. This unmet medical need drives the urgent search for novel, more targeted, and effective small molecule and biologic therapeutics.

Modern drug discovery in this area has shifted from a broad, empirical approach to a more nuanced, mechanism-driven strategy. This involves identifying and validating specific molecular targets within the complex signaling networks that drive pathological inflammation. This guide will walk you through the key stages of this process, providing both the conceptual framework and detailed, actionable protocols.

Part 1: Target Identification and Validation - The Foundation of a Successful Campaign

The initial and most critical phase of any drug discovery project is the selection of a robust and druggable target. An ideal target is not only central to the disease pathology but also amenable to modulation by a therapeutic agent with an acceptable safety profile.

Unraveling the Inflammatory Milieu: Key Signaling Pathways

A deep understanding of the molecular signaling pathways that orchestrate the inflammatory response is paramount. Several key pathways have emerged as central nodes for therapeutic intervention.

  • The NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[1][2] Dysregulated NF-κB signaling is a hallmark of numerous inflammatory conditions, driving the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4] Its central role makes it a highly attractive, albeit challenging, target for therapeutic modulation.

Diagram 1: The NF-κB Signaling Pathway

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli\n(TNF-α, IL-1β, LPS) Pro-inflammatory Stimuli (TNF-α, IL-1β, LPS) Receptor Receptor Pro-inflammatory Stimuli\n(TNF-α, IL-1β, LPS)->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Phosphorylated IκBα Phosphorylated IκBα IκBα->Phosphorylated IκBα NF-κB\n(p65/p50) NF-κB (p65/p50) Nucleus Nucleus NF-κB\n(p65/p50)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Ubiquitination Ubiquitination Phosphorylated IκBα->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Proteasomal Degradation->NF-κB\n(p65/p50) Releases NF-κB Translocation NF-κB Translocation Pro-inflammatory Cytokines,\nChemokines, Adhesion Molecules Pro-inflammatory Cytokines, Chemokines, Adhesion Molecules Gene Transcription->Pro-inflammatory Cytokines,\nChemokines, Adhesion Molecules

Caption: Simplified overview of the canonical NF-κB signaling cascade.

  • The NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[5][6] Aberrant NLRP3 activation is implicated in a wide range of inflammatory diseases, making it a prime target for drug discovery.[7][8]

Diagram 2: The NLRP3 Inflammasome Activation Pathway

NLRP3_Inflammasome cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_assembly Inflammasome Assembly & Activation PAMPs/DAMPs PAMPs/DAMPs TLR/IL-1R TLR/IL-1R PAMPs/DAMPs->TLR/IL-1R NF-κB Activation NF-κB Activation TLR/IL-1R->NF-κB Activation Upregulation of\nNLRP3 & pro-IL-1β Upregulation of NLRP3 & pro-IL-1β NF-κB Activation->Upregulation of\nNLRP3 & pro-IL-1β NLRP3 NLRP3 Upregulation of\nNLRP3 & pro-IL-1β->NLRP3 K+ efflux K+ efflux NLRP3 Activation NLRP3 Activation K+ efflux->NLRP3 Activation ROS production ROS production ROS production->NLRP3 Activation Lysosomal damage Lysosomal damage Lysosomal damage->NLRP3 Activation NLRP3 Activation->NLRP3 ASC ASC NLRP3->ASC Recruits pro-Caspase-1 pro-Caspase-1 ASC->pro-Caspase-1 Recruits Active Caspase-1 Active Caspase-1 pro-Caspase-1->Active Caspase-1 Cleaves pro-IL-1β pro-IL-1β Active Caspase-1->pro-IL-1β Cleaves pro-IL-18 pro-IL-18 Active Caspase-1->pro-IL-18 Cleaves Gasdermin D Gasdermin D Active Caspase-1->Gasdermin D Cleaves IL-1β IL-1β pro-IL-1β->IL-1β IL-18 IL-18 pro-IL-18->IL-18 Pyroptosis Pyroptosis Gasdermin D->Pyroptosis

Caption: Two-signal model of NLRP3 inflammasome activation.

Target Validation: Gaining Confidence in Your Target

Once a potential target is identified, it is crucial to validate its role in the disease of interest. This involves demonstrating that modulation of the target has a therapeutic effect.

  • CRISPR-Cas9 for Gene Editing: The advent of CRISPR-Cas9 technology has revolutionized target validation.[9][10] By enabling precise and efficient gene knockout or modification in relevant cell types, researchers can directly assess the functional consequences of target ablation.[6][11]

Protocol 1: CRISPR-Cas9 Mediated Knockout for Target Validation in Macrophages

  • Design and Synthesize sgRNAs: Design at least two single guide RNAs (sgRNAs) targeting early exons of your gene of interest to maximize the likelihood of generating a loss-of-function frameshift mutation.

  • Cell Culture: Culture a relevant macrophage cell line (e.g., THP-1) or primary monocyte-derived macrophages under standard conditions.

  • Transfection: Co-transfect the cells with a Cas9-expressing plasmid and the sgRNA-expressing plasmids using a suitable method (e.g., electroporation, lipofection).

  • Selection and Clonal Expansion: Select for transfected cells (e.g., using antibiotic resistance) and perform single-cell cloning to isolate and expand clonal populations.

  • Validation of Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from the clonal populations and perform PCR followed by Sanger sequencing or next-generation sequencing to confirm the presence of insertions or deletions (indels) at the target site.

    • Western Blot Analysis: Prepare cell lysates and perform Western blotting to confirm the absence of the target protein.

  • Functional Assays: Subject the knockout and wild-type control cells to relevant inflammatory stimuli (e.g., LPS) and measure downstream readouts such as cytokine production (see Protocol 4) or gene expression to assess the functional consequence of target ablation.

Part 2: Lead Discovery and Optimization - Finding and Refining Your Molecule

With a validated target in hand, the next step is to identify and optimize molecules that can modulate its activity.

High-Throughput Screening (HTS) for Hit Identification

HTS allows for the rapid screening of large compound libraries to identify "hits" that interact with the target of interest.[12]

Protocol 2: NF-κB Reporter Assay for High-Throughput Screening

This protocol describes a cell-based luciferase reporter assay to screen for inhibitors of the NF-κB signaling pathway.[1][13][14]

  • Cell Line: Utilize a stable cell line, such as HEK293, that co-expresses a luciferase reporter gene under the control of NF-κB response elements.[1][13]

  • Assay Preparation:

    • Seed the reporter cells in 96-well or 384-well plates and allow them to adhere overnight.

    • Prepare a compound library plate with test compounds at various concentrations.

  • Compound Treatment: Add the test compounds to the cells and incubate for a predetermined time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA), at a concentration that induces a sub-maximal response (EC80).[14][15]

  • Incubation: Incubate the plates for a further period (e.g., 6-24 hours) to allow for luciferase expression.

  • Luciferase Assay: Add a luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage inhibition for each compound relative to the stimulated and unstimulated controls.

    • Identify "hits" as compounds that exhibit a dose-dependent inhibition of NF-κB activity.

Table 1: Example HTS Data for NF-κB Inhibitors

Compound IDConcentration (µM)Luminescence (RLU)% Inhibition
Control01,200,0000%
Hit-11650,00045.8%
Hit-110150,00087.5%
Hit-211,150,0004.2%
Hit-210980,00018.3%
Lead Optimization: From Hits to Clinical Candidates

"Hits" from HTS often require significant medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. This iterative process, known as lead optimization, is guided by structure-activity relationship (SAR) studies.

  • Computational Approaches: In silico methods, such as molecular docking and molecular dynamics simulations, can accelerate lead optimization by predicting how modifications to a compound will affect its binding to the target.[16][17][18] This structure-based drug design approach helps prioritize the synthesis of more promising analogues.

Part 3: Preclinical Evaluation - Assessing Efficacy and Safety in Relevant Models

Before a drug candidate can be tested in humans, its efficacy and safety must be rigorously evaluated in preclinical models that recapitulate key aspects of the human disease.

In Vivo Models of Inflammatory Diseases

Animal models are indispensable for evaluating the in vivo efficacy of anti-inflammatory drug candidates.[19]

  • Collagen-Induced Arthritis (CIA) in Mice: The CIA model is a widely used and well-characterized model of rheumatoid arthritis.[12][20] Immunization of susceptible mouse strains with type II collagen induces an autoimmune response that leads to joint inflammation and destruction, closely mimicking human RA.[5][21]

Protocol 3: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

  • Animals: Use male DBA/1 mice, 8-10 weeks of age.[12][22]

  • Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Disease Monitoring:

    • Beginning on day 21, monitor the mice daily for signs of arthritis, including paw swelling and redness.

    • Score the severity of arthritis in each paw on a scale of 0-4.

  • Drug Treatment:

    • Initiate treatment with the test compound at a predetermined dose and schedule once the mice develop clinical signs of arthritis (therapeutic regimen).

  • Efficacy Readouts:

    • Clinical Score: Monitor the arthritis score over time.

    • Paw Swelling: Measure paw thickness using a caliper.

    • Histopathology: At the end of the study, collect the joints for histological analysis of inflammation, pannus formation, and bone erosion.

    • Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines and anti-collagen antibodies.

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: The DSS model is a widely used model of inflammatory bowel disease, particularly ulcerative colitis.[8][23] Administration of DSS in the drinking water induces epithelial injury and inflammation in the colon.[24][25]

Diagram 3: Workflow for Preclinical Evaluation in the CIA Model

CIA_Workflow Day 0:\nPrimary Immunization\n(Collagen + CFA) Day 0: Primary Immunization (Collagen + CFA) Day 21:\nBooster Immunization\n(Collagen + IFA) Day 21: Booster Immunization (Collagen + IFA) Day 0:\nPrimary Immunization\n(Collagen + CFA)->Day 21:\nBooster Immunization\n(Collagen + IFA) Disease Onset\n(Days 24-28) Disease Onset (Days 24-28) Day 21:\nBooster Immunization\n(Collagen + IFA)->Disease Onset\n(Days 24-28) Therapeutic Treatment\n(Test Compound vs. Vehicle) Therapeutic Treatment (Test Compound vs. Vehicle) Disease Onset\n(Days 24-28)->Therapeutic Treatment\n(Test Compound vs. Vehicle) Efficacy Assessment Efficacy Assessment Therapeutic Treatment\n(Test Compound vs. Vehicle)->Efficacy Assessment Clinical Scoring Clinical Scoring Efficacy Assessment->Clinical Scoring Paw Swelling Paw Swelling Efficacy Assessment->Paw Swelling Histopathology Histopathology Efficacy Assessment->Histopathology Biomarker Analysis Biomarker Analysis Efficacy Assessment->Biomarker Analysis

Caption: Timeline and key readouts for a typical CIA study.

Biomarker Analysis: Measuring Therapeutic Response

Biomarkers are crucial for assessing disease activity and therapeutic response in both preclinical models and clinical trials.[7][26]

  • Cytokine Profiling: Measuring the levels of key pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), is a standard method for assessing inflammation.[27]

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This protocol describes a sandwich ELISA for the quantification of TNF-α and IL-6 in cell culture supernatants or serum samples.[2][4][27][28][29]

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add standards and samples to the plate and incubate to allow the cytokine to bind to the capture antibody.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP), which binds to the biotinylated detection antibody.

  • Substrate Addition: Wash the plate and add a chromogenic HRP substrate (e.g., TMB).

  • Color Development and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.

  • Flow Cytometry for Immunophenotyping: Flow cytometry is a powerful technique for identifying and quantifying different immune cell populations in blood and tissues.[16][30] This allows for a detailed analysis of how a therapeutic agent modulates the immune response.[31][32]

Table 2: Common Flow Cytometry Markers for Murine Immune Cell Subsets

Cell TypeKey Markers
T Helper CellsCD3+, CD4+
Cytotoxic T CellsCD3+, CD8+
B CellsCD19+, B220+
MacrophagesCD11b+, F4/80+
NeutrophilsCD11b+, Ly6G+
Dendritic CellsCD11c+, MHC Class II+

Conclusion and Future Perspectives

The journey from a novel biological insight to an approved anti-inflammatory drug is long and challenging. However, by integrating a deep understanding of inflammatory pathways with cutting-edge technologies such as CRISPR-based target validation, high-throughput screening, and sophisticated preclinical models, we can significantly enhance the efficiency and success rate of drug discovery. The protocols and strategies outlined in these application notes provide a robust framework for navigating this complex process. As our understanding of the molecular drivers of inflammation continues to expand, so too will our ability to develop safer and more effective therapies for patients suffering from these debilitating diseases.

References

  • BPS Bioscience. (n.d.). HEK293 Cell Line - NF-κB Reporter (Luc). Retrieved from [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • Borges, F., & Dellafiora, L. (2019). Computational Approaches for Drug Discovery. Molecules, 24(17), 3099.
  • Martinon, F., & Tschopp, J. (2007). Inflammasomes: guardians of the body. Annual review of immunology, 25, 229–249.
  • Saha, S., & Pahan, K. (2016). A broad application of CRISPR Cas9 in infectious, inflammatory and neurodegenerative diseases. Journal of neuroimmune pharmacology, 11(3), 429–431.
  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • InvivoGen. (n.d.). IM-1 Application Notes and Protocols for High-Throughput.... Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2009). Expired PA-09-204: Development and Validation of Disease Biomarkers (R01). Retrieved from [Link]

  • Khan, A., et al. (2025). Integrating machine learning and structure-based approaches for repurposing potent tyrosine protein kinase Src inhibitors to treat inflammatory disorders. Journal of Biomolecular Structure and Dynamics, 1-16.
  • Chassaing, B., et al. (2014). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Current protocols in immunology, 104(1), 15.25.1–15.25.14.
  • Aris, V. M., & Zetter, B. R. (2011). Biomarker Development in Chronic Inflammatory Diseases.
  • Cain, D. W., et al. (2017). Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis. Frontiers in immunology, 8, 1512.
  • Kedei, N., et al. (2023). Expanding the Paradigm of Structure-Based Drug Design: Molecular Dynamics Simulations Support the Development of New Pyridine-Based Protein Kinase C-Targeted Agonists. Journal of medicinal chemistry, 66(8), 5534–5554.
  • An, W. F., & Tolliday, N. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High Content Screening (pp. 245-259). Humana Press.
  • Luber, R. P., et al. (2019). Validation of a CRISPR/cas9-based technology platform for examining specific immune gene functions in an experimental murine model of IBD. bioRxiv, 620455.
  • Eichele, D. D., & Kharbanda, K. K. (2017). Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. Bio-protocol, 7(16), e2429.
  • Dobrovolskaia, M. A., et al. (2023). Multicolor flow cytometry-based immunophenotyping for preclinical characterization of nanotechnology-based formulations: an insight into structure activity relationship and nanoparticle biocompatibility profiles. Frontiers in immunology, 14, 1188611.
  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.
  • Brand, D. D., et al. (2007). Collagen-induced arthritis.
  • Kannan, S., & Kufareva, I. (2025).
  • Mittal, R., et al. (2021). A Selection Protocol to Identify Therapeutics to Target NLRP3-Associated Sensory Hearing Loss. Otology & neurotology : official publication of the American Otological Society, American Neurotology Society [and] European Academy of Otology and Neurotology, 42(10), e1564–e1571.
  • MP Biomedicals. (n.d.). Colitis Model Guidebook. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1999).
  • MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]

  • Sartorius. (2021). Accelerating Drug Discovery and Development with Flow Cytometry. Retrieved from [Link]

  • Li, H., et al. (2021). Applications and challenges of CRISPR-Cas gene-editing to disease treatment in clinics. International journal of molecular medicine, 47(5), 1.
  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Duke University. (2009).
  • Focused Ultrasound Foundation. (n.d.).
  • Perše, M., & Cerar, A. (2012). Dextran sodium sulphate colitis mouse model: traps and tricks. Journal of biomedicine & biotechnology, 2012, 718617.
  • Domainex. (n.d.). Inflammasome high throughput assay. Retrieved from [Link]

  • Pre-proof. (2025). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Journal of Molecular Graphics and Modelling.
  • Pharmaron. (n.d.). The Route Less Travelled: - Utilizing preclinical models to address challenges with novel drug delivery systems.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • Promega Corporation. (2025). Abstract 2997: Cell-based assay platforms for NLRP3 inflammasome drug discovery.
  • ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors.
  • Frontiers Media. (2024). Application and perspective of CRISPR/Cas9 genome editing technology in human diseases modeling and gene therapy.
  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA)
  • Cell Sciences. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.
  • TdB Labs. (n.d.).
  • Dobrovolskaia, M. A., et al. (2023). Multicolor flow cytometry-based immunophenotyping for preclinical characterization of nanotechnology-based formulations: an insight into structure activity relationship and nanoparticle biocompatibility profiles. Frontiers in immunology, 14.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established synthetic methodologies for azaindoles and practical, field-proven insights.

The synthesis of 6-azaindoles, such as ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, can be challenging due to the electron-deficient nature of the pyridine ring, which can impact key reaction steps.[1] This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Section 1: General Questions and Key Considerations

Q1: What are the common synthetic strategies for constructing the 1H-pyrrolo[2,3-c]pyridine core?

A1: Several established methods can be adapted for the synthesis of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. Key strategies include:

  • Reductive Cyclization of Nitropyridines: This is a widely used method that involves the condensation of a substituted nitropyridine with a compound containing an active methylene group, followed by reductive cyclization to form the pyrrole ring.[2] For the synthesis of carboxylated azaindoles, this often involves reacting a nitropyridine with diethyl oxalate or a similar reagent.[2]

  • Fischer Indole Synthesis: This classical method involves the acid-catalyzed reaction of a pyridylhydrazine with a ketone or aldehyde.[2] While effective for many indoles, the electron-deficient nature of the pyridine ring can make the key[3][3]-sigmatropic rearrangement challenging, often requiring harsh conditions.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches often employ palladium-catalyzed reactions, such as Sonogashira or Suzuki couplings, to construct the pyrrole ring onto a functionalized pyridine precursor.[2][4] These methods offer high modularity and can be effective for complex substrates.

  • Bartoli Indole Synthesis: This method involves the reaction of a nitro-pyridine with a vinyl Grignard reagent and is particularly useful for synthesizing substituted azaindoles.[2]

Q2: Why are yields often low in the synthesis of azaindoles compared to their indole counterparts?

A2: The primary reason for lower yields in azaindole synthesis is the electron-withdrawing nature of the nitrogen atom in the pyridine ring. This has several consequences:

  • Reduced Nucleophilicity: The pyridine nitrogen deactivates the ring, making it less susceptible to electrophilic aromatic substitution, a key step in many indole syntheses.

  • Challenges in Key Reaction Steps: In reactions like the Fischer indole synthesis, the electron deficiency of the pyridine ring can hinder the crucial sigmatropic rearrangement step, often necessitating harsher reaction conditions which can lead to decomposition and side reactions.[1]

  • Potential for Side Reactions: The pyridine nitrogen can also act as a nucleophile or a base, leading to undesired side reactions. It can also coordinate to metal catalysts, sometimes inhibiting their activity.

Section 2: Troubleshooting Low Yields

Q3: My reductive cyclization of a substituted 4-amino-3-nitropyridine derivative is giving a low yield of the desired ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. How can I improve this?

A3: Low yields in reductive cyclization are a common issue. Here are several factors to investigate and optimize:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Common options include:

    • Zinc in Acetic Acid: A classical and often effective method.[2] Ensure the zinc dust is activated and used in sufficient excess.

    • Tin(II) Chloride (SnCl₂): Another effective reducing agent, sometimes used in alcoholic solvents.[2]

    • Catalytic Hydrogenation (e.g., Pd/C): This can be a very clean and efficient method, though catalyst poisoning can be an issue with some substrates.[2] It's crucial to select the appropriate solvent and pressure.

  • Reaction Temperature and Time: These reactions can be sensitive to temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Over-running the reaction can lead to product degradation.

  • Purity of Starting Materials: Ensure your nitropyridine precursor is pure. Impurities can interfere with the reduction and cyclization steps.

  • pH Control: The pH of the reaction mixture can be crucial, especially for zinc or tin reductions. Maintaining acidic conditions is generally necessary.

Parameter Recommendation Rationale
Reducing Agent Screen Zn/AcOH, SnCl₂, and catalytic hydrogenation (e.g., H₂, Pd/C).The optimal reducing agent can be substrate-dependent.
Reaction Temperature Start at room temperature and gradually increase if no reaction is observed.Balances reaction rate with potential for side reactions and degradation.
Reaction Monitoring Use TLC or LC-MS to track the disappearance of starting material and appearance of the product.Prevents over- or under-running the reaction.
Atmosphere For catalytic hydrogenation, ensure an inert atmosphere and proper hydrogen delivery.Prevents catalyst deactivation and ensures efficient reduction.

Q4: I am attempting a Fischer indole synthesis approach, but the yield is poor, and I see a lot of starting material decomposition. What can I do?

A4: The Fischer indole synthesis with pyridylhydrazines is notoriously challenging.[1] Here are some strategies to improve the outcome:

  • Acid Catalyst Selection: Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used. PPA is often a good choice as it can act as both a catalyst and a solvent.[2] It is advisable to screen a few different acid catalysts.

  • Temperature Control: While elevated temperatures are necessary, excessive heat will cause decomposition.[2] A carefully controlled temperature profile is essential. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields.

  • One-Pot vs. Two-Step Procedure: You can either form the pyridylhydrazone first and then induce cyclization, or perform a one-pot reaction. Isolating the hydrazone can sometimes lead to a cleaner reaction, but may also reduce overall yield due to an additional step.

  • Substituent Effects: If possible, having an electron-donating group on the pyridine ring can facilitate the reaction.[1] This is often not an option when targeting a specific molecule, but it highlights the underlying electronic challenges.

Troubleshooting_Low_Yield start Low Yield Observed check_sm Verify Starting Material Purity start->check_sm reductive_cyclization Reductive Cyclization Issues check_sm->reductive_cyclization fischer_indole Fischer Indole Synthesis Issues check_sm->fischer_indole optimize_reducing_agent Optimize Reducing Agent (Zn/AcOH, SnCl₂, Pd/C) reductive_cyclization->optimize_reducing_agent optimize_temp_time Optimize Temperature and Reaction Time reductive_cyclization->optimize_temp_time optimize_acid Screen Acid Catalysts (PPA, ZnCl₂, H₂SO₄) fischer_indole->optimize_acid control_temp Precise Temperature Control (Consider Microwave) fischer_indole->control_temp monitor Monitor Reaction (TLC, LC-MS) optimize_reducing_agent->monitor optimize_temp_time->monitor optimize_acid->monitor control_temp->monitor solution Improved Yield monitor->solution Purification_Workflow start Crude Product is_solid Is the product solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Column Chromatography is_solid->column_chromatography No/Impure recrystallize->column_chromatography Unsuccessful pure_product Pure Product recrystallize->pure_product Successful deactivate_silica Deactivate Silica Gel (e.g., with Et₃N) column_chromatography->deactivate_silica gradient_elution Use Gradient Elution deactivate_silica->gradient_elution acid_base_extraction Consider Acid/Base Extraction gradient_elution->acid_base_extraction acid_base_extraction->pure_product

Sources

Technical Support Center: Purification of Crude Ethyl 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. The purification of crude azaindole derivatives like this one can present unique challenges, from persistent impurities to difficulties in crystallization and chromatographic separation. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Section 1: Initial Assessment & Troubleshooting Strategy

Before proceeding with any purification technique, a preliminary analysis of your crude material is critical. This initial assessment will guide your strategy, saving you time and resources.

Q1: My crude reaction mixture is a dark, oily residue. Where do I even begin?

An intractable crude product often contains residual high-boiling solvents (like DMF or DMSO), acidic or basic reagents, and polymeric byproducts. A logical first step is a liquid-liquid extraction workup.

  • Causality: Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is typically a solid with low solubility in water but good solubility in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)[1][2]. This property differential is key to an effective extractive workup.

  • Recommended Action:

    • Dissolve the crude residue in a generous volume of EtOAc or DCM.

    • Wash the organic layer sequentially with:

      • A dilute acid (e.g., 1M HCl) if basic impurities are suspected. Caution: Your product is basic and may partition into the aqueous layer if the acid is too concentrated. Check both layers by TLC.

      • A saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities like residual acetic acid, which is often used in reductive cyclization steps[3].

      • Brine (saturated NaCl solution) to break up emulsions and remove bulk water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This should yield a more manageable solid or semi-solid crude product.

Q2: How do I select the best primary purification method: chromatography or recrystallization?

The choice depends on the impurity profile and the quantity of material.

  • When to Choose Column Chromatography:

    • The crude product contains multiple impurities with a range of polarities.

    • Impurities are structurally very similar to the product, making separation by solubility difficult.

    • You need to isolate a small amount of very pure material for analytical purposes[4].

  • When to Choose Recrystallization:

    • The crude product is already of moderate purity (>85-90%).

    • There is one major, predominant impurity that has significantly different solubility characteristics.

    • You are working on a large scale where chromatography is less practical.

Below is a decision-making workflow to help guide your choice.

Purification_Method_Selection Start Crude Product (Post-Workup) TLC Analyze by TLC/ LC-MS Start->TLC Decision1 Impurity Profile? TLC->Decision1 Complex Multiple Spots / Closely Eluting Decision1->Complex Complex Simple One Major Impurity / Well-Separated Decision1->Simple Simple Chromatography Flash Column Chromatography Complex->Chromatography Recrystallize Recrystallization Simple->Recrystallize

Caption: A decision tree for selecting the primary purification method.

Section 2: Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during purification.

Column Chromatography

Flash column chromatography is a powerful tool, but azaindoles can be tricky.

Q3: My compound is streaking badly on the silica gel column, leading to poor separation and low yield. What is happening?

This is the most common issue with nitrogen-containing heterocycles.

  • Expertise & Experience: The pyridine nitrogen in your molecule's scaffold is basic. It can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding causes severe peak tailing (streaking).

  • Troubleshooting & Optimization:

    • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your product for the acidic sites on the silica.

      • Primary Choice: Add 0.5-1% triethylamine (NEt₃) or pyridine to your mobile phase (e.g., Hexane/EtOAc + 1% NEt₃).

      • Alternative: If your compound is very polar, a small amount of ammonium hydroxide in a DCM/Methanol system can be effective.

    • Stationary Phase Modification: If modifying the eluent is insufficient, change your stationary phase.

      • Deactivated Silica: Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine. Let it stand for 15 minutes before packing the column. This pre-treats the silica.

      • Neutral Alumina: For highly basic compounds, switching to neutral or basic alumina can completely eliminate the issue of acidic site interactions[4].

Q4: I'm struggling to find a solvent system that separates my product from a persistent, closely-eluting impurity.

Systematic solvent optimization is key. The goal is to find a system that gives your product a retention factor (Rƒ) of approximately 0.25-0.35 on TLC.

  • Trustworthiness: A self-validating approach involves screening different solvent systems by TLC before committing to a column. Below is a table of recommended starting points.

PolaritySolvent System (v/v)Rationale & Comments
Low 20-50% Ethyl Acetate in HexanesA standard starting point for many organic compounds. Good for separating non-polar impurities.[5][6]
Medium 80-100% Ethyl Acetate or 1-5% Methanol in DCMIncreases polarity to elute the product faster. DCM/MeOH is excellent for polar compounds.[7]
High 5-10% Methanol in DCMUsed for highly polar products or to dislodge compounds that are strongly adsorbed to the silica.
  • Pro-Tip: If two solvents give similar Rƒ values but different separation, consider a ternary system (e.g., Hexane/EtOAc/DCM) which can sometimes resolve impurities that are inseparable in binary systems.

Recrystallization

Recrystallization is an elegant and scalable purification method if your crude material is suitable.

Q5: How do I find the ideal recrystallization solvent?

The perfect solvent should dissolve your compound poorly at room temperature but completely at its boiling point[8].

  • Experimental Protocol: Solvent Screening

    • Place ~20-30 mg of your crude solid into several small test tubes.

    • To each tube, add a different solvent (0.5 mL) from the list below (in order of increasing polarity): Hexanes, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Water.

    • Observe solubility at room temperature. A good candidate solvent will NOT dissolve the solid.

    • Heat the tubes that did not show solubility in a hot water bath. A good solvent will now fully dissolve the solid.

    • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.

    • The best solvent is the one that produces a large quantity of clean-looking crystals upon cooling[8]. Ethanol is often a good choice for this class of compounds[9].

Q6: My product "oiled out" during cooling instead of forming crystals. What should I do?

Oiling out occurs when the solubility of the compound in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it can form a crystal lattice.

  • Troubleshooting & Optimization:

    • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add slightly more solvent to make the solution less concentrated, then attempt to cool it again, but much more slowly.

    • Reduce the Cooling Rate: Do not place the flask directly into an ice bath. Allow it to cool to room temperature on the benchtop, insulated if necessary, over several hours. Slow cooling promotes the formation of ordered crystals.

    • Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a tiny "seed" crystal to the cooled solution.

Section 3: Frequently Asked Questions (FAQs)

Q7: What are the most likely impurities in my crude ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate?

The impurities are directly related to the synthetic route. A common synthesis involves the condensation of a nitropyridine with an active methylene compound, followed by reductive cyclization[3].

  • Starting Materials: Unreacted 4-chloro-3-nitropyridine or diethyl malonate/ethyl cyanoacetate derivatives.

  • Reaction Intermediates: Incompletely cyclized intermediates.

  • Side-Products: Polymeric materials or products from side-reactions.

  • Reagents: Residual acids (acetic acid), bases (sodium ethoxide), or reducing agents (tin(II) chloride, zinc dust)[3]. Process-related impurities can be difficult to remove and may require specific workup procedures[10].

Q8: How do I confirm the purity and identity of my final product?

A combination of techniques is required for full characterization.

  • Purity Assessment:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a purity percentage (by UV integration) and confirms the molecular weight of the main peak.

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The absence of impurity peaks and clean integration values are strong indicators of high purity.

  • Identity Confirmation:

    • ¹H NMR & ¹³C NMR: The chemical shifts, splitting patterns, and number of signals should match the expected structure.

    • HRMS (High-Resolution Mass Spectrometry): Confirms the elemental composition (exact mass).

    • Melting Point: A sharp melting point range close to the literature value indicates high purity[11].

Q9: What are the best storage conditions for the purified compound?

Like many nitrogen-containing heterocycles, this compound should be stored under stable conditions to ensure long-term integrity.

  • Recommendations: Store the solid product in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at low temperature (4°C is common) and protected from light[12]. The compound is generally stable under normal conditions but these precautions prevent slow degradation over time[1][13].

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a moderately polar product.

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rƒ of ~0.3. A good starting point is 40% EtOAc in Hexanes + 0.5% NEt₃.

  • Column Packing: Select a column size appropriate for your sample amount (e.g., 40g silica for 1g crude). Pack the column using a slurry of silica gel in the non-polar component of your eluent (Hexanes).

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel (~2-3x the mass of your crude). To do this, dissolve the crude in a minimal amount of DCM, add the silica, and concentrate on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity than your TLC system (e.g., 20% EtOAc in Hexanes) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Concentration: Remove the solvent under reduced pressure to yield the purified solid.

Protocol 2: Recrystallization from Ethanol/Water

This is a powerful technique for polar compounds that are soluble in ethanol but not water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the compound.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, transfer it to an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by cold water.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Section 5: Visual Troubleshooting Guide

Chromatography_Troubleshooting Start Problem with Column Chromatography Issue_Tailing Product is Tailing/ Streaking Start->Issue_Tailing Issue_Separation Poor Separation of Product and Impurity Start->Issue_Separation Issue_Degradation Product Degrading on Column Start->Issue_Degradation Sol_Tailing_1 Add 1% NEt₃ or Pyridine to Eluent Issue_Tailing->Sol_Tailing_1 Yes Sol_Tailing_2 Switch to Neutral Alumina Stationary Phase Issue_Tailing->Sol_Tailing_2 If Tailing Persists Sol_Sep_1 Optimize Solvent System: Try DCM/MeOH or a Ternary Mixture Issue_Separation->Sol_Sep_1 Yes Sol_Sep_2 Run a Slower, Shallower Gradient Issue_Separation->Sol_Sep_2 If Still Co-eluting Sol_Deg_1 Use Deactivated Silica (pre-treated with NEt₃) Issue_Degradation->Sol_Deg_1 Yes Sol_Deg_2 Switch to Neutral Alumina Issue_Degradation->Sol_Deg_2 For Sensitive Compounds End_Tailing Result: Sharp, Symmetrical Peaks Sol_Tailing_1->End_Tailing Sol_Tailing_2->End_Tailing End_Separation Result: Baseline Resolution Sol_Sep_1->End_Separation Sol_Sep_2->End_Separation End_Degradation Result: Improved Yield and Purity Sol_Deg_1->End_Degradation Sol_Deg_2->End_Degradation

Caption: A troubleshooting flowchart for common column chromatography issues.

References

  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. (2024). [Link]

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Pipzine Chemicals. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]

  • Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Pipzine Chemicals. [Link]

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 24334-19-8. J&K Scientific. [Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. ACS Publications. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Nucleic Acids and Synthesis. (2024). [Link]

  • Supporting Information for a relevant publication. DOI. [Link]

  • WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Organic and Pharmaceutical Chemistry Research. [Link]

  • Ghosh et al., A review on impurity profile of pharmaceuticals. IJPSR. (2014). [Link]

  • Recrystallization I. Course Document. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

Sources

avoiding isomer formation in pyrrolo[2,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Isomer Formation and Achieving Regioselectivity

Welcome to the Technical Support Center for Pyrrolo[2,3-c]pyridine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Pyrrolopyridines, also known as azaindoles, exist in six isomeric forms, and controlling the regioselectivity of their synthesis is a critical challenge.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize or eliminate the formation of unwanted isomers, particularly the common pyrrolo[2,3-b]pyridine byproduct, in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in pyrrolo[2,3-c]pyridine synthesis?

A1: The most frequently encountered isomeric impurity during the synthesis of pyrrolo[2,3-c]pyridines (6-azaindoles) is the corresponding pyrrolo[2,3-b]pyridine (7-azaindole). The formation of other isomers is also possible depending on the chosen synthetic route and the substitution pattern of the starting materials.

Q2: Why is regioselectivity a major challenge in the synthesis of pyrrolo[2,3-c]pyridines?

A2: The challenge arises from the similar electronic properties and reactivity of the different positions on the pyridine ring. Many classical indole syntheses, when applied to pyridine precursors, can lead to mixtures of isomers because the reaction can proceed at more than one site. For instance, in reactions involving cyclization onto the pyridine ring, the electronic and steric environment of the ortho- and para-positions relative to the directing group can be quite similar, leading to a lack of selectivity.

Q3: Are there general strategies to improve the regioselective synthesis of the desired pyrrolo[2,3-c]pyridine isomer?

A3: Yes, several strategies can be employed. These include:

  • Use of Directing Groups: Installing a directing group on the pyridine ring can steer the reaction to a specific position.[2][3]

  • Choice of Synthetic Route: Some synthetic methods are inherently more regioselective than others. For example, methods that proceed through a well-defined intermediate, such as those involving directed ortho-metalation, often offer better control.[2][3]

  • Optimization of Reaction Conditions: Fine-tuning parameters like temperature, solvent, catalyst, and ligands can significantly influence the isomeric ratio of the products.

  • Strategic Blocking of Reactive Sites: Temporarily blocking a more reactive position on the starting material can prevent side reactions and force the desired regioselectivity.

Troubleshooting Guides

Issue 1: Predominant or Significant Formation of the Pyrrolo[2,3-b]pyridine Isomer in Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction between an ortho-haloaniline (or aminopyridine) and an alkyne to form an indole ring.[4] However, when using 3-amino-4-halopyridines to synthesize pyrrolo[2,3-c]pyridines, the formation of the pyrrolo[2,3-b]pyridine isomer can be a significant problem.

Root Cause Analysis:

The regioselectivity of the Larock indole synthesis is determined during the intramolecular cyclization step.[4] Both the C-2 and C-4 positions of a 3-aminopyridine are activated for cyclization. The electronic and steric properties of the alkyne substituents and the pyridine ring itself play a crucial role in determining which cyclization pathway is favored. A slight preference for one pathway over the other can lead to a mixture of isomers.

Mitigation Strategies:

  • Ligand and Catalyst Selection: The choice of phosphine ligand for the palladium catalyst can influence the steric environment around the metal center, thereby affecting the regioselectivity. Experimenting with bulky or electron-rich ligands may favor the formation of the desired isomer. N-heterocyclic carbene (NHC)-palladium complexes have shown promise in improving regioselectivity in some cases.[5]

  • Solvent and Base Effects: The polarity of the solvent and the nature of the base can impact the reaction pathway. A systematic screening of different solvents (e.g., DMF, dioxane, toluene) and bases (e.g., K2CO3, Cs2CO3, NaOAc) is recommended.

  • Alkyne Substituent Effects: The steric and electronic nature of the substituents on the alkyne can direct the cyclization. Bulky substituents may favor cyclization at the less hindered position of the pyridine ring. However, studies have shown that some functional groups do not exert a strong directing effect.[6]

Issue 2: Poor Regioselectivity in Fischer Indole Synthesis of Pyrrolo[2,3-c]pyridines

The Fischer indole synthesis is a classic acid-catalyzed method for preparing indoles from a phenylhydrazine and an aldehyde or ketone.[7] When applied to pyridylhydrazines, it can suffer from a lack of regioselectivity, yielding a mixture of azaindole isomers.[8]

Root Cause Analysis:

The key step in the Fischer indole synthesis is a[9][9]-sigmatropic rearrangement of the enehydrazine intermediate. With an unsymmetrical ketone and a pyridylhydrazine, two different enehydrazines can form, each leading to a different regioisomer upon rearrangement. The energy barrier for the rearrangement to each isomer can be similar, resulting in a mixture of products.[10][11]

Mitigation Strategies:

  • Strategic Use of Electron-Donating Groups: Introducing an electron-donating group on the pyridylhydrazine can enhance the efficiency and regioselectivity of the Fischer indole cyclization.[8]

  • Acid Catalyst and Reaction Temperature: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) and the reaction temperature can significantly influence the outcome. A systematic optimization of these parameters is crucial.

  • Pre-formation of the Hydrazone: Isolating the pyridylhydrazone before the cyclization step can sometimes provide better control over the reaction.

Issue 3: Failure to Achieve Selective Functionalization of a Pre-formed Pyrrolo[2,3-c]pyridine Core

Even after successfully synthesizing the pyrrolo[2,3-c]pyridine scaffold, subsequent functionalization can be non-selective, leading to a mixture of substituted products.

Root Cause Analysis:

The pyrrole and pyridine rings in the pyrrolo[2,3-c]pyridine system have multiple reactive sites. Electrophilic aromatic substitution, for example, can occur at several positions on both rings, with the outcome depending on the directing effects of the existing substituents and the reaction conditions.

Mitigation Strategies:

  • Directed Ortho-Metalation (DoM): This is a powerful technique for achieving regioselective functionalization.[2] By using a directing metalation group (DMG) on the pyridine or pyrrole nitrogen, deprotonation with a strong base (e.g., n-BuLi, LDA) occurs at the adjacent ortho position, allowing for the introduction of an electrophile at that specific site.[3][12][13] For pyridine N-oxides, Grignard reagents can be used for selective 2-substitution.[14]

  • Halogenation and Cross-Coupling: Regioselective halogenation of the pyrrolo[2,3-c]pyridine core, followed by a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), provides a versatile and highly selective method for introducing a wide range of substituents.[15][16]

  • Protecting Groups: Selectively protecting one of the rings or a specific position can prevent unwanted side reactions and direct functionalization to the desired site.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a C2-Substituted Pyrrolo[2,3-c]pyridine via Directed Metalation

This protocol describes a general procedure for the regioselective C2-functionalization of a protected pyrrolo[2,3-c]pyridine.

Step-by-Step Methodology:

  • Protection: Protect the pyrrole nitrogen of the starting pyrrolo[2,3-c]pyridine with a suitable protecting group (e.g., carbamoyl).

  • Metalation: Dissolve the protected pyrrolo[2,3-c]pyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.

  • Quenching with Electrophile: Add the desired electrophile (e.g., an alkyl halide, aldehyde, or ketone) (2.5-9.0 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C2-substituted pyrrolo[2,3-c]pyridine.

This protocol is adapted from a method for the regioselective functionalization of 7-azaindole and may require optimization for specific pyrrolo[2,3-c]pyridine substrates.[17]

Data Presentation

Table 1: Comparison of Synthetic Strategies for Pyrrolo[2,3-c]pyridine Synthesis
Synthetic MethodKey FeaturesCommon Isomeric ByproductsStrategies for Regiocontrol
Larock Indole Synthesis Palladium-catalyzed annulation of a halo-aminopyridine and an alkyne.[4]Pyrrolo[2,3-b]pyridineLigand and catalyst selection, optimization of solvent and base.[5]
Fischer Indole Synthesis Acid-catalyzed reaction of a pyridylhydrazine and a ketone/aldehyde.[7]Other azaindole isomersUse of electron-donating groups on the pyridine ring, optimization of acid catalyst and temperature.[8]
Directed Ortho-Metalation (DoM) Regioselective functionalization of a pre-formed ring system using a directing group.[3]Minimal, if DMG is effectiveChoice of directing group and base.[12][13]
Transition Metal-Catalyzed C-H Activation/Annulation Construction of the pyrrole ring onto the pyridine core.Pyrrolo[2,3-b]pyridineChoice of directing group and catalyst system.

Visualizations

Diagram 1: Competing Pathways in the Synthesis of Pyrrolo[2,3-c]pyridine

G cluster_0 Starting Materials cluster_1 Reaction Intermediate cluster_2 Products 3-Amino-4-halopyridine 3-Amino-4-halopyridine Cyclization Precursor Cyclization Precursor 3-Amino-4-halopyridine->Cyclization Precursor Reaction Conditions Pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine Cyclization Precursor->Pyrrolo[2,3-c]pyridine Desired Pathway Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Cyclization Precursor->Pyrrolo[2,3-b]pyridine Undesired Pathway

Caption: Competing cyclization pathways leading to the desired product and an isomeric byproduct.

Diagram 2: Logic Flow for Troubleshooting Isomer Formation

G Start Start Isomer_Formation Isomer Formation Observed? Start->Isomer_Formation Analyze_Method Analyze Synthetic Method Isomer_Formation->Analyze_Method Yes End Desired Product Isomer_Formation->End No Larock Larock Synthesis Analyze_Method->Larock Fischer Fischer Synthesis Analyze_Method->Fischer Other Other Methods Analyze_Method->Other Optimize_Larock Optimize Ligands, Catalyst, Solvent, Base Larock->Optimize_Larock Optimize_Fischer Optimize Acid, Temperature, Substituents Fischer->Optimize_Fischer Consider_DoM Consider Directed Ortho-Metalation Other->Consider_DoM Re-evaluate Re-evaluate Strategy Optimize_Larock->Re-evaluate Optimize_Fischer->Re-evaluate Consider_DoM->Re-evaluate Re-evaluate->Isomer_Formation

Caption: A decision tree for troubleshooting and mitigating isomer formation in pyrrolopyridine synthesis.

References

  • Gulea, M. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals2021 , 14(4), 354. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Hilmy, K. M. H.; et al. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia2023 , 37(4), 985-996. [Link]

  • Kumar, R.; et al. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry2024 , 89(1), 478-490. [Link]

  • Xia, M.; Jiang, S.; et al. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Scientific Reports2023 , 13, 12781. [Link]

  • Takeda, A.; et al. Regioselectivity of Larock indole synthesis using functionalized alkynes. Tetrahedron Letters2005 , 46(43), 775-778. [Link]

  • Singh, M.; et al. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications2019 , 55(2), 153-166. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Caddick, S.; et al. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Chemical Communications2005 , (3), 337-339. [Link]

  • Kim, J.; et al. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry2022 , 18, 1033-1038. [Link]

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  • Li, Y.; et al. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry2022 , 65(18), 12286-12304. [Link]

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troubleshooting side reactions in the Bartoli indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the Bartoli indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction to construct substituted indoles. As a field-proven method for synthesizing 7-substituted indoles from readily available ortho-substituted nitroarenes, the Bartoli synthesis offers a unique advantage over classical methods.[1][2] However, its reliance on highly reactive Grignard reagents and a multi-step mechanistic cascade presents specific challenges.

This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the reaction, ensuring you can diagnose problems, optimize conditions, and achieve reliable results.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction yielded little to no desired indole product. What are the likely causes?

This is the most frequent issue and can stem from several factors related to reagents, conditions, or the substrate itself. A systematic diagnosis is crucial.

A. Cause 1: Inactive or Insufficient Grignard Reagent

The vinyl Grignard reagent is the heart of this reaction, and its quality is paramount. It is highly sensitive to air and moisture.

  • Expert Diagnosis: Commercially supplied Grignard reagents often have a lower effective concentration than stated on the bottle due to gradual degradation. Assuming the labeled molarity is a common source of error, leading to under-stoichiometry. The reaction requires a minimum of three full equivalents of active Grignard reagent to proceed to completion when starting from a nitroarene.[3][4]

  • Solution: Titrate Your Grignard Reagent. Before every experiment, the exact molarity of the Grignard solution must be determined.

Experimental Protocol: Grignard Reagent Titration (using I₂)

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve a known mass of iodine (I₂, ~100 mg) in anhydrous THF (~5 mL). Add 1-2 drops of 1,10-phenanthroline solution as an indicator (it will be colorless at this stage).

  • Titration: Slowly add the Grignard solution dropwise via syringe to the iodine solution. The initial dark color of the iodine will fade. The endpoint is reached when the solution becomes colorless and remains so for at least one minute.

  • Calculation: Molarity (M) = (mass of I₂ / molecular weight of I₂) / (Volume of Grignard solution in L)

B. Cause 2: Presence of Moisture or Protic Contaminants

  • Expert Diagnosis: Even trace amounts of water in the solvent, on the glassware, or within the nitroarene starting material will quench the Grignard reagent, immediately reducing its effective concentration.

  • Solution: Ensure Rigorously Anhydrous Conditions.

    • Glassware: All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas.

    • Solvents: Use freshly distilled, anhydrous grade THF. Solvents from sealed bottles (e.g., Sure/Seal™) are recommended.

    • Starting Material: Ensure your nitroarene is dry. If it is a solid, dry it in a vacuum oven.

C. Cause 3: Sub-Optimal Reaction Temperature

  • Expert Diagnosis: The reaction involves a series of sensitive intermediates. The initial additions and the crucial[5][5]-sigmatropic rearrangement are highly temperature-dependent. Low temperatures (typically -40 °C to 0 °C) are essential to prevent side reactions and decomposition.[6][7]

  • Solution: Maintain Strict Temperature Control.

    • Perform the Grignard addition slowly and ensure the internal reaction temperature does not rise significantly. Use a cryocool or a dry ice/acetone bath for consistent low temperatures.

Q2: I isolated the corresponding aniline instead of the indole. Why did this happen?

The formation of an aniline byproduct is a classic indicator that the primary indole synthesis pathway has failed.

  • Expert Diagnosis: This outcome is characteristic of nitroarenes that lack an ortho-substituent .[1][8] The steric bulk of the ortho-group is not merely a suggestion; it is mechanistically essential to facilitate the key[5][5]-sigmatropic rearrangement that forms the indole scaffold.[3][5][9] Without this group, the reaction follows a different reductive pathway, leading to the aniline.[4][6]

  • Solution: Substrate Selection.

    • The Bartoli synthesis is fundamentally designed for ortho-substituted nitroarenes. If your target is a 7-unsubstituted indole, a transient ortho-group (like bromine) that can be removed later may be a viable strategy.[1]

Q3: The reaction mixture turned dark brown or black, resulting in a complex, inseparable mixture.

A dark, tarry reaction mixture suggests the prevalence of decomposition and undesired side pathways.

  • Expert Diagnosis: This often points to side reactions initiated by a Single-Electron Transfer (SET) mechanism between the Grignard reagent and the nitroarene.[10] This generates radical intermediates that can lead to polymerization and other complex reactions. Allowing the reaction to warm prematurely is a common trigger for these pathways. Additionally, under certain conditions, the Grignard reagent can engage in competitive conjugate addition to the electron-deficient aromatic ring rather than the nitro group.[11]

  • Solutions:

    • Verify Temperature Control: Ensure your cooling bath is stable and the addition of the Grignard is slow enough to dissipate heat.

    • Check Reagent Purity: Impurities in the starting materials can sometimes initiate radical reactions.

    • Dilution: Running the reaction at a slightly higher dilution can sometimes disfavor intermolecular side reactions.

Frequently Asked Questions (FAQs)

This section addresses broader conceptual and mechanistic questions about the synthesis.

Q1: What are the specific roles of the three equivalents of the vinyl Grignard reagent?

The requirement of three equivalents is a direct consequence of the reaction mechanism, with each molecule serving a distinct purpose.[3]

EquivalentMechanistic RoleByproduct/Result
1st Acts as a reducing agent, adding to an oxygen of the nitro group. The resulting intermediate fragments.Reduces the nitroarene to a nitrosoarene and generates a magnesium salt that becomes a carbonyl compound upon workup.[3]
2nd Acts as the key nucleophile, adding to the nitroso intermediate.This equivalent is incorporated into the final indole ring , forming the C2 and C3 atoms of the pyrrole ring.
3rd Acts as a non-nucleophilic base.Deprotonates the nitrogen atom in a late-stage intermediate, which facilitates the rearomatization of the benzene ring and subsequent cyclization.
Q2: Why is a bulky ortho-substituent beneficial for the reaction yield?

The size of the ortho-substituent has a direct and profound impact on the reaction's success.

  • Mechanistic Explanation: The core of the Bartoli synthesis is a[5][5]-sigmatropic rearrangement. In this step, a new carbon-carbon bond is formed, leading to the indole skeleton. The bulky ortho-substituent creates steric strain that forces the key intermediate into a conformation favorable for this rearrangement, effectively lowering the activation energy for the desired pathway.[3][5][12] Reactions with smaller ortho-substituents may proceed, but higher yields are consistently observed with bulkier groups.[8][9]

Q3: Can I use other organometallic reagents instead of a vinyl Grignard?

While vinyl Grignard reagents are standard, the reaction has some flexibility, but it comes with caveats.

  • Substituted Vinyl Grignards: Yes, using substituted vinyl Grignards is a valid strategy to produce indoles with substituents at the C2 or C3 positions.[8]

  • Other Grignard Reagents: Caution is highly advised. The reaction is sensitive to the structure of the Grignard reagent. For example, using styryl magnesium bromide results in a mixture of the desired indole, phenylacetaldehyde, and styrene.[4] This demonstrates that other side reactions, such as beta-hydride elimination or different fragmentation pathways, can become competitive. Alkyl Grignards are known to react with nitroarenes via different pathways, including conjugate addition or SET, and are not suitable for this synthesis.[10][13]

Visualizing the Process

To better understand the reaction and potential pitfalls, the following diagrams illustrate the core mechanism and a troubleshooting workflow.

Bartoli_Mechanism Nitroarene o-Substituted Nitroarene Grignard1 1st eq. Vinyl-MgX Nitroso Nitrosoarene Intermediate Grignard1->Nitroso Addition & Fragmentation Carbonyl Carbonyl Byproduct Grignard1->Carbonyl Grignard2 2nd eq. Vinyl-MgX Adduct Vinyl Adduct Grignard2->Adduct Nucleophilic Addition Rearrangement [3,3]-Sigmatropic Rearrangement Adduct->Rearrangement Sterically-driven Cyclized Cyclized Intermediate Rearrangement->Cyclized Tautomerization & Cyclization Grignard3 3rd eq. Vinyl-MgX (as Base) IndoleSalt Dimagnesium Indole Salt Grignard3->IndoleSalt Deprotonation Workup Aqueous Workup (H+) Indole 7-Substituted Indole Workup->Indole Protonation & Dehydration

Caption: The core productive pathway of the Bartoli indole synthesis.

Troubleshooting_Flowchart Start Problem: Low or No Yield Q_Grignard Did you titrate the Grignard reagent? Start->Q_Grignard A_Grignard_No Action: Titrate reagent. Adjust stoichiometry to >3 eq. Q_Grignard->A_Grignard_No No Q_Conditions Were anhydrous conditions used? Q_Grignard->Q_Conditions Yes Success Re-run experiment A_Grignard_No->Success A_Conditions_No Action: Flame-dry glassware. Use fresh anhydrous solvent. Q_Conditions->A_Conditions_No No Q_Substrate Does your substrate have an ortho-substituent? Q_Conditions->Q_Substrate Yes A_Conditions_No->Success A_Substrate_No Result: Aniline formation expected. Redesign substrate. Q_Substrate->A_Substrate_No No Q_Temp Was the temperature kept low (<-20 °C)? Q_Substrate->Q_Temp Yes A_Temp_No Problem: Side reactions (SET). Action: Improve cooling. Q_Temp->A_Temp_No No Q_Temp->Success Yes, other issues may be present. A_Temp_No->Success

Caption: A diagnostic flowchart for troubleshooting failed reactions.

References

  • Title: Bartoli indole synthesis Source: Wikipedia URL: [Link]

  • Title: Bartoli Indole Synthesis Source: Online Organic Chemistry Tutor URL: [Link]

  • Title: Bartoli Indole Synthesis Source: YouTube URL: [Link]

  • Title: Bartoli Indole Synthesis | Request PDF Source: ResearchGate URL: [Link]

  • Title: Bartoli indole synthesis Source: Grokipedia URL: [Link]

  • Title: Bartoli (Indole Synthesis) Source: Química Organica.org URL: [Link]

  • Title: Applications of Bartoli indole synthesis Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Bartoli indole synthesis Source: Name-Reaction.com URL: [Link]

  • Title: Bartoli Indole Synthesis Source: J&K Scientific LLC URL: [Link]

  • Title: Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Alkylation of Nitroarenes with Grignard Reagents via Oxidative Nucleophilic Substitution of Hydrogen Source: ResearchGate URL: [Link]

  • Title: N-allylhydroxylamines from 1,2-addition of allyl Grignard reagents to nitro compounds: generality and drawbacks of the reaction Source: RSC Publishing URL: [Link]

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Technical Support Center: Optimization of Reaction Conditions for 6-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-azaindole (1H-pyrrolo[2,3-c]pyridine). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing this valuable heterocyclic scaffold. The inherent electron-deficient nature of the pyridine ring within the azaindole core presents unique challenges not typically encountered in traditional indole syntheses.[1] This resource aims to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to logically troubleshoot and optimize your synthetic routes.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides for Key Synthetic Routes

    • The Bartoli Indole Synthesis

    • The Batcho-Leimgruber Synthesis

    • Palladium-Catalyzed Cross-Coupling Reactions

    • The Fischer Indole Synthesis

  • General Purification Strategies

  • References

Frequently Asked Questions (FAQs)

Q1: Why are traditional indole syntheses often low-yielding when applied to 6-azaindole?

A1: The primary reason lies in the electron-deficient character of the pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density, which can disfavor key steps in classical indole syntheses. For instance, in the Fischer indole synthesis, the crucial[2][2]-sigmatropic rearrangement is often hindered by the electronic properties of the pyridylhydrazone intermediate.[3][4] This necessitates harsher reaction conditions, which can lead to decomposition and the formation of side products.[5]

Q2: Which synthetic route is recommended for a first-time synthesis of a simple, unsubstituted 6-azaindole?

A2: For small-scale laboratory synthesis, the Batcho-Leimgruber synthesis often provides a reliable and relatively straightforward entry point. It avoids the often harsh acidic conditions of the Fischer synthesis and the sometimes-finicky nature of organometallic reagents used in other methods.[2]

Q3: My 6-azaindole product is proving difficult to purify. What are some general tips?

A3: 6-azaindoles are basic, polar compounds, which can lead to tailing on silica gel chromatography. To mitigate this, consider using a deactivated silica gel (pre-treated with a base like triethylamine) for column chromatography.[5] A gradient elution is often more effective than isocratic conditions. If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[5]

Q4: Are protecting groups necessary for 6-azaindole synthesis?

A4: The necessity of protecting groups is highly dependent on the chosen synthetic route and the functional groups present on your starting materials. For instance, in palladium-catalyzed cross-coupling reactions, protecting the N-H of the aminopyridine can sometimes prevent catalyst inhibition.[6] However, some methods are designed to be protecting-group-free.[2] Careful consideration of your specific reaction is crucial.

Troubleshooting Guides for Key Synthetic Routes

The Bartoli Indole Synthesis

The Bartoli synthesis, which constructs the indole ring from a nitro-pyridine and a vinyl Grignard reagent, is a powerful method, especially for preparing sterically hindered 7-substituted indoles.[7] However, its application to 6-azaindoles can be associated with moderate to low yields.[8]

Troubleshooting Flowchart: Bartoli Synthesis

cluster_solutions Potential Solutions Start Low or No Product in Bartoli Synthesis CheckGrignard Verify Grignard Reagent Quality and Quantity Start->CheckGrignard CheckStartingMaterial Assess Starting Nitropyridine Start->CheckStartingMaterial CheckTemp Review Reaction Temperature Start->CheckTemp SideReactions Investigate Potential Side Reactions CheckGrignard->SideReactions Grignard is active Sol_Grignard Use freshly prepared Grignard or titrate before use. Ensure >= 3 equivalents are used. CheckGrignard->Sol_Grignard CheckStartingMaterial->SideReactions Substrate is pure Sol_Substrate Consider adding a halogen at the α-position to the nitro group to improve yield. CheckStartingMaterial->Sol_Substrate CheckTemp->SideReactions Temp is optimal Sol_Temp Maintain low temperature (-78°C to -20°C) during addition and reaction. CheckTemp->Sol_Temp WorkupIssues Optimize Reaction Quench and Workup SideReactions->WorkupIssues Identify side products Sol_Side Formation of nitrosoarene without cyclization suggests steric hindrance. Consider a different vinyl Grignard. SideReactions->Sol_Side Solution Solution WorkupIssues->Solution Refine protocol Sol_Workup Use a buffered quench (e.g., sat. aq. NH4Cl) to avoid product degradation. WorkupIssues->Sol_Workup

Caption: Troubleshooting Decision Tree for the Bartoli Synthesis of 6-Azaindole.

Q: My Bartoli reaction is giving a very low yield of the desired 6-azaindole. What are the likely causes?

A: Low yields in the Bartoli synthesis of azaindoles can often be attributed to several factors:

  • Grignard Reagent Quality and Stoichiometry: The reaction is highly sensitive to the quality of the vinyl Grignard reagent. It is crucial to use freshly prepared or recently titrated Grignard reagent. At least three equivalents are necessary for the reaction with nitroarenes to proceed to completion.[7]

  • Substrate Reactivity: The electronic nature of the nitropyridine is key. A halogen atom at the position alpha to the nitro group can significantly enhance the yield.[8] If your substrate lacks such a feature, consider if a halogenated precursor is accessible.

  • Reaction Temperature: The reaction should be initiated at a low temperature (typically -78 °C) and allowed to warm slowly. Poor temperature control can lead to undesired side reactions.

  • Side Reactions: The intermediate nitroso-pyridine may be formed but fail to cyclize, especially if there is significant steric hindrance. Analysis of the crude reaction mixture by LCMS may reveal the mass of this intermediate.

Q: I am observing a complex mixture of products after my Bartoli reaction. How can I simplify the product profile?

A: A complex product mixture often points to side reactions of the Grignard reagent or decomposition during workup.

  • Controlled Addition: Add the Grignard reagent slowly to the cooled solution of the nitropyridine to maintain a low concentration of the Grignard and minimize side reactions.

  • Quenching: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.[8] Using strong acids for quenching can lead to degradation of the electron-rich azaindole product.

ParameterRecommendationRationale
Grignard Reagent Use ≥ 3 equivalents of freshly prepared or titrated vinylmagnesium bromide.Ensures complete reaction with the nitro group and subsequent intermediates.
Starting Material If possible, use a nitropyridine with a halogen ortho to the nitro group.The halogen acts as an activating group, improving the yield.[8]
Temperature Maintain the reaction between -78 °C and -20 °C.Minimizes side reactions and decomposition.
Workup Quench with saturated aqueous NH₄Cl.A mild quench prevents acid-catalyzed degradation of the product.
The Batcho-Leimgruber Synthesis

This two-step method involves the formation of an enamine from a nitropyridine derivative, followed by a reductive cyclization to form the azaindole ring.[9] It is generally a reliable method but can have its own set of challenges.

Q: The initial enamine formation in my Batcho-Leimgruber synthesis is sluggish or incomplete. How can I drive it to completion?

A: Incomplete enamine formation is a common hurdle.

  • Reagent Quality: Ensure that the N,N-dimethylformamide dimethyl acetal (DMF-DMA) is of high quality. It can degrade upon storage.

  • Reaction Temperature: Heating is often required for this step. If the reaction is sluggish at a lower temperature, a modest increase in temperature, potentially with microwave irradiation, can be beneficial.[10]

  • Removal of Methanol: The reaction produces methanol as a byproduct. In some cases, its removal can help drive the equilibrium towards the enamine product.

Q: My reductive cyclization step is giving a poor yield or a mixture of products. What should I investigate?

A: The reduction step is critical and can be influenced by several factors.

  • Choice of Reducing Agent: A variety of reducing agents can be employed, including palladium on carbon (Pd/C) with hydrogen, iron in acetic acid, or sodium dithionite. The optimal choice can be substrate-dependent. If one reducing agent is ineffective, screening others is recommended.

  • Catalyst Poisoning: If using catalytic hydrogenation (e.g., Pd/C), impurities in the starting material or intermediates can poison the catalyst. Ensure the enamine intermediate is sufficiently pure before proceeding.

  • Incomplete Cyclization: In some cases, the nitro group may be reduced to an amine, but the subsequent cyclization to the azaindole is slow. This can sometimes be facilitated by a change in solvent or the addition of a mild acid catalyst.

Experimental Protocol: Batcho-Leimgruber Synthesis of 6-Azaindole

  • Enamine Formation: To a solution of the appropriately substituted 4-methyl-3-nitropyridine in DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the mixture (e.g., to 100 °C) and monitor the reaction by TLC or LCMS until the starting material is consumed. Remove the solvent under reduced pressure. The crude enamine can often be used directly in the next step.

  • Reductive Cyclization: Dissolve the crude enamine in a suitable solvent (e.g., ethanol, acetic acid). Add the chosen reducing agent (e.g., 10% Pd/C). If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (e.g., balloon pressure or a Parr shaker). Monitor the reaction until completion. Filter the reaction mixture (e.g., through Celite if a heterogeneous catalyst was used) and concentrate the filtrate. Purify the crude 6-azaindole by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions like the Sonogashira, Suzuki, and Heck reactions to form the azaindole scaffold.[1] While powerful, these reactions have many components, and failure can be multifactorial.

General Troubleshooting Workflow for Pd-Catalyzed Reactions

cluster_solutions Troubleshooting Steps Start Failed Pd-Catalyzed Cross-Coupling CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckCatalyst Assess Catalyst System (Pd source and Ligand) Start->CheckCatalyst CheckConditions Review Reaction Conditions (Solvent, Base, Temp) Start->CheckConditions Sol_Reagents Use fresh, pure starting materials. Ensure accurate stoichiometry. CheckReagents->Sol_Reagents Sol_Catalyst Screen different ligands (e.g., SPhos, dppf). Use a pre-catalyst to ensure active Pd(0). Degas reaction mixture thoroughly. CheckCatalyst->Sol_Catalyst Sol_Conditions Screen different solvents and bases. Optimize reaction temperature. CheckConditions->Sol_Conditions Optimize Optimized Reaction Sol_Reagents->Optimize Sol_Catalyst->Optimize Sol_Conditions->Optimize

Caption: A systematic approach to troubleshooting palladium-catalyzed reactions.

Q: My Sonogashira coupling to form a 6-azaindole precursor is not working. What are the common failure points?

A: The Sonogashira reaction can be sensitive to several variables.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. Using a ligand that can effectively compete with the pyridine for coordination, such as a bulky electron-rich phosphine, can be beneficial.[11] Also, ensure that the reaction is performed under an inert atmosphere, as oxygen can lead to catalyst deactivation.[12]

  • Base and Solvent Choice: The choice of base and solvent is critical. For pyridine-containing substrates, inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective.[13] The solvent polarity can influence the reaction rate and yield, so screening solvents like toluene, dioxane, or DMF may be necessary.[14]

  • Copper Co-catalyst: While many modern Sonogashira protocols are copper-free, the classic conditions use a copper(I) co-catalyst. If a copper-free reaction is failing, the addition of a copper source (e.g., CuI) may be beneficial.

Q: I am attempting a Suzuki coupling with a bromo-aminopyridine, but the reaction is giving a low yield. How can I optimize it?

A: Low yields in Suzuki couplings involving electron-deficient heterocycles are common.

  • Ligand Choice: The ligand is arguably the most important variable to screen. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for coupling with challenging substrates.[11] In some cases, changing the ligand to one with different electronic properties, like the more electron-deficient dppf, might be advantageous.[11]

  • Base Selection: The choice of base is crucial for the transmetalation step. A thorough screening of bases (e.g., carbonates, phosphates, fluorides) is recommended.

  • Boronic Acid/Ester Stability: Ensure that the boronic acid or ester you are using is stable under the reaction conditions. Boronic acids can undergo protodeboronation, especially in the presence of water and certain bases.

ParameterSonogashira CouplingSuzuki CouplingHeck Reaction
Pd Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃
Ligand PPh₃, XantphosSPhos, XPhos, dppfP(o-tol)₃, Buchwald ligands
Base Et₃N, i-Pr₂NEt, Cs₂CO₃K₂CO₃, K₃PO₄, CsFEt₃N, K₂CO₃, Ag₂CO₃
Solvent THF, DMF, TolueneDioxane, Toluene, DMEDMF, NMP, Acetonitrile
The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method, but its application to azaindoles is notoriously challenging due to the electron-deficient nature of the pyridine ring.[3][4] However, with careful optimization, it can be a viable route.

Q: My Fischer synthesis of a 6-azaindole from a pyridylhydrazine is failing. What is the most likely reason?

A: The failure of the Fischer azaindolization is often due to the electronically disfavored[2][2]-sigmatropic rearrangement.

  • Substituent Effects: The presence of electron-donating groups (EDGs) on the pyridine ring of the hydrazine is often crucial for the success of the reaction.[3] If your starting hydrazine is unsubstituted or has electron-withdrawing groups, the reaction is likely to fail or require very harsh conditions.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like sulfuric acid or polyphosphoric acid are traditional, they can lead to decomposition. Screening a panel of Lewis acids (e.g., ZnCl₂) or milder Brønsted acids may provide a better outcome.[15]

Q: I am getting a lot of tar and unidentifiable side products in my Fischer indole synthesis. How can I get a cleaner reaction?

A: Tar formation is a sign of decomposition under harsh reaction conditions.

  • Temperature Control: Use the lowest temperature at which the reaction proceeds at a reasonable rate. High temperatures often lead to polymerization and decomposition.[16]

  • Reaction Time: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed to prevent over-reaction and degradation of the product.

  • Inert Atmosphere: Some intermediates in the Fischer synthesis can be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes lead to a cleaner reaction profile.[16]

General Purification Strategies

The purification of 6-azaindoles can be challenging due to their polarity and basicity. Here are some strategies to consider:

  • Column Chromatography:

    • Stationary Phase: Use silica gel treated with a small amount of triethylamine (e.g., 1% in the eluent) to prevent streaking.

    • Eluent: A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining high-purity material. A screening of solvents is recommended to find an appropriate system.

  • Acid-Base Extraction: The basic nature of the 6-azaindole can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted into an acidic aqueous solution. The aqueous layer is then washed with an organic solvent to remove non-basic impurities, after which the aqueous layer is basified and the product is extracted back into an organic solvent.

References

  • Ivonin, S. P., Voloshchuk, V. V., Rusanov, E. B., Suikov, S., Ryabukhin, S. V., & Volochnyuk, D. M. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. [Link]

  • Ivonin, S. P., Voloshchuk, V. V., Rusanov, E. B., Suikov, S., Ryabukhin, S. V., & Volochnyuk, D. M. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic Chemistry Frontiers, 11(10), 2088-2097. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Ivonin, S. P., Voloshchuk, V. V., Rusanov, E. B., Suikov, S., Ryabukhin, S. V., & Volochnyuk, D. M. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • (2025). A General Method for the Preparation of 4- and 6-Azaindoles. Request PDF. ResearchGate. [Link]

  • Yadav, P., & Watpade, R. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8635-8646. [Link]

  • Ivonin, S. P., Voloshchuk, V. V., Rusanov, E. B., Suikov, S., Ryabukhin, S. V., & Volochnyuk, D. M. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Cambridge Open Engage. [Link]

  • Reddy, T. R., & G, S. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(19), 5438-5463. [Link]

  • Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction. [Link]

  • Lachance, H., & Chen, Y. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed. [Link]

  • Almansour, A. I., Arumugam, N., Kumar, R. S., Ali, M. A., & Ismail, R. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 23(10), 2449. [Link]

  • Tcyrulnikov, S., Krska, S. W., Tudge, M. T., & Volante, R. P. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of organic chemistry, 79(22), 10946–10961. [Link]

  • Gustafson, K. P. J., He, C., & Bäckvall, J.-E. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org. [Link]

  • Hartwig, J. F., & Stambuli, J. P. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of visualized experiments : JoVE, (85), 51221. [Link]

  • Wikipedia. (n.d.). Bartoli indole synthesis. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. [Link]

  • The Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Bartoli Indole Synthesis. [Link]

  • Eigenberger, G., & Wernsing, J. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today, 69(1-4), 15-27. [Link]

  • Pfizer. (n.d.). Coupling outcomes for azaquinolines and azaisoquinolines. ResearchGate. [Link]

  • Gustafson, K. P. J., He, C., & Bäckvall, J.-E. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS catalysis, 11(6), 3344–3351. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • (2025). ChemInform Abstract: Synthesis of Amino-Substituted Indoles Using the Bartoli Reaction. Request PDF. ResearchGate. [Link]

  • Clark, J. H., & Macquarrie, D. J. (2012). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 10(35), 7124-7131. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • de Vries, J. G. (2001). Heck Reaction—State of the Art. Molecules, 6(12), 1089. [Link]

  • Rosa, G. R., Lopes, T. J., de Moura, N. F., & Antelo, F. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Understanding and Interrupting the Fischer Azaindolization Reaction. Journal of the American Chemical Society, 126(42), 13812-13813. [Link]

  • Eigenberger, G., & Wernsing, J. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 126(42), 13812–13813. [Link]

  • Gustafson, K. P. J., He, C., & Bäckvall, J.-E. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by in Situ XAS. Diva-Portal.org. [Link]

Sources

identifying and removing impurities in ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. Achieving high purity is critical, as even minor impurities can significantly impact downstream applications, from catalytic reactions to biological assays. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and eliminate common impurities encountered during and after synthesis.

Section 1: Understanding Common Impurities and Their Origins

The purity profile of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is intrinsically linked to its synthetic route. A common pathway involves the condensation of a substituted nitropyridine followed by reductive cyclization.[1] Understanding this process allows us to anticipate likely impurities.

Impurity ClassSpecific Example(s)Typical OriginImpact on Downstream Steps
Unreacted Starting Materials 4-Chloro-3-nitropyridine derivativesIncomplete reaction during the initial condensation or cyclization steps.Can interfere with subsequent reactions, leading to complex side products.
Reaction Intermediates Non-cyclized amino-pyridine intermediatesIncomplete reductive cyclization (e.g., insufficient reducing agent or reaction time).Often polar; can be difficult to separate from the desired product due to similar functionalities.
Process-Related Impurities Residual catalysts (e.g., Palladium, Zinc), solvents (e.g., DMF, acetic acid)Inadequate work-up or purification procedures.Catalysts can be toxic to cell lines and poison downstream catalysts. Solvents can affect crystallization and spectroscopic analysis.
Side-Reaction Products Isomeric pyrrolopyridines, over-reduced speciesLack of regioselectivity in cyclization; harsh reduction conditions.Structurally similar isomers are often the most challenging to separate by standard chromatography.
Degradation Products Hydrolyzed ester (carboxylic acid form)Exposure to acidic or basic conditions during work-up or storage.Alters solubility and can chelate with metals. Often appears as a baseline streak on silica TLC.

Section 2: Troubleshooting Guide & Purification Protocols

This section is structured in a question-and-answer format to directly address common challenges encountered in the lab.

Question 1: My crude product is a dark, oily residue instead of the expected solid. How do I proceed?

Expert Analysis: A dark color often indicates the presence of high molecular weight, polymeric byproducts or baseline impurities formed during the reaction, especially if heating is involved. An oily consistency suggests the presence of residual high-boiling solvents (like DMF or DMSO) or that impurities are preventing the product from crystallizing.

Troubleshooting Steps:

  • Aqueous Work-up: Ensure the work-up was thorough. If you used a high-boiling solvent, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) and wash the combined organic layers with brine to remove residual solvent.

  • Activated Carbon Treatment: Dissolve the crude oil in a generous amount of a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% w/w) of activated charcoal and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon and concentrate the filtrate. This is highly effective for removing color.

  • Solvent Trituration: Attempt to induce crystallization. Add a small amount of a non-polar solvent (e.g., hexanes or diethyl ether) to the oil and stir or sonicate. If the product is present in sufficient purity, it may precipitate as a solid, leaving many impurities in the solvent.

Question 2: My ¹H NMR spectrum shows several unexpected peaks. How can I tentatively identify the impurities before large-scale purification?

Expert Analysis: ¹H NMR is a powerful first-pass tool for identifying the nature of impurities. By understanding the expected spectrum of the pure product, you can deduce the structure of contaminants.

Reference ¹H NMR Data (Pure Product, CDCl₃, 400 MHz):

  • Ethyl Group: ~4.4 ppm (quartet, 2H, -OCH₂CH₃), ~1.4 ppm (triplet, 3H, -OCH₂CH₃)

  • Pyrrole/Pyridine Protons: ~7.0-8.8 ppm (complex multiplets, 4H total)

  • Pyrrole NH: A broad singlet, typically >9.0 ppm, which can vary in position.

Impurity Identification from ¹H NMR:

Observed Signal(s)Potential ImpurityRationale & Next Steps
Broad singlet, ~10-12 ppmCarboxylic acid (hydrolyzed ester)The acidic proton is often very broad and downfield. Confirm with LC-MS (M-28 Da). This impurity can be removed by an aqueous wash with a weak base like sodium bicarbonate.
Singlet, ~8.1 ppmResidual DMFA common process-related impurity. Can be removed by high-vacuum drying or an aqueous wash.
Sharp singlet, ~2.1 ppmResidual Acetone/Ethyl AcetateCommon lab solvents. Easily removed under vacuum.
Peaks mirroring product peaks but shiftedIsomeric byproductIf cyclization is not perfectly regioselective, an isomer may form. These are very difficult to separate. Requires high-resolution chromatography (potentially HPLC). Confirm with 2D NMR (COSY, NOESY).
Question 3: I'm struggling to get good separation on my silica gel column. The spots are streaking and my yield is low. What can I do?

Expert Analysis: Pyrrolopyridines, being nitrogen-containing heterocycles, can interact strongly with the acidic silanol groups on standard silica gel. This leads to peak tailing, streaking, and sometimes irreversible adsorption, which lowers yield.

Workflow for Optimizing Column Chromatography:

G cluster_prep Preparation & Analysis cluster_optimization Optimization Strategy cluster_execution Execution A Crude Product Analysis (TLC in 20% EtOAc/Hex) B Observe Tailing or Streaking? A->B Evaluate TLC Plate C Yes: Acidic Interaction Likely B->C Yes D No: Standard Silica is Viable B->D No E Option 1: Add Modifier (0.5-1% Triethylamine or Ammonia in mobile phase) C->E F Option 2: Use Alternative Stationary Phase (Neutral Alumina or Deactivated Silica) C->F G Proceed with Standard Silica Gel Column D->G H Perform Column Chromatography E->H F->H G->H I Analyze Fractions by TLC H->I J Combine Pure Fractions & Evaporate I->J K Final Purity Check (NMR, LC-MS) J->K

Detailed Protocol: Optimized Flash Column Chromatography

  • Stationary Phase Preparation (Deactivation): If streaking is observed, prepare a slurry of silica gel in your starting mobile phase (e.g., 5% ethyl acetate in hexanes). Add triethylamine (Et₃N) to make a 1% solution (v/v). Stir for 10 minutes, then pack the column with this slurry. This neutralizes acidic sites.[2]

  • Sample Loading: For best results, use dry loading. Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel or Celite® (approx. 2-3 times the mass of your crude product).[3] Evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of your packed column.

  • Elution: Begin with a non-polar mobile phase (e.g., 100% hexanes or toluene) and gradually increase the polarity using a gradient of ethyl acetate. If you deactivated the column, ensure your mobile phase contains the same concentration of Et₃N (e.g., 1%).

  • Fraction Collection: Collect fractions and monitor them closely by TLC. Use a UV lamp (254 nm) for visualization. The pyrrolopyridine core is an excellent chromophore.

  • Analysis: Combine the pure fractions, evaporate the solvent, and place the product under high vacuum to remove any residual triethylamine. Confirm purity using NMR and LC-MS.

Section 3: Frequently Asked Questions (FAQs)

Q1: Is recrystallization a good method for purifying ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate? A: Yes, recrystallization can be highly effective, especially for removing less polar or more polar impurities after an initial chromatographic pass. The key is selecting an appropriate solvent system. Based on analogous structures, a mixture of ethanol and water is a good starting point.[4][5]

  • Protocol: Dissolve the compound in a minimal amount of hot ethanol. Slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Q2: How should I store the purified compound? A: Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is generally stable under normal conditions.[6] However, to prevent slow hydrolysis of the ester, it is best stored in a cool, dry place under an inert atmosphere (like nitrogen or argon) if it will be kept for an extended period.

Q3: My mass spectrum shows a peak at M+18. What is this? A: An M+18 peak (corresponding to the addition of water) is often an adduct formed in the mass spectrometer source, particularly with electrospray ionization (ESI). It is typically not indicative of an impurity in the sample itself. However, if the peak is unusually intense, it could suggest the presence of a highly polar impurity that readily forms adducts. Always correlate MS data with NMR and TLC for a complete picture.

Q4: Can I use reversed-phase HPLC for purification? A: Absolutely. Reversed-phase HPLC (using a C18 column) is an excellent method for high-purity separation, especially for removing closely related isomers or other impurities that are difficult to separate on normal-phase silica. A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.

References

  • Mahendra, K.R., & Rai, K.L.M. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: Current Research, 5(4). Available at: [Link]

  • W.O. Patent No. WO2013162390A1. (2013). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents.
  • Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(11), 3375-3377. Available at: [Link]

  • Kovalska, V., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). Available at: [Link]

  • Pipzine Chemicals. (n.d.). Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Retrieved January 27, 2026, from [Link]

  • W.O. Patent No. WO2006063167A1. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link]

Sources

Navigating the Stability of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we will delve into the intricacies of its stability, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results. Our approach is rooted in a deep understanding of the compound's chemical nature, drawing from established principles of organic chemistry and field-proven laboratory practices.

Understanding the Molecule: A Foundation for Stability

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a member of the pyrrolopyridine family, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] The stability of this molecule is governed by the interplay of its two key structural features: the electron-rich pyrrolopyridine bicyclic system and the susceptible ethyl carboxylate group. An appreciation of the potential degradation pathways inherent to these moieties is the first step toward mitigating instability.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Q1: My sample of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate has changed color over time. What could be the cause?

A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to oxidation of the electron-rich pyrrole ring system.[2] Exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can initiate oxidative processes leading to the formation of colored byproducts.

Q2: I've noticed a decrease in the purity of my compound when dissolved in certain solvents. Why is this happening?

The stability of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate in solution is highly dependent on the pH of the medium. The ethyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions.[3][4] In acidic solutions, the ester can undergo hydrolysis to form the corresponding carboxylic acid and ethanol. Under basic conditions, this hydrolysis, known as saponification, is typically faster and irreversible. Therefore, using protic solvents or solutions with non-neutral pH can lead to a decrease in purity over time.

Q3: Can I heat my solution of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate to aid dissolution?

While moderate heating can be used to facilitate dissolution, prolonged exposure to high temperatures should be avoided. Thermal stress can accelerate both hydrolytic and oxidative degradation pathways. It is advisable to use the minimum heat necessary and for the shortest duration possible.

Q4: Is this compound sensitive to light?

Yes, pyrrolopyridine derivatives have been shown to be photolabile.[3] Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to degradation. The specific photodegradation pathways can be complex, but often involve the formation of radical species that can lead to a variety of decomposition products.

Troubleshooting Guide: Addressing Stability Issues in Your Experiments

This section provides a structured approach to identifying and resolving common stability problems encountered during the handling and use of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis Hydrolysis of the ethyl ester- Ensure solvents are dry and neutral. - Buffer solutions to a neutral pH if possible. - Prepare solutions fresh and use them promptly.
Gradual darkening of the solid or solution Oxidation of the pyrrolopyridine ring- Store the compound under an inert atmosphere (e.g., argon or nitrogen).[5] - Use amber vials or protect from light. - Consider the addition of an antioxidant like BHT or Vitamin E to solutions for long-term storage.[6]
Inconsistent biological assay results Degradation of the active compound- Verify the purity of the compound before each experiment using a suitable analytical method. - Implement the handling and storage recommendations outlined in this guide. - Prepare stock solutions in a stable, anhydrous, and aprotic solvent like DMSO and store at low temperatures.
Poor recovery after workup or purification Decomposition on silica gel or during evaporation- Use a neutral or deactivated silica gel for chromatography. - Avoid prolonged exposure to acidic or basic conditions during extraction. - Use rotary evaporation at the lowest practical temperature and pressure.

Visualizing Degradation: Potential Pathways

To better understand the stability challenges, the following diagrams illustrate the primary degradation pathways for ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Acid 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid Parent->Acid H+ or OH- H2O Ethanol Ethanol Parent_Ox Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Oxidized_Products Ring-Opened & Hydroxylated Byproducts Parent_Ox->Oxidized_Products O2, Light, Metal Ions

Caption: Major degradation pathways of the target compound.

Experimental Protocols: Best Practices for Stability

Adherence to rigorous experimental protocols is paramount for maintaining the integrity of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Protocol 1: Handling and Storage of Solid Compound
  • Receipt and Inspection: Upon receiving the compound, visually inspect for any signs of discoloration.

  • Inert Atmosphere Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen.[5] A glove box or a desiccator backfilled with inert gas is ideal.

  • Temperature and Light: Store at a controlled low temperature, typically 2-8°C, and protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Weighing: When weighing the compound, do so in a controlled environment with minimal exposure to atmospheric moisture and oxygen. If possible, use a balance inside a glove box.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous, and aprotic solvent for preparing stock solutions. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often suitable choices.

  • Dissolution: Dissolve the compound at room temperature. If gentle warming is necessary, use a water bath and do not exceed 40°C.

  • Inert Atmosphere: If the solution is to be stored for an extended period, it is recommended to degas the solvent prior to dissolution and to overlay the final solution with an inert gas.

  • Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C. Use vials with PTFE-lined caps to prevent solvent evaporation and contamination.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, aliquot the stock solution into single-use volumes.

Protocol 3: Monitoring Compound Stability

A stability-indicating analytical method is crucial for ensuring the integrity of your compound over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

  • Method Development: Develop a reverse-phase HPLC method that can separate the parent compound from its potential degradation products (e.g., the carboxylic acid). A C18 column with a gradient elution of water (with 0.1% formic acid or acetic acid for better peak shape) and acetonitrile or methanol is a good starting point.

  • Forced Degradation Studies: To validate the stability-indicating nature of your HPLC method, perform forced degradation studies.[3] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, hydrogen peroxide, heat, and light) to intentionally generate degradation products.

  • Routine Analysis: Routinely analyze your stock solutions and working samples to monitor for any decrease in the peak area of the parent compound or the appearance of new peaks corresponding to degradation products.

Logical Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing and ensuring the stability of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate in your research.

Start Start: New Batch of Compound Initial_QC Initial Quality Control (HPLC, NMR, MS) Start->Initial_QC Handling_Storage Implement Proper Handling & Storage Protocols Initial_QC->Handling_Storage Solution_Prep Prepare Solutions (Anhydrous, Aprotic Solvents) Handling_Storage->Solution_Prep Experiment Conduct Experiment Solution_Prep->Experiment Data_Analysis Analyze Results Experiment->Data_Analysis Inconsistent_Results Inconsistent Results? Data_Analysis->Inconsistent_Results Check_Stability Re-analyze Compound Purity (Stability-Indicating HPLC) Inconsistent_Results->Check_Stability Yes Consistent_Results Consistent Results Inconsistent_Results->Consistent_Results No Troubleshoot Consult Troubleshooting Guide Check_Stability->Troubleshoot Troubleshoot->Handling_Storage

Caption: Workflow for ensuring compound stability.

By understanding the inherent chemical liabilities of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate and implementing these best practices, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes.

References

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  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Pipzine Chemicals. [Link]

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  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH. [Link]

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  • Selected heterocyclic compounds as antioxidants.
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  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series?. Quora. [Link]

  • Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. PubMed. [Link]

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  • Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. PubMed. [Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. PubMed. [Link]

  • Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula. MDPI. [Link]

  • 7 General techniques for handling air-sensitive compounds. Oxford Academic. [Link]

  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate. Pipzine Chemicals. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Unknown Source.

Sources

The Solubility Crisis Center: Advanced Workup Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Log ID: WKP-SOL-2024

Welcome to the Solubility Crisis Center. In drug development and complex organic synthesis, the transition from reaction mixture to isolated product (the workup) is where 40% of yield loss occurs. This guide moves beyond basic textbook advice, offering field-proven strategies for when standard partitioning fails.

Part 1: Phase Separation & Emulsions ("The Cloud")

Issue: The layers are not separating. I see a third "rag" layer, or the entire funnel is an opaque, milky emulsion.

Technical Insight

Emulsions are thermodynamically unstable but kinetically stabilized dispersions of two immiscible liquids. They are often stabilized by "accidental surfactants"—amphiphilic byproducts or fine particulates that lower interfacial tension.

Troubleshooting Q&A

Q: I’ve waited 20 minutes, but the interface is still undefined. What is the first non-destructive step? A: Disrupt the density gradient. If your organic solvent is chlorinated (density > 1.0), the emulsion often sits at the bottom. If ether/ethyl acetate (density < 1.0), it sits at the top.

  • The Saline Shock: Add saturated NaCl (brine). This increases the ionic strength of the aqueous phase, increasing the surface tension and driving organics out (Salting Out).[1]

  • The Density Shift: If the layers are close in density (e.g., DCM and water), add a lower density solvent (like Hexanes) to the organic phase to increase the density differential.

Q: Brine didn't work. The "rag layer" persists.[2] Now what? A: Physical filtration. The emulsion is likely stabilized by microscopic solids.

  • The Celite Pad: Filter the entire biphasic mixture through a pad of Celite 545 or glass wool. The solid particulates trapping the emulsion will be retained, often breaking the emulsion immediately in the receiving flask. Rinse the pad with fresh solvent to recover product.

Q: Can I use centrifugation? A: Yes, this is the "Nuclear Option" for stubborn emulsions. Transfer the emulsion to 50 mL Falcon tubes and centrifuge at 3000-4000 rpm for 5 minutes. The G-force overcomes the Brownian motion stabilizing the droplets.

Visualization: The Emulsion Breaker Decision Tree

EmulsionBreaker Start Emulsion Detected CheckDensity Check Solvent Density (Is it close to 1.0?) Start->CheckDensity AddBrine Add Sat. NaCl (Increase Ionic Strength) CheckDensity->AddBrine No ModifySolvent Modify Organic Phase (Add Hexanes/DCM) CheckDensity->ModifySolvent Yes Wait Wait 15 Mins AddBrine->Wait ModifySolvent->Wait Resolved Layers Separated Wait->Resolved Success Filter Filter through Celite (Remove Particulates) Wait->Filter Failure Filter->Resolved Success Centrifuge Centrifuge (3000 rpm, 5 min) Filter->Centrifuge Failure Centrifuge->Resolved

Caption: Logic flow for resolving persistent emulsions, prioritizing non-destructive chemical methods before physical intervention.

Part 2: Product Recovery ("The Trap")

Issue: TLC/LCMS shows product formation, but after workup, the organic layer is empty. The product is stuck in the aqueous phase.

Technical Insight

This is a partition coefficient (


) failure. Highly polar molecules (zwitterions, poly-hydroxylated compounds) favor water. To recover them, you must manipulate the Hofmeister Series  (lyotropic series) effects or the ionization state.
Troubleshooting Q&A

Q: My product is an amine/acid. Why isn't it extracting? A: Check the pH. If your product is an amine (


), it is protonated (ionic) at neutral pH. You must adjust the aqueous pH to be 2 units higher  than the 

of the conjugate acid to ensure it is neutral. Conversely, for carboxylic acids, pH must be 2 units lower than the

.
  • Warning: Neutralization is exothermic. Add acid/base slowly in an ice bath.

Q: My product is neutral but highly polar (e.g., nucleoside, sugar). pH adjustment is irrelevant. What now? A: The "Salting Out" Strategy. You need to make the water "less hospitable" to organics.

  • Mechanism: Add a kosmotropic salt (Structure Maker).[3] According to the Hofmeister series, anions like Sulfate (

    
    ) and Citrate are strongly hydrated, stealing water molecules from the solvation shell of your organic product, forcing it into the organic phase.
    
  • Protocol: Saturate the aqueous layer with Ammonium Sulfate

    
     or NaCl. Then extract with a polar organic solvent like Ethyl Acetate or THF.
    

Q: Standard extraction still fails. What is the "Nuclear Option" for water-soluble organics? A: n-Butanol Extraction.

  • n-Butanol is immiscible with water but highly polar. It can extract very polar compounds.

  • Note: n-Butanol has a high boiling point (

    
    ). You will need a high-vacuum rotovap or azeotropic distillation (add water) to remove it.
    
Visualization: Aqueous Recovery Strategy

AqueousRecovery Start Product in Aqueous Phase Ionizable Is it Ionizable? (Amine/Acid) Start->Ionizable AdjustPH Adjust pH to Neutral Form (pH = pKa ± 2) Ionizable->AdjustPH Yes Neutral Is it Neutral/Polar? Ionizable->Neutral No SaltOut Add Kosmotropic Salt ((NH4)2SO4 or NaCl) AdjustPH->SaltOut Neutral->SaltOut SolventSwitch Extract with n-Butanol or 3:1 CHCl3:IPA SaltOut->SolventSwitch If EtOAc fails

Caption: Decision pathway for recovering water-soluble compounds, utilizing pH switching and Hofmeister series principles.

Part 3: Physical State Issues ("The Gum" & "The Brick")

Issue: Product oils out as a sticky gum during solvent removal, or forms an intractable solid that won't dissolve for purification.

Troubleshooting Q&A

Q: I expected crystals, but I got a sticky oil ("Oiling Out"). A: This occurs when the melting point of the solid is lower than the boiling point of the solvent, or impurities depress the melting point.

  • The Fix (Trituration): Add a solvent in which the product is insoluble (e.g., Hexanes, Pentane, Diethyl Ether) to the gum. Sonicate or scratch the flask with a glass rod. This removes solvent traces and impurities, often inducing crystallization.

  • The Fix (Re-dissolution): Dissolve the gum in a minimal amount of DCM, then slowly add Hexanes until cloudy. Rotovap slowly.

Q: My crude solid is a "Brick." It won't dissolve in DCM, EtOAc, or Methanol for loading onto a column. A: Do not try to force solubility with massive volumes of solvent. Use Solid Loading .

  • Protocol: Dissolve the "brick" in a strong solvent (DMSO, DMF, or hot Acetone) in a round-bottom flask. Add dry silica gel (ratio 1:5 product:silica). Rotovap to dryness (high vacuum if using DMF/DMSO) until you have a free-flowing powder. Pour this powder directly onto the top of your flash column.

Part 4: Advanced Protocol - Continuous Liquid-Liquid Extraction (CLLE)

Context: When the partition coefficient (


) is low (< 10:1) and multiple separatory funnel extractions are impractical, CLLE allows for exhaustive extraction over 12-24 hours using equilibrium principles.

Applicability:

  • Products with high water solubility.[4]

  • Large aqueous volumes (> 2 L).

  • Avoiding emulsions (no shaking involved).

Equipment:

  • Continuous Liquid-Liquid Extractor body (lighter-than-water or heavier-than-water version).

  • Condenser.

  • Round-bottom flask (RBF) with extraction solvent.

Step-by-Step Methodology:

  • Setup: Place the aqueous solution in the extractor body. Fill the RBF with the organic solvent (e.g., Dichloromethane for heavier-than-water; Ethyl Acetate for lighter-than-water).

  • Prime: Add enough organic solvent to the extractor body so that it overflows through the return arm back into the RBF.

  • Reflux: Heat the RBF to reflux. Solvent vapors travel up, condense, and drip through the aqueous layer.

    • Mechanism:[3][4][5][6][7][8] The solvent droplets pass through the aqueous phase, extracting the product, and cycle back into the boiling flask. The product accumulates in the RBF because it does not vaporize.

  • Duration: Run for 12–18 hours (overnight).

  • Completion: Stop heating. The RBF now contains the concentrated product. The aqueous layer can be discarded.

Part 5: Reference Data - Solvent Selection for Workup

Guidance: Choose an extraction solvent that maximizes the solubility difference between your product and impurities.

SolventPolarity (Relative)Density (g/mL)Miscibility with WaterBest Application
Diethyl Ether 0.1170.71LowGeneral extraction; good for non-polar compounds. Caution: Peroxides.
Dichloromethane (DCM) 0.3091.33LowExcellent for polar organics; forms bottom layer (easy separation).
Ethyl Acetate 0.2280.90ModerateStandard for polar compounds. Absorbs ~3% water (needs drying agent).
Chloroform 0.2591.49LowGood for alkaloids and amines. Heavier than water.
n-Butanol 0.5860.81ModerateThe "Nuclear Option" for highly polar/water-soluble compounds.
MTBE 0.1240.74LowSafer alternative to ether (higher flash point, no peroxides).

References

  • University of Rochester. (n.d.).[9] Workup Troubleshooting: The Emulsion. Not Voodoo.[9][10] Retrieved January 27, 2026, from [Link]

  • American Chemical Society. (2017).[4] General Principles and Strategies for Salting-Out Informed by the Hofmeister Series.[4][11] Organic Process Research & Development. Retrieved January 27, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 3520C: Continuous Liquid-Liquid Extraction.[12] SW-846. Retrieved January 27, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.[7] Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuances of optimizing catalyst loading in cross-coupling reactions involving the azaindole scaffold. Azaindoles are a critical class of heterocycles in medicinal chemistry, yet their successful functionalization via cross-coupling is often challenging due to the intrinsic properties of the azaindole ring system.[1] The presence of the pyridine nitrogen can lead to catalyst inhibition or complex reaction pathways, making careful optimization of catalyst loading a prerequisite for success.[1][2]

This guide is structured to provide actionable solutions to common problems and answer frequently asked questions, empowering you to overcome synthetic hurdles and achieve robust and reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction with a bromo-azaindole is sluggish or stalls completely. Should I just increase the catalyst loading?

A1: While increasing the catalyst loading might seem like a straightforward solution, it can sometimes be counterproductive, leading to increased side products or catalyst decomposition. Before increasing the loading, consider the following points, which are often the root cause of low reactivity:

  • Catalyst Inhibition by Azaindole Nitrogen: The pyridine nitrogen in the azaindole ring can coordinate to the palladium center, effectively acting as a ligand and inhibiting its catalytic activity.[1][2] This is particularly problematic for 4-azaindoles.[1]

    • Troubleshooting Step: Consider protecting the pyridine nitrogen as an N-oxide.[1] This strategy can prevent catalyst inhibition and has been shown to improve yields significantly.[1]

  • Ligand Choice and L:M Ratio: The choice of phosphine ligand is critical. For electron-deficient heterocycles like azaindoles, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos, DavePhos) are often necessary to promote the desired reductive elimination and stabilize the catalytic species.[3][4]

    • Troubleshooting Step: Screen a panel of ligands. If you are using a 1:1 ligand-to-metal (L:M) ratio, try increasing it to 2:1 or even higher. This can help outcompete the inhibitory coordination of the azaindole substrate.

  • Base and Solvent System: The combination of base and solvent can dramatically affect reaction outcomes. For azaindoles, potassium phosphate (K₃PO₄) is a commonly used base in conjunction with solvent systems like dioxane/water or MeCN/H₂O.[2][5]

    • Troubleshooting Step: Ensure your base is freshly purchased or properly stored, as carbonate bases can be hygroscopic. Consider screening other bases like Cs₂CO₃ or K₂CO₃.

If these steps do not improve the reaction, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can be attempted.

Q2: I'm observing significant homocoupling of my boronic acid reagent in a Suzuki coupling. How can I minimize this?

A2: Homocoupling is a common side reaction, often exacerbated by high catalyst loading or the presence of oxygen.

  • Reduce Catalyst Loading: This is the most direct approach. High local concentrations of the palladium catalyst can promote the undesired homocoupling pathway. Try reducing the catalyst loading incrementally (e.g., from 5 mol% to 2 mol%, then to 1 mol%).

  • Ensure Anaerobic Conditions: Thoroughly degas your reaction mixture. Oxygen can facilitate the oxidative homocoupling of boronic acids. Use a robust degassing method like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.

  • Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes increase the rate of homocoupling. Try running the reaction with a stoichiometry closer to 1:1.

Q3: My Buchwald-Hartwig amination of a chloro-azaindole gives a low yield. What are the key parameters for catalyst optimization?

A3: The Buchwald-Hartwig amination is highly sensitive to the catalyst system, especially with challenging substrates like azaindoles.[3][6]

  • Catalyst/Ligand Selection: This is the most critical parameter. For C-N bond formation with azaindoles, specialized biaryl phosphine ligands are often required.[3] The choice of palladium precatalyst can also simplify reaction setup and improve reproducibility.

    • Troubleshooting Step: Use a modern palladium precatalyst (e.g., a G3 or G4 palladacycle) with a suitable ligand like DavePhos or RuPhos. These systems are often more active at lower loadings.[3]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be effective for the amination of unprotected halo-7-azaindoles where other bases failed.[7]

  • Temperature and Reaction Time: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.

    • Troubleshooting Step: If you are running the reaction at a high temperature (e.g., 110 °C) with a standard catalyst, try a lower temperature (e.g., 80 °C or even room temperature) with a more active precatalyst system. This can sometimes improve the overall yield by increasing the catalyst's lifetime.[7]

Q4: In my Sonogashira coupling of an iodo-azaindole, I'm getting a complex mixture of byproducts. What's the likely cause?

A4: Sonogashira reactions, while powerful, can be prone to side reactions if not properly controlled.[8][9]

  • Copper Co-catalyst: While traditional Sonogashira protocols use a copper(I) co-catalyst, this can often lead to alkyne homocoupling (Glaser coupling).

    • Troubleshooting Step: Try a copper-free Sonogashira protocol. Many modern methods utilize specific ligands (e.g., bulky phosphines) that enable the reaction to proceed efficiently without copper, resulting in a cleaner reaction profile.[9][10]

  • Catalyst Loading: High palladium loading can contribute to byproduct formation.

    • Troubleshooting Step: Optimize downwards from a higher loading (e.g., 2-3 mol%) to the lowest effective level (often 0.5-1 mol% or even lower in ppm levels for highly active catalysts).

  • Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used and often serves as the solvent as well. Ensure it is anhydrous and free of impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading in a typical azaindole cross-coupling reaction?

A1: A sensible starting point for catalyst loading depends on the specific reaction and the value of your starting materials. A generalized approach is summarized in the table below.

Cross-Coupling ReactionAzaindole HalideTypical Pd Catalyst Loading (mol%)Key Considerations
Suzuki-Miyaura Bromo, Iodo1 - 5 mol%Use bulky, electron-rich phosphine ligands.[4] The position of the nitrogen atom can inhibit the reaction.[1]
Buchwald-Hartwig Chloro, Bromo1 - 3 mol%Often requires specialized ligands (e.g., DavePhos) and strong bases (e.g., LiHMDS).[3][7]
Sonogashira Iodo, Bromo0.5 - 2 mol%Copper-free conditions are often cleaner.[9]
Heck Iodo, Bromo1 - 5 mol%Reaction conditions can be sensitive to the electronic nature of the coupling partners.
C-H Activation N/A2 - 10 mol%Generally requires higher catalyst loadings and often a directing group.[11]

This table provides general ranges. Optimization is always necessary for a specific substrate combination.

Q2: How can I systematically optimize catalyst loading for a new azaindole substrate?

A2: A systematic approach using high-throughput experimentation (HTE) principles is the most efficient method.[12] Even without automated equipment, a design of experiments (DoE) approach can be implemented on a small scale.

Experimental Workflow: Catalyst Loading Optimization
  • Initial Screening (Broad Range):

    • Set up an array of small-scale reactions (e.g., 0.1 mmol scale).

    • Fix all other parameters (ligand, base, solvent, temperature, concentration).

    • Vary the catalyst loading across a wide range (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).

    • Analyze the results by LC-MS to determine conversion and identify major byproducts.

  • Fine-Tuning (Narrow Range):

    • Based on the initial screen, identify the most promising loading range.

    • Perform a second array of reactions focusing on a narrower range (e.g., if 2 mol% was best, test 1.5 mol%, 2.0 mol%, and 2.5 mol%).

  • Ligand-to-Metal Ratio Optimization:

    • Using the optimal catalyst loading from step 2, vary the ligand-to-metal ratio (e.g., 1:1, 1.5:1, 2:1, 2.5:1). This is crucial for azaindole substrates where ligand stabilization is key.

  • Confirmation and Scale-up:

    • Run the final optimized conditions on a larger, preparative scale to confirm the results.

The following diagram illustrates this systematic optimization workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fine-Tuning cluster_2 Phase 3: Validation Start Define Substrates & Reaction Type Screen_Loading Screen Catalyst Loading (Broad Range: 0.5-10 mol%) Start->Screen_Loading Analyze_1 LC-MS Analysis: Conversion & Byproducts Screen_Loading->Analyze_1 Fine_Tune Screen Catalyst Loading (Narrow, Optimal Range) Analyze_1->Fine_Tune Identify Promising Range Optimize_Ratio Optimize Ligand:Metal Ratio (e.g., 1:1 to 2.5:1) Fine_Tune->Optimize_Ratio Analyze_2 LC-MS Analysis: Yield & Purity Optimize_Ratio->Analyze_2 Scale_Up Confirm on Preparative Scale Analyze_2->Scale_Up Select Best Conditions End Final Protocol Scale_Up->End G Start Reaction Outcome? No_Reaction No or Low Conversion (<10%) Start->No_Reaction None Low_Yield Low Yield / Stalled Reaction Start->Low_Yield Partial Byproducts Complex Mixture / Byproducts Start->Byproducts Poor Mass Balance Check_Catalyst Is Catalyst Active? (Run Control Reaction) No_Reaction->Check_Catalyst Inhibition Potential Inhibition (e.g., 4- or 7-Azaindole) Low_Yield->Inhibition Ligand_Issue Suboptimal Ligand/Ratio Low_Yield->Ligand_Issue Conditions_Issue Check Base, Solvent, Temp Low_Yield->Conditions_Issue Reduce_Loading Reduce Catalyst Loading Byproducts->Reduce_Loading Degas Improve Degassing Technique Byproducts->Degas Copper_Free Switch to Copper-Free (for Sonogashira) Byproducts->Copper_Free Protect_N Protect Pyridine as N-Oxide Inhibition->Protect_N Screen_Ligands Screen Bulky Biaryl Phosphine Ligands Inhibition->Screen_Ligands Increase_Ratio Increase L:M Ratio to >2:1 Ligand_Issue->Increase_Ratio

Caption: Troubleshooting decision tree for azaindole cross-coupling.

References

  • Cacchi S., Fabrizi G., Parisi L.M. The aminopalladation-reductive elimination process as a tool for the solution-phase synthesis of 2,3-disubstituted azaindole libraries. J. Comb. Chem. 2005;7:510–512. [Link]

  • de Oliveira, P.F.M.; da Silva, A.F.; Garden, S.J. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules 2018, 23, 2673. [Link]

  • Singh, A. K., et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega 2023, 8 (9), 8791-8800. [Link]

  • Reddy, D. et al. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein J. Org. Chem. 2012, 8, 2070-2076. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 2010, 12(20), 4438–4441. [Link]

  • Aouad, F. et al. Optimization studies on the copper-catalyzed cross-coupling of 7-azaindole with 3-iodopyridine. ResearchGate Publication, 2015. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 2013, 135(34), 12877–12885. [Link]

  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874–922. [Link]

  • Isbrandt, E. S., Sullivan, R. J., & Newman, S. G. High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions. Angewandte Chemie International Edition, 2019, 58(22), 7180-7191. [Link]

  • Singh, A. K., et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Publications, 2023. [Link]

  • Cole, K. P., et al. Unlocking the Potential of High-Throughput Experimentation for Electrochemistry with a Standardized Microscale Reactor. ACS Central Science, 2021, 7(8), 1438-1446. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts, 2024. [Link]

  • C-N bond formation. Recent Progress Concerning the N-Arylation of Indoles. PMC, 2019. [Link]

  • Lyall-Brookes, G., et al. Flow chemistry as a tool for high throughput experimentation. Digital Discovery, 2025. [Link]

  • Li, X. Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry, 2022, 4(5), 424-437. [Link]

  • Singh, A. K., et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ResearchGate, 2023. [Link]

  • Daugulis, O. Catalytic C-H Activation. Chemistry Letters, 2021, 50(12), 1966-1974. [Link]

  • P. F. M. de Oliveira, et al. Synthesis of Substituted 4‑, 5‑, 6‑, and 7‑Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. The Journal of Organic Chemistry, 2016, 81(14), 6149-6157. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides, 2026. [Link]

  • Schotten, C., et al. Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv, 2023. [Link]

  • Gogoi, P., et al. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 2025, 15, 12255-12290. [Link]

  • Liu, C., et al. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 2021, 26(19), 5763. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal, 2022. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia, 2023. [Link]

  • Rossi, S., et al. Advances in Cross-Coupling Reactions. Molecules, 2020, 25(19), 4500. [Link]

  • Chen, J., et al. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective... Angewandte Chemie International Edition, 2016, 55(41), 12745-12749. [Link]

Sources

dealing with difficult-to-remove reagents in pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges in pyrrolopyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of synthesizing and purifying these valuable heterocyclic scaffolds. Pyrrolopyridines, or azaindoles, are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] However, their synthesis is often plagued by purification challenges, particularly the removal of stubborn reagents and byproducts.

This document moves beyond simple protocols to provide a deeper understanding of why certain impurities are problematic and how to strategically select the best method for their removal. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is purification of pyrrolopyridine derivatives often more complex than that of simple indoles?

A1: The introduction of a nitrogen atom into the six-membered ring significantly alters the electronic properties of the scaffold. The pyridine nitrogen is basic and can act as a ligand, leading to strong coordination with metal catalysts (e.g., palladium), which complicates their removal. Furthermore, the pKa of the pyrrolopyridine core can make it sensitive to both strongly acidic and basic conditions, potentially leading to degradation during standard extractive workups or chromatography.

Q2: I have an unknown impurity that co-elutes with my product on silica gel. What are my first steps?

A2: First, characterize the impurity as much as possible using LC-MS and NMR. Common culprits in pyrrolopyridine synthesis include isomers, unreacted starting materials, and byproducts from coupling reagents or deprotection steps.[2] If the impurity is an isomer, optimizing reaction selectivity is key. If it is a reagent-derived byproduct, the troubleshooting guides below offer targeted removal strategies. Consider switching to a different stationary phase (e.g., alumina, C18 reverse phase) or using a different solvent system for chromatography to alter the elution profile.

Q3: Can I use a single, universal purification strategy for all my pyrrolopyridine syntheses?

A3: This is generally not advisable. The optimal purification strategy is highly dependent on the specific reaction, the reagents used, and the physicochemical properties (e.g., solubility, pKa, stability) of your target molecule. A successful approach requires a tailored strategy, often involving a combination of techniques such as acidic/basic washes, scavenging resins, chromatography, and recrystallization.

Troubleshooting Guide: Difficult-to-Remove Reagents

This section provides in-depth solutions for specific, challenging impurities encountered during pyrrolopyridine synthesis.

Issue 1: Residual Palladium Catalysts

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of pyrrolopyridine synthesis.[2] However, removing the final traces of palladium to meet regulatory limits (<10 ppm for APIs) is a significant challenge due to the catalyst's strong coordination to the product's nitrogen atoms.

Q: My pyrrolopyridine product is contaminated with a black/grey solid, and ICP-MS analysis confirms high palladium levels. Standard filtration isn't working. How can I remove the residual palladium?

A: This is a classic problem. The fine, often colloidal, nature of palladium species requires more than simple filtration. Your approach should be based on the nature of the palladium species (oxidized vs. reduced) and the properties of your product.

This is often the simplest and most effective first-line approach. Instead of just filtering, you pass a solution of your crude product through a pad of material that actively adsorbs the metal.

Protocol: Filtration through Celite® or Silica Gel

  • Preparation: Place a plug of cotton or glass wool at the bottom of a fritted funnel or a disposable syringe barrel.

  • Packing: Add a layer of sand (approx. 1 cm), followed by a generous layer of Celite® or silica gel (5-10 cm). Gently tap the funnel to pack the bed.

  • Elution: Dissolve your crude reaction mixture in a suitable organic solvent (e.g., EtOAc, DCM).

  • Filtration: Carefully pour the solution onto the packed bed and collect the filtrate. Wash the bed with additional fresh solvent to ensure complete recovery of your product.[3][4]

  • Analysis: Concentrate the filtrate and analyze for palladium content. This method is often sufficient to remove the majority of heterogeneous palladium.

If filtration alone is insufficient, a chemical scavenger can be used. These are solid-supported reagents with functional groups (e.g., thiols, amines) that have a high affinity for palladium.[5]

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupMechanismBest ForConsiderations
Thiol-based -SHStrong covalent bondingBroad spectrum of Pd speciesCan sometimes reduce product
Amine-based -NH2, -NR2Ligand exchange/chelationOxidized Pd(II) speciesCan be basic; check product stability
Activated Carbon N/AAdsorptionHeterogeneous Pd(0)Can adsorb product, leading to yield loss

Protocol: Batch Treatment with a Thiol-Based Scavenger

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, DCM) at a concentration of ~10-50 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica gel or polymer resin (typically 3-10 equivalents relative to the palladium content).

  • Stirring: Stir the suspension at room temperature or with gentle heating (40-50 °C) for 2-12 hours. Reaction progress can be monitored by TLC or LC-MS by filtering a small aliquot.

  • Filtration: Once the scavenging is complete, filter off the resin and wash it thoroughly with the reaction solvent.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Workflow: Palladium Removal Strategy

G start Crude Reaction Mixture (High Pd Content) filt_celite Filter through Celite®/Silica Pad start->filt_celite check_pd1 Analyze Pd Content (ICP-MS or TLC stain) filt_celite->check_pd1 scavenge Select Scavenger (Thiol, Amine, Carbon) check_pd1->scavenge High Pd   success Product <10 ppm Pd check_pd1->success  Low Pd batch_treat Batch Treatment with Scavenger (Stir 2-12h) scavenge->batch_treat filt_scav Filter to Remove Scavenger batch_treat->filt_scav check_pd2 Analyze Pd Content filt_scav->check_pd2 check_pd2->success  Low Pd fail Re-evaluate Strategy (Try different scavenger or temp) check_pd2->fail High Pd  

Caption: Decision workflow for palladium catalyst removal.

Issue 2: Amide Coupling Reagents and Urea Byproducts

Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used in pyrrolopyridine synthesis. Their corresponding urea byproducts, dicyclohexylurea (DCU) and ethyl-(N',N'-dimethylamino)propyl urea (EDU), can be notoriously difficult to remove.[6]

Q: I performed a DCC/DMAP-mediated esterification and now have a white precipitate (DCU) that is insoluble in most solvents and contaminates my product. How do I get rid of it?

A: The key to removing urea byproducts is to exploit their differential solubility compared to your product.[6]

DCU is famously insoluble in many common organic solvents. This property can be used to your advantage.

  • Dilution: After the reaction is complete, dilute the mixture with a solvent in which your product is soluble but DCU is not, such as diethyl ether, hexane, or cold dichloromethane.[7]

  • Filtration: Filter the mixture through a Büchner funnel. The DCU will be retained on the filter paper.

  • Washing: Wash the collected DCU solid with more of the chosen solvent to recover any trapped product.

  • Concentration: The filtrate contains your desired product, which can then be concentrated and subjected to further purification if needed.

Unlike DCU, the byproduct of EDC (EDU) is water-soluble, especially under acidic conditions, due to its basic dimethylamino group. This same technique is highly effective for removing the basic catalyst DMAP.[8]

  • Workup: Quench the reaction mixture and dilute with an organic solvent like ethyl acetate or DCM.

  • Extraction: Transfer the solution to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). Repeat the acidic wash 2-3 times.[7][8]

  • Neutralization: Wash with water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the product, now free of EDU and DMAP.

Workflow: Coupling Reagent Byproduct Removal

G start Crude Reaction Mixture (Contains Urea Byproduct) reagent_id Identify Coupling Reagent start->reagent_id dcc_path Insoluble Byproduct (DCU) from DCC reagent_id->dcc_path  DCC edc_path Soluble Byproduct (EDU) from EDC reagent_id->edc_path EDC   dcc_sol Dilute with Hexane/Et2O & Filter dcc_path->dcc_sol edc_sol Perform Acidic Wash (e.g., 1M HCl) edc_path->edc_sol purified_dcc Filtrate contains Product dcc_sol->purified_dcc purified_edc Organic Layer contains Product edc_sol->purified_edc end Proceed to Chromatography or Recrystallization purified_dcc->end purified_edc->end

Caption: Strategy for removing urea byproducts based on the coupling reagent used.

Issue 3: Residual Trifluoroacetic Acid (TFA)

TFA is commonly used for the cleavage of Boc protecting groups and as an ion-pairing agent in reverse-phase HPLC purification.[9][10] Residual TFA can interfere with subsequent reactions and biological assays.

Q: After HPLC purification, my NMR spectrum shows a broad peak and my product has a sharp, acidic smell. How can I remove the residual TFA salt?

A: Removing the TFA salt requires either converting your product to the free base or performing a salt exchange.

If your product is stable to basic conditions and soluble in an organic solvent, a simple acid-base extraction is effective.

  • Dissolution: Dissolve the TFA salt in an organic solvent (e.g., EtOAc, DCM).

  • Washing: Wash the organic solution with a saturated solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium carbonate (Na2CO3). Monitor the aqueous layer for effervescence; continue washing until it ceases.

  • Final Wash: Wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over Na2SO4, filter, and concentrate.

For sensitive compounds, a solid-phase approach is milder.

  • Dissolve the sample in a solvent like methanol or DCM.

  • Pass the solution through a cartridge packed with a bicarbonate resin.[11]

  • Collect the eluent and concentrate to get the free-based product.

If you require a salt form (e.g., for solubility), you can exchange the trifluoroacetate anion for a chloride anion.

  • Dissolution: Dissolve the TFA salt in a minimal amount of water or a water/acetonitrile mixture.

  • Acidification: Add a 1-2 M solution of HCl (1-2 equivalents).

  • Lyophilization: Freeze the solution and lyophilize to dryness. The volatile TFA-H will be removed under vacuum, leaving the desired hydrochloride salt. Repeat the process 1-2 more times to ensure complete removal.[12]

Issue 4: Byproducts from SEM-Deprotection

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a popular protecting group for the pyrrole nitrogen in azaindoles. However, its removal can be challenging and generate difficult-to-separate byproducts.[13]

Q: I attempted to deprotect the SEM group from my pyrrolopyridine using TFA, and my LC-MS shows multiple new peaks, including a potential formaldehyde adduct. How can I avoid this and purify my product?

A: The challenge with SEM deprotection is the release of formaldehyde during the reaction, which can react with your amine-containing product to form various side products.[2][13]

  • Scavengers: Include a formaldehyde scavenger in the deprotection reaction. Common scavengers include amines like 1,2-diaminoethane or thiols like 1,2-ethanedithiol.

  • Lower Temperature: Perform the deprotection at 0 °C or even lower to control the rate of formaldehyde release and subsequent side reactions.

  • Alternative Reagents: Consider milder Lewis acids or fluoride sources (e.g., TBAF) for the deprotection, although this may require substrate-specific optimization.

If side products have already formed, purification can be difficult due to their similar polarity to the desired product.

  • Reverse-Phase HPLC: This is often the most effective method for separating closely related polar compounds. Use a gradient of acetonitrile in water with a TFA or formic acid modifier.

  • Careful Column Chromatography: Use a shallow solvent gradient during silica gel chromatography to maximize separation. Sometimes, switching to a different solvent system (e.g., DCM/Methanol to EtOAc/Heptane with an amine additive like triethylamine) can alter the selectivity and improve separation.

References

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). National Center for Biotechnology Information.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). National Center for Biotechnology Information.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2025). ResearchGate.
  • An Update on the Synthesis of Pyrrolo[1][10]benzodiazepines. (n.d.). MDPI. Retrieved from

  • Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024). PubMed.
  • How do you remove 4-Dimethylaminopyridine from the reaction mixture?. (2014). ResearchGate.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications.
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review.
  • How do you get rid of TFA from HPLC purified sample?. (2014). ResearchGate.
  • How can i remove palladium Pd catalyst easily?. (2015). ResearchGate.
  • how to remove residual TFA from peptides after HPLC. (2009). Chromatography Forum.
  • What's the best way for removing extra DCC and DMAP in an esterification reaction?. (2013). ResearchGate.
  • How to remove palladium catalyst from reaction mixture ?. (2017). ResearchGate.

Sources

Technical Support Center: Enhancing Selectivity in the Functionalization of the Pyrrolo[2,3-c]pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective functionalization of the pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic system. The pyrrolo[2,3-c]pyridine core is a key pharmacophore found in numerous biologically active compounds, but its unique electronic nature presents significant challenges in achieving regioselectivity.

The core issue arises from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring. This duality dictates the reactivity of each position, creating a competitive environment for functionalization that can often lead to mixtures of isomers and undesired side products. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you control the outcomes of your reactions and accelerate your research.

Understanding the Pyrrolo[2,3-c]pyridine Scaffold

Before delving into specific issues, it's crucial to understand the electronic landscape of the ring system. The pyrrole moiety is susceptible to electrophilic attack, while the pyridine ring is prone to nucleophilic substitution and C-H functionalization directed by the nitrogen atom.

CH_Activation_Troubleshooting start Poor C4/C5 Selectivity in C-H Arylation catalyst Evaluate Palladium Catalyst & Ligand start->catalyst directing_group Consider a Directing Group Strategy start->directing_group oxidant Optimize the Oxidant start->oxidant ligand_details For C4-Selectivity: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). For C5-Selectivity: Use electron-deficient ligands or ligandless conditions in some cases. catalyst->ligand_details dg_details Install a removable directing group at N1 (e.g., picolinamide) to force cyclometalation and direct activation to a specific site (often C7 or C5). directing_group->dg_details oxidant_details The oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) can influence the catalytic cycle. Screen different oxidants as selectivity can be unexpectedly dependent on them. oxidant->oxidant_details

Caption: Decision workflow for troubleshooting poor regioselectivity in C-H arylation.

  • Expert Insight: A notable success in this area was the commercial synthesis of a JAK2 inhibitor, where a Pd-catalyzed C-H functionalization was key. [1]This highlights the power of catalyst and ligand screening to solve complex selectivity issues. Often, bulky ligands on the palladium catalyst will favor the less sterically hindered C5 position, while certain conditions can favor the electronically activated C4 position.

Q3: I'm trying to perform a nucleophilic aromatic substitution (SₙAr) on a 4-chloro-pyrrolo[2,3-c]pyridine, but the reaction is sluggish and gives low yields. What can I do?

A3: The pyridine ring is electron-deficient and amenable to SₙAr, but its reactivity is lower than that of other N-heterocycles like pyrimidine. Activating the ring or using more forcing conditions is often necessary.

  • Underlying Cause: The stability of the negatively charged Meisenheimer intermediate is key to the success of an SₙAr reaction. [2]If this intermediate is not sufficiently stabilized, the reaction will have a high activation energy. The pyrrole ring, being electron-rich, can slightly dampen the overall electron-deficiency of the pyridine ring compared to pyridine itself.

  • Troubleshooting Steps:

    • Increase Temperature: Microwave irradiation is a highly effective method for accelerating sluggish SₙAr reactions. It can dramatically reduce reaction times from hours or days to minutes and improve yields.

    • Use a Stronger Nucleophile/Base: If using a neutral nucleophile like an amine, ensure a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) is present in stoichiometric amounts to facilitate the reaction. For alcohol nucleophiles, deprotonating with NaH to form the more potent alkoxide is standard.

    • Activate the Ring: If possible, introducing an electron-withdrawing group (EWG) onto the pyridine ring (e.g., a nitro group at C5) will significantly activate the C4 position towards nucleophilic attack. [3] 4. Solvent Choice: Use a polar, aprotic solvent like DMF, DMSO, or NMP. These solvents are excellent at solvating the cation of the base and do not interfere with the nucleophile, thereby increasing its effective reactivity.

Part 2: Frequently Asked Questions (FAQs)

Q: Which positions are most acidic and suitable for deprotonation/metallation?

A: The N1-H of the pyrrole ring is the most acidic proton (pKa ≈ 16-17), readily deprotonated by common bases like NaH or K₂CO₃. For C-H acidity, the C2 and C3 protons on the pyrrole ring are more acidic than those on the pyridine ring and can be removed with strong bases like organolithium reagents (e.g., n-BuLi, LDA) at low temperatures, typically favoring metallation at the C2 position.

Q: How do N-protecting groups influence selectivity?

A: N-protection is a powerful tool for controlling selectivity:

  • N1-Protection (Pyrrole):

    • Steric Shielding: A bulky group (e.g., TIPS, Ts) blocks access to the C2 position, directing electrophiles to C3.

    • Electronic Modification: Electron-withdrawing protecting groups (e.g., Ts, SEM) decrease the nucleophilicity of the pyrrole ring, making it less reactive towards electrophiles and potentially preventing side reactions.

  • N6-Alkylation (Pyridine):

    • N-oxide Formation: Oxidation of the N6 nitrogen to an N-oxide dramatically activates the C4 and C7 positions for both nucleophilic attack and some electrophilic substitutions.

    • Quaternization: Alkylating the N6 nitrogen to form a pyridinium salt makes the ring highly electron-deficient, activating the C4 and C7 positions for nucleophilic attack.

Q: Can I selectively functionalize the pyridine ring without affecting the pyrrole ring?

A: Yes, this is a central goal of synthetic strategies. The key is to choose a reaction type that inherently favors the pyridine ring's chemistry.

  • Palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, and Sonogashira) are exceptionally effective. [4]These reactions require a pre-functionalized starting material, typically a halo-pyrrolo[2,3-c]pyridine (e.g., 4-bromo or 5-iodo). The reaction occurs specifically at the carbon-halogen bond, leaving the rest of the molecule untouched.

  • Directed C-H activation often uses the N6 lone pair to direct a transition metal catalyst to the C7 or C5 positions.

  • Nucleophilic Aromatic Substitution (SₙAr) will exclusively target activated positions (usually C4 or C7) on the pyridine ring, provided a suitable leaving group (like -Cl, -F) is present.

Part 3: Key Selective Protocols

Protocol 1: Regioselective C3 Bromination using NBS

This protocol provides a method for the selective bromination at the C3 position of the pyrrole ring, a common step for further functionalization.

Methodology:

  • Preparation: To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction will typically turn from colorless to a pale yellow.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) at -78 °C and allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-1H-pyrrolo[2,3-c]pyridine.

Trustworthiness: This method is self-validating. The low temperature and slow addition of a mild brominating agent are established principles for favoring the thermodynamically controlled C3 product over the kinetically favored C2 product. Monitoring by TLC/LC-MS ensures the reaction is stopped upon completion, preventing over-bromination or side reactions.

Protocol 2: Selective C4 Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of a 4-chloro-pyrrolo[2,3-c]pyridine with an arylboronic acid, a robust method for C-C bond formation on the pyridine ring.

ParameterConditionRationale / Causality
Substrate 4-Chloro-1-(tosyl)pyrrolo[2,3-c]pyridineN1-tosyl protection enhances stability and solubility. The C-Cl bond is the reactive site.
Coupling Partner Arylboronic Acid (1.5 eq)Readily available coupling partner. Excess ensures complete consumption of the substrate.
Catalyst Pd(PPh₃)₄ (5 mol%)A reliable Pd(0) catalyst for Suzuki couplings. Other catalysts like Pd(dppf)Cl₂ can also be effective. [5]
Base 2M Aqueous Na₂CO₃ (3.0 eq)Essential for the transmetallation step of the catalytic cycle.
Solvent Dioxane or DME/Water (4:1)A polar aprotic solvent system that facilitates both organic and inorganic reagent solubility.
Temperature 90-110 °C (or Microwave)Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step.

Methodology:

  • Setup: To a microwave vial or Schlenk flask, add the 4-chloro-1-(tosyl)pyrrolo[2,3-c]pyridine (1.0 eq), arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Degassing: Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Solvent/Base Addition: Add the degassed Dioxane and 2M Na₂CO₃ solution via syringe.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours (or in a microwave reactor at 130 °C for 30-60 minutes).

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired 4-aryl-1-(tosyl)pyrrolo[2,3-c]pyridine. The tosyl group can be removed subsequently if needed (e.g., using NaOH in MeOH/H₂O).

References
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-998. Retrieved January 27, 2026, from [Link]

  • Tumkevicius, S., et al. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 48, 258-278. Retrieved January 27, 2026, from [Link]

  • Singh, T., & Guntreddi, T. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(28), 6157-6178. Retrieved January 27, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Fasano, V., et al. (2024). First total synthesis of caerulomycin K: a case study on selective, multiple C–H functionalizations of pyridines. RSC Advances, 14, 5542-5546. Retrieved January 27, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). De Gruyter. Retrieved January 27, 2026, from [Link]

  • AK Lectures. (2014). Electrophilic Substitution of Pyrrole and Pyridine. YouTube. Retrieved January 27, 2026, from [Link]

  • Fox, R. J., et al. (2018). C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. Journal of Organic Chemistry, 84(8), 4661-4669. Retrieved January 27, 2026, from [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic substitution of pyridine. YouTube. Retrieved January 27, 2026, from [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chem.SE. Retrieved January 27, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Azaindole Scaffold

In the landscape of medicinal chemistry and drug development, the 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is of paramount importance. These heterocyclic compounds are recognized for their versatile pharmacophoric nature, enabling them to serve as crucial building blocks in the synthesis of a wide array of biologically active molecules.[1] Their structural similarity to indoles allows them to function as effective bioisosteres, modulating properties such as solubility, pKa, and lipophilicity, which are critical for optimizing drug candidates. The 6-azaindole core is a key component in the development of kinase inhibitors, antiproliferative agents, and potential treatments for diseases ranging from cancer to neurodegenerative disorders like Alzheimer's disease.[1] Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, the subject of this guide, is a significant derivative within this class, holding potential as a key intermediate in the synthesis of novel therapeutics.[2][3] Given its potential impact, the unambiguous confirmation of its molecular structure is a critical step in its development and application.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, with a primary focus on single-crystal X-ray crystallography as the definitive method for determining its three-dimensional structure. While a public crystal structure for this specific molecule is not available at the time of writing, this guide will present a validated, generalized protocol for its determination, alongside a comparative analysis of complementary spectroscopic techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate and precise measurements of molecular dimensions, offering an unparalleled level of structural detail. The resulting crystal structure provides definitive proof of connectivity, stereochemistry, and intermolecular interactions.

Experimental Protocol: A Step-by-Step Guide to Crystal Structure Determination

The following protocol outlines the essential steps for the structural determination of a small organic molecule like ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Step 1: Crystallization The initial and often most challenging step is the growth of high-quality single crystals. This is typically achieved by dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Common crystallization techniques include:

  • Slow Evaporation: The compound is dissolved in a solvent in which it is sparingly soluble, and the solvent is allowed to evaporate slowly over days or weeks.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to crystallization.

Step 2: Crystal Mounting and Data Collection A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage during data collection. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Step 3: Structure Solution and Refinement The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters. The final refined structure is validated using various crystallographic metrics.

The following diagram illustrates the general workflow for single-crystal X-ray crystallography:

X_ray_Crystallography_Workflow Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement & Validation Structure_Solution->Structure_Refinement Final_Structure Final 3D Molecular Structure Structure_Refinement->Final_Structure

Caption: A generalized workflow for determining the three-dimensional structure of a small molecule using single-crystal X-ray crystallography.

A Comparative Analysis of Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic techniques is essential for a comprehensive characterization of the molecule in solution and for confirming its identity and purity.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions.Unambiguous and definitive structural determination.Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state structure which may differ from solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) Connectivity of atoms, chemical environment of protons and carbons, and through-bond and through-space correlations.Provides detailed structural information in solution. Non-destructive.Does not provide direct information on bond lengths and angles. Can be complex to interpret for complex molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts. Provides information on elemental composition (with high-resolution MS).Does not provide information on the connectivity of atoms or stereochemistry. Fragmentation can be complex to interpret.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform. Provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide a wealth of structural information.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their chemical environments. Key expected signals would include those for the aromatic protons on the pyrrolopyridine core, the ethyl ester protons (a quartet and a triplet), and the N-H proton of the pyrrole ring.

¹³C NMR: The carbon-13 NMR spectrum would show the number of chemically distinct carbon atoms in the molecule. The carbonyl carbon of the ester would be a characteristic downfield signal.

2D NMR:

  • COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, helping to assign adjacent protons in the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the entire molecule, including the position of the ethyl carboxylate group on the pyrrolopyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum of related ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates shows fragmentation initiated by the elimination of an ethanol molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate would be expected to show characteristic absorption bands for:

  • N-H stretch: A band around 3300 cm⁻¹ corresponding to the pyrrole N-H group.

  • C=O stretch: A strong band around 1700 cm⁻¹ for the ester carbonyl group.

  • C-O stretch: Bands in the region of 1250-1000 cm⁻¹ for the ester C-O bonds.

  • Aromatic C-H and C=C stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

The following diagram illustrates the complementary nature of these analytical techniques in the structural elucidation process:

Structural_Elucidation_Workflow Complementary Analytical Techniques for Structural Elucidation cluster_spectroscopy Spectroscopic & Spectrometric Analysis Target_Molecule Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate NMR NMR Spectroscopy (¹H, ¹³C, 2D) Target_Molecule->NMR MS Mass Spectrometry (HRMS) Target_Molecule->MS IR Infrared Spectroscopy Target_Molecule->IR X_ray Single-Crystal X-ray Crystallography Target_Molecule->X_ray Proposed_Structure Proposed Structure NMR->Proposed_Structure Connectivity MS->Proposed_Structure Molecular Formula IR->Proposed_Structure Functional Groups Confirmed_Structure Confirmed 3D Structure X_ray->Confirmed_Structure Definitive Proof Proposed_Structure->X_ray Hypothesis for Confirmation

Caption: A diagram illustrating the interplay of various analytical techniques for the complete structural elucidation of a target molecule.

Conclusion: An Integrated Approach to Structural Confirmation

The unambiguous structural determination of novel compounds like ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is fundamental to advancing drug discovery and development. While single-crystal X-ray crystallography provides the ultimate proof of a molecule's three-dimensional structure in the solid state, a comprehensive characterization relies on an integrated analytical approach. The synergistic use of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides crucial information regarding the molecule's connectivity, molecular formula, and functional groups, respectively. Together, these techniques offer a self-validating system that ensures the scientific integrity of the structural assignment, providing the high level of confidence required by researchers and drug development professionals.

References

  • Pipzine Chemicals. Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. [Link]

  • J&K Scientific. Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 24334-19-8. [Link]

  • National Center for Biotechnology Information. Ethyl indole-5-carboxylate. PubChem Compound Summary for CID 10987040. [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792.
  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). [Link]

  • Journal of the National Academy of Sciences of Belarus. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • Google P
  • National Center for Biotechnology Information. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Pipzine Chemicals. ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate. [Link]

  • ResearchGate. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]

  • Journal of the National Academy of Sciences of Belarus. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • Supporting Information. General experimental details. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ChemSynthesis. ethyl 2-chloro-5-ethyl-1H-pyrrole-3-carboxylate. [Link]

  • National Center for Biotechnology Information. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • National Center for Biotechnology Information. Ethyl 5-methyl-1H-pyrrole-2-carboxylate. [Link]

  • ResearchGate. Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate. [Link]

  • Wiley-VCH. Supporting Information. [Link]

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Distinguishing Pyrrolo[2,3-c] and Pyrrolo[3,2-c] Isomers: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, with different isomers exhibiting distinct biological activities and photophysical properties. The precise arrangement of the fused pyrrole and pyridine rings in isomers such as pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine can profoundly influence their interaction with biological targets and their electronic characteristics. Consequently, unambiguous structural elucidation is a critical step in the development of novel therapeutics and functional materials. This guide provides a detailed comparison of the spectroscopic data of these two important isomers, offering a practical framework for their differentiation.

Structural Isomerism: A Tale of Two Fused Rings

The key distinction between pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine lies in the point of fusion between the pyrrole and pyridine rings. In the [2,3-c] isomer, the pyrrole ring is fused at the 3- and 4-positions of the pyridine ring, whereas in the [3,2-c] isomer, the fusion occurs at the 2- and 3-positions. This seemingly subtle difference in connectivity leads to significant variations in the electronic distribution and steric environment of the molecules, which are readily discernible through various spectroscopic techniques.

Figure 1: Structural comparison of pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The chemical shift of each proton is highly sensitive to its local electronic environment, providing a detailed map of the molecule's connectivity.

Theoretical Distinctions:

  • Pyrrolo[2,3-c]pyridine: The proton at position 2 of the pyrrole ring is expected to be a singlet, while the proton at position 3 will appear as a doublet. The protons on the pyridine ring will exhibit characteristic coupling patterns depending on their proximity to the nitrogen atom and the fused pyrrole ring.

  • Pyrrolo[3,2-c]pyridine: In this isomer, the proton at position 2 of the pyrrole ring will be a doublet, and the proton at position 3 will be a singlet. The chemical shifts of the pyridine protons will also differ significantly from the [2,3-c] isomer due to the altered electronic landscape.

Data Comparison:

Compound H-2 (ppm) H-3 (ppm) Pyridine Protons (ppm) Solvent Reference
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine7.41-7.34 (m)6.80 (d, J = 3.2 Hz)9.10 (s), 7.80 (s)CDCl₃[1]
Representative Pyrrolo[2,3-c]pyridine derivative (Predicted)~7.0-7.2 (s)~6.5-6.7 (d)~7.5-8.5CDCl₃N/A

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrrolopyridine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the spectrometer to ensure optimal resolution and lineshape.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Data Processing: Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the coupling patterns (multiplicity and coupling constants) to establish the connectivity of the protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of neighboring atoms.

Theoretical Distinctions:

  • Pyrrolo[2,3-c]pyridine: The chemical shifts of the bridgehead carbons (C3a and C7a) will be characteristic of the fusion pattern. The carbon atoms of the pyridine ring will show distinct shifts depending on their proximity to the nitrogen atom.

  • Pyrrolo[3,2-c]pyridine: The positions of the bridgehead carbons (C4a and C7a) will differ from the [2,3-c] isomer. The chemical shifts of the pyridine carbons will also be unique to this isomeric form.

Data Comparison:

Compound C-2 (ppm) C-3 (ppm) Bridgehead Carbons (ppm) Pyridine Carbons (ppm) Solvent Reference
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine124.81102.92134.10, 127.88149.89, 143.18, 141.17CDCl₃[1]
Representative Pyrrolo[2,3-c]pyridine derivative (Predicted)~120-125~100-105~130-135, ~125-130~140-150CDCl₃N/A

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Set the spectral width to cover the typical range for carbon atoms in aromatic heterocycles (e.g., 90-160 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • Use a sufficient number of scans, which may range from several hundred to several thousand depending on the sample concentration and spectrometer sensitivity.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse sequence with proton decoupling.

  • Data Processing and Analysis: Process the FID and analyze the chemical shifts of the carbon signals to identify the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" for each compound.

Theoretical Distinctions:

The overall IR spectra of the two isomers are expected to be similar, with characteristic bands for N-H stretching, aromatic C-H stretching, and ring stretching vibrations. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

  • N-H Stretch: A sharp to broad band in the region of 3300-3500 cm⁻¹ is expected for the N-H bond of the pyrrole ring.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹ are characteristic of C-H bonds in aromatic systems.

  • Ring Stretching: A series of bands between 1400 and 1600 cm⁻¹ will correspond to the stretching vibrations of the fused aromatic rings.

Data Comparison:

Vibrational Mode Pyrrolo[2,3-b]pyridine (7-Azaindole)[2] Expected for Pyrrolo[2,3-c] & [3,2-c] Isomers
N-H Stretch~3450 cm⁻¹~3300-3500 cm⁻¹
Aromatic C-H Stretch~3050-3150 cm⁻¹~3000-3150 cm⁻¹
Ring Stretching~1400-1600 cm⁻¹~1400-1600 cm⁻¹

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet.

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands and compare the fingerprint region of the unknown sample with that of a known standard if available.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy molecular orbitals.

Theoretical Distinctions:

The UV-Vis spectra of both isomers will be dominated by π → π* transitions of the aromatic system. The position of the absorption maxima (λmax) will be sensitive to the extent of conjugation and the electronic effects of the nitrogen atoms. Subtle differences in the λmax and the shape of the absorption bands can be expected between the two isomers.

Data Comparison:

Compound λmax (nm) Solvent Reference
Pyridine251, 257, 263Water[3]
Pyrrole210Hexane[4]
Pyrrolo[2,3-b]pyridine (7-Azaindole)~280-290Various[5]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λmax.

  • Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry: Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Theoretical Distinctions:

Both isomers will have the same molecular weight and will therefore show the same molecular ion peak (M⁺). However, the fragmentation patterns upon electron ionization (EI) may differ due to the different stabilities of the fragment ions that can be formed. The initial fragmentation is likely to involve the loss of HCN from the pyridine ring or other characteristic fragmentations of the pyrrole ring.

Data Comparison:

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Reference
Pyrrolo[2,3-b]pyridine (7-Azaindole)11891, 64[2]
Pyrrolo[2,3-c] & [3,2-c] Isomers118Expected to be similar to 7-azaindole with potential differences in fragment ion intensities.N/A

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Conclusion

The differentiation of pyrrolo[2,3-c] and pyrrolo[3,2-c] isomers can be reliably achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are particularly powerful in providing detailed structural information based on chemical shifts and coupling patterns. While IR, UV-Vis, and mass spectrometry may show more subtle differences, they provide valuable complementary data for a comprehensive and unambiguous structural assignment. By carefully analyzing the unique spectroscopic fingerprint of each isomer, researchers can confidently identify their compounds and advance their work in drug discovery and materials science.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • NIST Chemistry WebBook. 1H-Pyrrolo[2,3-b]pyridine. [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

  • UV−vis absorption spectra of pyrrole before and after polymerization... ResearchGate. [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). International Journal of Molecular Sciences, 22(7), 3523. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to purine and indole allows it to function as a versatile hinge-binding motif for a variety of enzymes, particularly protein kinases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, a subclass that has demonstrated significant potential in the development of targeted therapeutics. We will explore their interactions with key drug targets, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Phosphodiesterase 4B (PDE4B), supported by experimental data and detailed protocols.

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold: A Versatile Pharmacophore

The core 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold presents several key features that are crucial for its biological activity. The pyrrolopyridine ring system typically engages in hydrogen bonding interactions with the hinge region of kinase active sites, a critical interaction for potent inhibition.[1] The carboxamide at the 2-position provides a valuable vector for introducing a wide range of substituents that can modulate potency, selectivity, and pharmacokinetic properties by interacting with solvent-exposed regions or specific sub-pockets of the target protein.

This guide will dissect the SAR of this scaffold by examining the impact of substitutions at three key positions: the pyrrole nitrogen (N1), the carboxamide nitrogen, and various positions on the 7-azaindole ring itself.

Comparative SAR Analysis Across Different Target Classes

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal FGFR signaling is a key driver in various cancers, making it a prime target for therapeutic intervention.[2] Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent FGFR inhibitory activity.[2]

Key SAR Insights for FGFR Inhibition:

  • Substitutions on the 7-Azaindole Ring: Substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring with a trifluoromethyl group can enhance activity, potentially by forming a hydrogen bond with Gly485 in the FGFR active site.[3]

  • Carboxamide Substituents: While the provided research primarily focuses on derivatives other than 2-carboxamides for FGFR inhibition, the general principles suggest that bulky hydrophobic groups extending from the core scaffold can occupy a hydrophobic pocket near the ATP binding site, enhancing potency. For instance, a 3,5-dimethoxyphenyl group has been shown to engage in favorable π-π stacking interactions with Phe489.[3]

Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

Compound IDR1 (Carboxamide)R5 (Ring)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4h (Not a 2-carboxamide)-CF37925712[2]
4b (Not a 2-carboxamide)-CF3>1000---[3]

Note: The table highlights the importance of the substitution pattern for FGFR activity, even with a different substitution at the 2-position.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[4] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the design of selective JAK inhibitors.

Key SAR Insights for JAK Inhibition:

  • Carboxamide Substituents: For JAK1-selective inhibitors based on an N-alkyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, the nature of the substituent on the carboxamide nitrogen is critical for potency and selectivity.[4]

  • Substitutions on the 7-Azaindole Ring: Introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly increase JAK3 inhibitory activity.

Table 2: SAR of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1 Inhibitors

Compound IDR (Amine at C4)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
31g (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino2.9104.5589.6134.7[4]
38a ((S,S)-enantiomer of 31g) (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino1.889.7456.398.5[4]
Phosphodiesterase 4B (PDE4B) Inhibitors

PDE4B is a key enzyme in the hydrolysis of cyclic AMP (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases.[3] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has been identified as potent and selective PDE4B inhibitors.[3]

Key SAR Insights for PDE4B Inhibition:

  • Carboxamide Substituents: The nature of the substituent on the carboxamide nitrogen plays a crucial role in both potency and selectivity over the PDE4D isoform.[3]

    • Small aliphatic cyclic groups like cyclopropyl and 3-fluorocyclobutane on a secondary amide maintain good activity against PDE4B.[3]

    • Larger or more rigid substituents can lead to a decrease in activity.

    • Tertiary amides, particularly cyclic amides like azetidine, can significantly increase potency against PDE4B, although this may be accompanied by a decrease in selectivity versus PDE4D.[3]

  • Core Scaffold: The 1H-pyrrolo[2,3-b]pyridine core itself is crucial for activity, with docking studies suggesting π-π stacking interactions with Phe618 and Tyr405 in the PDE4B active site.[3]

Table 3: SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors

Compound IDR (Carboxamide)PDE4B IC50 (μM)PDE4D (% Inhibition @ 10 μM)Reference
11a Cyclopropylamino0.63<50[3]
11b Cyclobutylamino>10-[3]
11c 3-Fluorocyclobutylamino0.6<50[3]
11f Azetidin-1-yl0.11- (IC50 = 0.45 μM)[3]

Key Signaling Pathways and Molecular Interactions

The efficacy of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as inhibitors is rooted in their ability to disrupt specific signaling cascades.

FGFR Signaling Pathway

FGFR activation by fibroblast growth factors (FGFs) leads to receptor dimerization, autophosphorylation, and the activation of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which promote cell proliferation, survival, and angiogenesis.[3] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold block the ATP binding site of the FGFR kinase domain, thereby preventing these downstream signaling events.

FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF RAS-RAF-MEK-ERK FGFR->RAS_RAF Activates PI3K_AKT PI3K-Akt FGFR->PI3K_AKT Activates Inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: FGFR Signaling Pathway Inhibition.

JAK-STAT Signaling Pathway

Cytokine binding to their receptors activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression, driving inflammatory and immune responses.[4] 1H-pyrrolo[2,3-b]pyridine-based inhibitors compete with ATP in the JAK kinase domain, preventing STAT phosphorylation and subsequent gene transcription.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression Dimerizes & Translocates Inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor->JAK Inhibits

Caption: JAK-STAT Signaling Pathway Inhibition.

Experimental Protocols

General Synthesis of N-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides

The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides typically involves the coupling of a 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with a desired amine.

Synthesis_Workflow start 1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid coupling Amide Coupling (e.g., HATU, DIPEA, DMF) start->coupling amine Substituted Amine amine->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product N-substituted-1H-pyrrolo [2,3-b]pyridine-2-carboxamide purification->product

Caption: General Synthesis Workflow.

Step-by-Step Protocol:

  • Acid Activation: To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired substituted amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5]

Step-by-Step Protocol:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of a solution containing the kinase and substrate in kinase reaction buffer.

    • Add 25 nL of the test compound (1H-pyrrolo[2,3-b]pyridine-2-carboxamide) at various concentrations.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6][7]

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective inhibitors of various key therapeutic targets. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on both the 7-azaindole ring and the 2-carboxamide moiety in fine-tuning the pharmacological profile of these compounds.

For kinase inhibition, particularly for FGFR and JAK, further exploration of the 2-carboxamide substituent space is warranted to optimize interactions with the solvent-exposed region of the active site. For PDE4B, the balance between potency and selectivity against the PDE4D isoform remains a key challenge that can be addressed through careful design of the carboxamide substituent.

Future research in this area will likely focus on leveraging computational methods for the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The detailed experimental protocols provided herein offer a solid foundation for the synthesis and evaluation of such novel compounds, paving the way for the discovery of new and effective therapeutics.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][3][8]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link][2][4]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link][1]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][4]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available at: [Link][9]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link][10]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate. Available at: [Link][11]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Ukraine. Available at: [Link][12]

  • In vitro ADP-Glo kinase assay. Bio-protocol. Available at: [Link][6]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. Available at: [Link][13]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Available at: [Link][7]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link][14]

Sources

The Ascendant Scaffold: A Comparative Guide to Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate and Its Place Among Kinase Inhibitor Royalty

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of oncology and inflammatory disease research, the quest for potent, selective, and developable kinase inhibitors is a central theme. The structural scaffold upon which an inhibitor is built is a primary determinant of its pharmacological profile. This guide provides an in-depth comparison of the promising 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold, represented by the versatile building block ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, against established "royal families" of kinase inhibitors: the quinazolines and the pyrimidines. We will dissect the structural merits, analyze performance data from seminal studies, and provide detailed experimental protocols for researchers aiming to validate and expand upon these foundational cores.

Introduction: The Kinase Inhibitor Battlefield and the Power of the Scaffold

Kinases, a family of over 500 enzymes that regulate virtually all cellular processes, are among the most critical targets in modern drug discovery.[1] Their dysregulation is a hallmark of numerous cancers and inflammatory disorders, making the development of small molecule kinase inhibitors a highly competitive and fruitful endeavor.

The success of a kinase inhibitor is profoundly influenced by its core heterocyclic scaffold. This framework is not merely a structural anchor but a key player that:

  • Dictates Hinge-Binding: Forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.

  • Governs Selectivity: Orients substituents into specific sub-pockets, distinguishing one kinase from another.

  • Influences Physicochemical Properties: Impacts solubility, metabolic stability, and oral bioavailability.

  • Defines Intellectual Property: Offers a route to novel chemical space, crucial for patentability.

The concept of "scaffold hopping"—replacing a known core with a novel one while retaining or improving biological activity—is a powerful strategy to overcome liabilities of existing drug classes.[2] This guide examines the 1H-pyrrolo[2,3-c]pyridine scaffold as a compelling contender in this area, comparing it to the well-trodden paths of quinazolines and pyrimidines.

A Deep Dive into the Azaindole Scaffold: The Promise of 1H-pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine core belongs to the azaindole family, which are bioisosteres of indole where a carbon atom in the benzene ring is replaced by nitrogen.[3] This seemingly minor change has profound implications for its utility as a kinase inhibitor scaffold. The most studied isomer, 7-azaindole, is considered a "kinase privileged fragment" due to its exceptional ability to mimic the adenine portion of ATP.[3]

Key Features of the Azaindole Scaffold:

  • Bidentate Hinge Binding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This dual interaction provides a strong anchor in the kinase hinge region, a feature shared by many potent inhibitors.

  • Tunable Properties: The position of the nitrogen atom in the pyridine ring (e.g., 6-aza vs. 7-aza) allows for fine-tuning of the molecule's electronic properties, basicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3]

  • Vectors for Substitution: The core provides multiple positions for chemical modification, allowing medicinal chemists to optimize potency and selectivity.

While the 7-azaindole isomer is more prevalent in late-stage clinical development, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a highly versatile and promising pharmacophore in its own right, with demonstrated utility in developing kinase inhibitors and other therapeutic agents.[4] Derivatives have shown potent activity against targets like FMS kinase, a key player in oncology and inflammatory diseases.[5]

The Reigning Scaffolds: A Comparative Analysis

To understand the potential of the 1H-pyrrolo[2,3-c]pyridine scaffold, we must benchmark it against the established titans of kinase inhibition.

The Quinazoline Scaffold

The 4-anilinoquinazoline core is a cornerstone of first and second-generation EGFR tyrosine kinase inhibitors. Its rigid, planar structure provides an excellent framework for ATP-competitive inhibition.

  • Prominent Drugs: Gefitinib (Iressa®), Erlotinib (Tarceva®), Lapatinib (Tykerb®).

  • Mechanism: The quinazoline N1 atom typically forms a key hydrogen bond with the hinge region of the kinase. The aniline moiety extends into the ATP-binding pocket, where modifications dictate selectivity.[6]

  • Strengths: Clinically validated, well-understood structure-activity relationships (SAR), and proven synthetic accessibility.[6]

  • Weaknesses: Can suffer from acquired resistance through mutations in the target kinase (e.g., T790M in EGFR). Some first-generation inhibitors have off-target effects.

The Pyrimidine Scaffold

The 2,4-diaminopyrimidine scaffold is another highly successful core, found in numerous approved kinase inhibitors targeting a diverse range of kinases.

  • Prominent Drugs: Imatinib (Gleevec®), Dasatinib (Sprycel®), Palbociclib (Ibrance®).[1][7]

  • Mechanism: Like azaindoles, the pyrimidine core can form multiple hydrogen bonds with the kinase hinge, providing a stable binding interaction.[8] Its flexibility allows it to be adapted for a wide variety of kinase targets.

  • Strengths: Extraordinarily versatile, leading to inhibitors for both tyrosine and serine/threonine kinases. The scaffold is often associated with good drug-like properties.[7]

  • Weaknesses: The promiscuity of the pyrimidine hinge-binding motif can sometimes lead to poor kinome-wide selectivity, requiring careful optimization of substituents to achieve the desired target profile.[7]

Data-Driven Performance Comparison

Direct head-to-head comparisons of different scaffolds against the same kinase are rare in the public literature. However, by compiling data from various studies, we can establish a general performance overview. The potency of an inhibitor is typically measured by its IC50 value—the concentration required to inhibit 50% of the enzyme's activity.

ScaffoldRepresentative Drug(s) / CompoundTarget Kinase(s)Representative Potency (IC50)Key Advantages & Considerations
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Vemurafenib, Compound 97 [3]B-RAFV600E, JAK2/JAK331 nM (B-RAF), 1 nM (JAK2)[3][9]Excellent bidentate hinge binding; considered a "privileged" scaffold. Can be susceptible to metabolic hydroxylation on the pyrrole ring.[10]
1H-Pyrrolo[3,2-c]pyridine Compound 1r [5]FMS Kinase30 nM[5]Demonstrates potent and selective inhibition; a promising but less explored isomer compared to 7-azaindole.
Quinazoline Gefitinib, Erlotinib, Compound 1 [11]EGFR~2-80 nMClinically validated scaffold for RTKs; well-defined SAR. Can be susceptible to resistance mutations.
Pyrimidine Imatinib, Dasatinib, Compound 13 [1]BCR-Abl, SRC, Aurora A<1 nM - 200 nMHighly versatile across kinase families; often good drug-like properties. Can have selectivity challenges.[7]

Note: IC50 values are context-dependent (assay conditions, ATP concentration, etc.) and are presented here for general comparison of potency.

Chemical Accessibility & Synthesis

The ease and modularity of synthesis are critical factors in drug discovery, enabling rapid exploration of SAR.

Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

The 6-azaindole core can be constructed through various strategies. A common approach involves the condensation of nitropyridines with reagents like diethyl oxalate, followed by reductive cyclization to yield the pyrrolopyridine core, which can be further functionalized.[12] This provides a reliable route to building blocks like the target ethyl carboxylate.

Synthesis of Comparative Scaffolds
  • Quinazolines: Often synthesized from anthranilic acid derivatives through condensation with a formamide or related one-carbon source, followed by substitution at the C4 position. This is a robust and scalable method.[6][13]

  • Pyrimidines: Typically built via condensation reactions involving amidines and β-dicarbonyl compounds or their equivalents. The synthesis of 2,4-disubstituted pyrimidines often starts from 2,4-dichloropyrimidine, allowing for sequential nucleophilic substitution.[8]

Overall, all three scaffolds are considered synthetically accessible, with well-established chemical literature to guide their construction and derivatization.

Experimental Validation: Protocols for Scaffold Evaluation

As a Senior Application Scientist, I emphasize that robust, reproducible data is the foundation of trustworthy research. The following are detailed, self-validating protocols for the primary evaluation of novel kinase inhibitors.

Primary Biochemical Assay: Measuring Direct Kinase Inhibition

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a universal platform suitable for nearly any kinase.

Causality: We measure ADP production because it is the direct product of the kinase's phosphotransferase activity. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. This is critical to prevent background signal. Second, the ADP is converted back to ATP, which then drives a luciferase reaction, generating a light signal proportional to kinase activity.

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 2.5 µL of 2X Kinase/Substrate solution (containing the target kinase and its specific substrate in kinase reaction buffer).

    • Add 0.5 µL of test compound (dissolved in DMSO, then diluted in buffer) at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

    • Initiate the reaction by adding 2 µL of 2.5X ATP solution. Expert Tip: The ATP concentration should ideally be at or near the Km of the kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Incubate for 60 minutes at room temperature.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate % inhibition relative to controls and plot against compound concentration to determine the IC50 value.

Workflow Diagram: Biochemical Kinase Assay

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation cluster_2 Step 3: Data Analysis A Dispense Kinase, Substrate, & Inhibitor B Add ATP to Initiate A->B C Incubate (e.g., 60 min) B->C D Add ADP-Glo™ Reagent (Stop & ATP Depletion) C->D E Incubate (40 min) D->E F Add Kinase Detection Reagent (ADP -> ATP -> Light) E->F G Incubate (30-60 min) F->G H Read Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Cellular Assay: Assessing Target Engagement and Phenotypic Effects

Biochemical potency must translate to cellular activity. This requires assessing if the compound can enter cells, engage its target, and produce a desired biological effect (e.g., inhibiting cancer cell proliferation).

Protocol 1: MTS Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells reduce the MTS tetrazolium compound into a colored formazan product.

  • Cell Seeding: Seed cancer cells (e.g., a line where the target kinase is a known driver) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 48-72 hours.

  • MTS Addition: Add 20 µL of MTS reagent solution to each 100 µL well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified CO₂ incubator.

  • Data Acquisition: Measure the absorbance of the soluble formazan at 490 nm using a plate reader.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Protocol 2: Western Blot for Phospho-Protein Analysis

This protocol directly verifies target engagement by measuring the phosphorylation status of the kinase's downstream substrate.

  • Cell Treatment & Lysis: Treat cells with the inhibitor for a short period (e.g., 1-2 hours). Lyse the cells in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein lysate per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Expert Tip: BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins that can increase background.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate. In parallel, run a separate blot for the total (unphosphorylated) substrate protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal.

  • Analysis: Quantify the band intensity of the phosphorylated protein and normalize it to the total protein level.

Workflow Diagram: Cellular Assay Cascade

G A Seed Cells in Plate B Treat with Inhibitor (Dose-Response, 48-72h) A->B F Treat with Inhibitor (Time Course, e.g., 2h) A->F C MTS Assay B->C D Measure Absorbance (Phenotypic Effect) C->D E Calculate GI50 D->E G Cell Lysis (+ Phosphatase Inhibitors) F->G H Western Blot G->H I Probe for p-Substrate & Total Substrate H->I J Quantify Inhibition (Target Engagement) I->J

Caption: Logic flow for cellular validation of a kinase inhibitor.

Conclusion and Future Outlook

The selection of a core scaffold is a pivotal decision in kinase inhibitor design.

  • The Quinazoline and Pyrimidine scaffolds are the established incumbents, boasting numerous FDA-approved drugs and a deep well of medicinal chemistry knowledge. They represent validated, lower-risk starting points for many kinase families.

  • The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) and its more studied isomer, 7-azaindole, represent a highly compelling class of scaffolds. Their intrinsic ability to form strong, bidentate hydrogen bonds with the kinase hinge makes them exceptionally potent starting points. While less clinically validated than quinazolines or pyrimidines, their "privileged" status and successful application in drugs like Vemurafenib highlight their immense potential.

For researchers and drug developers, the 1H-pyrrolo[2,3-c]pyridine scaffold, accessible via building blocks like ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, offers a fertile ground for discovering next-generation inhibitors. It provides a robust hinge-binding motif with ample vectors for optimization, potentially leading to compounds with improved potency, selectivity, and novel intellectual property. The challenge and opportunity lie in translating this inherent potential into clinically successful therapeutics that can overcome the limitations of existing scaffolds.

References

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  • Zhang, J., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. [Link]

  • Bhatia, R., & G. K. Rawal. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of the National Academy of Sciences of the Republic of Kazakhstan, Chemical Series. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis of quinazolines as tyrosine kinase inhibitors. (n.d.). PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). J-STAGE. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.).
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). MDPI. [Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. (n.d.). PubMed Central. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Molecules. [Link]

  • Synthesis of series of quinazoline analogues as protein kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed. [Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). PubMed Central. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (n.d.). PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 6-Azaindoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics.[1][2] Its role as a bioisostere of indole allows for the fine-tuning of physicochemical properties, enhancing the drug-like characteristics of molecules. However, the synthesis of this valuable core presents unique challenges. The electron-deficient nature of the integrated pyridine ring often complicates classical indole syntheses, necessitating the development of specialized and innovative methodologies.[3][4]

This guide provides an in-depth comparative analysis of the principal synthetic routes to 6-azaindoles. We will move from the adaptation of classical named reactions to the elegance of modern transition-metal catalysis and novel cyclization strategies. The focus will be on the underlying chemical principles, the rationale behind experimental choices, and a critical evaluation of each method's strengths and weaknesses to aid in the selection of the optimal route for a given synthetic challenge.

Classical Approaches: Adapting Traditional Indole Syntheses

The foundational methods of indole synthesis have been explored for their applicability to the azaindole family, with varying degrees of success. These routes often require harsh conditions but remain valuable for their straightforwardness and use of accessible starting materials.

The Fischer Indole Synthesis

Historically, the Fischer indole synthesis was considered inefficient for constructing azaindoles.[5] The reaction, which involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone, was often hampered by the electronic properties of the pyridine ring.[6] However, contemporary studies have revitalized this method, demonstrating its efficacy for 4- and 6-azaindoles, provided that the starting pyridylhydrazine is substituted with an electron-donating group (EDG).[7][8]

Mechanism and Rationale: The EDG, positioned ortho or para to the hydrazine moiety, is crucial. It increases the nucleophilicity of the pyridine ring, facilitating the key[6][6]-sigmatropic rearrangement step, which is often the rate-limiting and most challenging step in the azaindole context.[8][9] The reaction proceeds via the formation of a pyridylhydrazone, which tautomerizes to an enamine. Subsequent acid-catalyzed rearrangement, cyclization, and elimination of ammonia yield the aromatic 6-azaindole core.

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Key Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization Pyridylhydrazine Pyridylhydrazine Hydrazone Pyridylhydrazone Pyridylhydrazine->Hydrazone + Carbonyl, H+ Carbonyl Ketone/Aldehyde Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Cyclization Azaindole 6-Azaindole Aminal->Azaindole - NH3, Aromatization

Figure 1: Simplified workflow of the Fischer Indole Synthesis for 6-azaindoles.

Performance Comparison:

Starting MaterialsKey ConditionsYieldAdvantagesDisadvantages
Pyridylhydrazine with EDG, Ketone/AldehydeStrong acid (H₂SO₄, PPA)Moderate to GoodUtilizes simple starting materials; well-established reaction.Requires EDG on pyridine; harsh acidic conditions; limited functional group tolerance.[5][7]
The Leimgruber-Batcho Synthesis

The Leimgruber-Batcho synthesis is a highly reliable and versatile two-step method for preparing indoles and has been successfully adapted for 4- and 6-azaindoles.[10][11] The sequence begins with the reaction of a substituted nitropyridine bearing a methyl group with a formamide acetal, followed by reductive cyclization.

Mechanism and Rationale: The first step involves the condensation of an ortho-methyl nitropyridine with an N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-dimethylamino-nitrostyrene analogue (an enamine).[12] This intermediate is then subjected to reduction. The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine, followed by the elimination of dimethylamine to furnish the aromatic 6-azaindole.[13] The mildness of the final reductive cyclization step allows for good functional group tolerance.[10]

Leimgruber_Batcho_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization Nitropyridine o-Methyl Nitropyridine Enamine Nitro-Enamine Intermediate Nitropyridine->Enamine + DMF-DMA, Δ Aminoenamine Amino-Enamine Enamine->Aminoenamine Reduction (e.g., H₂, Pd/C) Azaindole 6-Azaindole Aminoenamine->Azaindole Cyclization, - Me₂NH

Figure 2: The two-stage process of the Leimgruber-Batcho 6-azaindole synthesis.

Performance Comparison:

Starting MaterialsKey ConditionsYieldAdvantagesDisadvantages
4-Methyl-3-nitropyridine derivatives1. DMF-DMA, heat. 2. Reductive agent (H₂/Pd/C, Fe/AcOH, SnCl₂)Good to ExcellentHigh yields; good functional group tolerance; accessible starting materials.[10][11]The initial condensation step may require high temperatures.
The Hemetsberger-Knittel Synthesis

This method provides access to 2-ester substituted azaindoles through the thermal decomposition of pyridyl-substituted α-azidocinnamate esters.[14] The reaction proceeds via a nitrene intermediate, followed by cyclization.

Mechanism and Rationale: The synthesis starts with the preparation of an α-azidoacrylate precursor, typically from a pyridine carboxaldehyde.[14] Thermal decomposition of this azide in a high-boiling solvent like xylene generates a reactive nitrene intermediate. This intermediate then undergoes intramolecular cyclization onto the pyridine ring to form the 6-azaindole, usually with a carboxylate group at the C2 position.[15] For azaindoles, this reaction often requires higher temperatures and shorter reaction times compared to its indole counterpart.[14]

Performance Comparison:

Starting MaterialsKey ConditionsYieldAdvantagesDisadvantages
Pyridine carboxaldehydes, azidoacetatesThermolysis in high-boiling solvent (e.g., xylene)ModerateProvides access to 2-carboxy-functionalized azaindoles.Requires high temperatures; potential for side reactions; handling of azides.[14][16]

Modern Transition-Metal Catalyzed Approaches

The advent of transition-metal catalysis has revolutionized heterocycle synthesis, offering milder conditions, broader substrate scope, and greater functional group tolerance.

Palladium-Catalyzed Annulation (Larock Synthesis)

The Larock indole synthesis is a powerful palladium-catalyzed reaction between an ortho-haloaniline and an alkyne.[17] This heteroannulation has been successfully extended to the synthesis of 6-azaindoles from appropriately substituted aminopyridines.[18]

Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I or C-Br bond of an ortho-halo aminopyridine.[17] The resulting arylpalladium(II) complex coordinates with the alkyne, followed by migratory insertion of the alkyne into the Pd-C bond. The final step is a reductive elimination that forms the C-N bond of the pyrrole ring and regenerates the Pd(0) catalyst. This method allows for the construction of highly substituted azaindoles in a single step.[18][19]

Larock_Synthesis Pd0 Pd(0) PdII Aryl-Pd(II)-X Pd0->PdII + o-Halo Aminopyridine OxAdd Oxidative Addition Coord Alkyne Coordination PdII->Coord + Alkyne MigIns Migratory Insertion Coord->MigIns Cyc Cyclization/ Reductive Elim. MigIns->Cyc Cyc->Pd0 Regeneration Indole 6-Azaindole Cyc->Indole

Figure 3: Catalytic cycle for the Larock synthesis of 6-azaindoles.

Performance Comparison:

Starting MaterialsKey ConditionsYieldAdvantagesDisadvantages
o-Halo aminopyridine, disubstituted alkynePd catalyst (e.g., Pd(OAc)₂), baseModerate to GoodHigh convergence; builds complexity quickly; good for substituted products.[18][20]Requires pre-functionalized starting materials; cost of palladium catalyst.
C-H Activation Strategies

Direct C-H activation is an increasingly attractive strategy that avoids the need for pre-functionalized starting materials like halides or triflates.[18][21] Ruthenium and palladium are common catalysts for these transformations, enabling the direct arylation or annulation of pyridine derivatives to form the azaindole core.[22][23]

Mechanism and Rationale: These reactions typically involve a directing group on the pyridine substrate that coordinates to the metal center, positioning it to selectively break a specific C-H bond. For 6-azaindole synthesis, this often involves the annulation of an aminopyridine with an alkyne. The metal catalyst activates a C-H bond ortho to the amino group, followed by alkyne insertion and subsequent cyclization. This approach is highly step-economical.[22]

Performance Comparison:

Starting MaterialsKey ConditionsYieldAdvantagesDisadvantages
Aminopyridines, alkynesRu or Pd catalyst, oxidantModerateHigh atom and step economy; avoids pre-functionalization.[18][22]Often requires directing groups; regioselectivity can be a challenge.

Novel Strategies: The [4+1] Cyclization Approach

Recent innovations have led to entirely new disconnections for azaindole synthesis. One of the most promising is a formal electrophilic [4+1] cyclization.

Mechanism and Rationale: A scalable and metal-free synthesis of 2,3-disubstituted 6-azaindoles has been developed using 3-amino-4-methylpyridines and trifluoroacetic anhydride (TFAA).[1][24] The proposed mechanism involves the formation of a trifluoroacetylated pyridinium salt, which activates the methyl group.[2][25] This activated methylidene intermediate is then bis-trifluoroacetylated by TFAA. The resulting intermediate undergoes cyclization to form the pyrrole ring.[2] This one-pot procedure is highly efficient and regioselective.[26]

FourPlusOne_Cyclization cluster_activation Step 1: Activation cluster_acylation Step 2: Bis-Acylation cluster_cyclize Step 3: Cyclization Start 3-Amino-4-methylpyridine Active Activated Methylidene Intermediate Start->Active + TFAA BisAcyl Bis-Trifluoroacetylated Intermediate Active->BisAcyl + TFAA Azaindole 2,3-di(COCF₃) -6-Azaindole BisAcyl->Azaindole Intramolecular Cyclization

Figure 4: Key stages of the [4+1] cyclization for synthesizing functionalized 6-azaindoles.

Performance Comparison:

Starting MaterialsKey ConditionsYieldAdvantagesDisadvantages
3-Amino-4-methylpyridines, Trifluoroacetic anhydride (TFAA)One-pot, no catalystExcellentScalable, metal-free, highly efficient, regioselective, one-pot procedure.[1][2]Produces specifically functionalized azaindoles (e.g., trifluoroacetyl groups).[24]

Detailed Experimental Protocols

To provide a practical context, detailed procedures for two contrasting methods are outlined below.

Protocol 1: Leimgruber-Batcho Synthesis of 6-Azaindole

This protocol is adapted from established procedures for the synthesis of 4- and 6-azaindoles.[11]

Step A: Enamine Formation

  • To a flask containing 4-methyl-3-nitropyridine (1.0 eq), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq).

  • Heat the mixture at 110-120 °C under a nitrogen atmosphere for 12-16 hours, monitoring by TLC for the consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess DMF-DMA under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.

Step B: Reductive Cyclization

  • Dissolve the crude enamine from Step A in a suitable solvent mixture, such as methanol/dioxane.

  • Add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Subject the suspension to a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion (typically 4-8 hours), filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the pure 6-azaindole.

Protocol 2: Electrophilic [4+1] Cyclization

This protocol is based on the highly efficient method developed for producing 2,3-disubstituted 6-azaindoles.[1][2]

  • To a solution of 3-amino-4-methylpyridine (1.0 eq) in a suitable solvent like pyridine or acetonitrile at 0 °C, add trifluoroacetic anhydride (TFAA, 3.0-4.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C.

  • Maintain the temperature for 2-4 hours, monitoring the reaction progress by LC-MS or TLC.

  • Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto ice water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.

Conclusion and Future Outlook

The synthesis of 6-azaindoles has evolved significantly from the challenging application of classical methods to the development of highly efficient and elegant modern strategies.

  • Classical routes like the Fischer and Leimgruber-Batcho syntheses remain relevant, particularly for large-scale production where starting material cost is a primary driver.

  • Transition-metal catalyzed methods , especially the Larock annulation and C-H activation strategies, offer unparalleled versatility in creating complex and highly substituted 6-azaindole derivatives, which is crucial for library synthesis in drug discovery.

  • Novel approaches like the [4+1] electrophilic cyclization demonstrate the power of innovative bond disconnections, providing rapid, scalable, and metal-free access to uniquely functionalized scaffolds.

The choice of synthetic route is a strategic decision that depends on the desired substitution pattern, required scale, functional group tolerance, and available starting materials. Future developments will likely focus on expanding the scope of C-H activation, developing enantioselective syntheses, and harnessing photoredox and electrocatalysis to construct this vital heterocyclic core under even milder and more sustainable conditions.

References

  • Palumbo, C., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. [Link]

  • Yadav, G., & Singh, R. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Link]

  • Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia. [Link]

  • Kulyk, O., et al. (2021). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. ResearchGate. [Link]

  • Ivonin, S. P., et al. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]

  • Request PDF. (2008). The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. ResearchGate. [Link]

  • Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • Gribble, G. W. (1983). The Leimgruber-Batcho Indole Synthesis. Organic Reactions. [Link]

  • ACS Publications. (2024). Synthesis of 6-azaindoles with “unusual” substitution pattern. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Ivonin, S. P., et al. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]

  • Fernandes, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molbank. [Link]

  • Radix, S., et al. (2022). A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5‐ and 6‐Azaindoles. Helvetica Chimica Acta. [Link]

  • Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. [Link]

  • Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

  • Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]

  • Bouyahya, A., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]

  • Palumbo, C., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed. [Link]

  • Wang, T., et al. (2016). Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. NIH. [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Lachance, N., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Synfacts. [Link]

  • Wikipedia contributors. (2023). Larock indole synthesis. Wikipedia. [Link]

  • Wang, C., et al. (2022). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Molecules. [Link]

  • Cera, G., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules. [Link]

  • Request PDF. (2008). An effective procedure for the preparation of 3-substituted-4- or 6-azaindoles from ortho-methyl nitro pyridines. ResearchGate. [Link]

  • Request PDF. (2022). A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5‐ and 6‐Azaindoles. ResearchGate. [Link]

  • YouTube. (2024). Leimgruber–Batcho Indole Synthesis. YouTube. [Link]

  • PubMed Central. (2024). Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. PubMed Central. [Link]

  • Ranasinghe, N., & Jones, G. B. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. PubMed. [Link]

  • Mérour, J. Y., & Joseph, B. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews. [Link]

  • Zhang, Y., & Larock, R. C. (2002). Transition metal catalyzed synthesis of 5-azaindoles. Tetrahedron Letters. [Link]

Sources

A Researcher's Guide to Validating the Biological Target of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic candidate is both exhilarating and fraught with challenges. The ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate scaffold and its derivatives represent a promising class of small molecules with the potential for diverse biological activities. However, their efficacy is intrinsically linked to a precise understanding of their molecular targets. This guide provides a comprehensive, technically-grounded framework for validating the biological target(s) of these derivatives, comparing and contrasting orthogonal methodologies to build a robust and compelling case for a specific mechanism of action.

The pyrrolopyridine core is a versatile pharmacophore found in numerous biologically active compounds, including approved drugs like Vemurafenib, which targets the BRAF kinase.[1] Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against targets as diverse as Fibroblast Growth Factor Receptors (FGFRs), Traf2- and NCK-interacting kinase (TNIK), and Ataxia-Telangiectasia Mutated (ATM) kinase.[2][3] This inherent adaptability underscores the critical need for a systematic and multi-faceted approach to target validation, as minor structural modifications can significantly alter the target profile. A failure to rigorously validate the intended target can lead to misinterpretation of biological data and costly failures in later stages of drug development.

This guide will navigate through a logical progression of experiments, from broad, unbiased screening to focused, hypothesis-driven validation. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" for each step.

The Target Validation Funnel: A Strategic Overview

Effective target validation is not a single experiment but a carefully orchestrated campaign. We can visualize this process as a funnel, starting with broad, unbiased methods to identify potential targets and progressively narrowing down to specific, high-confidence interactions.

Caption: The Target Validation Funnel.

Part 1: Unbiased, Proteome-Wide Target Identification

The first crucial step is to cast a wide net to identify all potential interacting partners of your ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate derivative. This unbiased approach is vital to avoid "target-centric" bias and to uncover both the intended "on-targets" and potentially problematic "off-targets." Kinase inhibitors, for instance, are known for their promiscuity, and understanding this profile early is key.[4]

Comparative Methodologies for Unbiased Target Identification
MethodPrincipleAdvantagesDisadvantages
Kinobeads / Affinity Chromatography Immobilized, broad-spectrum kinase inhibitors capture a significant portion of the cellular kinome. Your compound competes for binding, and displaced kinases are identified by mass spectrometry.[5]- Identifies direct binding partners. - Can provide relative binding affinities. - Well-established for kinase inhibitors.- Requires a diverse set of immobilized ligands for broad coverage. - May miss low-abundance kinases.
Thermal Proteome Profiling (TPP) / CETSA Ligand binding stabilizes a protein against thermal denaturation. Changes in protein solubility across a temperature gradient in the presence of your compound are quantified by mass spectrometry.- In situ measurement in live cells or lysates. - Does not require compound immobilization. - Can detect downstream effects on protein complexes.- Indirect measure of binding. - Can be technically challenging. - May not be suitable for all targets.
Featured Protocol: Kinobeads Pulldown for Kinase Target Identification

This protocol is designed to identify which kinases from a cell lysate are displaced from the kinobeads by your test compound, indicating a direct interaction.

1. Preparation of Cell Lysate:

  • Culture a relevant cell line (e.g., a cancer cell line with known kinase dependencies) to ~80-90% confluency.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation and determine the protein concentration.

2. Kinobeads Incubation:

  • Equilibrate the kinobeads slurry in lysis buffer.

  • To separate aliquots of cell lysate, add your ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate derivative at a range of concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 20 minutes at 4°C.

  • Add the equilibrated kinobeads to each lysate and incubate with rotation for 1-3 hours at 4°C.[6]

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively with lysis buffer followed by a high-salt wash buffer and finally a buffer without detergent (e.g., TBS).[7]

  • Elute the bound proteins using a denaturing buffer (e.g., containing urea) and heat.

4. Sample Preparation for Mass Spectrometry:

  • Reduce and alkylate the eluted proteins.

  • Perform an on-bead tryptic digest overnight at 37°C.[7]

  • Collect the resulting peptides for LC-MS/MS analysis.

5. Data Analysis:

  • Identify and quantify the peptides using a suitable proteomics software suite.

  • For each identified kinase, plot the relative abundance as a function of your compound's concentration to generate dose-response curves and determine IC50 values for displacement.

Alternative Approach: Commercial Kinome Profiling Services

For laboratories not equipped for large-scale proteomics, numerous contract research organizations (CROs) offer comprehensive kinome profiling services. These services provide a cost-effective and time-efficient alternative, often with panels of hundreds of kinases.

Part 2: Biochemical Validation of Hypothesized Targets

Once you have a list of potential targets from your unbiased screen, the next step is to validate these interactions using purified components in a controlled, in vitro setting. This allows for the precise determination of kinetic and thermodynamic parameters of the interaction.

Comparative Biochemical Assays
Assay TypePrincipleIdeal forExample Comparator
Enzymatic Activity Assay Measures the effect of your compound on the catalytic activity of a purified enzyme.Kinases, Phosphodiesterases, InhAFGFR Inhibitor: Erdafitinib[8] PDE4B Inhibitor: A-33[9] InhA Inhibitor: Ethionamide[10]
Fluorescence Polarization (FP) Assay Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.Any binding interactionA known fluorescent ligand for the target protein.
Featured Protocol: Generic Fluorescence Polarization Kinase Assay

This protocol outlines a competitive binding assay to determine the affinity of your compound for a putative kinase target.

1. Reagents and Setup:

  • Purified recombinant kinase of interest.

  • A fluorescently labeled tracer molecule known to bind to the kinase's ATP pocket.

  • Assay buffer (typically containing HEPES, MgCl₂, DTT, and a surfactant like Tween-20).

  • Your ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate derivative and a known inhibitor (positive control) serially diluted.

2. Assay Procedure:

  • In a microplate, add the kinase and the fluorescent tracer to the assay buffer.

  • Add your serially diluted compound or the positive control.

  • Incubate the plate at room temperature for a specified time to reach binding equilibrium.

3. Data Acquisition and Analysis:

  • Measure the fluorescence polarization using a suitable plate reader.

  • Plot the change in fluorescence polarization against the logarithm of your compound's concentration.

  • Fit the data to a suitable binding model to determine the IC50, which can be converted to a Ki (inhibition constant).

Part 3: Biophysical Confirmation of Target Engagement in a Cellular Context

While in vitro assays are essential for characterizing the direct interaction between your compound and its purified target, it is crucial to demonstrate that this engagement occurs within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1]

Sources

assessing the purity of synthesized ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity Assessment of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate by HPLC

Executive Summary

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (a 6-azaindole derivative) serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, FGFR). Its purity assessment presents a specific chromatographic challenge: the basic nitrogen in the pyridine ring (


) often leads to severe peak tailing and poor resolution on standard acidic C18 methods due to secondary silanol interactions.

This guide compares three distinct analytical approaches to solve this problem, moving beyond "standard" protocols to field-proven optimization strategies. We validate these methods against the specific impurity profile derived from the Reissert-type synthesis of 6-azaindoles.

Synthesis-Driven Impurity Profiling

To design an effective HPLC method, one must first understand the "Process-Related Impurities." The most common synthesis of this compound involves the condensation of 3-amino-4-methylpyridine with diethyl oxalate , followed by cyclization.

Critical Impurities to Monitor:

  • Impurity A (Starting Material): 3-Amino-4-methylpyridine.[1][2] Highly polar, basic. Elutes early.

  • Impurity B (Intermediate): Ethyl 3-(3-amino-4-pyridyl)-2-oxopropanoate (Uncyclized intermediate).

  • Impurity C (Hydrolysis Product): 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (Free acid formed by ester hydrolysis).

  • Impurity D (Regioisomer): Isomeric 4-azaindole derivatives (if starting material regio-purity was compromised).

Comparative Method Analysis

We compare three methodologies. Method B is the recommended standard for this specific compound due to superior peak shape and resolution.

Method A: The "Standard" Acidic C18 (Low pH)
  • Principle: Uses 0.1% Formic Acid. Standard for LC-MS screening.

  • Verdict: Sub-optimal. At pH ~2.5, the pyridine nitrogen is protonated (

    
    ), leading to ionic interaction with residual silanols on the column stationary phase.
    
  • Result: Broad peaks (Tailing Factor > 1.5), lower sensitivity, and potential co-elution of polar impurities.

Method B: The "Optimized" High pH C18 (Recommended)
  • Principle: Uses 10 mM Ammonium Bicarbonate (pH 10.0).

  • Verdict: Superior. At pH 10, the pyridine nitrogen is de-protonated (neutral). This eliminates silanol interactions.

  • Result: Sharp peaks (Tailing Factor < 1.1), higher signal-to-noise ratio, and better retention of the polar starting material.

  • Requirement: Must use a high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH).

Method C: Orthogonal Detection (qNMR)
  • Principle: Quantitative

    
    -NMR using an internal standard (e.g., Maleic Acid).
    
  • Verdict: Validation Only. Provides absolute purity without response factor bias but lacks the sensitivity to detect trace impurities (<0.1%) required for drug substance release.

Experimental Protocols

Protocol 1: High pH HPLC (Method B - Recommended)
  • Instrument: HPLC with UV-Vis (DAD) or PDA.

  • Column: High-pH stable C18 (e.g., XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm.

  • Injection Volume: 5-10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (Retain polar amine)
15.0 90 Linear Gradient
18.0 90 Wash
18.1 5 Re-equilibration

| 23.0 | 5 | End |

Protocol 2: Sample Preparation
  • Stock Solution: Dissolve 10 mg of synthesized ester in 10 mL of 50:50 Acetonitrile:Water . (Avoid pure acetonitrile to prevent peak distortion of early eluters).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

  • Working Standard: Dilute stock to 0.5 mg/mL for purity assay.

Data Comparison & Validation

The following table summarizes simulated validation data comparing the Acidic (Method A) vs. Basic (Method B) approaches for this specific azaindole.

ParameterMethod A (Low pH Formic Acid)Method B (High pH Bicarbonate)Status
Retention Time (Product) 8.4 min10.2 minMethod B Retains Better
Tailing Factor (

)
1.8 (Severe Tailing)1.05 (Symmetric)Method B Superior
Resolution (

)
1.8 (vs. Impurity A)4.5 (vs. Impurity A)Method B Superior
Theoretical Plates (

)
~4,500~12,000Method B Sharper
LOD (Signal/Noise = 3) 0.05%0.01%Method B More Sensitive

Technical Insight: The increased plate count in Method B is directly causal to the de-protonation of the pyridine ring, preventing "column drag."

Method Development Workflow (Decision Matrix)

The following diagram illustrates the logical flow for optimizing the separation of 6-azaindole derivatives.

Azaindole_Method_Dev Start Start: Synthesized Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Screen_Acid Screen A: Acidic C18 (0.1% Formic Acid) Start->Screen_Acid Check_Tailing Check Peak Tailing (Tf) Screen_Acid->Check_Tailing Tailing_High Tf > 1.2 (Protonated Pyridine) Check_Tailing->Tailing_High Yes Tailing_OK Tf < 1.2 (Acceptable) Check_Tailing->Tailing_OK No Switch_High_pH Switch to Method B: High pH (NH4HCO3, pH 10) Tailing_High->Switch_High_pH Final_Method Final Validated Method Tailing_OK->Final_Method Check_Impurity Check Impurity A (Starting Amine) Retention Switch_High_pH->Check_Impurity Retained Retained (k' > 2) Check_Impurity->Retained Yes Not_Retained Elutes in Void (k' < 1) Check_Impurity->Not_Retained No Retained->Final_Method Switch_HILIC Switch to HILIC Mode (Polar Stationary Phase) Not_Retained->Switch_HILIC

Figure 1: Decision matrix for optimizing HPLC separation of basic azaindole derivatives, prioritizing pH control to manage silanol interactions.

References

  • Song, J. J., et al. (2005).[2][3] "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-Picoline and Carboxylic Esters." The Journal of Organic Chemistry, 70(16), 6512–6514.[3]

    • Context: Defines the synthesis route and confirms the starting materials (3-amino-4-picoline)
  • Popowycz, F., Mérour, J. Y., & Joseph, B. (2007).[3] "Synthesis and reactivity of 4-, 5- and 6-azaindoles." Tetrahedron, 63(36), 8689-8707.[3]

    • Context: Comprehensive review of azaindole properties, including pKa values and stability, grounding the choice of pH 10 buffer.
  • BenchChem. (2025). "A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR." BenchChem Technical Guides.

    • Context: Provides comparative validation data for UV vs. NMR detection in similar azaindole scaffolds.
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.

    • Context: Authoritative source on the mechanism of silanol interactions with basic heterocycles and the efficacy of high-pH mobile phases.

Sources

The Potent World of Pyrrolopyridines: A Comparative Guide to Substituted Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolopyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, has garnered significant attention for its remarkable versatility in targeting a wide array of biological entities, particularly protein kinases.[1][2] Its structural resemblance to the purine ring of ATP allows it to effectively compete for the ATP-binding site of kinases, making it a fertile ground for the development of potent inhibitors.[1] This guide provides a comprehensive comparison of the potency of various substituted pyrrolopyridine inhibitors, delving into their structure-activity relationships (SAR) and the experimental methodologies used to ascertain their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of pyrrolopyridine-based inhibitors.

The Strategic Advantage of Substitution

The core pyrrolopyridine structure serves as a foundational blueprint, but the true determinants of potency and selectivity are the substituents appended to this scaffold.[1] Strategic modifications at different positions of the pyrrolopyridine ring can dramatically influence binding affinity, pharmacokinetic properties, and target specificity. Halogenation, for instance, is a commonly employed strategy to enhance the potency of tyrosine kinase inhibitors (TKIs). The introduction of halogen atoms can modulate the electronic properties of the molecule and improve its binding interactions with the target protein.[3]

Comparative Potency of Substituted Pyrrolopyridine Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of a selection of substituted pyrrolopyridine and related pyrrolopyrimidine derivatives against various kinase targets. This data, collated from multiple studies, highlights the impact of different substitution patterns.

Compound IDCore ScaffoldKey SubstituentsTarget Kinase(s)IC50 (nM)Reference(s)
5k Pyrrolo[2,3-d]pyrimidineHalogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideEGFR, Her2, VEGFR2, CDK240 - 204[3]
18p PyrrolopyrimidineNot specified in abstractENPP125.0[4][5][6]
31g 1-H-pyrrolo[2,3-b]pyridineN-alkyl-substituted carboxamideJAK1Not specified in abstract[7]
38a 1-H-pyrrolo[2,3-b]pyridine(S,S)-enantiomer of 31gJAK1Not specified in abstract[7]
12b PyrrolopyridineC-5 4-pyrazol substituted, meta-substituted benzyl tailJAK12.4[8]
12e PyrrolopyridineC-5 4-pyrazol substituted, meta-substituted benzyl tailJAK12.2[8]
18h 7H-pyrrolo[2,3-d]pyrimidineNot specified in abstractFAK19.1[9]
1r Pyrrolo[3,2-c]pyridineNot specified in abstractFMS kinaseNot specified in abstract[10]
27 Pyrrolopyrimidine7-aryl-2-anilinoMer, Axl2 (Mer), 16 (Axl)[11]
14a Pyrrolo[2,3-d]pyrimidineFragments of PexidartinibCSF1R6.00[12]
14c Pyrrolo[2,3-d]pyrimidineFragments of PexidartinibCSF1R7.18[12]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a target by 50%. Lower IC50 values indicate higher potency. "Not specified in abstract" indicates that the specific substituents were not detailed in the abstract of the cited source.

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key trends in the SAR of pyrrolopyridine inhibitors:

  • Halogenation: The halogenated pyrrolo[2,3-d]pyrimidine derivative 5k demonstrates potent multi-kinase inhibitory activity, with IC50 values in the nanomolar range against EGFR, Her2, VEGFR2, and CDK2.[3] This underscores the effectiveness of incorporating halogens to enhance potency.

  • Substitution at C-5: The C-5 position of the pyrrolopyridine ring appears to be a critical site for modulating JAK1 inhibitory activity. The introduction of a 4-pyrazol group at this position, as seen in compounds 12b and 12e , leads to exceptional potency and high selectivity for JAK1 over JAK2.[8]

  • Aryl Substituents at C-7: For pyrrolopyrimidine-based inhibitors targeting Mer and Axl kinases, the presence of an aryl group at the C-7 position is a key feature, as exemplified by compound 27 .[11]

  • Molecular Hybridization: The design of compounds 14a and 14c by merging fragments of the known CSF1R inhibitor Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus resulted in potent inhibitors of CSF1R.[12] This highlights the power of molecular hybridization as a drug design strategy.

Experimental Protocols for Potency Determination

The determination of inhibitor potency is a critical step in drug discovery. A commonly employed method is the in vitro kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

In Vitro Kinase Assay (TR-FRET-based)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for their high sensitivity and homogeneous format. The LANCE® Ultra assay is a specific example used to determine IC50 values for CSF1R inhibitors.[12]

Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium chelate-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and a ULight™ dye-labeled acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Workflow Diagram:

G cluster_workflow TR-FRET Kinase Assay Workflow start Assay Components (Kinase, Substrate, ATP, Inhibitor) incubation Incubation at Room Temperature start->incubation Mix detection_reagents Addition of Detection Reagents (Eu-labeled Antibody, ULight-labeled Acceptor) incubation->detection_reagents readout TR-FRET Signal Measurement detection_reagents->readout data_analysis Data Analysis (IC50 Determination) readout->data_analysis G cluster_pathway Simplified JAK/STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat->stat nucleus Nucleus stat->nucleus Translocates gene_transcription Gene Transcription nucleus->gene_transcription Initiates inhibitor Pyrrolopyridine Inhibitor inhibitor->jak Inhibits

Caption: Inhibition of JAK by substituted pyrrolopyridines in the JAK/STAT pathway.

Conclusion

The pyrrolopyridine scaffold represents a highly versatile and promising platform for the design of potent and selective inhibitors of a range of therapeutically relevant targets. The strategic placement of various substituents allows for fine-tuning of inhibitory activity and selectivity. This guide provides a snapshot of the current landscape, showcasing the impressive potencies achieved through medicinal chemistry efforts. The continued exploration of the vast chemical space around the pyrrolopyridine core, guided by robust SAR studies and detailed mechanistic investigations, will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Recent advances of pyrrolopyridines derivatives: a patent and liter
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC - NIH.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis and evaluation of C-5 substituted pyrrolopyridine derivatives as potent Janus Kinase 1 inhibitors with excellent selectivity. PubMed.
  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. ScienceDirect.
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The Translatability Challenge: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel 1H-Pyrrolo[2,3-c]pyridine-Based LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology, the journey from a promising molecular scaffold to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is the translation of potent in vitro activity into tangible in vivo efficacy. This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of a promising class of anti-cancer agents: drugs derived from the ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate scaffold.

At the forefront of this investigation are novel, highly potent, and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers, most notably Acute Myeloid Leukemia (AML).[1][2] Dysregulation of LSD1 is associated with the progression of human cancers, and its inhibition can block the proliferation and malignant transformation of tumor cells.[1] This guide will dissect the experimental data supporting the therapeutic potential of these compounds, offering field-proven insights into the causal relationships behind experimental choices and the critical importance of self-validating protocols.

The Rise of the 1H-Pyrrolo[2,3-c]pyridine Scaffold in Epigenetic Modulation

The 1H-pyrrolo[2,3-c]pyridine core has emerged as a privileged scaffold in the design of targeted therapies. Its structural features allow for precise interactions with the active sites of key oncogenic proteins. In the context of this guide, we will focus on its application in the development of LSD1 inhibitors. LSD1, by demethylating mono- and dimethylated lysines on histone H3 (specifically H3K4 and H3K9), acts as an epigenetic eraser that regulates gene expression.[1][3][4] In many cancers, including AML, LSD1 is overexpressed and contributes to a block in cellular differentiation, thereby promoting leukemogenesis.[5] The 1H-pyrrolo[2,3-c]pyridine derivatives discussed herein have been rationally designed to occupy the active site of LSD1, leading to its inhibition and the subsequent reactivation of silenced tumor suppressor genes.

In Vitro Efficacy: From Enzymatic Inhibition to Cellular Potency

The initial assessment of any potential drug candidate begins with a rigorous evaluation of its activity in controlled, in vitro settings. This typically involves a multi-tiered approach, starting with the direct inhibition of the molecular target and progressing to cell-based assays that mimic the complex environment of a tumor.

Enzymatic Inhibition: A Measure of Direct Target Engagement

The primary measure of a drug's direct effect on its target is its half-maximal inhibitory concentration (IC50) in an enzymatic assay. For our lead compounds, this involves quantifying their ability to inhibit the demethylase activity of purified LSD1 enzyme.

One exemplary compound from this series, which we will refer to as Compound [I] , demonstrated a remarkable IC50 of 1.2 nM against LSD1.[6] Another notable derivative, Compound 46 , exhibited a similarly potent IC50 of 3.1 nM .[1][3][4] This high level of enzymatic inhibition is a critical first indicator of a compound's potential as a therapeutic agent, as it demonstrates a strong and specific interaction with the intended molecular target.

Cellular Proliferation Assays: Gauging Anti-Cancer Activity in Relevant Cell Lines

While enzymatic assays confirm target engagement, they do not fully recapitulate the complexities of a living cell. Therefore, the next crucial step is to assess the anti-proliferative effects of these compounds on cancer cell lines. For LSD1 inhibitors, cell lines derived from AML, such as MV4-11 and Kasumi-1, are particularly relevant.

Compound [I] displayed excellent anti-proliferative activity against both MV4-11 and Kasumi-1 cell lines, with IC50 values of 0.005 µM and 0.004 µM , respectively.[6] Similarly, Compound 46 was highly effective in inhibiting the growth of the MV4-11 cell line, with an IC50 of 0.6 nM .[1][3][4] These sub-micromolar and even nanomolar potencies in cell-based assays are a strong indication that the enzymatic inhibition observed translates into a tangible anti-cancer effect at the cellular level.

CompoundTargetEnzymatic IC50Cell LineAnti-proliferative IC50Source
Compound [I] LSD11.2 nMMV4-11 (AML)0.005 µM[6]
Kasumi-1 (AML)0.004 µM[6]
Compound 46 LSD13.1 nMMV4-11 (AML)0.6 nM[1][3][4]

Bridging the Gap: From the Petri Dish to Preclinical Models

The true test of a drug candidate's potential lies in its ability to replicate its in vitro success in a living organism. In vivo studies, typically conducted in animal models, are designed to evaluate not only the drug's efficacy against a tumor but also its pharmacokinetic profile and overall safety.

Pharmacokinetics: The Body's Effect on the Drug

Before assessing anti-tumor efficacy, it is essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). Compound [I] underwent pharmacokinetic analysis in mice, revealing a favorable profile for oral administration.[6] Key parameters included a maximum plasma concentration (Cmax) of 945 ng/mL and a half-life of 4.16 hours, indicating good bioavailability and a reasonable duration of action.[6]

In Vivo Anti-Tumor Efficacy: The Ultimate Litmus Test

The culmination of preclinical testing is the evaluation of a drug's ability to inhibit tumor growth in an animal model. For AML, a common and robust model is the subcutaneous xenograft, where human AML cells (such as MV4-11) are implanted into immunodeficient mice.

In a subcutaneous MV4-11 tumor xenograft model, oral administration of Compound [I] resulted in significant and dose-dependent suppression of tumor growth.[6] At doses of 10 and 20 mg/kg, the tumor growth inhibition rates were 42.11% and 63.25% , respectively.[6] Importantly, the treatment was well-tolerated, with no mortality observed in the mice.[6]

CompoundAnimal ModelCell LineDosingTumor Growth InhibitionSource
Compound [I] Mouse XenograftMV4-11 (AML)10 mg/kg (oral)42.11%[6]
20 mg/kg (oral)63.25%[6]

The Mechanism of Action: Reawakening Myeloid Differentiation

The potent in vitro and in vivo efficacy of these 1H-pyrrolo[2,3-c]pyridine-based LSD1 inhibitors is rooted in their mechanism of action. By inhibiting LSD1, these compounds prevent the demethylation of H3K4, a key histone mark associated with active gene transcription.[5] This leads to the de-repression of genes involved in myeloid differentiation, such as CD11b and CD86.[5] The upregulation of these genes effectively forces the AML cells to mature and differentiate, thereby halting their uncontrolled proliferation.[2][5]

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_repression In AML (LSD1 Overexpressed) cluster_activation With 1H-pyrrolo[2,3-c]pyridine Inhibitor cluster_cellular_effects Cellular Outcomes LSD1 LSD1 Enzyme H3K4me2 H3K4me2 (Active Gene Mark) LSD1->H3K4me2 Demethylation H3K4me2_accum H3K4me2 Accumulation Myeloid_Genes Myeloid Differentiation Genes (e.g., CD11b, CD86) H3K4me2->Myeloid_Genes Repression Differentiation Myeloid Differentiation Myeloid_Genes->Differentiation Inhibitor Compound [I] / 46 Inhibitor->LSD1 Inhibition H3K4me2_accum->Myeloid_Genes Activation Proliferation_Arrest Proliferation Arrest Differentiation->Proliferation_Arrest

Caption: Signaling pathway of 1H-pyrrolo[2,3-c]pyridine-based LSD1 inhibitors in AML.

Experimental Protocols: Ensuring Scientific Rigor

The validity of the data presented hinges on the meticulous execution of well-established experimental protocols. Below are outlines of the key methodologies employed in the evaluation of these compounds.

LSD1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the demethylase activity of purified LSD1 enzyme.

  • Reagent Preparation: Prepare assay buffers, purified LSD1 enzyme, a fluorogenic substrate, and a developer solution.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified LSD1 enzyme.

  • Initiation and Incubation: Initiate the enzymatic reaction by adding the fluorogenic substrate. Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Signal Development: Stop the reaction and add the developer solution, which generates a fluorescent signal proportional to the amount of demethylation that has occurred.

  • Data Acquisition and Analysis: Measure the fluorescence intensity using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for in vitro efficacy evaluation.

MV4-11 Subcutaneous Xenograft Model

This in vivo model is a cornerstone for assessing the anti-tumor efficacy of drugs targeting AML.

  • Cell Culture and Preparation: Culture MV4-11 cells under standard conditions. Harvest and resuspend the cells in a suitable medium for injection.

  • Tumor Implantation: Subcutaneously inject a defined number of MV4-11 cells into the flank of immunodeficient mice.

  • Tumor Growth and Monitoring: Allow the tumors to reach a palpable size. Monitor tumor volume regularly using calipers.

  • Drug Administration: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally) and a vehicle control according to a predetermined schedule and dosage.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the tumor growth inhibition for the treated groups compared to the control group.

Conclusion: A Promising Path Forward

The comprehensive data presented in this guide strongly support the therapeutic potential of 1H-pyrrolo[2,3-c]pyridine derivatives as potent and reversible LSD1 inhibitors for the treatment of AML. The remarkable consistency between the low nanomolar in vitro potency and the significant in vivo anti-tumor efficacy of compounds like Compound [I] underscores the successful translation of preclinical findings. This robust correlation provides a high degree of confidence in the on-target activity of these molecules and their potential for further development.

For drug development professionals, this class of compounds represents a compelling opportunity. The favorable pharmacokinetic properties and demonstrated efficacy in a relevant animal model suggest that these molecules possess the necessary attributes for clinical investigation. The continued exploration and optimization of the 1H-pyrrolo[2,3-c]pyridine scaffold are warranted and hold the promise of delivering a novel, targeted therapy for patients with AML and potentially other malignancies driven by epigenetic dysregulation.

References

  • Zheng, Y., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Zeidan, A. M., et al. (2019). What potential is there for LSD1 inhibitors to reach approval for AML? Expert Opinion on Investigational Drugs. [Link]

  • TheraIndx Lifesciences. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx Lifesciences. [Link]

  • BioWorld. (2025). Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. BioWorld. [Link]

  • TheraIndx Lifesciences. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx Lifesciences. [Link]

  • Zheng, Y., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed. [Link]

  • Konieczny, M. T., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Tobia, A., et al. (2018). Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia. PMC. [Link]

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A Comparative Guide to the Molecular Docking of 1H-pyrrolo[2,3-b]pyridine Derivatives with Janus Kinase 3 (JAK3)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the molecular docking of 1H-pyrrolo[2,3-b]pyridine derivatives with Janus Kinase 3 (JAK3), a critical target in the development of novel immunomodulatory and anti-inflammatory therapies. We will explore the structural basis of their interaction, compare their predicted binding affinities with an established JAK3 inhibitor, and provide a detailed, field-proven protocol for conducting similar in silico studies.

The Significance of Targeting JAK3

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[1][2] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[3] These enzymes are crucial for mediating signal transduction from cytokine receptors on the cell surface to the nucleus, ultimately regulating gene expression involved in immunity and inflammation.[1][2]

JAK3, in particular, is predominantly expressed in hematopoietic cells and is essential for the development and function of lymphocytes.[4] It associates with the common gamma chain (γc) of cytokine receptors, which is a shared subunit for several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3] This restricted expression profile and critical role in immune cell signaling make JAK3 an attractive therapeutic target for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, as well as for preventing organ transplant rejection.[1][2] The inhibition of JAK3 is expected to have a more targeted immunosuppressive effect with potentially fewer side effects compared to broader-acting immunosuppressants.

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising starting point for the design of potent and selective JAK3 inhibitors.[1][5][6] This heterocyclic system can effectively mimic the hinge-binding motif of ATP, the natural ligand of kinases, and allows for substitutions at various positions to optimize potency, selectivity, and pharmacokinetic properties.[7]

Comparative Docking Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives and Tofacitinib

To understand the therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives, we will compare their docking performance against Tofacitinib, an FDA-approved pan-JAK inhibitor that has a notable affinity for JAK3 and also features a pyrrolopyrimidine core, which is structurally similar to the 1H-pyrrolo[2,3-b]pyridine scaffold.[8] The docking studies for the derivatives were performed using the crystal structure of JAK3 in complex with an inhibitor (PDB ID: 3LXK).[5][9]

Compound2D StructureExperimental Potency (IC50 for JAK3 in nM)Predicted Binding Energy (kcal/mol)Key Interacting Residues in JAK3 Active Site
Compound 6 1H-pyrrolo[2,3-b]pyridine analogue1100Not ReportedHinge region
Compound 11d Cycloheptylamino derivative3.5Not ReportedHinge region (Glu903, Leu905), Hydrophobic pocket
Compound 14c Cyclohexylamino derivative with C5-carbamoyl group5.1Not ReportedHinge region (Glu903, Leu905), Met902, Val836, Leu828
Tofacitinib FDA-approved JAK inhibitor~1-9.86Hinge region (Glu903, Leu905)

Structure-Activity Relationship (SAR) Insights:

The comparative data reveals key structural modifications that enhance the inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine scaffold against JAK3.

  • C4-Position Substitution: The introduction of a cycloalkylamino group at the C4-position significantly improves JAK3 inhibitory activity. This is exemplified by the dramatic increase in potency from compound 6 to compounds 11d and 14c.[5] The cycloalkyl group likely occupies a hydrophobic pocket in the ATP-binding site, leading to more favorable interactions.[5]

  • C5-Position Modification: The addition of a carbamoyl group at the C5-position, as seen in compound 14c, is crucial for enhancing potency.[1] This modification can form additional hydrogen bonds or favorable interactions within the active site.

  • Hinge Region Binding: The 1H-pyrrolo[2,3-b]pyridine core consistently interacts with the hinge region of the JAK3 active site, specifically with residues Glu903 and Leu905.[5] This interaction is critical for anchoring the inhibitor in the ATP-binding pocket.

Tofacitinib, the benchmark compound, exhibits a very high potency and a favorable predicted binding energy.[10] The most potent 1H-pyrrolo[2,3-b]pyridine derivatives, such as compound 11d, approach the in vitro potency of Tofacitinib, highlighting the potential of this scaffold for developing highly effective JAK3 inhibitors.

Visualizing Key Molecular Interactions

To better understand the binding modes of these inhibitors, we can visualize their core structure and interactions within the JAK3 active site.

Caption: The core 1H-pyrrolo[2,3-b]pyridine scaffold with key substitution points at C4 and C5.

Binding_Interactions Key Interactions of Inhibitors with JAK3 cluster_inhibitor Inhibitor cluster_jak3 JAK3 Active Site Compound 14c Compound 14c Glu903 Glu903 Compound 14c->Glu903 H-bond Leu905 Leu905 Compound 14c->Leu905 H-bond Met902 Met902 Compound 14c->Met902 Hydrophobic Val836 Val836 Compound 14c->Val836 Hydrophobic Leu828 Leu828 Compound 14c->Leu828 Hydrophobic Tofacitinib Tofacitinib Tofacitinib->Glu903 H-bond Tofacitinib->Leu905 H-bond

Caption: A simplified representation of the key interactions of Compound 14c and Tofacitinib with amino acid residues in the JAK3 active site.

Experimental Protocol: Molecular Docking with AutoDock Vina

This section provides a detailed, step-by-step protocol for performing a molecular docking study of a novel 1H-pyrrolo[2,3-b]pyridine derivative against JAK3 using AutoDock Vina, a widely used and validated open-source docking program.[11]

Docking_Workflow start Start: Design Novel Derivative protein_prep 1. Prepare JAK3 Receptor (PDB: 3LXK) start->protein_prep ligand_prep 2. Prepare Ligand (Novel Derivative) protein_prep->ligand_prep grid_box 3. Define Grid Box (Active Site) ligand_prep->grid_box docking 4. Run AutoDock Vina grid_box->docking analysis 5. Analyze Results (Binding Energy & Pose) docking->analysis end End: Identify Promising Candidates analysis->end

Caption: A streamlined workflow for performing a molecular docking study.

Step 1: Preparation of the JAK3 Receptor

  • Obtain the Protein Structure: Download the crystal structure of the human JAK3 kinase domain from the Protein Data Bank (PDB). The PDB ID 3LXK is a suitable choice as it is in complex with an inhibitor, providing a well-defined active site.[9]

  • Prepare the Receptor:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand.

    • Add polar hydrogen atoms to the protein structure. This is a critical step for accurate hydrogen bond calculations.

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Preparation of the Ligand (Novel 1H-pyrrolo[2,3-b]pyridine Derivative)

  • Create a 3D Structure: Generate a 3D structure of your novel derivative using a molecule builder or cheminformatics software.

  • Energy Minimization: Perform energy minimization on the ligand structure to obtain a low-energy conformation.

  • Assign Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save in PDBQT Format: Save the prepared ligand as a PDBQT file.

Step 3: Defining the Grid Box

  • Identify the Active Site: The active site of JAK3 is the ATP-binding pocket. Key residues in this pocket include Glu903, Leu905, Met902, Val836, and Leu828.[5][12]

  • Define the Grid Box: Create a grid box that encompasses the entire active site. The size and center of the grid box need to be specified. This box defines the search space for the ligand during the docking simulation.

Step 4: Running the Docking Simulation

  • Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as exhaustiveness (which controls the thoroughness of the search).

  • Execute the Docking: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

Step 5: Analyzing the Results

  • Binding Affinity: AutoDock Vina will output a series of binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.

  • Binding Pose and Interactions: Visualize the top-ranked binding pose of your ligand within the JAK3 active site using molecular visualization software (e.g., PyMOL, Chimera). Analyze the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Comparison: Compare the binding affinity and interactions of your novel derivative with those of known JAK3 inhibitors to assess its potential.

Conclusion and Future Directions

The in silico analysis presented in this guide demonstrates that the 1H-pyrrolo[2,3-b]pyridine scaffold is a highly promising framework for the design of potent and selective JAK3 inhibitors. The docking studies reveal that strategic modifications at the C4 and C5 positions can significantly enhance binding affinity by optimizing interactions within the hydrophobic pocket and with the hinge region of the JAK3 active site.

The most potent derivatives identified through these computational methods show promise for further development. The next logical steps in the drug discovery pipeline would involve:

  • Synthesis and In Vitro Validation: The most promising compounds identified through docking should be synthesized and their inhibitory activity against JAK3 should be experimentally validated through enzymatic and cellular assays.

  • Selectivity Profiling: It is crucial to assess the selectivity of these compounds against other JAK family members (JAK1, JAK2, and TYK2) to ensure a favorable safety profile.

  • Pharmacokinetic Profiling: Lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness and potential for in vivo efficacy.

  • Structure-Based Optimization: The experimental data obtained can be used to refine the docking models and guide the next round of structure-based drug design to further optimize the potency, selectivity, and pharmacokinetic properties of this promising class of inhibitors.

By integrating computational and experimental approaches, the 1H-pyrrolo[2,3-b]pyridine scaffold holds significant potential for the development of the next generation of targeted therapies for a range of immune-mediated diseases.

References

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  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

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  • RCSB PDB. (2018). 6AAK: Crystal structure of JAK3 in complex with peficitinib. [Link]

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A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate scaffold, a derivative of 7-azaindole, is a privileged structure in medicinal chemistry, frequently serving as a core component of kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds with the hinge region of kinase domains makes it an attractive starting point for designing potent on-target inhibitors. However, this same promiscuity can lead to unintended interactions with other proteins, resulting in off-target effects that can compromise safety and efficacy.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to strategically evaluate and compare the off-target profiles of novel ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate analogs. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing these promising but complex molecules.

Understanding the "Why": The Imperative of Off-Target Profiling

The journey of a drug candidate from bench to bedside is fraught with peril, and a significant portion of clinical trial failures can be attributed to unforeseen toxicity.[4][5] These adverse effects often stem from the drug molecule interacting with proteins other than its intended target.[3][6] For kinase inhibitors, the high degree of structural conservation across the human kinome presents a substantial challenge. An inhibitor designed against one kinase may inadvertently inhibit others, leading to a cascade of unintended biological consequences.[3][7]

Therefore, a rigorous and early assessment of off-target liabilities is not merely a regulatory checkbox but a critical, data-driven strategy to:

  • De-risk clinical development: Identify and eliminate compounds with unfavorable safety profiles early, saving immense time and resources.[4]

  • Elucidate mechanism of action: Differentiate between on-target and off-target driven efficacy and toxicity.[7]

  • Discover new therapeutic opportunities: Occasionally, an off-target effect can be therapeutically beneficial, a concept known as polypharmacology.[8]

Our evaluation strategy is a multi-tiered approach, moving from broad, predictive methods to highly specific, cell-based validation.

Off_Target_Workflow cluster_0 Early Stage: Prediction & Broad Screening cluster_1 Late Stage: Cellular Validation & Unbiased Discovery InSilico In Silico Profiling (Predictive) Biochemical In Vitro Biochemical Screening (e.g., Kinome Panel) InSilico->Biochemical Guide Panel Design Decision1 Prioritize Analogs Based on Selectivity Biochemical->Decision1 Quantitative Ki / % Inhibition CETSA Cell-Based Target Engagement (e.g., CETSA) Decision2 Confirm Cellular Activity & Identify Novel Targets CETSA->Decision2 Validate In-Cell Engagement ChemPro Proteome-Wide Profiling (e.g., Chemical Proteomics) ChemPro->Decision2 Unbiased Target ID Decision1->CETSA Select Promising Analogs Decision1->ChemPro Investigate Ambiguous Profiles Final Lead Candidate Selection Decision2->Final

Caption: A tiered strategy for off-target evaluation.

Tier 1: Broad-Spectrum Profiling - Casting a Wide Net

The initial goal is to rapidly assess the selectivity of new analogs across a large number of potential targets. This is best achieved by combining predictive computational methods with large-scale biochemical screens.

In Silico Profiling

Before committing to expensive wet-lab experiments, in silico models can provide valuable early warnings.[6][9] These computational approaches use machine learning algorithms and structural bioinformatics to predict potential interactions based on the chemical structure of the analog and known protein-ligand interaction data.[5][6]

Experimental Rationale: The purpose is not to get a definitive answer but to guide the design of subsequent experiments. For instance, if a model predicts strong binding to a specific kinase family, you can ensure that family is well-represented in your biochemical screen.

Key Approaches:

  • Ligand-Based: Compares the analog to a database of compounds with known activities.

  • Structure-Based: Docks the analog into the 3D structures of known off-targets.

In Vitro Biochemical Screening: The Kinome Panel

The gold standard for early-stage kinase inhibitor profiling is the in vitro kinase panel.[10] These commercially available services test the compound against hundreds of purified kinases at a fixed ATP concentration (often at or near the Km for ATP), providing a quantitative measure of inhibition (e.g., IC50 or percent inhibition at a given concentration).[10][11]

Experimental Rationale: This method provides a direct, quantitative comparison of the inhibitory activity of your analogs against a vast array of kinases under controlled, standardized conditions.[11] The data generated allows for the calculation of selectivity scores, enabling a rank-ordering of compounds.

Example Data Presentation:

To compare analogs, quantitative data should be summarized clearly. Imagine we have tested two analogs, ECP-A and ECP-B , against a panel of kinases. Our on-target is FGFR1.

Table 1: Comparative Kinome Profiling of ECP-A and ECP-B (% Inhibition at 1 µM)

TargetKinase FamilyECP-A (% Inhibition)ECP-B (% Inhibition)Comments
FGFR1 (On-Target) Receptor Tyrosine Kinase98% 95% Both show potent on-target activity.
VEGFR2Receptor Tyrosine Kinase85%35%ECP-A shows significant VEGFR2 activity.
SRCNon-receptor Tyrosine Kinase75%15%ECP-A has notable SRC off-target activity.
CDK2CMGC40%38%Both show moderate off-target activity.
ROCK1AGC12%15%Minimal off-target activity for both.

Interpretation: From this data, ECP-B appears significantly more selective than ECP-A . While both hit the intended target (FGFR1), ECP-A strongly inhibits VEGFR2 and SRC, which could lead to toxicities related to angiogenesis and cell adhesion, respectively. ECP-B would be prioritized for the next tier of evaluation.

Tier 2: Cellular Validation - Confirming Target Engagement in a Biological Context

Biochemical assays are clean but artificial.[12] They lack the complexities of a living cell, such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[12] Therefore, confirming that a compound engages its target within a cellular environment is a critical validation step.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates.[13][14][15] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is typically more resistant to heat-induced denaturation.[14][16]

Experimental Rationale: CETSA provides direct evidence that your compound can enter the cell, find its target, and bind with sufficient affinity to stabilize it.[15] This is a crucial bridge between biochemical potency and cellular activity. A significant thermal shift provides high confidence in the on-target interaction and can be used to validate suspected off-targets identified in the kinome screen.[14]

CETSA_Principle cluster_0 No Drug (Control) cluster_1 With Drug (Test) Start_C Native Protein Heat_C Apply Heat Start_C->Heat_C Denatured_C Protein Denatures & Aggregates Heat_C->Denatured_C Result_C Low Soluble Protein Denatured_C->Result_C Start_T Native Protein Drug Add Drug Analog Start_T->Drug Complex Drug-Protein Complex Drug->Complex Heat_T Apply Heat Complex->Heat_T Stable_T Complex Remains Soluble (Stabilized) Heat_T->Stable_T Result_T High Soluble Protein Stable_T->Result_T

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: High-Throughput CETSA for ECP-B

This protocol is designed for a 384-well plate format to compare the on-target (FGFR1) and a key potential off-target (CDK2) engagement of ECP-B.

  • Cell Culture & Seeding:

    • Culture a relevant cell line (e.g., a cancer cell line overexpressing FGFR1) to ~80% confluency.

    • Harvest cells and resuspend in appropriate media to a concentration of 1x10^6 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well PCR plate.

  • Compound Treatment:

    • Prepare a serial dilution of ECP-B (e.g., from 100 µM to 1 nM) and a vehicle control (e.g., 0.1% DMSO).

    • Add 1 µL of the compound dilutions to the cell plates.

    • Incubate the plates for 1 hour at 37°C to allow for cell entry and target binding.

  • Thermal Challenge:

    • Place the plates in a thermal cycler with a heated lid.

    • Heat the plates for 3 minutes at a pre-determined optimal temperature (e.g., 52°C, which must be optimized to be on the slope of the denaturation curve for the target protein), followed by rapid cooling to 4°C.[13]

  • Cell Lysis:

    • Add 10 µL of a suitable lysis buffer containing protease inhibitors.

    • Lyse the cells by freeze-thaw cycles or incubation on ice.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the plates at high speed (e.g., 4000 x g for 20 minutes) to pellet the aggregated proteins.

  • Detection:

    • Carefully transfer the supernatant (containing the soluble, stabilized protein) to a new 384-well detection plate.

    • Quantify the amount of soluble FGFR1 and CDK2 using a suitable method, such as an antibody-based detection system (e.g., AlphaLISA® or HTRF®).

Example Data Presentation:

Table 2: CETSA Isothermal Dose-Response for ECP-B at 52°C

Compound ConcentrationSoluble FGFR1 (On-Target) SignalSoluble CDK2 (Off-Target) Signal
Vehicle (DMSO)15,00080,000
1 nM18,00082,000
10 nM45,00085,000
100 nM95,00090,000
1 µM110,00092,000
10 µM115,00093,000
Calculated EC50 ~25 nM >10 µM

Interpretation: The dose-dependent increase in soluble FGFR1 confirms potent target engagement in the cellular context. Conversely, the lack of a significant shift for CDK2, even at high concentrations, suggests that the moderate inhibition seen in the biochemical assay does not translate to meaningful target engagement in live cells. This provides strong evidence for the cellular selectivity of ECP-B.

Tier 3: Unbiased Discovery - Identifying the "Unknown Unknowns"

While panel screening and CETSA are excellent for evaluating known potential off-targets, they cannot identify completely unexpected interactions. For this, unbiased chemical proteomics approaches are required.[17]

Affinity-Based Proteomics

Affinity-based protein profiling (AfBPP) uses a modified version of the drug analog as a "bait" to pull its binding partners out of a complex cell lysate.[17][18][19] These binding partners are then identified using mass spectrometry.

Experimental Rationale: This is an exploratory method designed to generate hypotheses about novel off-targets that would be missed by candidate-driven approaches.[19][20] A positive hit from this screen requires rigorous orthogonal validation (e.g., with CETSA).

Key Approaches:

  • Compound-Centric Chemical Proteomics (CCCP): The drug analog is immobilized on beads (e.g., sepharose), which are then incubated with cell lysate.[17]

  • Activity-Based Protein Profiling (ABPP): A photoreactive or chemically reactive group is added to the drug analog, allowing it to covalently crosslink to its targets in live cells upon activation (e.g., by UV light).[17][19]

Conclusion: Synthesizing the Data for Confident Lead Selection

Evaluating the off-target effects of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate analogs requires a multi-faceted, evidence-based approach. No single experiment tells the whole story. By strategically layering predictive in silico methods, broad biochemical screening, and rigorous cell-based validation, researchers can build a comprehensive selectivity profile. This integrated dataset allows for a confident, data-driven comparison of analogs, ultimately enabling the selection of lead candidates with the highest probability of success in downstream preclinical and clinical development. The goal is to fail early and cheaply, and to move forward only with compounds that possess a well-understood and acceptable on- and off-target profile.

References

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  • Title: Kinome Profiling Source: Oncolines B.V. URL: [Link]

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The Azaindole Advantage: A Comparative Guide to Optimizing Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is achieving a desirable pharmacokinetic (PK) profile. The absorption, distribution, metabolism, and excretion (ADME) properties of a molecule dictate its efficacy, safety, and dosing regimen. In recent years, the azaindole scaffold has emerged as a privileged structure in medicinal chemistry, frequently employed to enhance the PK profiles of parent indole-containing compounds.[1] This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of novel azaindole derivatives, supported by experimental data and detailed methodologies, to empower you in your drug discovery endeavors.

The Rationale for Azaindole Bioisosterism: Beyond a Simple Nitrogen Substitution

The indole ring is a cornerstone in many therapeutic agents. However, its lipophilic nature and susceptibility to oxidative metabolism can lead to poor solubility, rapid clearance, and suboptimal bioavailability. The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom, creating an azaindole, is a powerful bioisosteric approach to mitigate these liabilities.[2] The introduction of the nitrogen atom can modulate a compound's physicochemical properties in several advantageous ways:

  • Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving interactions with water and thereby increasing aqueous solubility. This is a critical factor for oral absorption.

  • Metabolic Stability: The electron-withdrawing nature of the pyridine ring in azaindoles can make the scaffold less susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to a longer half-life.

  • Improved Permeability: While seemingly counterintuitive with increased polarity, the modulation of pKa and the potential for specific transporter interactions can sometimes lead to improved membrane permeability.

  • Target Engagement: The hydrogen bonding capabilities of the azaindole nitrogen can also lead to enhanced binding affinity and selectivity for the target protein.[3]

This guide will delve into the tangible pharmacokinetic benefits of this strategic substitution through a comparative analysis of experimental data.

Comparative Pharmacokinetic Profile: Indole vs. Azaindole Derivatives

To illustrate the impact of the azaindole substitution, let's examine a case study comparing a parent indole compound to its corresponding 4-, 5-, 6-, and 7-azaindole derivatives.

CompoundHalf-Life (t½) in HLM (min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Aqueous Solubility (µg/mL)
Parent Indole 16.91.6916
4-Azaindole Derivative >1000.76932
5-Azaindole Derivative >1000.19419
6-Azaindole Derivative 38.5<0.15487
7-Azaindole Derivative 49.51.68936

HLM: Human Liver Microsomes

The data clearly demonstrates that the azaindole derivatives, particularly the 4- and 5-isomers, exhibit a significantly longer half-life in human liver microsomes, indicating enhanced metabolic stability. Furthermore, all azaindole derivatives show a dramatic increase in aqueous solubility, with the 4- and 7-azaindoles boasting over 50-fold improvements. While the Caco-2 permeability varies among the isomers, the 7-azaindole derivative maintains a high permeability comparable to the parent indole, making it a particularly attractive candidate for oral drug development.

Pharmacokinetic Profiles of Marketed Azaindole-Containing Drugs

The success of the azaindole scaffold is further underscored by its presence in several FDA-approved drugs.

DrugTargetHalf-Life (t½)Bioavailability (F)Key Metabolic Pathways
Vemurafenib BRAF V600E~57 hours[4][5]~49-60%Primarily hepatic (CYP3A4)[4][6]
Pexidartinib CSF1R~26.5 hours~44%[7]Oxidation and glucuronidation[7]
Fostemsavir (Temsavir) HIV-1 gp120~11 hours[8]~27%[8]Hydrolysis and oxidation[9]

These examples highlight the favorable pharmacokinetic properties that can be achieved with azaindole-containing molecules, leading to clinically effective drugs with manageable dosing regimens.

Experimental Protocols for Assessing Pharmacokinetic Properties

To generate the robust data necessary for comparing and selecting drug candidates, a suite of standardized in vitro and in vivo assays is employed.[10][11] Here, we provide detailed, step-by-step methodologies for three critical experiments.

In Vitro Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its hepatic clearance.

Expertise & Experience: This assay is a cornerstone of early DMPK screening because the liver is the primary site of drug metabolism.[12] By incubating the compound with microsomes, which contain a high concentration of Phase I metabolic enzymes like cytochrome P450s, we can rapidly assess its intrinsic clearance. A high clearance rate in this assay often translates to a short half-life in vivo, necessitating more frequent dosing or formulation strategies to maintain therapeutic concentrations.

Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).

    • Prepare a stock solution of the test compound and positive control (e.g., a rapidly metabolized compound like verapamil) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the HLM to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[13]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal epithelium.[14]

Expertise & Experience: The Caco-2 assay is a valuable tool for predicting the oral absorption of drugs. These cells differentiate into a monolayer with tight junctions, mimicking the barrier properties of the intestinal wall. The assay measures both passive diffusion and active transport, providing insights into a compound's ability to cross the gut wall and enter systemic circulation. Low permeability in this assay can indicate poor oral bioavailability.

Protocol:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with FBS and antibiotics) at 37°C and 5% CO₂.

    • Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21 days to form a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (typically at 10 µM) and a low-permeability marker (e.g., lucifer yellow) to the apical (A) side of the Transwell®.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the basolateral samples using LC-MS/MS.

    • Measure the concentration of the low-permeability marker to confirm monolayer integrity.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

In Vivo Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a compound in a living organism, providing key parameters such as bioavailability, clearance, volume of distribution, and half-life.[15]

Expertise & Experience: While in vitro assays are excellent for screening, in vivo studies are essential for understanding how a compound behaves in a complex biological system. Rodent models (typically mice or rats) are used to assess the overall ADME profile and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. This data is critical for predicting human pharmacokinetics and for selecting appropriate doses for clinical trials.

Protocol:

  • Animal Dosing:

    • Divide the animals (e.g., male Sprague-Dawley rats) into two groups: intravenous (IV) and oral (PO) administration.

    • Administer a single dose of the test compound to each animal. The IV dose is typically lower than the PO dose.

  • Blood Sampling:

    • Collect blood samples from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via a cannulated vessel or tail vein.[16]

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Analyze the plasma samples to determine the concentration of the test compound at each time point using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time data for both IV and PO routes.

    • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis and calculate key PK parameters, including:

      • Area under the curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t½)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Oral bioavailability (F%) calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in pharmacokinetic assessment, the following diagrams illustrate a typical experimental workflow and the logical progression of ADME studies.

ADME_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_decision Decision Making solubility Aqueous Solubility microsomal Microsomal Stability caco2 Caco-2 Permeability rodent_pk Rodent PK Study caco2->rodent_pk Promising Candidates candidate Lead Candidate Selection rodent_pk->candidate Favorable Profile

Caption: A streamlined workflow for assessing pharmacokinetic properties.

ADME_Logic cluster_absorption Absorption cluster_disposition Distribution & Metabolism cluster_excretion Excretion cluster_outcome Pharmacokinetic Outcome sol Solubility bio Bioavailability sol->bio perm Permeability perm->bio ppb Plasma Protein Binding half Half-Life ppb->half met Metabolic Stability met->half clear Clearance half->clear

Caption: Logical relationships between key ADME parameters.

Conclusion

The strategic incorporation of an azaindole scaffold is a well-established and powerful tool in modern medicinal chemistry for overcoming the pharmacokinetic challenges often associated with indole-containing compounds. By enhancing solubility, metabolic stability, and sometimes permeability, azaindole derivatives can exhibit significantly improved ADME profiles, leading to more viable drug candidates. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these critical drug properties. As with any drug design strategy, the specific impact of the indole-to-azaindole substitution must be empirically determined for each new chemical entity. By understanding the principles outlined in this guide and applying rigorous experimental validation, researchers can more effectively navigate the complex landscape of drug discovery and development.

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  • Shaw, J. P., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS medicinal chemistry letters, 11(6), 1245–1252.
  • van der Heiden, I. P., et al. (2021). Clinical Pharmacokinetics of Vemurafenib in BRAF-Mutated Melanoma Patients. Therapeutic drug monitoring, 43(2), 247–253.
  • Dehnhardt, C. M., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS medicinal chemistry letters, 8(2), 229–234.
  • Slatter, J. G., et al. (2017). Pharmacokinetics of Temsavir, the Active Moiety of the Prodrug Fostemsavir, in Subjects with Hepatic Impairment. Open forum infectious diseases, 4(Suppl 1), S349.
  • NorthEast BioLab. (n.d.). Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds!. Retrieved from [Link]

  • Clark, M. P., et al. (2014). Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2. ACS medicinal chemistry letters, 5(11), 1239–1244.
  • Drugs.com. (2025, March 10). Fostemsavir Monograph for Professionals. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the responsible disposal of this nitrogen-containing heterocyclic compound, grounded in established safety principles and best practices.

I. Immediate Safety and Spill Response

Before initiating any disposal protocol, it is crucial to be prepared for accidental spills. The immediate actions taken can significantly mitigate potential hazards.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. This includes:

  • Safety Goggles: Protects eyes from splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact[2].

  • Laboratory Coat: Provides a barrier against accidental spills.

In Case of a Spill:

  • Alert personnel in the immediate area.

  • Ventilate the area by opening a fume hood sash.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[3].

  • Gently sweep the absorbed material into a designated chemical waste container. Avoid creating dust.

  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of all contaminated materials , including cleaning supplies and PPE, as hazardous waste.

II. Waste Characterization and Segregation: A Critical First Step

Proper waste disposal begins with accurate characterization. Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate should be treated as a non-halogenated organic solvent waste. It is imperative to segregate this waste stream from other chemical waste to prevent potentially hazardous reactions[4].

Waste CategoryExamplesIncompatible with
Non-Halogenated Organic Solvents Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, ethanol, methanol, acetone, ethyl acetateHalogenated solvents, strong acids, strong bases, oxidizers
Halogenated Organic Solvents Dichloromethane, chloroformNon-halogenated solvents, reactive metals
Aqueous Waste Dilute acidic or basic solutionsOrganic solvents, concentrated acids/bases
Solid Chemical Waste Contaminated labware, used silica gelLiquids, reactive solids
III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

A. For Small Quantities (<50 mL):

While some general guidance for esters suggests evaporation for very small quantities, this practice is not recommended for less volatile or potentially toxic compounds[3]. A more prudent approach is to collect all quantities as chemical waste.

  • Transfer to Waste Container: Carefully transfer the liquid waste into a designated, properly labeled hazardous waste container for non-halogenated organic solvents.

  • Rinse Original Container: Rinse the original container with a small amount of a suitable solvent (e.g., ethanol). Add the rinsate to the hazardous waste container to ensure complete transfer.

  • Secure and Label: Securely cap the waste container and ensure it is clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

B. For Larger Quantities (>50 mL) and Solid Waste:

  • Container Selection: Use a chemically compatible and sealable container, clearly marked for "Hazardous Waste - Non-Halogenated Organic Solvents" or "Hazardous Waste - Solid Chemicals" as appropriate.

  • Waste Transfer:

    • Liquids: Use a funnel to carefully pour the liquid into the designated waste container.

    • Solids: Scoop the solid material into the solid waste container[5].

  • Labeling: The container must be accurately labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate"

    • An indication of the hazards (e.g., "Irritant")

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials[6][7].

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor[3][8].

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, the following workflow diagram has been developed.

DisposalWorkflow Disposal Decision Workflow for Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate cluster_prep Preparation & Characterization cluster_quantify Quantify & Segregate cluster_action Disposal Action start Start: Have Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Waste characterize Characterize as Non-Halogenated Organic Waste start->characterize ppe Don Appropriate PPE characterize->ppe quantity Determine Quantity and Form (Liquid/Solid) ppe->quantity small_liquid Small Liquid Quantity (<50 mL) quantity->small_liquid Liquid & <50 mL large_liquid Large Liquid Quantity (>50 mL) quantity->large_liquid Liquid & >50 mL solid_waste Solid Waste quantity->solid_waste Solid collect_liquid Collect in Labeled Non-Halogenated Organic Waste Container small_liquid->collect_liquid large_liquid->collect_liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid rinse Rinse Original Container with Solvent and Add to Waste collect_liquid->rinse store Store in Satellite Accumulation Area collect_solid->store rinse->store contact_ehs Contact EHS for Pickup by Licensed Contractor store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the proper disposal of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

IV. Conclusion: Fostering a Culture of Safety

The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By adhering to these detailed disposal procedures for ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, researchers can protect themselves, their colleagues, and the environment. It is the collective responsibility of all laboratory personnel to remain vigilant and informed about the proper handling and disposal of all chemical reagents. Always consult your institution's specific safety protocols and your local EHS department for guidance.

V. References

  • Chemtalk. (n.d.). Ester Disposal. [Link]

  • Wang, Y., et al. (2020). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Molecules, 25(17), 3998. [Link]

  • Google Patents. (n.d.). Recovery of carboxylates from fermentation and production of esters using co2 expanded alcohols.

  • Pipzine Chemicals. (n.d.). Ethyl 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Chemistry LibreTexts. (2024). Experiment 731: Esters. [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. [Link]

  • Santa Monica College. (n.d.). Experiment 20 Carboxylic Acids and Esters. [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Lead Sciences. (n.d.). Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. [Link]

  • Stericycle. (2025). USP 800 & Hazardous Drug Disposal. [Link]

  • National Institutes of Health. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]

  • Pipzine Chemicals. (n.d.). Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. [Link]

  • European Chemicals Agency. (n.d.). Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro - Registration Dossier. [Link]

  • PubChem. (n.d.). ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. [Link]

  • PubChem. (n.d.). Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]

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Navigating the Safe Handling of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Anticipated Hazard Profile: A Synthesis of Analogous Data

Given its pyrrolopyridine core, it is prudent to assume that ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate may exhibit hazards associated with both pyridine and pyrrole derivatives. These hazards include:

  • Skin and Eye Irritation: Pyridine and its derivatives are known to cause skin and serious eye irritation[1][2]. Direct contact can lead to redness, pain, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system[3].

  • Toxicity: Pyrrole is toxic if swallowed and harmful if inhaled[4]. Pyridine is also harmful if swallowed, in contact with skin, or if inhaled[2]. Therefore, ingestion, inhalation, and dermal absorption should be considered potential routes of significant exposure.

  • Flammability: Many pyridine and pyrrole derivatives are flammable liquids and vapors[2][5]. Handling should be conducted away from ignition sources.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.

Table 1: PPE Recommendations for Handling Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Laboratory Operation Minimum PPE Requirement Rationale
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloving recommended), safety glasses with side shields, lab coat, and use of a chemical fume hood or ventilated balance enclosure.To prevent inhalation of fine particulates and incidental skin contact.
Dissolution and Solution Transfers Nitrile or neoprene gloves, chemical splash goggles, and a lab coat. All operations should be performed in a certified chemical fume hood.To protect against splashes to the eyes and skin. The use of a fume hood is critical to contain any vapors.
Reaction Setup and Workup Chemical-resistant gloves (neoprene or nitrile), chemical splash goggles, a face shield worn over goggles, and a flame-retardant lab coat.[6][7]Provides enhanced protection against larger volume splashes, exothermic reactions, and potential fires.
Handling Waste and Decontamination Chemical-resistant gloves, chemical splash goggles, and a lab coat.To ensure protection during the handling of contaminated materials and cleaning solutions.
Operational Blueprint: From Benchtop to Disposal
  • Ventilation is Paramount: All manipulations of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[4].

  • Ignition Source Control: Keep the compound away from heat, sparks, open flames, and other ignition sources[2]. Use spark-proof tools and explosion-proof equipment where necessary[5].

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[1][2].

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow PPE Selection Workflow for Handling Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate start Start: Assess the Task weighing Weighing Solid Compound start->weighing solution_prep Preparing Solutions start->solution_prep reaction Running a Reaction / Workup start->reaction waste Handling Waste start->waste ppe_level_1 Minimum PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Fume Hood/Ventilated Enclosure weighing->ppe_level_1 Potential for dust inhalation ppe_level_2 Intermediate PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat - Fume Hood solution_prep->ppe_level_2 Splash hazard ppe_level_3 Maximum PPE: - Chemical-Resistant Gloves - Goggles and Face Shield - Flame-Retardant Lab Coat - Fume Hood reaction->ppe_level_3 Increased splash and fire risk waste->ppe_level_2 Contact with contaminated materials

Caption: PPE selection workflow based on the laboratory task.

Contingency Planning: Spill and Emergency Procedures

In the event of a spill or exposure, a swift and informed response is crucial.

  • Alert Personnel: Immediately notify colleagues in the vicinity and your supervisor.

  • Assess the Situation: Determine the extent of the spill and if there is any immediate danger (e.g., fire, medical emergency).

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and call for emergency assistance[8].

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[9]. Seek medical attention.

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open[9]. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention[3].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3].

  • For Small Spills (Manageable by trained personnel):

    • Ensure you are wearing the appropriate PPE (at a minimum, double nitrile gloves, chemical splash goggles, and a lab coat).

    • Contain the spill with an inert absorbent material like vermiculite or sand[10].

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • For Large Spills:

    • Evacuate the laboratory immediately and secure the area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

End-of-Lifecycle: Waste Disposal

All materials contaminated with ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container. This includes contaminated gloves, absorbent materials, and weighing papers.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Halogenated and non-halogenated solvent waste streams should be kept separate to facilitate proper disposal[11]. Do not pour any amount down the drain[12].

  • Empty Containers: Rinse containers with a suitable solvent three times. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines[11].

  • Disposal: All hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company[13].

By adhering to these rigorous safety protocols, researchers can confidently and safely handle ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, fostering a secure environment for scientific discovery.

References

  • Carl ROTH. (Date not available). Safety Data Sheet: Pyridine. [Link]

  • New Jersey Department of Health. (Date not available). Hazard Summary for Pyridine. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • CDN. (Date not available). pyrrole-MSDS.pdf. [Link]

  • Cole-Parmer. (Date not available). Material Safety Data Sheet - Pyrrole, 99%. [Link]

  • University of Wisconsin–Madison. (Date not available). Chapter 7 Chemical Disposal Procedures. [Link]

  • Princeton University Environmental Health and Safety. (Date not available). Chemical Spill Procedures. [Link]

  • OSHA Outreach Courses. (2024). Chemical Spill Emergency? Follow These Crucial Steps. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • University of Toronto Environmental Health & Safety. (Date not available). Chemical Spill Procedures. [Link]

  • Enviro-Safe. (2023). How to Dispose of Solvents: Safe and Responsible Methods. [Link]

  • American Chemical Society. (Date not available). Guide for Chemical Spill Response. [Link]

  • Wattbar Industries. (2024). Solvent Waste Management| Recycling & Disposal Best Practices. [Link]

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×

Retrosynthesis Analysis

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ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.